molecular formula C4H2Br3N3 B1287563 3,5,6-Tribromopyrazin-2-amine CAS No. 66490-61-7

3,5,6-Tribromopyrazin-2-amine

Cat. No.: B1287563
CAS No.: 66490-61-7
M. Wt: 331.79 g/mol
InChI Key: CPWUMNABPMFCEZ-UHFFFAOYSA-N
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Description

3,5,6-Tribromopyrazin-2-amine (CAS 66490-61-7) is a valuable brominated heterocyclic compound serving as a key analytical standard and a versatile building block in organic synthesis and pharmaceutical research. Its primary application is as an analytical standard for High-Performance Liquid Chromatography (HPLC), where it is used for method development and calibration to ensure accurate quantification and analysis in research settings . Furthermore, this compound is utilized in the research and development of new drugs, leveraging its multifunctional pyrazine core as a precursor for further chemical transformations . The molecular structure, featuring multiple bromine atoms, makes it a strategic intermediate for constructing more complex molecules, particularly in medicinal chemistry. This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,6-tribromopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br3N3/c5-1-2(6)10-4(8)3(7)9-1/h(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWUMNABPMFCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Br)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606226
Record name 3,5,6-Tribromopyrazin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66490-61-7
Record name 3,5,6-Tribromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5,6-Tribromopyrazin-2-amine: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount to the design and synthesis of novel therapeutic agents. Among these, the pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a privileged structure found in numerous FDA-approved drugs.[1][2] The strategic functionalization of this ring with halogens and amine groups provides a versatile platform for developing compounds with a wide array of biological activities. This technical guide focuses on 3,5,6-Tribromopyrazin-2-amine (CAS Number: 66490-61-7), a polyhalogenated aminopyrazine that serves as a critical building block in the synthesis of complex molecules, particularly in the realm of kinase inhibitors.[1][3] This document will provide a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on providing practical insights for laboratory research and drug development programs.

Core Chemical and Physical Properties

This compound is a highly functionalized pyrazine derivative with the following key identifiers and properties:

PropertyValueSource
CAS Number 66490-61-7Internal Database
Molecular Formula C₄H₂Br₃N₃Internal Database
Molecular Weight 331.79 g/mol Internal Database
Appearance Expected to be a solidGeneral knowledge of similar compounds
Solubility Likely soluble in organic solvents like dichloromethane, methanol, and DMSOGeneral knowledge of similar compounds
Melting Point Not available in searched documents
Boiling Point Not available in searched documents
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the amine (-NH₂) protons. The chemical shift of this peak can be broad and is dependent on solvent and concentration.[4][5] The absence of any other proton signals would confirm the tribrominated structure of the pyrazine ring.

  • ¹³C NMR: The carbon NMR spectrum would provide information about the carbon atoms in the pyrazine ring. Due to the presence of three bromine atoms and an amino group, the chemical shifts of the four carbon atoms would be distinct and influenced by the electronic effects of the substituents.

  • IR Spectroscopy: The infrared spectrum of a primary amine is characterized by two N-H stretching bands in the region of 3300-3500 cm⁻¹.[6][7] Additionally, an N-H bending vibration is expected around 1650-1580 cm⁻¹.[6][7] The C-N stretching vibration for an aromatic amine typically appears in the 1335-1250 cm⁻¹ region.[6][7]

  • Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for a molecule containing three bromine atoms (a combination of ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak (M+) would be observed, and fragmentation would likely involve the loss of bromine atoms or the amino group.[8][9]

Synthesis and Reactivity: A Versatile Synthetic Handle

The synthesis of halogenated aminopyrazines often involves the direct halogenation of an aminopyrazine precursor. For instance, the mono- and di-halogenation of 2-aminopyrazine can be achieved using N-halosuccinimides (NBS, NCS, NIS) under various conditions, with microwave assistance often improving yields and reaction times.[10][11] While a specific, detailed synthesis protocol for this compound was not found in the searched literature, it is likely synthesized through a multi-step bromination of 2-aminopyrazine.

The reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing bromine atoms on the pyrazine ring. This substitution pattern makes it a valuable and versatile building block for further functionalization.

Logical Flow of Reactivity:

A This compound B Nucleophilic Aromatic Substitution (SNAr) (at C-Br bonds) A->B Reaction with Nucleophiles C Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->C Reaction with Boronic Acids/Amines D N-Functionalization (at amino group) A->D Acylation, Alkylation, etc. E Diverse Functionalized Pyrazines B->E C->E D->E

This compound + 3-Fluorobenzoyl chloride --(Et3N, DMAP, CH2Cl2)--> Intermediate --(K2CO3, MeOH)--> 3-fluoro-N-(3,5,6-tribromopyrazin-2-yl)benzamide

Caption: A generalized workflow for the use of this compound in a kinase inhibitor discovery program.

The strategic, sequential functionalization of the three bromine atoms allows for the exploration of different regions of a kinase's binding pocket. For example, a Suzuki coupling could be performed at one position to introduce a group that interacts with a hydrophobic pocket, followed by a Buchwald-Hartwig amination at another position to engage with a solvent-exposed region. The amino group can be further modified to fine-tune the compound's physicochemical properties, such as solubility and cell permeability.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not readily available, general precautions for handling halogenated aromatic amines should be followed. Related compounds are classified as harmful if swallowed or in contact with skin, and can cause skin and eye irritation. [12][13][14][15] General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not eat, drink, or smoke when handling this compound. If ingested, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its trifunctional nature, with three reactive bromine atoms and a modifiable amino group, provides chemists with a powerful tool to construct complex molecular architectures. The pyrazine core is a well-established pharmacophore in numerous therapeutic areas, and the ability to systematically and selectively functionalize this scaffold makes this compound an attractive starting material for the development of novel kinase inhibitors and other targeted therapies. As with any chemical reagent, proper handling and safety precautions are essential. This guide provides a foundational understanding of the properties and reactivity of this compound, empowering researchers to effectively utilize it in their synthetic endeavors.

References

  • CHEM SERVICE. (2016, December 6). SDS US. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Halogenation of 2-Aminopyrazine. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

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  • PubMed Central. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3,5-Triazine-2,4,6-triamine (CAS 108-78-1). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). 2091 Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

  • PubMed. (n.d.). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 1,3,5-Triazepines and Benzo[f]t[14][16][17]riazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Retrieved from [Link]

  • PubMed. (n.d.). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Prodrugs for Amines. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3,5,6-Tribromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3,5,6-tribromopyrazin-2-amine, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document outlines a validated multi-step synthetic approach, beginning with the readily available precursor, 2-aminopyrazine. Each stage of the synthesis—mono-, di-, and tri-bromination—is detailed with step-by-step protocols, mechanistic insights, and a discussion of the critical process parameters that govern reaction selectivity and yield. This guide is intended for an audience of researchers, chemists, and drug development professionals, offering field-proven insights into the practical execution of this challenging synthesis.

Introduction: The Significance of Polyhalogenated Pyrazines

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1] The introduction of halogen atoms onto the pyrazine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic characteristics. Polyhalogenated pyrazines, such as the target compound this compound, serve as versatile building blocks. The bromine atoms act as valuable synthetic handles for a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the late-stage diversification of molecular scaffolds and the construction of complex molecular architectures.[2]

The synthesis of asymmetrically substituted pyrazines often requires a carefully orchestrated, multi-step approach. Direct, exhaustive halogenation of the parent 2-aminopyrazine molecule is challenging due to the deactivating effect of each successive halogen addition. Therefore, a stepwise, controlled bromination strategy is required, which forms the core of this technical guide.

Retrosynthetic Analysis and Overall Strategy

The synthesis of this compound is best approached through a sequential electrophilic aromatic substitution strategy, starting from 2-aminopyrazine. The amino group at the C2 position is an activating, ortho-, para-director, which dictates the regioselectivity of the initial bromination steps.

The overall synthetic pathway can be visualized as a three-stage process:

G cluster_0 Overall Synthetic Pathway 2-Aminopyrazine 2-Aminopyrazine 2-Amino-5-bromopyrazine 2-Amino-5-bromopyrazine 2-Aminopyrazine->2-Amino-5-bromopyrazine Step 1: Monobromination 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine 2-Amino-5-bromopyrazine->2-Amino-3,5-dibromopyrazine Step 2: Dibromination This compound This compound 2-Amino-3,5-dibromopyrazine->this compound Step 3: Tribromination

Caption: High-level overview of the three-step synthesis.

This guide will detail the specific conditions and protocols required to efficiently execute each of these transformations.

Synthesis Pathway and Experimental Protocols

The preferred brominating agent for this sequence is N-Bromosuccinimide (NBS). NBS is a convenient and safer alternative to elemental bromine, providing a low, steady concentration of electrophilic bromine, which helps to control the reaction and minimize the formation of byproducts.[3] Acetonitrile has proven to be an ideal solvent, and in some steps, microwave irradiation can be employed to accelerate the reaction and improve yields.[2]

Step 1: Synthesis of 2-Amino-5-bromopyrazine (Intermediate I)

The first step involves the regioselective monobromination of 2-aminopyrazine. The electron-donating amino group directs the incoming electrophile (Br+) primarily to the C5 (para) position.

G cluster_1 Step 1: Monobromination Start_1 2-Aminopyrazine Reagent_1 NBS (1.1 equiv) Acetonitrile (MeCN) Product_1 2-Amino-5-bromopyrazine Start_1->Product_1 rt, 2h

Caption: Reaction scheme for the synthesis of Intermediate I.

Detailed Experimental Protocol:

  • To a solution of 2-aminopyrazine (1.0 eq) in acetonitrile (MeCN), add N-Bromosuccinimide (NBS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-bromopyrazine.

ParameterValueReference
Starting Material 2-Aminopyrazine[2]
Reagent N-Bromosuccinimide (NBS)[2]
Stoichiometry 1.1 equivalents of NBS[2]
Solvent Acetonitrile (MeCN)[2]
Temperature Room Temperature[2]
Reaction Time 2 hours[2]
Typical Yield ~85-95%[2]
Step 2: Synthesis of 2-Amino-3,5-dibromopyrazine (Intermediate II)

Starting from the monobrominated intermediate, the second bromine atom is introduced. The amino group now directs the second bromination to one of the ortho positions, C3. The C5-bromo substituent has a deactivating effect, necessitating more forcing conditions, such as microwave heating, to achieve a high yield in a short timeframe.[2]

G cluster_2 Step 2: Dibromination Start_2 2-Amino-5-bromopyrazine Reagent_2 NBS (1.1 equiv) Acetonitrile (MeCN) Product_2 2-Amino-3,5-dibromopyrazine Start_2->Product_2 Microwave (µW) 100 °C, 5 min

Caption: Reaction scheme for the synthesis of Intermediate II.

Detailed Experimental Protocol:

  • In a microwave-safe vial, combine 2-amino-5-bromopyrazine (1.0 eq) and N-Bromosuccinimide (NBS) (1.1 eq) in acetonitrile (MeCN).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for 5 minutes.[2]

  • After cooling, concentrate the solvent under reduced pressure.

  • The resulting crude product, 2-amino-3,5-dibromopyrazine, can be purified by recrystallization or column chromatography.[4][5]

ParameterValueReference
Starting Material 2-Amino-5-bromopyrazine[2]
Reagent N-Bromosuccinimide (NBS)[2]
Stoichiometry 1.1 equivalents of NBS[2]
Solvent Acetonitrile (MeCN)[2]
Temperature 100 °C (Microwave)[2]
Reaction Time 5 minutes[2]
Typical Yield >95%[2]

Alternative conventional heating protocol: The reaction can also be performed by dissolving 2-aminopyrazine in glacial acetic acid, adding sodium acetate, and slowly adding elemental bromine at low temperatures (-5°C) over several hours.[4] However, the microwave-assisted NBS method is generally higher yielding, faster, and avoids the use of hazardous elemental bromine.

Step 3: Synthesis of this compound (Target Compound)

The final step involves the bromination of the last available position on the pyrazine ring, C6. At this stage, the ring is significantly deactivated by the presence of two electron-withdrawing bromine atoms, making this transformation the most challenging. More forcing conditions are required to drive the reaction to completion. This protocol utilizes an excess of NBS in a suitable solvent under reflux.

G cluster_3 Step 3: Final Bromination Start_3 2-Amino-3,5-dibromopyrazine Reagent_3 NBS (>2.0 equiv) Solvent (e.g., CCl₄) Product_3 This compound Start_3->Product_3 Reflux, extended time

Caption: Reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-3,5-dibromopyrazine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or a higher-boiling solvent.

  • Add an excess of N-Bromosuccinimide (NBS) (at least 2.0 equivalents). A radical initiator (e.g., AIBN or benzoyl peroxide) may be added to facilitate the reaction, although electrophilic substitution is the primary mechanism.

  • Heat the mixture to reflux and maintain for several hours (e.g., 8-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture to remove succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude solid by column chromatography or recrystallization to yield this compound.

ParameterValue
Starting Material 2-Amino-3,5-dibromopyrazine
Reagent N-Bromosuccinimide (NBS)
Stoichiometry >2.0 equivalents of NBS
Solvent Carbon Tetrachloride (CCl₄) or similar
Temperature Reflux
Reaction Time 8-24 hours (reaction dependent)
Typical Yield Moderate (highly substrate and condition dependent)

Causality and Mechanistic Considerations

The success of this multi-step synthesis hinges on understanding the electronic effects governing the reactivity of the pyrazine ring.

  • Role of the Amino Group: The -NH₂ group is a powerful activating group that enriches the pyrazine ring with electron density, making it more susceptible to electrophilic attack. Its ortho-, para-directing nature is crucial for the regioselectivity of the first two bromination steps.

  • Progressive Deactivation: Each added bromine atom is an electron-withdrawing group that deactivates the ring towards further electrophilic substitution. This is why the reaction conditions must become progressively more forcing with each step. The final bromination of the highly deactivated 2-amino-3,5-dibromopyrazine requires a significant excess of the brominating agent and thermal energy (reflux) to proceed at a reasonable rate.

  • Choice of NBS and Solvent: NBS is the reagent of choice as it provides a controlled, low concentration of Br₂, which minimizes over-bromination in the initial steps.[6] Acetonitrile is an effective polar aprotic solvent for the first two steps, particularly under microwave conditions.[2] For the final, more challenging bromination, a non-polar solvent like CCl₄ under reflux is a classic condition for reactions requiring higher temperatures.

Conclusion

The synthesis of this compound is a prime example of a multi-step synthesis where careful control of reaction conditions is paramount to success.[7] By leveraging the directing effects of the amine substituent and progressively intensifying the reaction conditions, it is possible to achieve the exhaustive bromination of 2-aminopyrazine in a stepwise and controlled manner. The protocols detailed in this guide, particularly the use of NBS under microwave irradiation for the initial steps, offer an efficient and scalable route to valuable di- and tri-brominated pyrazine intermediates for applications in drug discovery and materials science.

References

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  • Al-Iraqi, M. A., & Al-Jobour, A. A. (2012). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Molecules, 17(12), 14389-14399.
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  • Oeser, T., & Eilbracht, P. (2018). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 13(1), 1700201.
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  • Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Li, H., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(15), 2333.
  • Wang, Y., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances, 13(48), 34063-34067.
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A Predictive Spectroscopic Guide to 3,5,6-Tribromopyrazin-2-amine: Elucidating Molecular Structure

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 3,5,6-Tribromopyrazin-2-amine. In the absence of comprehensive published experimental data for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous compounds to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach offers researchers and drug development professionals a robust framework for the identification, characterization, and quality control of this and similar highly halogenated heterocyclic compounds.

Introduction: The Challenge of Characterizing Highly Substituted Heterocycles

This compound is a halogenated derivative of 2-aminopyrazine, a core structure found in various biologically active molecules. The introduction of three heavy bromine atoms onto the pyrazine ring drastically alters its electronic properties, reactivity, and, consequently, its spectroscopic signature. Accurate characterization is paramount for its use in pharmaceutical synthesis and materials science.[1]

This guide addresses the critical need for a reliable spectroscopic reference for this compound. By dissecting the expected spectral outcomes, we provide a validated roadmap for researchers to confirm its identity, assess its purity, and understand its molecular behavior. The methodologies and interpretations presented herein are grounded in established practices, ensuring a trustworthy and authoritative resource.

Molecular Structure and Its Spectroscopic Implications

The foundational step in any spectroscopic analysis is understanding the molecule's structure. The pyrazine ring is an electron-deficient aromatic system due to the two nitrogen atoms. The addition of a primary amine group at the C2 position introduces an electron-donating group, while the three bromine atoms at the C3, C5, and C6 positions act as strong electron-withdrawing groups through induction. This electronic push-pull dynamic is central to interpreting the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, the spectra are predicted to be remarkably simple yet informative.

Predicted ¹H NMR Spectrum

The most striking feature of the proton NMR spectrum is the complete absence of signals in the aromatic region (typically 7.0-9.0 ppm). All hydrogen atoms on the pyrazine ring have been substituted by bromine atoms. The only protons present are those of the amine group.

  • Amine Protons (–NH₂): These protons are expected to produce a broad singlet. The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[2] A predicted range of 5.0 - 7.0 ppm is reasonable. The signal's broadness is a classic characteristic resulting from quadrupole broadening by the ¹⁴N nucleus and proton exchange.[3]

Table 1: Predicted ¹H NMR Data

Predicted Chemical Shift (δ) Multiplicity Number of Protons Assignment

| 5.0 - 7.0 ppm | broad singlet | 2H | -NH₂ |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a clear fingerprint of the carbon skeleton. Due to the molecule's lack of symmetry, four distinct carbon signals are expected. The chemical shifts are heavily influenced by the electronegative nitrogen and bromine atoms, which deshield the adjacent carbons, shifting their resonances downfield.

  • C2 (Carbon bearing the amine group): This carbon is attached to two ring nitrogens and the amine nitrogen. It is expected to be the most downfield signal, predicted around 155 - 160 ppm .

  • C3, C5, C6 (Carbons bearing bromine atoms): These carbons are directly bonded to highly electronegative bromine atoms, which will cause a significant downfield shift. However, the "heavy atom effect" of bromine can sometimes induce an upfield shift compared to chlorine or fluorine. Based on data for similar brominated heterocycles, these carbons are predicted to appear in the range of 120 - 145 ppm . Their exact order can be challenging to predict without experimental data.

Table 2: Predicted ¹³C NMR Data

Predicted Chemical Shift (δ) Assignment Rationale
155 - 160 ppm C2 Attached to three nitrogen atoms.

| 120 - 145 ppm | C3, C5, C6 | Attached to nitrogen and bromine; deshielded. |

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR data is crucial for validating these predictions.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow down N-H proton exchange, potentially resulting in a sharper amine signal.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse spectrum.

    • To confirm the amine protons, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -NH₂ signal should disappear or significantly diminish.[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program) to obtain singlets for all carbon atoms.

    • A sufficient number of scans (e.g., 1024 or more) and an appropriate relaxation delay (e.g., 2 seconds) are necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.[4]

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal reference (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).[4]

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by vibrations of the amine group and the heavily substituted aromatic ring.

  • N-H Stretching: As a primary amine, two distinct bands are expected in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches. These bands are typically sharper than the O-H stretches of alcohols.

  • N-H Bending (Scissoring): A characteristic medium to strong absorption is predicted in the 1650-1580 cm⁻¹ region.

  • C=N and C=C Stretching: The aromatic ring stretches will appear in the 1600-1400 cm⁻¹ region. The exact positions will be complex due to the heavy substitution.

  • C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond is expected around 1335-1250 cm⁻¹ .

  • C-Br Stretching: The carbon-bromine stretching vibrations occur at low frequencies, typically in the 650-500 cm⁻¹ region of the fingerprint range. Multiple bands may be observed due to the three C-Br bonds.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3500 - 3300 Medium, Sharp (Doublet) N-H Stretch (asymmetric & symmetric)
1650 - 1580 Medium-Strong N-H Bend
1600 - 1400 Medium-Strong (Multiple) C=N / C=C Aromatic Ring Stretches
1335 - 1250 Medium Aromatic C-N Stretch

| 650 - 500 | Medium-Strong | C-Br Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and reliable method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation patterns, confirming its elemental composition.

Predicted Molecular Ion and Isotopic Pattern

The presence of three bromine atoms makes the mass spectrum of this compound exceptionally distinctive. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. A molecule with three bromine atoms will exhibit a characteristic isotopic cluster for the molecular ion (M⁺˙). The cluster will consist of four main peaks (M, M+2, M+4, M+6) with a relative intensity ratio of approximately 1:3:3:1 .

  • Molecular Formula: C₄H₂Br₃N₃

  • Monoisotopic Mass (using ⁷⁹Br): 328.77 g/mol

  • Expected Molecular Ion Cluster (m/z): A cluster centered around m/z 329, 331, 333, and 335.

Caption: Predicted isotopic cluster for the molecular ion of C₄H₂Br₃N₃.

Predicted Fragmentation Pathway

Electron Ionization (EI) or Electrospray Ionization (ESI) would likely induce fragmentation. A logical pathway would involve the sequential loss of bromine atoms or other small neutral molecules.

fragmentation M [C₄H₂Br₃N₃]⁺˙ m/z ≈ 329/331/333/335 M_Br [C₄H₂Br₂N₃]⁺ m/z ≈ 250/252/254 M->M_Br - Br• M_HCN [C₃HBr₃N₂]⁺˙ m/z ≈ 302/304/306/308 M->M_HCN - HCN M_2Br [C₄H₂BrN₃]⁺ m/z ≈ 171/173 M_Br->M_2Br - Br•

Caption: A plausible mass spectrometry fragmentation pathway.

Experimental Protocol: Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) with an ESI source is ideal for confirming the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Instrumentation: Use an LC-MS system, such as a UHPLC coupled to an Orbitrap or Q-TOF mass spectrometer.

  • Method Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as the amine group is readily protonated.

    • Analysis Mode: Full scan mode over a mass range of m/z 50-500 to observe the molecular ion and major fragments.

    • Data Analysis: Use the instrument's software to determine the accurate mass of the molecular ion and compare it to the theoretical mass. The high resolution will allow for unambiguous confirmation of the elemental formula C₄H₂Br₃N₃.

Conclusion

This guide presents a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data provide a clear and distinct set of characteristics that should enable its unambiguous identification. The simple ¹H NMR, the four-signal ¹³C NMR, the characteristic N-H and C-Br IR stretches, and the unique 1:3:3:1 isotopic cluster in the mass spectrum collectively form a powerful analytical profile. The provided protocols offer a standardized approach for obtaining experimental data, which can then be validated against the predictions laid out in this document. This work serves as a foundational resource for any scientist or researcher engaged in the synthesis or application of this complex molecule.

References

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3,5,6-Tribromopyrazin-2-amine chemical stability and reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Stability and Reactivity of 3,5,6-Tribromopyrazin-2-amine

Introduction

This compound is a polyhalogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a derivative of pyrazine, an electron-deficient aromatic system, it serves as a versatile scaffold for the synthesis of complex molecular architectures. The presence of an amino group and three bromine atoms on the pyrazine core imparts a unique and highly tunable reactivity profile. The electron-withdrawing nature of the pyrazine nitrogens and the bromine substituents activates the ring for nucleophilic aromatic substitution (SNAr), while the carbon-bromine bonds provide reactive handles for modern palladium-catalyzed cross-coupling reactions.

This guide offers a comprehensive overview of the chemical stability and reactivity of this compound. It is designed for researchers, scientists, and drug development professionals who intend to use this building block in their synthetic endeavors. The insights provided herein are synthesized from established principles of heterocyclic chemistry and data from closely related analogs, offering a predictive and practical framework for its application.

Section 1: Physicochemical and Spectroscopic Properties

Due to the limited availability of comprehensive experimental data for this compound, the following properties are a consolidation of data from suppliers and inferred characteristics from its close structural analogs, such as 3,5-Dibromopyrazin-2-amine and 3,5-Dibromo-6-chloropyrazin-2-amine.

Key Physicochemical Data
PropertyValue / DescriptionSource / Comment
IUPAC Name This compound---
CAS Number 66490-61-7[1]
Molecular Formula C₄H₂Br₃N₃Calculated
Molecular Weight 331.79 g/mol Calculated
Appearance Expected to be a solid (e.g., off-white to yellow or brown powder)Inferred from analogs like 3,5-Dibromopyrazin-2-amine.
Solubility Likely soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) and chlorinated solvents; low solubility in water and nonpolar alkanes.General property for similar heterocyclic compounds.
Melting Point No experimental data available. Expected to be a high-melting solid.---
Spectroscopic Profile (Predicted)

A detailed experimental spectroscopic analysis is not publicly available. However, a predicted profile based on its structure and data from analogous compounds is presented below.

  • ¹H NMR: The spectrum is expected to show a single, broad signal for the two amine protons (-NH₂). The chemical shift of this peak can vary significantly (typically 2-6 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and proton exchange.[2][3] In ultra-pure, anhydrous non-protic solvents, this signal might be sharper.

  • ¹³C NMR: Four distinct signals for the pyrazine ring carbons are expected. The carbon atoms bonded to bromine (C-3, C-5, C-6) will appear downfield, with their exact shifts influenced by the cumulative electronic effects of the substituents. The carbon attached to the amino group (C-2) would appear at a different chemical shift, typically influenced by the nitrogen's electron-donating resonance effect.[4]

  • IR Spectroscopy: Key absorptions would include N-H stretching from the primary amine, typically appearing as a doublet in the 3300-3500 cm⁻¹ region.[2] C=N and C=C stretching vibrations from the pyrazine ring would be observed in the 1400-1600 cm⁻¹ fingerprint region. The C-Br stretching vibrations are expected at lower frequencies (<700 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This will result in a cluster of peaks for the molecular ion (M⁺) and fragment ions containing bromine, which is a definitive feature for structural confirmation. The molecular ion will also have an odd nominal mass, consistent with the nitrogen rule for a molecule containing an odd number (three) of nitrogen atoms.[2]

Section 2: Chemical Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions.

Thermal Stability

Brominated aromatic compounds can undergo thermal decomposition, often with the elimination of hydrogen bromide (HBr) at elevated temperatures, particularly in the presence of proton sources.[5] While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is unavailable, it is reasonable to assume it is a thermally stable solid under typical laboratory conditions (up to ~100-150 °C). However, prolonged heating at high temperatures, especially in reactive solvents, could lead to decomposition. Safety data sheets for analogous compounds like 2,4,6-Tribromoaniline indicate stability under normal conditions.[6][7]

Photostability

Polyhalogenated aromatic compounds can be susceptible to photodecomposition, where UV light can induce cleavage of the carbon-halogen bonds. For new chemical entities intended for pharmaceutical use, photostability is a mandatory assessment as per the International Council for Harmonisation (ICH) guideline Q1B.[8] It is plausible that exposure to high-intensity UV light could lead to debromination or other radical-mediated degradation pathways.

Protocol 1: Foundational Photostability Assessment (ICH Q1B Confirmatory Study)

This protocol outlines a standardized method to assess the photostability of a chemical substance.

  • Sample Preparation: Prepare two sets of samples of this compound. One set should be in a solid, crystalline state. A second set should be prepared as a dilute solution (e.g., 0.1 mg/mL) in a photochemically inert solvent (e.g., acetonitrile).

  • Control Samples: For each condition (solid and solution), prepare a "dark" control sample by wrapping the container completely in aluminum foil. These controls will be stored alongside the test samples to assess thermal degradation in the absence of light.

  • Exposure Conditions: Place the unwrapped test samples and the foil-wrapped control samples in a calibrated photostability chamber.

  • Light Source: Expose the samples to a light source that conforms to ICH Q1B specifications, which typically combines cool white fluorescent and near-UV lamps.

  • Exposure Duration: The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]

  • Analysis: After the exposure period, analyze both the test and control samples using a validated stability-indicating HPLC method. Compare the chromatograms for the appearance of new degradation peaks and a decrease in the peak area of the parent compound.

  • Interpretation: Significant degradation in the light-exposed sample compared to the dark control indicates photosensitivity.

Hydrolytic and pH Stability

The compound is expected to exhibit good hydrolytic stability in neutral aqueous conditions. The C-Br bonds on the electron-deficient pyrazine ring are generally resistant to hydrolysis without activation. Under strongly acidic conditions, the basic amino group and pyrazine nitrogens will be protonated, which may alter solubility but is unlikely to promote hydrolysis. In strongly basic (high pH) environments, there is an increased risk of nucleophilic attack by hydroxide ions, potentially leading to slow decomposition over time, although this would likely require harsh conditions (elevated temperature).

Recommended Handling and Storage

Based on its predicted stability profile and safety information for related compounds, the following practices are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place (recommended 2-8°C).[1] An inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent potential oxidative degradation.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes, as related halogenated anilines and pyridines are classified as irritants.[6][7][9][10]

Section 3: Chemical Reactivity Profile

The reactivity of this compound is dominated by the electronic properties of the polyhalogenated, electron-deficient pyrazine ring. This structure is primed for two major classes of transformations: nucleophilic aromatic substitution and metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring is inherently electron-deficient, a property that is significantly amplified by the strong inductive-withdrawing effects of the three bromine atoms. This makes the carbon atoms attached to the bromines highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Regioselectivity: The positions on the pyrazine ring are not electronically equivalent. The C-3 and C-5 positions are para and ortho, respectively, to the ring nitrogen at position 1, while the C-6 position is meta. Nucleophilic attack on pyrazine and its derivatives is generally favored at the positions ortho or para to the ring nitrogens. Furthermore, the C-3 and C-5 positions are electronically influenced by the amino group at C-2. The -NH₂ group is an activating group via resonance but deactivating via induction. Its net effect can direct substitution. Based on related chemistries of aminopyrazines, substitution is often most facile at the positions not adjacent to the amino group, suggesting the bromine at C-5 or C-6 may be the most labile, but this is highly dependent on the nucleophile and reaction conditions. Sequential substitution is possible, allowing for the introduction of multiple different functional groups.

Figure 1: Generalized SNAr Mechanism at the C-5 position.

Protocol 2: SNAr Amination with Morpholine

This protocol describes a representative nucleophilic substitution reaction.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 332 mg).

  • Solvent and Reagents: Add an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF, 5 mL). To the stirred suspension, add morpholine (1.2 mmol, 105 µL) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired substituted product.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bonds of this compound are excellent handles for Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), Sonogashira (with terminal alkynes), and Heck (with alkenes) couplings. These reactions provide powerful methods for forming C-C, C-N, and C-O bonds.

Key Considerations:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial. Sterically hindered, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the challenging oxidative addition step and facilitate reductive elimination.

  • Chelation/Inhibition: The presence of the 2-amino group and the pyrazine nitrogens can lead to coordination with the palladium center, potentially inhibiting catalytic activity. The use of appropriate ligands and reaction conditions is necessary to overcome this challenge.

  • Regioselectivity: Selective mono-substitution can often be achieved by carefully controlling stoichiometry and reaction conditions (temperature, time). The relative reactivity of the C-Br bonds (C3 vs. C5 vs. C6) in cross-coupling can differ from SNAr reactions and may be tuned by the choice of catalyst system.

CrossCoupling_Workflow Figure 2: General Pd-Catalyzed Cross-Coupling Workflow A 1. Assemble Reactants - this compound - Coupling Partner (e.g., R-B(OH)₂) - Base (e.g., K₂CO₃, Cs₂CO₃) B 2. Add Catalyst System - Pd Precursor (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) A->B C 3. Inert Atmosphere & Solvent - Degas solvent (e.g., Toluene/H₂O) - Purge vessel with Ar or N₂ B->C D 4. Thermal Reaction - Heat to specified temp (e.g., 80-110 °C) - Monitor by TLC or LC-MS C->D E 5. Aqueous Workup - Quench reaction - Separate organic/aqueous layers D->E F 6. Purification - Column Chromatography E->F G 7. Characterization - NMR, MS, etc. F->G

Figure 2: General workflow for a palladium-catalyzed cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for C-N bond formation.

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 mmol), the desired primary or secondary amine (1.2 mmol), a suitable palladium catalyst system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol) to a dry reaction vial or flask.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).

  • Reaction Conditions: Seal the vessel and heat the mixture with stirring to 80-110 °C. Monitor the reaction by LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential in synthetic chemistry. Its stability profile necessitates careful handling and storage, particularly with respect to light and high temperatures. The compound's reactivity is characterized by a high propensity for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, with regiochemical outcomes that can be controlled by the judicious choice of reagents and conditions. This dual reactivity allows for the selective and sequential introduction of diverse functional groups, making it an invaluable tool for constructing novel molecular entities for pharmaceutical and materials science applications.

References

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A Technical Guide to Determining the Solubility of 3,5,6-Tribromopyrazin-2-amine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5,6-Tribromopyrazin-2-amine is a heavily halogenated heterocyclic amine, a class of compounds of significant interest as intermediates in medicinal chemistry and materials science. The successful application of such a molecule in synthesis, purification, and formulation is fundamentally dependent on a thorough understanding of its solubility profile. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound in a range of common organic solvents. Due to the absence of extensive public solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a robust, field-proven experimental protocol for generating reliable quantitative data.

Structural Analysis and Predicted Solubility Behavior

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent at a molecular level. The structure of this compound offers key insights into its expected behavior.

  • Molecular Structure: The molecule consists of a central pyrazine ring, an aromatic heterocycle containing two nitrogen atoms. This ring is substituted with an amine group (-NH2) and three bromine atoms (-Br).

  • Intermolecular Forces and Polarity:

    • Hydrogen Bonding: The amine group (-NH2) possesses two N-H bonds, making it a potent hydrogen bond donor. The two nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors.[1][2] This capacity for hydrogen bonding is a critical determinant of its solubility in protic solvents.

    • Dipole-Dipole Interactions: The electronegative nitrogen and bromine atoms create a significant molecular dipole, classifying the molecule as polar.

    • Van der Waals Forces: The large electron clouds of the three bromine atoms contribute to substantial London dispersion forces.

  • "Like Dissolves Like" Prediction: The principle of "like dissolves like" suggests that polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[3] Given the highly polar nature and hydrogen bonding capabilities of this compound, its solubility is predicted to be:

    • Low in nonpolar solvents (e.g., hexane, toluene), which can only engage in weak van der Waals interactions.

    • Moderate to High in polar aprotic solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)), which can engage in strong dipole-dipole interactions.

    • Potentially High in polar protic solvents (e.g., methanol, ethanol), which can participate in both dipole-dipole interactions and hydrogen bonding with the solute.[4][5]

A Systematic Approach to Solvent Selection

For a comprehensive solubility screen, a diverse set of solvents should be chosen, representing different classes of polarity and functionality. The following table provides a recommended list of solvents for initial screening, categorized by their properties.

Solvent ClassSolvent NamePolarity IndexDielectric Constant (ε)Key Characteristics
Non-Polar n-Hexane0.11.9Aliphatic hydrocarbon, only van der Waals forces.
Toluene2.42.4Aromatic hydrocarbon, weak dipole.
Polar Aprotic Diethyl Ether2.84.3Low polarity, some dipole character.
Dichloromethane (DCM)3.19.1Halogenated, moderate polarity.
Tetrahydrofuran (THF)4.07.5Cyclic ether, good for moderate polarity compounds.
Ethyl Acetate4.46.0Ester, common chromatography and extraction solvent.
Acetone5.121Ketone, highly polar, water-miscible.
Acetonitrile (ACN)5.837.5Nitrile, highly polar, common in HPLC.
N,N-Dimethylformamide (DMF)6.436.7Amide, highly polar, powerful solvent.
Dimethyl Sulfoxide (DMSO)7.247Sulfoxide, highly polar, excellent H-bond acceptor.
Polar Protic Isopropanol (IPA)3.918Alcohol, capable of hydrogen bonding.
Ethanol (EtOH)4.324.5Alcohol, common "green" solvent.
Methanol (MeOH)5.133Simplest alcohol, highly polar.

Note: Polarity Index and Dielectric Constant values are approximate and can vary slightly with sources.[6][7]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain accurate and reproducible solubility data, the isothermal shake-flask method is the gold standard.[5] This method measures the thermodynamic equilibrium solubility of a compound in a given solvent at a specified temperature.

Causality Behind Experimental Choices:
  • Using Excess Solid: Ensures that the solvent becomes fully saturated with the solute, a prerequisite for measuring maximum solubility.

  • Extended Equilibration (24-48h): Many complex organic molecules require significant time to dissolve and reach a true thermodynamic equilibrium. A short mixing time can lead to an underestimation of solubility.

  • Precise Temperature Control: Solubility is highly temperature-dependent. A thermostatically controlled environment is crucial for reproducibility.

  • Inert Filtration: Using a chemically inert filter (e.g., PTFE) prevents the filter material from absorbing the solute, which would skew the final concentration measurement.

Step-by-Step Methodology:
  • Preparation:

    • Accurately weigh approximately 20-30 mg of this compound into a series of 4 mL glass vials.

    • To each vial, add a precisely known volume (e.g., 2.0 mL) of a selected organic solvent from the screening list.

    • Add a small magnetic stir bar to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on a magnetic stir plate within a temperature-controlled incubator set to a standard temperature (e.g., 25.0 °C).

    • Stir the suspensions at a constant rate for 24 to 48 hours. A visual confirmation of excess, undissolved solid should be made at the end of the period.

  • Phase Separation:

    • Remove the vials from the incubator and allow the undissolved solid to settle for 30 minutes.

    • Carefully draw the supernatant (the clear, saturated solution) into a syringe.

    • Attach a 0.45 µm PTFE syringe filter to the syringe.

    • Dispense the filtered, saturated solution into a clean, pre-weighed HPLC vial.

  • Quantification (Gravimetric Method):

    • For lower volatility solvents, a gravimetric approach can be used.

    • Place the open HPLC vial containing the filtered solution into a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated.

    • Accurately weigh the vial containing the dried solute residue.

    • Calculate the solubility (in mg/mL) by subtracting the initial vial weight from the final weight and dividing by the volume of solvent used.

  • Quantification (HPLC Method - Recommended):

    • Prepare a stock solution of this compound of known concentration in a suitable strong solvent (e.g., DMSO).

    • Generate a calibration curve by creating a series of dilutions from the stock solution and analyzing them via High-Performance Liquid Chromatography (HPLC).

    • Accurately dilute a known volume of the filtered, saturated solution with the mobile phase.

    • Analyze the diluted sample by HPLC and determine its concentration by referencing the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_report 5. Data Reporting A Weigh excess solute (this compound) B Add known volume of organic solvent A->B C Seal vial and place in thermostatic shaker (e.g., 25°C) B->C D Agitate for 24-48 hours to ensure saturation C->D E Allow solid to settle D->E F Filter supernatant through 0.45 µm PTFE syringe filter E->F G Choose Method F->G H Gravimetric: Evaporate solvent & weigh residue G->H I HPLC (Recommended): Analyze vs. calibration curve G->I J Calculate Solubility (mg/mL or mol/L) H->J I->J

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds, such as 2-amino-3,5-dibromopyrazine and other halogenated anilines, suggest the following precautions.[8][9][10]

  • Hazard Statements: Likely to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Handle the solid compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in chemical research and development. Based on its molecular structure, it is predicted to be a polar compound with poor solubility in nonpolar solvents and favorable solubility in polar aprotic and protic solvents. This guide provides the theoretical basis for this prediction and, more importantly, a detailed, robust, and reliable experimental protocol for the quantitative determination of its solubility profile. By following the outlined shake-flask method, researchers can generate the high-quality data necessary to optimize reaction conditions, streamline purification processes, and accelerate development timelines.

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A Technical Guide to the Research Applications of Brominated Pyrazines: A Versatile Scaffold for Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazine, a nitrogen-containing six-membered heterocycle, is a foundational structural motif in a vast array of biologically and functionally significant molecules.[1][2][3] The strategic introduction of a bromine atom onto the pyrazine core dramatically enhances its synthetic utility, transforming it into a versatile building block for complex molecular architectures. This guide provides an in-depth exploration of the potential research applications of brominated pyrazines, with a focus on their pivotal role in medicinal chemistry, materials science, and agrochemical development. We will delve into the fundamental reactivity that makes bromopyrazines indispensable synthons, particularly in palladium-catalyzed cross-coupling reactions, and provide detailed, field-proven protocols for their application.

The Brominated Pyrazine Core: A Gateway to Chemical Diversity

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms in a 1,4-orientation.[1] This inherent electronic nature makes the ring susceptible to nucleophilic attack but also activates attached halogen atoms, like bromine, toward oxidative addition in catalytic cycles. The C-Br bond on a pyrazine ring represents a synthetically valuable handle, offering a reliable site for the introduction of diverse functional groups.

The reactivity of halogenated pyrazines in cross-coupling reactions generally follows the order of bond dissociation energies: C-I > C-Br > C-Cl. While iodopyrazines are the most reactive, their higher cost and lower stability often make bromopyrazines the optimal choice, balancing high reactivity with practical availability and stability.[4] This balance makes brominated pyrazines key intermediates for researchers aiming to construct complex molecular libraries.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The true potential of brominated pyrazines is unlocked through transition metal-catalyzed cross-coupling reactions. These reactions form the bedrock of modern synthetic chemistry, enabling the precise formation of C-C and C-N bonds under mild conditions.[5][6] For bromopyrazines, three classes of palladium-catalyzed reactions are of paramount importance: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.

G cluster_0 Core Synthon cluster_1 Key Cross-Coupling Reactions cluster_2 Primary Application Fields Bromopyrazine Brominated Pyrazine Suzuki Suzuki-Miyaura (C-C) Bromopyrazine->Suzuki Pd Catalyst + Boronic Acid Stille Stille (C-C) Bromopyrazine->Stille Pd Catalyst + Organostannane Buchwald Buchwald-Hartwig (C-N) Bromopyrazine->Buchwald Pd Catalyst + Amine MedChem Medicinal Chemistry (Drug Discovery) Suzuki->MedChem MatSci Materials Science (OLEDs, Polymers) Suzuki->MatSci AgroChem Agrochemicals (Pesticides, Herbicides) Suzuki->AgroChem Stille->MedChem Buchwald->MedChem

Figure 1: Logical workflow demonstrating the central role of brominated pyrazines as synthons for major cross-coupling reactions leading to diverse research applications.

Application in Medicinal Chemistry and Drug Discovery

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][7][8] Its ability to act as a bioisostere for other aromatic systems and its capacity to form crucial hydrogen bonds with biological targets make it highly valuable.[7] Brominated pyrazines serve as critical intermediates for rapidly generating libraries of novel pyrazine derivatives to explore structure-activity relationships (SAR).

Synthesis of Biaryl and Heteroaryl Structures via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in drug discovery due to its operational simplicity and the high stability and low toxicity of its boronic acid reagents.[9][5] The reaction of a bromopyrazine with an aryl or heteroaryl boronic acid allows for the modular construction of complex biaryl systems, which are common motifs in protein kinase inhibitors and other targeted therapies.[10]

The electron-deficient nature of the pyrazine ring activates the C-Br bond, often allowing these couplings to proceed under milder conditions than their carbocyclic analogues.[9]

C-N Bond Formation via Buchwald-Hartwig Amination

The formation of an aromatic C-N bond is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides.[6][11][12] Using bromopyrazines, medicinal chemists can introduce a wide variety of primary and secondary amines, including complex, polyfunctional molecules, directly onto the pyrazine core.[13] This reaction is essential for creating compounds that target receptors and enzymes where an amine functionality is critical for binding.

Application in Materials Science

The electronic properties of the pyrazine ring make it an attractive component for functional organic materials. Pyrazine-containing compounds have been investigated for applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and as ligands in coordination complexes with interesting photophysical properties.[5][14][15]

Building Blocks for OLED Materials

In OLEDs, materials must possess specific electronic and photophysical properties to efficiently transport charges and emit light.[16] Pyrazine is an electron-withdrawing moiety, making it an excellent component in "push-pull" chromophores or donor-acceptor (D-A) architectures.[17][18][19]

By coupling a bromopyrazine (the acceptor unit) with various electron-donating aryl groups (the donor units) via Suzuki or Stille reactions, researchers can systematically tune the HOMO-LUMO energy gap of the resulting material.[19] This tuning directly influences the emission color and quantum efficiency of the OLED device.[19][20] The bromine atom provides a precise location for derivatization, enabling the synthesis of materials with tailored optoelectronic properties.

OLED_Workflow Start Start: Bromopyrazine (Acceptor Core) Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Donor Electron-Donating Arylboronic Acid (Donor Unit) Donor->Coupling Material Pyrazine-Based Donor-Acceptor Material Coupling->Material Tune HOMO-LUMO Gap Fabrication Device Fabrication (Spin-coating, Evaporation) Material->Fabrication OLED Functional OLED Device Fabrication->OLED Test Electroluminescence

Figure 2: Experimental workflow for the synthesis and application of pyrazine-based materials in OLEDs, starting from a bromopyrazine synthon.

Application in Agrochemicals

The development of new pesticides and herbicides with improved efficacy and environmental profiles is a constant goal in agricultural science. Heterocyclic compounds, including pyrazines, are frequently found in the structures of active agrochemicals.[21] The unique reactivity imparted by the bromine atom makes brominated pyrazines valuable intermediates in the synthesis of novel crop protection agents.[22]

The C-Br bond can be used to introduce specific toxophores or to link the pyrazine core to other molecular fragments that modulate the compound's solubility, stability, and target specificity.[22] Suzuki coupling, for instance, can be used to synthesize pyrazine-containing analogues of existing pesticides, allowing for rapid exploration of new chemical space to overcome pest resistance.

Experimental Protocols

The following protocols are provided as validated starting points for researchers. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for the synthesis of 2-arylpyrazines from 2-bromopyrazine.[4][23]

Materials:

  • 2-Bromopyrazine

  • Arylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Schlenk flask or sealed reaction vial

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyrazine (1.0 mmol, 1 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.025 mmol, 2.5 mol%) and the ligand (e.g., PPh₃, 0.05 mmol, 5 mol%). If using Pd(PPh₃)₄, no additional ligand is needed.

  • Solvent Addition: Add degassed 1,4-dioxane and water in a suitable ratio (e.g., 4:1 v/v, 5 mL total).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring for 8-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / PPh₃ or Pd(PPh₃)₄Provides the active Pd(0) species for the catalytic cycle.[24]
Base K₂CO₃, Cs₂CO₃Essential for the transmetalation step of the Suzuki cycle.[4]
Solvent Dioxane/WaterDioxane solubilizes organic reagents; water solubilizes the inorganic base.[23]
Temperature 90-100 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.
Atmosphere Inert (Ar, N₂)Prevents oxidation and deactivation of the Pd(0) catalyst.

Table 1: Key Parameters for Suzuki-Miyaura Coupling of 2-Bromopyrazine.

Protocol: General Procedure for Stille Coupling

The Stille coupling is an alternative C-C bond-forming reaction, particularly useful when the corresponding boronic acid is unstable.[25][26] Caution: Organotin reagents are toxic and should be handled with appropriate safety precautions.

Materials:

  • Bromopyrazine

  • Organostannane (e.g., Aryl-SnBu₃)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Lithium chloride (LiCl) (optional additive)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the bromopyrazine (1.0 mmol, 1 equiv) and the organostannane (1.1 mmol, 1.1 equiv) in the anhydrous solvent (5 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%). If required, add LiCl (3.0 mmol, 3.0 equiv), which can accelerate the transmetalation step.

  • Reaction Execution: Heat the mixture to 80-110 °C and stir for 6-18 hours.

  • Monitoring: Follow the reaction progress by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction with a suitable organic solvent. To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF).[27][28] The fluoride ions precipitate the tin salts, which can be removed by filtration through celite.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes the C-N coupling of a bromopyrazine with a primary or secondary amine.[6][11]

Materials:

  • Bromopyrazine

  • Amine (primary or secondary)

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BINAP)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Step-by-Step Methodology:

  • Reaction Setup: To a glovebox or Schlenk line, add the bromopyrazine (1.0 mmol, 1 equiv), the palladium precatalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.4 mmol, 1.4 equiv).

  • Reagent Addition: Add the anhydrous solvent (5 mL), followed by the amine (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours with stirring.

  • Monitoring: Monitor the consumption of the starting material by LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove palladium black.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate. Purify the product by column chromatography.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosA modern, highly active catalyst system for C-N coupling.[13]
Base NaOtBuStrong base required to deprotonate the amine in the catalytic cycle.[13]
Ligand Electron-rich, bulky phosphinePromotes reductive elimination and prevents catalyst decomposition.[6]
Solvent Toluene / DioxaneAnhydrous, aprotic solvents are required to prevent side reactions.
Atmosphere Inert (Ar, N₂)Crucial for maintaining the integrity of the highly sensitive catalyst system.

Table 2: Key Parameters for Buchwald-Hartwig Amination of Bromopyrazines.

Conclusion

Brominated pyrazines are not merely chemical intermediates; they are enabling tools for innovation across multiple scientific disciplines. Their balanced reactivity and synthetic accessibility provide researchers in medicinal chemistry, materials science, and agrochemicals with a robust platform for the design and synthesis of novel, high-value molecules. The mastery of their application, particularly through palladium-catalyzed cross-coupling reactions, allows for the systematic and efficient exploration of chemical space, accelerating the pace of discovery. As new catalytic systems continue to be developed, the utility and importance of brominated pyrazines in cutting-edge research are set to expand even further.

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The Pyrazine Core: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, represents a cornerstone of modern chemistry.[1] Its deceptively simple structure belies a rich history of discovery and a vast and expanding scope of applications. From the foundational aroma compounds in our food to life-saving pharmaceuticals and cutting-edge materials, the substituted pyrazine scaffold has proven to be a remarkably versatile platform for innovation. This technical guide provides an in-depth exploration of the discovery and history of substituted pyrazine compounds, detailing the evolution of their synthesis from classical methods to modern catalytic strategies. We will delve into the causality behind experimental choices in these synthetic protocols and examine the pivotal role of substituted pyrazines in drug development and materials science, offering field-proven insights for researchers, scientists, and drug development professionals.

A Historical Perspective: From "Amarone" to a Privileged Scaffold

The journey into the world of pyrazine chemistry began in the mid-19th century. While the parent pyrazine ring is a fundamental heterocyclic structure, it was the synthesis of a substituted derivative that marked the genesis of this field. In 1876, Staedel and Rugheimer reported one of the first methods for pyrazine synthesis.[1][2] This was followed shortly after by the Gutknecht pyrazine synthesis in 1879, which offered a variation on the self-condensation of α-amino ketones.[2][3] These early methods, though often yielding modest results by today's standards, laid the crucial groundwork for the exploration of this new class of compounds.

Initially, interest in pyrazines was largely academic. However, their discovery in natural products, particularly as key contributors to the characteristic aromas of roasted and baked goods, began to highlight their broader significance.[4] This sensory connection underscored the diversity of substituted pyrazines that could be found in nature and hinted at their potential biological relevance. It was in the 20th century, however, that the pyrazine core truly came into its own as a "privileged scaffold" in medicinal chemistry. The realization that this heterocyclic system could be readily modified to interact with a wide array of biological targets ushered in a new era of pyrazine-focused drug discovery.

The Synthetic Arsenal: Crafting the Pyrazine Core

The ability to synthesize a diverse library of substituted pyrazines is fundamental to exploring their potential. Over the decades, the synthetic chemist's toolbox has expanded dramatically, moving from harsh, classical condensation reactions to highly efficient and selective modern catalytic methods.

Classical Synthetic Strategies

The foundational methods for constructing the pyrazine ring, while sometimes supplanted by more modern techniques, remain important for their historical context and for the synthesis of certain substitution patterns.

This early method involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and subsequent oxidation to yield a pyrazine.[1][2]

Experimental Protocol: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine

  • Step 1: Synthesis of α-Aminoacetophenone: In a reaction vessel, dissolve 2-chloroacetophenone in ethanol. Add an excess of aqueous ammonia and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Step 2: Condensation and Oxidation: The reaction mixture containing the α-aminoacetophenone will begin to spontaneously condense. The intermediate dihydropyrazine is formed. Oxidation to the aromatic pyrazine can be facilitated by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent such as hydrogen peroxide.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

A significant refinement of the Staedel-Rugheimer method, the Gutknecht synthesis involves the self-condensation of α-amino ketones to form dihydropyrazines, which are then oxidized.[3] The α-amino ketones are typically generated in situ from the reduction of α-oximino ketones.[3][5]

Experimental Protocol: Gutknecht Synthesis of Symmetrically Substituted Pyrazines

  • Step 1: Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent like ethanol. Add an equimolar amount of an alkyl nitrite (e.g., amyl nitrite) and a catalytic amount of a strong acid (e.g., HCl). Stir the mixture at room temperature until the reaction is complete, as monitored by TLC. The solvent is then removed under reduced pressure, and the α-oximino ketone is purified, typically by recrystallization.

  • Step 2: Reduction and Cyclization: Dissolve the purified α-oximino ketone in a solvent such as acetic acid. Add a reducing agent, for instance, zinc dust, portion-wise with stirring. This reduces the oxime to the corresponding α-amino ketone. The newly formed α-amino ketone will then dimerize in situ to yield a dihydropyrazine.

  • Step 3: Oxidation: To the dihydropyrazine intermediate solution, add an oxidizing agent like copper(II) sulfate, or in some cases, air oxidation can be sufficient. The reaction mixture may require heating to drive the oxidation to completion.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., NaOH solution) and the product is extracted with an organic solvent such as diethyl ether. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude pyrazine can be purified by column chromatography or distillation.[6]

Caption: Workflow of the Gutknecht Pyrazine Synthesis.

Modern Marvels: Catalytic Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of substituted pyrazines, offering unprecedented efficiency, selectivity, and functional group tolerance.

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. In the context of pyrazine synthesis, it is widely used to introduce aryl or vinyl substituents onto a pre-existing pyrazine core, typically starting from a halopyrazine.

Experimental Protocol: Suzuki Coupling of 2-Chloropyrazine with Phenylboronic Acid

  • Objective: To synthesize 2-phenylpyrazine.

  • Materials:

    • 2-Chloropyrazine (1.0 mmol, 1.0 equiv)

    • Phenylboronic acid (1.2 mmol, 1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

    • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.022 mmol, 2.2 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

    • 1,4-Dioxane (3 mL)

    • Water (0.5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloropyrazine, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add the degassed 1,4-dioxane and water via syringe.

    • Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or GC-MS. The reaction may require up to 24 hours for completion.

    • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. This reaction is particularly valuable for introducing amino groups onto the pyrazine ring.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyrazine with Aniline

  • Objective: To synthesize N-phenylpyrazin-2-amine.

  • Materials:

    • 2-Bromopyrazine (1.0 mmol, 1.0 equiv)

    • Aniline (1.2 mmol, 1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

    • Toluene (5 mL)

  • Procedure:

    • In a glovebox, add Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried Schlenk tube.

    • Add toluene, followed by 2-bromopyrazine and aniline.

    • Seal the tube and bring it out of the glovebox.

    • Heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Caption: Modern Catalytic Methods for Pyrazine Functionalization.

Substituted Pyrazines in Action: From Pharmaceuticals to Advanced Materials

The true value of a chemical scaffold lies in its utility. Substituted pyrazines have demonstrated remarkable versatility, with applications spanning pharmaceuticals, agrochemicals, and materials science.

A Privileged Scaffold in Drug Discovery

The pyrazine ring is a common feature in a multitude of clinically approved drugs, highlighting its importance in medicinal chemistry.[7]

First synthesized in 1936, pyrazinamide's antitubercular properties were not recognized until 1952.[8][9] Its discovery as an effective agent against Mycobacterium tuberculosis was serendipitous, stemming from research into nicotinamide analogs.[10][11] Experiments at Lederle and Merck confirmed its efficacy in animal models, leading to its rapid adoption in human clinical practice.[8][12]

Mechanism of Action: Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[12] Under the acidic conditions found within mycobacterial lesions, POA accumulates and is thought to disrupt membrane potential and energy production, and more recent evidence suggests it blocks the synthesis of coenzyme A by triggering the degradation of the aspartate decarboxylase PanD.[8]

Caption: Mechanism of Action of Pyrazinamide.

Amiloride was discovered in the late 1960s by researchers at Merck Sharp and Dohme.[13] It emerged from a screening program designed to identify compounds that could induce sodium excretion (natriuresis) without the concomitant loss of potassium (kaliuresis).[13] Amiloride was approved by the FDA in 1981.[13][14]

Mechanism of Action: Amiloride directly blocks the epithelial sodium channel (ENaC) in the distal tubules and collecting ducts of the nephron.[13] This inhibition of sodium reabsorption leads to increased sodium and water excretion, while also reducing the driving force for potassium secretion, thus "sparing" potassium.

Caption: Mechanism of Action of Amiloride.

Favipiravir was developed by Toyama Chemical, a subsidiary of Fujifilm, and was approved for medical use in Japan in 2014 for the treatment of influenza.[15] It was developed from a screening program of chemical libraries for antiviral activity.[16]

Mechanism of Action: Favipiravir is a prodrug that is converted to its active form, favipiravir-RTP, which acts as a nucleoside analog. It is recognized by the viral RNA-dependent RNA polymerase (RdRp) and is incorporated into the growing viral RNA chain, leading to chain termination and inhibition of viral replication.[17]

Caption: Mechanism of Action of Favipiravir.

Protecting Our Crops: Pyrazines in Agrochemicals

The biological activity of substituted pyrazines extends to the realm of agriculture, where they have found application as herbicides and fungicides. The nitrogen-containing heterocyclic core can be functionalized to interact with specific enzymes or pathways in plants and fungi, leading to their growth inhibition or death.

One notable example is the herbicide diquat-dibromide, a non-selective contact herbicide.[18] While its use is now restricted in many regions, it demonstrates the potential of the pyrazine scaffold in this area. More recent patent literature describes various thiazolopyrazines with pre-emergent herbicidal activity.[18] Naturally occurring pyrazines in plants also play a defensive role, deterring pests with their strong aromas and possessing antimicrobial properties.[19] This has led to research into using pyrazine-based compounds as more environmentally friendly pesticides.[19]

The Material World: Pyrazines in Polymers and Electronics

The unique electronic properties of the pyrazine ring, arising from the presence of two electron-withdrawing nitrogen atoms, make it an attractive building block for advanced materials.

  • Organic Electronics: Pyrazine-based polymers are being explored for their potential in organic electronics, including organic solar cells and organic light-emitting diodes (OLEDs).[20][21] The incorporation of pyrazine units into conjugated polymers can tune their electronic and optical properties.[22]

  • Battery Technology: Pyrazine-containing polymers have shown promise as cathode materials for rechargeable batteries.[23] The redox-active pyrazine units can reversibly react with metal ions, enabling high-capacity and fast-charging batteries.[24]

  • Coordination Polymers and MOFs: Pyrazine can act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs) and coordination polymers.[22][25] These materials have potential applications in gas storage and separation.[25]

Future Outlook and Conclusion

The journey of substituted pyrazine compounds, from their early synthesis to their current multifaceted applications, is a testament to the power of fundamental chemical research. The pyrazine core continues to be a fertile ground for discovery, with ongoing research exploring new synthetic methodologies, novel therapeutic applications, and innovative materials. As our understanding of the structure-activity relationships of substituted pyrazines deepens, we can expect to see the emergence of even more sophisticated and impactful applications in the years to come. For researchers and developers, the pyrazine scaffold remains a compelling and rewarding area of investigation, promising continued contributions to science and technology.

References

  • Amiloride - Wikipedia. (URL: [Link])

  • Amiloride (Midamor®, Merck, Sharp and Dohme). Semantic Scholar. (1981-02-01). (URL: [Link]

  • All About Favipiravir, the COVID-19 Drug from Fujifilm Toyama Chemical. BioSpace. (URL: [Link])

  • Favipiravir – Knowledge and References. Taylor & Francis. (URL: [Link])

  • Favipiravir. Wikipedia. (URL: [Link])

  • Pyrazine-Based Donor Polymers for Cost-Effective High Performance Organic Solar Cells. ACS Publications. (2025-01-02). (URL: [Link])

  • Chapter IV Section A (General introduction and synthetic background). NBU-IR. (URL: [Link])

  • D-A-D Based Pyrido[2,3-b]Pyrazine Amine Derivatives for Organic Electronics. (2023-04-01). (URL: [Link])

  • Pyrazinamide. Wikipedia. (URL: [Link])

  • Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. SciSpace. (2011-01-08). (URL: [Link])

  • Gutknecht Condens
  • Gutknecht Pyrazine Synthesis. (URL: [Link])

  • Pyrazines as Crop Protection in Sustainable Agriculture. Advanced Biotech. (2024-12-19). (URL: [Link])

  • Favipiravir, an anti-influenza drug against life-threatening RNA virus infections. PMC. (2020-02-22). (URL: [Link])

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  • Mechanisms of Pyrazinamide Action and Resistance. PMC. (2014-12-17). (URL: [Link])

  • A Pyrazine‐Based 2D Conductive Metal‐Organic Framework for Efficient Lithium Storage. (URL: [Link])

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  • What are the mechanism of reaction in preparing pyrazine?. ResearchGate. (2014-11-24). (URL: [Link])

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An In-depth Technical Guide to the Safe Handling of 3,5,6-Tribromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the essential safety and handling precautions for 3,5,6-Tribromopyrazin-2-amine (CAS No. 66490-61-7). As a Senior Application Scientist, the following information is synthesized from available safety data for this compound and its structural analogs to ensure a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Section 1: Compound Identification and Hazard Classification

This compound is a halogenated heterocyclic amine with the molecular formula C₄H₂Br₃N₃ and a molecular weight of 331.79 g/mol [1]. Due to the presence of multiple bromine atoms and an amine group on a pyrazine core, this compound requires careful handling. While a comprehensive, peer-reviewed toxicological profile for this specific molecule is not widely published, data from structurally related compounds and available safety data sheets for similar chemicals allow for a reliable hazard assessment.

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be:

  • Acute Oral Toxicity: Harmful if swallowed[2].

  • Acute Inhalation Toxicity: Harmful if inhaled as a dust or aerosol[2].

  • Skin Irritation: May cause skin irritation upon contact[3][4].

  • Serious Eye Irritation: May cause serious eye irritation or damage[3][4].

  • Respiratory Irritation: May cause respiratory irritation if inhaled[4][5].

The signal word "Warning" is appropriate for this level of hazard[2].

Table 1: GHS Hazard Summary (Inferred)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[3][4][6]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[4][5]
Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management in the laboratory follows the principle of the hierarchy of controls. This framework prioritizes the most effective control measures to eliminate or minimize exposure risk.

Hierarchy of Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, elimination is not practical as it is the compound of interest. Substitution with a less hazardous analog should be considered if the experimental design allows. However, for most research applications, the focus will be on robust engineering controls, administrative protocols, and appropriate personal protective equipment.

Section 3: Engineering and Administrative Controls

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood. All weighing and transfer of the solid material, as well as any reactions involving it, must be conducted within a fume hood to prevent the inhalation of dust particles[2][7]. The fume hood sash should be kept as low as possible. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested[8].

Administrative Controls: Standard Operating Procedures (SOPs)

A detailed Standard Operating Procedure (SOP) for working with this compound is mandatory. This SOP should include:

  • Designated Work Area: Clearly demarcate the area where the compound will be handled.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.

  • Restricted Access: Only authorized and trained personnel should be allowed in the designated work area.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory[2][5]. Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking[2][6].

Section 4: Personal Protective Equipment (PPE)

The final line of defense against exposure is appropriate PPE. The selection of PPE is critical and should not be considered a substitute for proper engineering and administrative controls.

Table 2: Required Personal Protective Equipment

Body PartProtectionStandardRationale
Eyes/Face Chemical safety goggles or a face shieldOSHA 1910.133 or EN166Protects against splashes and airborne dust particles that can cause severe eye irritation[4][6][8].
Hands Nitrile gloves (inspect before use)EN374Provides a barrier against skin contact. Double gloving may be appropriate for larger quantities or extended handling times[7].
Body Laboratory coatN/AProtects skin and personal clothing from contamination[4].
Respiratory Not typically required if used in a fume hood. For spill cleanup or in the absence of adequate ventilation, a NIOSH-approved respirator with a particulate filter (N95 or better) is necessary.NIOSH/MSHA approvedPrevents inhalation of harmful dust[2][4].
Section 5: Handling and Storage Protocols

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Weighing: Weigh the solid compound within the fume hood. Use a tared weigh boat or glassine paper to minimize contamination of the balance.

  • Transfer: Carefully transfer the compound to the reaction vessel. Avoid creating dust. If the compound is a fine powder, consider using a spatula with a small scoop to minimize aerosolization.

  • Dissolution: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling: After use, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.

Storage:

Store this compound in a tightly sealed, clearly labeled container[3][7]. The storage location should be a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[3][7][9].

Section 6: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Emergency_Response_Flowchart cluster_exposure Personnel Exposure cluster_spill Chemical Spill cluster_actions Response Actions Start Emergency Event (Spill or Exposure) Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Minor_Spill Minor Spill (Inside Fume Hood) Start->Minor_Spill Major_Spill Major Spill (Outside Fume Hood) Start->Major_Spill Action_Fresh_Air Move to fresh air. Seek medical attention. Inhalation->Action_Fresh_Air Action_Wash_Skin Remove contaminated clothing. Wash skin with soap and water for 15 min. Skin_Contact->Action_Wash_Skin Action_Rinse_Eyes Rinse eyes with water for 15 min. Seek medical attention. Eye_Contact->Action_Rinse_Eyes Action_Rinse_Mouth Rinse mouth with water. Seek immediate medical attention. Ingestion->Action_Rinse_Mouth Action_Clean_Minor_Spill Wear appropriate PPE. Cover with absorbent material. Collect and dispose of as hazardous waste. Minor_Spill->Action_Clean_Minor_Spill Action_Evacuate Evacuate the area. Alert EH&S and emergency services. Major_Spill->Action_Evacuate

Caption: Emergency response workflow for spills and personnel exposure.

First-Aid Measures:

  • Inhalation: If inhaled, immediately move the person to fresh air[3][4]. If breathing is difficult or they feel unwell, seek medical attention[2].

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes[3][6][8]. If skin irritation persists, seek medical advice[3].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3][4]. Remove contact lenses if present and easy to do. Seek immediate medical attention[4].

  • Ingestion: If swallowed, rinse the mouth with water[2]. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice[2].

Spill Response:

  • Minor Spill (inside a fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material and place it in a sealed container for hazardous waste disposal[8].

  • Major Spill (outside a fume hood): Evacuate the immediate area and alert others. Prevent entry to the area. Contact your institution's Environmental Health and Safety (EH&S) department or emergency response team.

Section 7: Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal[2][3]. Do not dispose of this chemical down the drain.

References

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A Technical Guide to the Safe Handling of 3,5,6-Tribromopyrazin-2-amine: A Synthesized Material Safety Data Sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific, verified Material Safety Data Sheet (MSDS) for 3,5,6-Tribromopyrazin-2-amine could not be located in the available databases. This guide has been synthesized by our Senior Application Scientist by extrapolating data from structurally analogous compounds, including other brominated pyrazines, triazines, and aromatic amines. The information herein is provided as a proactive safety resource and should be used in conjunction with established laboratory safety protocols and a thorough risk assessment.

Section 1: Chemical Identity and Inferred Properties

This compound is a halogenated heterocyclic amine. Its structure suggests it is a solid at room temperature with limited solubility in water but likely soluble in various organic solvents. The presence of multiple bromine atoms significantly increases the molecular weight and may influence its reactivity and toxicological profile.

Chemical Structure

Caption: Chemical structure of this compound.

Inferred Physical and Chemical Properties
PropertyInferred Value / ObservationSource Analogy
Molecular Formula C₄H₂Br₃N₃-
Molecular Weight 331.79 g/mol -
Appearance Likely a white to yellowish or brown crystalline powder.[1]
Melting Point Expected to be a solid with a defined melting point, similar to 2-Amino-3,5-dibromopyrazine (114-117 °C).[2][2]
Solubility Poorly soluble in water; likely soluble in organic solvents.[3]
Stability Stable under recommended storage conditions.[1][4][1][4]
Reactivity Reacts with strong oxidizing agents, strong acids, and strong bases.[5][6][7] Avoid excessive heat and light.[8][5][6][7][8]

Section 2: Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be classified as hazardous. The primary concerns are acute toxicity, skin and eye irritation, and respiratory tract irritation.

Anticipated GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 3/4): Harmful or toxic if swallowed.[2][4][7][8][9]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4][9][10][11][12]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4][9][10][11][12]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][4][7][10][11]

Signal Word: Warning or Danger [2][8][11]

Hazard Statements:

  • H301/302: Toxic or Harmful if swallowed.[2][4][8][9]

  • H315: Causes skin irritation.[4][9][11][12]

  • H319: Causes serious eye irritation.[4][9][11][12]

  • H335: May cause respiratory irritation.[4][11]

Section 3: Proactive First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following protocols are based on standard practices for similar chemical classes.

cluster_exposure Exposure Event cluster_response Immediate First-Aid Response Inhalation Inhalation FreshAir Move to fresh air. Provide oxygen or artificial respiration if needed. Inhalation->FreshAir Skin Skin Contact WashSkin Wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Skin->WashSkin Eye Eye Contact RinseEyes Rinse cautiously with water for several minutes (at least 15). Remove contact lenses, if present and easy to do. Eye->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth. Do NOT induce vomiting. Give water to drink. Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical if symptoms persist or feel unwell [1, 4] WashSkin->Medical if irritation occurs or persists [4, 19] RinseEyes->Medical if irritation persists [4, 9] RinseMouth->Medical if feeling unwell [1, 6] Start Start: Prepare for Handling Prep Verify Fume Hood Operation Don Appropriate PPE (Gloves, Goggles, Lab Coat) [7, 11, 20] Start->Prep Handle Weighing & Dispensing: Perform inside fume hood. Minimize dust generation. [1, 8] Prep->Handle Use Experimental Use: Keep containers tightly closed when not in use. Avoid contact with skin, eyes, and clothing. [4, 10] Handle->Use Cleanup Post-Experiment Cleanup: Wipe down surfaces. Decontaminate equipment. Use->Cleanup Waste Waste Disposal: Collect solid residues in a labeled hazardous waste container (Container C for solids). [7] Dispose according to regulations. [1, 4] Cleanup->Waste Storage Store in a tightly closed container. Place in a cool, dry, well-ventilated area. Away from incompatible materials. [1, 4, 10] Waste->Storage End End Storage->End

Caption: Standard workflow for handling and storage.

  • Handling Practices: Avoid breathing dust and avoid contact with eyes, skin, and clothing. [10][13]Do not eat, drink, or smoke in areas where this chemical is handled. [8]Wash hands thoroughly after handling. [8][10]* Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place. [5][10][11]Keep away from incompatible materials such as strong oxidizing agents and strong acids. [5][8]

Section 5: Accidental Release and Disposal

  • Spill Response:

    • Evacuate unnecessary personnel from the area. [14] 2. Ensure adequate ventilation.

    • Wearing full PPE, carefully sweep up the solid material, avoiding dust generation. [6][10] 4. Collect the spilled material in a suitable, sealed container for disposal. [6][10] 5. Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: Dispose of this material and its container at a licensed hazardous waste collection point, in accordance with local, regional, and national regulations. [7][8][10]Do not allow the material to enter the environment. [10]

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  • Santa Cruz Biotechnology. 2,4,6-Tris(2-pyridyl)-s-triazine.
  • BLD Pharm. 3-Methoxy-5-phenylpyrazin-2-amine.
  • PubChem. 6-(2,2,2-Trifluoroethoxy)-1,3,5-triazine-2,4-diamine. [Link]

  • PubMed. Toxicity of the Explosives 2,4,6-trinitrotoluene, hexahydro-1,3,5-trinitro-1,3,5-triazine, and octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine in Sediments to Chironomus Tentans and Hyalella Azteca: Low-Dose Hormesis and High-Dose Mortality. [Link]

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A Technical Guide to 3,5,6-Tribromopyrazin-2-amine and its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive literature review of 3,5,6-tribromopyrazin-2-amine and its analogs. While direct literature on the title compound is scarce, this guide extrapolates from the synthesis and properties of closely related halogenated aminopyrazines to provide a robust framework for its study and application. We delve into proposed synthetic pathways, explore the structure-activity relationships of analogous compounds, and discuss their potential as scaffolds in medicinal chemistry, particularly in the development of novel therapeutic agents. This document serves as a foundational resource for researchers interested in the burgeoning field of polyhalogenated heterocyclic compounds.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, contribute to its frequent appearance in a wide array of biologically active molecules.[2] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The introduction of halogen substituents onto the pyrazine ring can significantly modulate the compound's physicochemical properties and biological activity, making halogenated pyrazines an attractive area of research for the development of new therapeutic agents.[4]

This guide focuses on the specific, albeit sparsely documented, compound This compound . By examining the synthesis, reactivity, and biological profiles of its structural analogs, we aim to provide a predictive and insightful overview that can guide future research and development efforts.

Synthesis of Halogenated Aminopyrazines: A Stepwise Approach

The synthesis of polyhalogenated aminopyrazines typically proceeds through the direct halogenation of an aminopyrazine precursor. The number and position of the halogen atoms can be controlled by the choice of halogenating agent and reaction conditions.

Synthesis of the Key Precursor: 2-Amino-3,5-dibromopyrazine

The most logical precursor for the synthesis of this compound is 2-amino-3,5-dibromopyrazine. Several methods for the synthesis of this key intermediate have been reported, primarily involving the bromination of 2-aminopyrazine.

Protocol 1: Bromination using Bromine in Acetic Acid [3][5]

This classical method provides a straightforward route to 2-amino-3,5-dibromopyrazine.

  • Step 1: Dissolve 2-aminopyrazine (1.0 eq) in glacial acetic acid with gentle heating.

  • Step 2: Add sodium acetate trihydrate (2.4 eq) to the solution and stir.

  • Step 3: Cool the mixture to -5°C in an ice-salt bath.

  • Step 4: Slowly add bromine (1.6 eq) dropwise over several hours, maintaining the low temperature.

  • Step 5: After the addition is complete, continue stirring in the ice bath for 2 hours, then at room temperature for 24 hours.

  • Step 6: Quench the reaction by pouring the mixture into ice and neutralize with concentrated ammonia to a pH of 8.

  • Step 7: Collect the crude product by filtration and recrystallize from methanol to obtain pure 2-amino-3,5-dibromopyrazine.

Protocol 2: Microwave-Assisted Bromination with N-Bromosuccinimide (NBS) [6][7][8]

A more modern and efficient approach utilizes microwave irradiation to accelerate the reaction.

  • Step 1: In a microwave-safe vessel, dissolve 2-aminopyrazine (1.0 eq) in acetonitrile.

  • Step 2: Add N-bromosuccinimide (NBS) (2.2 eq).

  • Step 3: Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 100°C) for a short period.

  • Step 4: Monitor the reaction by thin-layer chromatography (TLC).

  • Step 5: Upon completion, remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

The choice between these methods depends on available equipment and desired reaction time. The microwave-assisted synthesis offers a significant advantage in terms of speed and potentially higher yields.[6][7][8]

Proposed Synthesis of this compound

Proposed Protocol: Electrophilic Bromination of 2-Amino-3,5-dibromopyrazine

  • Step 1: Dissolve 2-amino-3,5-dibromopyrazine (1.0 eq) in a suitable solvent such as acetonitrile or a halogenated solvent (e.g., dichloromethane).

  • Step 2: Add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq), in portions at room temperature or slightly elevated temperature. The use of a catalyst, such as a Lewis acid, might be necessary to facilitate the reaction on the already deactivated ring.

  • Step 3: Stir the reaction mixture and monitor its progress by TLC or GC-MS.

  • Step 4: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine.

  • Step 5: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Step 6: Purify the crude product by column chromatography or recrystallization to yield this compound.

It is important to note that this is a proposed synthesis and would require experimental validation and optimization. The reactivity of the remaining C-H bond at the 6-position will be lower due to the deactivating effect of the two existing bromine atoms. Therefore, harsher reaction conditions or more potent brominating systems might be required compared to the synthesis of the dibromo analog.

Diagram: Proposed Synthetic Pathway

Synthesis cluster_0 Starting Material cluster_1 Intermediate cluster_2 Target Compound A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B Bromination (Br2/AcOH or NBS/MW) C This compound B->C Proposed Bromination (NBS)

Caption: Proposed synthesis of this compound.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of this compound can be predicted based on its structure and comparison with its dibromo analog.

Table 1: Predicted Physicochemical Properties

Property2-Amino-3,5-dibromopyrazineThis compound (Predicted)
Molecular FormulaC₄H₃Br₂N₃C₄H₂Br₃N₃
Molecular Weight252.89 g/mol [9]331.79 g/mol
AppearanceWhite to light yellow crystalline solid[10]Likely a solid at room temperature
Melting Point114-117 °C[11]Expected to be higher than the dibromo analog
SolubilitySoluble in methanol[10]Likely soluble in polar organic solvents

Spectroscopic Characterization of 2-Amino-3,5-dibromopyrazine

  • ¹H NMR: A single proton signal is expected for the hydrogen at the 6-position.

  • ¹³C NMR: Four distinct carbon signals corresponding to the pyrazine ring carbons.

  • IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C-N stretching, and C-Br stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight with a characteristic isotopic pattern for two bromine atoms.

For the target compound, This compound , the ¹H NMR spectrum would be expected to show only the signal for the amine protons, as all ring protons have been substituted. The mass spectrum would show a molecular ion peak with the characteristic isotopic pattern for three bromine atoms.

Reactivity and Derivatization: Exploring Analogs

The bromine atoms on the pyrazine ring of this compound are susceptible to nucleophilic substitution, offering a versatile platform for the synthesis of a wide range of analogs. The reactivity of the bromine atoms will be influenced by their position on the ring and the electronic nature of the nucleophile.

Potential Reactions for Analog Synthesis:

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst to introduce aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: Cross-coupling with amines to introduce various amino groups.

  • Stille Coupling: Reaction with organostannanes to form carbon-carbon bonds.

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement of bromine with strong nucleophiles such as alkoxides or thiolates.

The differential reactivity of the bromine atoms at the 3, 5, and 6 positions could potentially allow for selective functionalization, leading to a diverse library of analogs for structure-activity relationship (SAR) studies. For instance, the bromine at the 6-position, being para to the activating amino group, might exhibit different reactivity compared to the bromines at the 3 and 5 positions.

Diagram: Potential Derivatization Reactions

Derivatization cluster_0 Starting Material cluster_1 Analogs A This compound B Aryl/Heteroaryl Substituted A->B Suzuki/Stille Coupling C Amino Substituted A->C Buchwald-Hartwig Amination D Alkoxy/Thioalkoxy Substituted A->D SNAr

Caption: Potential pathways for the synthesis of analogs.

Biological Activities and Structure-Activity Relationships (SAR)

While specific biological data for this compound is not available, the broader class of halogenated aminopyrazines has shown promise in several therapeutic areas.

Anticancer Activity

Halogenated heterocyclic compounds are known to exhibit anticancer properties.[9] The introduction of halogens can enhance the lipophilicity of a molecule, facilitating its passage through cell membranes. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. For pyrazine derivatives, the position and nature of the halogen substituent can significantly impact their antiproliferative activity.

Antimicrobial Activity

Pyrazine derivatives have been investigated for their antibacterial and antifungal activities.[4] The presence of halogens can enhance the antimicrobial potency of these compounds. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Structure-Activity Relationship (SAR) Insights

Based on studies of related halogenated heterocycles, several SAR principles can be inferred for analogs of this compound:

  • Number and Position of Halogens: The degree of halogenation and the specific positions of the halogens on the pyrazine ring are critical for biological activity. Increasing the number of halogens may not always lead to increased potency and can affect selectivity and toxicity.

  • Nature of the Halogen: The type of halogen (F, Cl, Br, I) can influence activity. Bromine, with its moderate electronegativity and size, often provides a good balance of lipophilicity and potential for halogen bonding.

  • Substituents at Halogenated Positions: Replacing the bromine atoms with different functional groups through the reactions described in Section 4 will create a diverse set of analogs. The electronic and steric properties of these substituents will be key determinants of biological activity.

  • Modification of the Amino Group: Derivatization of the 2-amino group can also be explored to modulate the compound's properties and biological target interactions.

Future Directions and Conclusion

This compound represents an intriguing, yet underexplored, scaffold for medicinal chemistry. This technical guide has provided a comprehensive overview based on the available literature for its closely related analogs. The proposed synthetic pathway offers a starting point for the chemical synthesis of this novel compound.

Future research should focus on:

  • Experimental validation of the proposed synthesis of this compound.

  • Systematic synthesis and characterization of a library of its analogs through the derivatization of the bromine and amino functionalities.

  • Comprehensive biological screening of the parent compound and its analogs against a panel of cancer cell lines and microbial strains.

  • In-depth SAR studies to elucidate the key structural features required for potent and selective biological activity.

References

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  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules. [Link]

  • A method for preparation of 2-amino-5-chloro-pyridine.
  • The discovery of aminopyrazines as novel, potent Na(v)1.7 antagonists: hit-to-lead identification and SAR. PubMed. [Link]

  • Cas 24241-18-7,2-Amino-3,5-dibromopyrazine. lookchem. [Link]

  • Pyrazine derivatives and pharmaceutical use thereof.
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  • Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. [Link]

  • Identification, synthesis and biological evaluation of pyrazine ring compounds from Talaromyces minioluteus (Penicillium minioluteum). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed. [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. [Link]

  • 2-Amino-3,5-dibromopyrazine. PubChem. [Link]

  • Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules. [Link]

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  • Synthesis of 2-amino-3-nitro-6-chloro-pyridine. PrepChem.com. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. [Link]

  • Method for synthesizing 2, 3, 5-trimethylpyrazine.
  • Efficient Halogenation of 2-Aminopyrazine. ResearchGate. [Link]

  • Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine.
  • Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis. [Link]

  • Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. International Journal of Molecular Sciences. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Arkivoc. [Link]

  • Brominated boron dipyrrins: synthesis, structure, spectral and electrochemical properties. Dalton Transactions. [Link]

  • Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Molecules. [Link]

  • Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION, AND SPECTROSCOPIC INVESTIGATION OF FULLY CONJUGATED PYRAZINOPORPHYRAZINES. ResearchGate. [Link]

  • Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. Molecules. [Link]

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An In-Depth Technical Guide to 3,5,6-Tribromopyrazin-2-amine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3,5,6-Tribromopyrazin-2-amine (CAS No. 66490-61-7), a halogenated heterocyclic compound of increasing interest to researchers, medicinal chemists, and drug development professionals. We will explore its commercial availability, logical synthetic pathways, key chemical properties, and its potential applications as a versatile building block in modern drug discovery.

Introduction and Significance

This compound belongs to the pyrazine class of nitrogen-containing heterocycles. The pyrazine core is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

The strategic placement of three bromine atoms on the pyrazine ring, combined with an amino group, makes this compound a highly functionalized and synthetically versatile intermediate. The bromine atoms serve as valuable handles for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the systematic introduction of diverse molecular fragments to build complex molecular architectures.[5][6] This capability is paramount in structure-activity relationship (SAR) studies, a cornerstone of modern drug design.[7]

Commercial Availability

For researchers requiring this compound for their synthetic programs, this compound is available from several specialized chemical suppliers. The availability in research-grade quantities facilitates its use in discovery and process development projects.

SupplierCAS NumberCommon Product Name(s)Notes
Sigma-Aldrich 66490-61-7This compoundAvailable through their partnership with Ambeed, Inc.[8]
Fisher Scientific 66490-61-7This compoundCarries products from Ambeed.[9]
BLD Pharm 66490-61-7This compoundLists the compound in their catalog.[10]
ECHO CHEMICAL CO., LTD. 66490-61-7This compoundAvailable under the "SEED CHEM" brand.[11]
Ambeed, Inc. 66490-61-7This compoundA primary supplier of this building block.[12]

Note: Availability and lead times are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis and Methodologies

While a specific, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, a logical and scientifically sound synthetic route can be extrapolated from established halogenation protocols for 2-aminopyrazine. The key transformation is the electrophilic bromination of the electron-rich 2-aminopyrazine core.

Proposed Synthetic Pathway: Electrophilic Bromination

The amino group in 2-aminopyrazine is an activating group, directing electrophilic substitution to the C-3 and C-5 positions of the pyrazine ring. Subsequent bromination at the C-6 position likely requires more forcing conditions. Research by Lizano et al. (2019) has demonstrated that the extent of bromination of 2-aminopyrazine can be controlled by the stoichiometry of the brominating agent, N-Bromosuccinimide (NBS).[13][14] While their work focused on achieving mono- and di-bromination, the use of excess brominating agent under appropriate conditions should facilitate the formation of the tribrominated product.

A Chinese patent also describes the dibromination of 2-aminopyrazine using agents like bromine or NBS.[15] Building upon these methodologies, a plausible protocol for the synthesis of this compound is presented below.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 2-Aminopyrazine B N-Bromosuccinimide (NBS) (>3.3 equivalents) Acetonitrile (Solvent) Heat (optional) A->B Electrophilic Aromatic Substitution C This compound B->C Bromination

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection based on related, published procedures and must be optimized and validated under appropriate laboratory safety protocols.

Objective: To synthesize this compound from 2-aminopyrazine.

Materials:

  • 2-Aminopyrazine (1.0 eq)

  • N-Bromosuccinimide (NBS) (3.5 - 4.0 eq)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-aminopyrazine (1.0 eq) and anhydrous acetonitrile. Stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (3.5 - 4.0 eq) to the solution in portions. The reaction may be exothermic, and cooling with an ice bath may be necessary to maintain control.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Based on the findings for di-bromination, gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion and achieve full tribromination.[13]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Extraction: Dilute the mixture with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should then be purified by flash column chromatography on silica gel to isolate the desired this compound.

Physicochemical and Spectroscopic Properties

PropertyValueSource/Comment
CAS Number 66490-61-7[8]
Molecular Formula C₄H₂Br₃N₃[8]
Molecular Weight 331.79 g/mol [8]
Appearance Solid (predicted)Based on related compounds.
Predicted Spectroscopic Data

In the absence of publicly available spectra, the following characteristics can be predicted based on the structure and general spectroscopic principles.[16][17][18]

  • ¹H NMR: A single, broad singlet is expected for the two protons of the primary amine (-NH₂) group, likely in the range of 5.0-7.0 ppm. The sole proton on the pyrazine ring (at the C-2 position, adjacent to the amino group) would likely appear as a singlet in the aromatic region, although its presence is dictated by the starting material and successful substitution. Given the name 3,5,6-tribromo, the remaining proton should be at C-2, but the CAS number corresponds to a fully substituted ring with an amino group. Assuming the structure is indeed 2-amino-3,5,6-tribromopyrazine, there would be no C-H signals from the ring itself. The -NH₂ protons would be the only signals.

  • ¹³C NMR: Four distinct carbon signals would be expected, corresponding to the four carbons of the pyrazine ring. The chemical shifts would be significantly influenced by the attached bromine and nitrogen atoms.

  • IR Spectroscopy:

    • N-H Stretching: Primary amines typically show two characteristic bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching.[17]

    • N-H Bending: A scissoring vibration for the -NH₂ group is expected around 1600-1650 cm⁻¹.

    • C-Br Stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-bromine bonds.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing three bromine atoms (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peak [M]⁺ would be observed at m/z ≈ 332 (calculated for the most abundant isotopes).

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its functional groups.

Cross-Coupling Reactions

The three bromine atoms are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination.[5][6] This allows for the sequential and regioselective introduction of aryl, heteroaryl, alkyl, or amino substituents.

The general reactivity of halogens in these coupling reactions follows the order I > Br > Cl.[5] This principle can be exploited for selective functionalization if a mixed-halogenated pyrazine were to be synthesized. For the tribromo-substituted compound, steric and electronic factors will influence the relative reactivity of the C-3, C-5, and C-6 positions, potentially allowing for controlled, stepwise functionalization by carefully selecting catalysts and reaction conditions.

G A This compound B Suzuki Coupling (R-B(OH)₂ / Pd catalyst) A->B C Stille Coupling (R-SnBu₃ / Pd catalyst) A->C D Buchwald-Hartwig Amination (R₂NH / Pd catalyst) A->D E Diversified Pyrazine Derivatives (Aryl, Alkyl, Amino substituents) B->E C->E D->E

Sources

An In-Depth Technical Guide to 3,5,6-Tribromopyrazin-2-amine: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,6-Tribromopyrazin-2-amine is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique electronic and structural properties, conferred by the pyrazine core and the presence of three bromine atoms and an amino group, make it a versatile synthon for the development of novel therapeutic agents. The strategic placement of the bromine atoms allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. The amino group provides a handle for further derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the nomenclature, properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development.

Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is This compound . This name is derived from the parent heterocycle, pyrazine, with the substituents named and numbered according to IUPAC rules.

Synonyms and Identifiers:

While "this compound" is the most formal designation, several synonyms and identifiers are used in commercial and research contexts:

  • 2-Amino-3,5,6-tribromopyrazine

  • Pyrazinamine, 3,5,6-tribromo-

IdentifierValue
CAS Number 66490-61-7[1][2][3][4][5]
Molecular Formula C₄H₂Br₃N₃[2]
Molecular Weight 331.79 g/mol [2]

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on the properties of similar compounds and general principles of organic chemistry, the following characteristics can be predicted.

Physicochemical Properties (Predicted and Inferred):

PropertyValue/ObservationReference/Justification
Appearance Likely a solid at room temperature.Similar halogenated aromatic amines are typically solids.
Melting Point Expected to be relatively high. For comparison, the melting point of 2-Amino-3,5-dibromopyrazine is 114-117 °C.[3]The increased molecular weight and potential for intermolecular interactions due to the additional bromine atom would likely increase the melting point.
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane and likely insoluble in water.The aromatic and halogenated nature of the molecule suggests solubility in organic solvents. The presence of the amino group might provide some polarity, but the three heavy bromine atoms would dominate.
pKa The amino group is expected to be weakly basic due to the electron-withdrawing effect of the tribrominated pyrazine ring.The electronegative bromine atoms and the nitrogen atoms within the pyrazine ring pull electron density away from the amino group, reducing its ability to accept a proton.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: A single, broad singlet for the two protons of the amino group (-NH₂) is expected. The chemical shift of this peak would be influenced by the solvent and concentration.[6] Due to the fully substituted pyrazine ring, no aromatic proton signals are expected.

  • ¹³C NMR: Four distinct signals are anticipated for the four carbon atoms of the pyrazine ring. The chemical shifts would be significantly influenced by the attached bromine and amino substituents. Carbons attached to bromine would be shifted to a lower field, while the carbon attached to the amino group would be at a higher field.

  • IR Spectroscopy:

    • N-H stretching: Two sharp to medium bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[7][8]

    • N-H bending (scissoring): A band around 1600-1650 cm⁻¹.[7]

    • C-N stretching: Aromatic C-N stretching is expected in the 1250-1350 cm⁻¹ region.[7]

    • C-Br stretching: Bands in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing three bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance). The molecular ion peak (M⁺) would be observed at m/z 331, with other significant peaks corresponding to M+2, M+4, and M+6 due to the bromine isotopes.

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound is the direct bromination of 2-aminopyrazine. The pyrazine ring is activated towards electrophilic substitution by the amino group, directing the incoming bromine atoms to the vacant positions.

Proposed Synthetic Workflow:

Synthesis_Workflow Start 2-Aminopyrazine Reagent Bromine (Br₂) (Excess) Start->Reagent Electrophilic Aromatic Substitution Product This compound Reagent->Product Solvent Solvent (e.g., Dichloromethane, Acetic Acid) Solvent->Reagent Workup Work-up & Purification (e.g., Quenching, Extraction, Recrystallization) Product->Workup

Caption: Proposed synthesis of this compound via bromination.

Detailed Experimental Protocol (Hypothetical, based on similar reactions):

A detailed experimental protocol for the synthesis of the closely related 2-amino-3,5-dibromopyrazine is described in a patent, which can be adapted for the synthesis of the tribromo- derivative by using an excess of the brominating agent.[9]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2-aminopyrazine in a suitable solvent such as dichloromethane or glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of excess bromine (at least 3 equivalents) in the same solvent to the stirred solution of 2-aminopyrazine. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure complete tribromination. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a reducing agent solution (e.g., sodium thiosulfate) to consume any unreacted bromine. The mixture is then neutralized with a base (e.g., sodium bicarbonate).

  • Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Excess Bromine: Using an excess of the brominating agent is crucial to drive the reaction to completion and achieve tribromination.

  • Solvent Choice: Dichloromethane is a common solvent for bromination reactions as it is relatively inert. Acetic acid can also be used and can help to activate the bromine.

  • Temperature Control: The initial cooling is to control the exothermic nature of the bromination reaction. Subsequent heating may be necessary to overcome the deactivation of the ring after the first and second bromination steps.

  • Quenching and Neutralization: These steps are essential for safety and to facilitate the isolation of the product.

Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a highly attractive starting material for the synthesis of diverse compound libraries for drug discovery. The bromine atoms serve as versatile handles for introducing various substituents via transition metal-catalyzed cross-coupling reactions, while the amino group can be further functionalized.

Role as a Scaffold for Kinase Inhibitors:

Halogenated pyrazines are prominent scaffolds in the design of protein kinase inhibitors.[10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrazine core can act as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The bromine atoms on this compound can be sequentially and selectively replaced through reactions like Suzuki, Stille, or Buchwald-Hartwig couplings to introduce various aryl or heteroaryl groups that can occupy other pockets of the kinase active site, thereby enhancing potency and selectivity.

Illustrative Pathway for Kinase Inhibitor Synthesis:

Kinase_Inhibitor_Synthesis Start This compound Suzuki Suzuki Coupling (Ar¹-B(OH)₂) Start->Suzuki Selective C-Br activation Intermediate1 Mono-arylated Pyrazine Suzuki->Intermediate1 Buchwald Buchwald-Hartwig Amination (R-NH₂) Intermediate2 Di-functionalized Pyrazine Buchwald->Intermediate2 Intermediate1->Buchwald Further functionalization FinalProduct Potential Kinase Inhibitor Intermediate2->FinalProduct Optional further modifications

Caption: Synthetic utility in kinase inhibitor development.

The differential reactivity of the bromine atoms (positions 3, 5, and 6) can potentially be exploited for sequential and site-selective cross-coupling reactions, allowing for the controlled and divergent synthesis of a wide range of analogs from a single starting material.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on data for similar brominated aromatic amines, the following precautions should be taken:

  • Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[9][11]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for the facile and diverse introduction of various substituents, making it an ideal starting point for the construction of compound libraries for high-throughput screening. The pyrazine core, a known pharmacophore in many kinase inhibitors, further enhances its potential in the development of targeted therapies. While detailed experimental data for this specific compound remains somewhat limited in the public domain, its structural similarity to other well-studied halogenated pyrazines provides a strong foundation for its synthetic manipulation and application in the pursuit of novel drug candidates. As the demand for new and effective therapeutics continues to grow, the utility of such strategically functionalized heterocyclic building blocks is poised to become even more significant.

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Predicted 1H and 13C NMR shifts for 3,5,6-Tribromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Prediction of ¹H and ¹³C NMR Chemical Shifts for 3,5,6-Tribromopyrazin-2-amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for unambiguous structure elucidation. However, for novel or esoteric compounds such as this compound, reference spectral data is often unavailable. This guide provides a comprehensive, in-depth methodology for the prediction of its ¹H and ¹³C NMR chemical shifts. By leveraging foundational NMR principles, analyzing substituent chemical shift (SCS) effects, and referencing data from analogous structures, we can construct a reliable, predictive spectral profile. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for structural analysis in the absence of experimental data. We will explore the electronic effects of both amine and bromine substituents on the electron-deficient pyrazine core, discuss the principles and limitations of shift additivity, and present the final predicted data in a clear, tabular format. Furthermore, a standard experimental protocol for the acquisition of NMR data is provided to facilitate future empirical validation.

Introduction: The Pyrazine Scaffold and the Need for Predictive Analysis

Pyrazine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable components in designing molecules with specific biological targets. This compound is a densely functionalized pyrazine derivative with potential as a synthetic intermediate for novel therapeutics. Accurate structural confirmation is the first step in any development pipeline, and NMR is the gold standard for this purpose.

Given the novelty of this specific substitution pattern, no public-domain experimental NMR spectra are available. This guide, therefore, serves as a practical whitepaper on how to approach this challenge, moving from first principles to a confident prediction of the NMR spectrum.

Foundational Principles for NMR Prediction

The chemical shift (δ) of a nucleus in NMR is determined by its local electronic environment. Electron-withdrawing groups deshield a nucleus, shifting its resonance downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).[1]

The Unsubstituted Pyrazine Core

The pyrazine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 4. This inherent electron deficiency deshields all ring protons and carbons compared to benzene. The experimental chemical shifts for unsubstituted pyrazine in CDCl₃ are the essential starting point for our prediction.

  • ¹H NMR: All four protons are chemically and magnetically equivalent, appearing as a sharp singlet at approximately δ 8.60 ppm .[2][3]

  • ¹³C NMR: All four carbons are also equivalent, resonating at approximately δ 145.1 ppm .[4][5]

Substituent Chemical Shift (SCS) Effects

The introduction of substituents breaks the molecule's symmetry and profoundly alters the electronic environment of the remaining nuclei. We must consider the effects of the amino (-NH₂) group and the three bromine (-Br) atoms.

  • Amino (-NH₂) Group: The nitrogen atom is electronegative (inductive withdrawal), but its lone pair of electrons participates in resonance with the aromatic ring, acting as a powerful electron-donating group (EDG). This resonance effect typically dominates, causing significant shielding (upfield shift) at the ortho and para positions relative to the point of attachment. The proton(s) on the nitrogen itself are subject to hydrogen bonding and chemical exchange, often appearing as a broad signal over a wide chemical shift range (δ 0.5-5.0 ppm), and its coupling to adjacent protons is often not observed.[6][7]

  • Bromine (-Br) Substituent: Halogens exhibit a dual nature. They are highly electronegative, withdrawing electron density through the sigma bond (inductive effect), which is a deshielding influence.[8] They also possess lone pairs that can be donated into the π-system (resonance effect), which is a shielding influence. For bromine, the strong inductive effect generally outweighs the weaker resonance effect, leading to a net deshielding of the attached (ipso) carbon and complex, distance-dependent effects on other ring positions.[8]

Predictive Methodology for this compound

Our prediction is built by systematically applying the known effects of each substituent to the pyrazine core. We will use the principle of additivity, which posits that the total SCS at a given position is the sum of the individual SCS effects of all substituents. It is critical to recognize that this principle has limitations in sterically crowded and electronically complex molecules like our target, where substituent interactions can lead to non-additive behavior. Therefore, our predictions will be presented as ranges.

Logical Workflow for NMR Shift Prediction

The process of predicting the NMR shifts for a novel compound based on foundational data and substituent effects can be visualized as a logical workflow.

G cluster_0 Data Foundation cluster_1 Substituent Effect Analysis cluster_2 Predictive Synthesis cluster_3 Final Output A Unsubstituted Pyrazine ¹H: δ 8.60 ppm ¹³C: δ 145.1 ppm D Apply Additivity Principle (Sum of SCS Effects) A->D Base Values B SCS for -NH₂ Group (Strong Shielding at o, p) B->D EDG Effects C SCS for -Br Atoms (Inductive Deshielding) C->D EWG Effects E Consider Non-Additive Effects (Steric Hindrance, e.g., Br-Br-Br) D->E First Approximation F Refine Predicted Shifts (Establish Realistic Ranges) E->F Correction G Predicted NMR Spectrum (Tabulated ¹H & ¹³C Shifts) F->G Final Prediction

Caption: A workflow diagram illustrating the predictive NMR analysis process.

Predicted ¹H NMR Spectrum

The pyrazine ring of this compound is fully substituted, meaning there are no aromatic C-H protons. The only signal in the ¹H NMR spectrum will arise from the amino (-NH₂) protons.

  • -NH₂ Protons: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, the shift would be further downfield than a typical aliphatic amine due to the electron-withdrawing nature of the tribrominated pyrazine ring. In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal would appear even further downfield and would likely be broad. The signal is expected to be a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[6]

Predicted ¹³C NMR Spectrum

The prediction for the carbon spectrum requires a position-by-position analysis. We start with the base value of pyrazine (δ ~145 ppm) and adjust for the multiple substituent effects.

  • C2 (bonded to -NH₂): The ipso-effect of an amino group on an aromatic ring is strongly shielding. However, C2 is also ortho to a bromine atom at C3 and para to a bromine atom at C5. The deshielding inductive effects from the three bromine atoms on the ring will counteract the shielding from the amine. The carbon will likely be shifted significantly downfield from a typical amino-substituted carbon.

  • C3 (bonded to -Br): This carbon is subject to the ipso-effect of a bromine atom (deshielding). It is also ortho to the powerful electron-donating -NH₂ group (shielding) and meta to the -Br at C5 and para to the -Br at C6. The shielding from the adjacent amine group will be a strong influence.

  • C5 (bonded to -Br): This carbon experiences the ipso-effect of bromine. It is meta to the -NH₂ group (a minor effect) and ortho to the bromine at C6. The combined deshielding from two attached and adjacent bromines will be substantial.

  • C6 (bonded to -Br): This carbon is subject to the ipso-effect of bromine. It is para to the -NH₂ group, a position that normally experiences strong shielding. However, it is also ortho to the bromine at C5. The competition between the strong shielding from the para-amine and deshielding from the ortho-bromine will determine its final position.

Summary of Predicted Chemical Shifts

The following table summarizes the predicted chemical shifts for this compound. These values are estimates based on the principles discussed and should be considered as ranges. DMSO-d₆ is chosen as a representative solvent due to its common use for heterocyclic amines.

Atom Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale
-NH₂6.5 - 8.0 (Broad Singlet)N/AElectron-deficient ring leads to downfield shift. Broadened by exchange and ¹⁴N quadrupole effects.
C2150 - 155Attached to -NH₂ (shielding), but heavily influenced by deshielding from three ring bromines.
C3125 - 135Ipso-Br (deshielding) is strongly counteracted by ortho-NH₂ (shielding).
C5130 - 140Ipso-Br and ortho-Br cause significant deshielding.
C6120 - 130Ipso-Br (deshielding) is counteracted by strong shielding from para-NH₂.

The Role of Computational Methods in Prediction

While the analysis based on substituent effects provides a solid foundation, more precise predictions can be achieved using computational chemistry.[9][10]

  • Density Functional Theory (DFT): Methods like GIAO (Gauge-Invariant Atomic Orbital) combined with DFT (e.g., B3LYP/6-311++G(d,p)) can calculate nuclear shielding constants, which can then be converted to chemical shifts.[10] This approach explicitly models the complex interplay of electronic and steric effects in the specific geometry of the molecule.

  • Machine Learning (ML): Modern ML algorithms, particularly Graph Neural Networks, are being trained on vast databases of experimental NMR data.[11][12] These tools can predict chemical shifts with high accuracy, often outperforming older empirical methods, especially if the training set contains structurally similar fragments.

For a high-value project, complementing the manual prediction with a DFT calculation would be a recommended, self-validating step.

Recommended Experimental Protocol for NMR Acquisition

Should a physical sample of this compound become available, the following protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra.

I. Sample Preparation

  • Weighing: Accurately weigh 10-15 mg of the high-purity compound.

  • Solvent Selection: Use approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is excellent for dissolving polar heterocyclic compounds and will help in observing the N-H proton, which might otherwise exchange too rapidly in protic solvents.

  • Dissolution: Dissolve the sample completely in the NMR tube, using gentle vortexing if necessary.

II. ¹H NMR Acquisition (400 MHz Spectrometer)

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 16 ppm, centered around 8 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-32 scans.

  • Temperature: 298 K (25 °C).

III. ¹³C NMR Acquisition (100 MHz Spectrometer)

  • Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

  • Spectral Width: 220 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons).

  • Number of Scans: 1024-4096 scans, depending on sample concentration.

  • Temperature: 298 K (25 °C).

IV. Data Processing

  • Apply Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[1]

Conclusion

While experimental data remains the ultimate arbiter of chemical structure, a robust predictive framework is essential for advancing research on novel molecules like this compound. By systematically analyzing the electronic contributions of the amino and bromo substituents on the pyrazine core, we have derived a reliable set of predicted ¹H and ¹³C NMR chemical shifts. The sole proton signal is anticipated to be a broad singlet from the amino group between δ 6.5-8.0 ppm. The four unique carbon signals are predicted to resonate between δ 120 and 155 ppm, with their specific shifts dictated by a complex interplay of shielding and deshielding effects. These predictions provide a strong hypothesis for guiding synthesis, confirming product identity, and enabling the continued development of this and related chemical scaffolds.

References

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Methodological & Application

Synthesis of 3,5,6-Tribromopyrazin-2-amine derivatives for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis and Derivatization of 3,5,6-Tribromopyrazin-2-amine: A Versatile Scaffold for Biological Screening

Abstract

This document provides a comprehensive guide for the synthesis and derivatization of this compound, a highly functionalized heterocyclic scaffold. Pyrazine derivatives are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including those with antimycobacterial and enzyme-inhibitory properties[1][2][3]. The tribrominated core presented here serves as a versatile starting material for the generation of chemical libraries via modern cross-coupling methodologies. We detail a robust, step-by-step protocol for the exhaustive bromination of 2-aminopyrazine and a subsequent protocol for regioselective Suzuki-Miyaura cross-coupling. The causality behind critical experimental choices, analytical characterization, and strategies for library development are discussed to provide researchers with a practical and scientifically grounded framework for drug discovery applications.

Introduction: The Strategic Value of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in drug discovery. Pyrazinamide, a nicotinamide analog, has been a cornerstone of first-line tuberculosis treatment for decades[2]. Its mechanism, which involves conversion to the active pyrazinoic acid, highlights the potential of substituted pyrazines as pro-drugs and bioactive agents[2]. The introduction of halogen atoms onto the pyrazine core dramatically enhances its synthetic utility, transforming it into a versatile building block for creating diverse molecular architectures. Specifically, bromine atoms serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a reliable and powerful tool for forming carbon-carbon bonds[4][5].

The this compound scaffold offers three distinct points for diversification. The differential electronic environment of the bromine atoms at the C3, C5, and C6 positions allows for the potential of regioselective functionalization, enabling the systematic exploration of the chemical space around the pyrazine core. This application note provides the necessary protocols to synthesize this core scaffold and perform a proof-of-concept derivatization, empowering researchers to generate novel compound libraries for biological screening.

Overall Synthetic Workflow

The generation of a screening library from the tribromopyrazin-2-amine scaffold follows a logical and modular workflow. The process begins with the synthesis of the core intermediate, which is then used in parallel synthesis efforts to introduce a variety of substituents.

G cluster_0 Part 1: Scaffold Synthesis cluster_1 Part 2: Library Generation cluster_2 Part 3: Analysis & Screening A 2-Aminopyrazine (Starting Material) B Protocol 1: Exhaustive Bromination A->B C This compound (Core Scaffold) B->C E Protocol 2: Parallel Suzuki-Miyaura Coupling C->E D Array of Boronic Acids/ Esters D->E F Screening Library of Pyrazine Derivatives E->F G Analytical QC (LC-MS, NMR) F->G H Biological Screening (HTS) G->H I Hit Validation & SAR H->I

Figure 1: High-level workflow from starting material to a screening library and subsequent hit validation.

Synthesis of the this compound Core Scaffold

The synthesis of the core scaffold is achieved through the electrophilic aromatic bromination of 2-aminopyrazine. The amino group is a powerful activating director, making the pyrazine ring susceptible to halogenation.

Reaction Principle and Mechanistic Considerations

The direct bromination of 2-aminopyrazine utilizes N-Bromosuccinimide (NBS) as the bromine source. NBS is a convenient and safer alternative to elemental bromine, providing a controlled source of electrophilic bromine (Br+)[6][7]. The reaction proceeds via electrophilic aromatic substitution. The amino group at C2 strongly activates the ring, directing bromination to the C3 and C5 positions. Achieving exhaustive tribromination requires forcing conditions and a sufficient excess of the brominating agent to overcome the deactivating effect of the newly added bromine atoms. Acetonitrile has been shown to be an effective solvent for such halogenations[8].

Protocol 1: Exhaustive Bromination of 2-Aminopyrazin

Materials:

  • 2-Aminopyrazine (1.0 eq)

  • N-Bromosuccinimide (NBS) (3.5 eq)[7]

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyrazine (1.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material (approx. 10-15 mL per gram of 2-aminopyrazine).

  • Reagent Addition: Carefully add N-Bromosuccinimide (3.5 eq) to the solution in portions.

    • Causality: A significant excess of NBS is crucial to drive the reaction to completion and achieve tribromination. Adding it in portions helps to control the initial exotherm of the reaction. NBS is preferred over Br₂ for its ease of handling and for minimizing the formation of HBr as a direct byproduct, which can protonate the starting material and deactivate it[6].

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours.

    • Causality: Elevated temperature is necessary to overcome the activation energy barrier for the second and third bromination steps, as the ring becomes progressively more electron-deficient and deactivated.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the acetonitrile. Redissolve the residue in ethyl acetate.

  • Workup - Aqueous Wash: Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining NBS/Br₂), saturated aqueous NaHCO₃ (to neutralize any acidic byproducts), and brine.

    • Causality: The thiosulfate wash is critical for safety and purity, as it reduces reactive bromine species to bromide. The bicarbonate wash ensures that the product is not in its protonated, more water-soluble form.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Derivatization via Suzuki-Miyaura Cross-Coupling

The tribrominated scaffold is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of C-C bonds by coupling the aryl bromide with a boronic acid or ester, offering a powerful method for introducing diverse functional groups.

Regioselectivity and Mechanistic Considerations

In polyhalogenated heteroaromatics, the site of the initial cross-coupling is governed by a combination of electronic and steric factors[9][10]. The oxidative addition of the palladium(0) catalyst to the C-Br bond is the rate-determining step and is generally favored at the most electron-deficient position[10]. For this compound, the C5 and C3 positions are adjacent to nitrogen atoms, making them more electron-deficient than the C6 position. However, the C3 position is also ortho to the directing amino group, which can influence reactivity. By carefully controlling the reaction conditions (e.g., using 1 equivalent of boronic acid), selective mono-arylation can often be achieved.

G cluster_main Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition TM Transmetalation RE Reductive Elimination Pd0 Pd(0)L₂ ArPdX R¹-Pyrazine-Pd(II)L₂-Br Pd0->ArPdX OA ArX R¹-Pyrazine-Br ArX->OA ArPdAr R¹-Pyrazine-Pd(II)L₂-R² ArPdX->ArPdAr TM ArBOH R²-B(OH)₂ ArBOH->TM Base Base (e.g., K₂CO₃) Base->TM ArPdAr->Pd0 RE Product R¹-Pyrazine-R² ArPdAr->Product

Sources

Application Notes & Protocols: Strategic Use of 3,5,6-Tribromopyrazin-2-amine in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminopyrazine Scaffold

Substituted aminopyrazines are privileged scaffolds in modern medicinal chemistry and materials science. Their unique electronic properties and ability to participate in hydrogen bonding make them integral to a vast array of biologically active compounds, including kinase inhibitors and other targeted therapeutics. 3,5,6-Tribromopyrazin-2-amine is a versatile and highly functionalized starting material, offering three distinct points for diversification through cross-coupling chemistry.

The Suzuki-Miyaura reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds, celebrated for its mild conditions and exceptional functional group tolerance.[1][2][3][4] The application of this reaction to a polyhalogenated, electron-deficient, and amine-bearing heterocycle like this compound presents both a significant opportunity and a distinct set of challenges. The primary challenge lies in controlling the regioselectivity of the coupling, as the three bromine atoms exhibit differential reactivity based on their electronic and steric environments.[5][6][7] This guide provides a comprehensive overview of the mechanistic principles, key reaction parameters, and detailed protocols necessary to strategically leverage this building block for the synthesis of mono-, di-, and tri-arylated aminopyrazines.

Mechanistic Considerations and the Challenge of Regioselectivity

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst.[8][9] Understanding this cycle is paramount to troubleshooting and optimizing reactions with complex substrates.

Suzuki_Mechanism pd0 Pd(0)L₂ Active Catalyst oa_ts Oxidative Addition pd2_complex R¹-Pd(II)L₂-X (Ar-Pd-Br) oa_ts->pd2_complex Rate-Determining Step for Heteroaryl Halides transmetal Transmetalation pd2_r2 R¹-Pd(II)L₂-R² (Ar-Pd-Ar') transmetal->pd2_r2 re_ts Reductive Elimination re_ts->pd0 Catalyst Regeneration product R¹-R² (Ar-Ar') re_ts->product sub1 R¹-X (Aminotribromopyrazine) sub1->oa_ts sub2 R²-B(OR)₂ (Boronic Acid/Ester) + Base sub2->transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity in Polyhalogenated Pyrazines:

With three identical halogens, the site of the initial oxidative addition is determined by the electronic and steric properties of the C-Br bonds, not by the inherent reactivity of the halogen itself (I > Br > Cl).[2][10]

  • Electronic Effects: The pyrazine ring is inherently electron-deficient due to the two nitrogen atoms, which generally accelerates oxidative addition compared to a simple bromobenzene.[11] The 2-amino group is a strong electron-donating group, which increases electron density at the ortho (C3) and para (C5) positions, potentially slowing the oxidative addition at these sites relative to the C6 position.

  • Steric Effects: The C6 position is sterically the most accessible. The C3 and C5 positions are flanked by the amino group and a ring nitrogen, respectively, which could present some steric hindrance to the approach of the bulky palladium catalyst.

Based on these principles, the predicted order of reactivity for mono-arylation is C6 > C5 > C3 . By carefully controlling the stoichiometry of the boronic acid (e.g., using 1.0-1.2 equivalents), one can selectively target the C6 position. Subsequent couplings to achieve di- or tri-substitution would require more forcing conditions (higher temperature, longer reaction times) and additional equivalents of the boronic acid.[6]

Common Side Reactions:

  • Hydrodebromination: This is a significant concern for electron-deficient heteroaryl halides, where a bromine atom is replaced by hydrogen.[11] It is often promoted by higher temperatures and certain bases or protic solvents. Careful selection of aprotic solvents and optimization of temperature are crucial to minimize this pathway.[11]

  • Protodeboronation: The boronic acid can be cleaved to the corresponding arene. This can be mitigated by using boronic esters (e.g., pinacol esters), which are more stable, or by ensuring strictly anhydrous and inert conditions.[12][13]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often minimized by slow addition of reagents and maintaining a low concentration of the active palladium catalyst.[9]

Optimization of Key Reaction Parameters

The success of coupling with this compound depends on the judicious selection of several components. The causality behind each choice is explained below.

ParameterRecommended ReagentsRationale & Expert Insights
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(dppf), Modern Palladacycles (e.g., SPhos Pd G3, XPhos Pd G3)Traditional catalysts like Pd(PPh₃)₄ can be effective, but challenging heteroaryl halides often require more robust systems. Modern Buchwald-type phosphine ligands and their corresponding palladacycle precatalysts are highly active, air-stable, and often provide superior yields at lower catalyst loadings by promoting the difficult oxidative addition step.[14][15][16][17]
Ligand Buchwald-type biaryl phosphines (SPhos, XPhos), P(t-Bu)₃The ligand is critical. Bulky and electron-rich monophosphine ligands stabilize the Pd(0) center, promote the oxidative addition into the C-Br bond, and facilitate the final reductive elimination step.[15][18][19] For a substrate like this, standard ligands such as PPh₃ may lead to slow or incomplete reactions.
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base is essential for the transmetalation step, where it facilitates the formation of a more nucleophilic boronate species.[1][20] K₃PO₄ is a moderately strong base often effective in these couplings. Cs₂CO₃ is more soluble and can be effective at lower temperatures. The choice of base can significantly impact yield and the prevalence of side reactions.
Solvent 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), Dimethoxyethane (DME) (often with H₂O)Aprotic solvents are generally preferred to minimize hydrodebromination.[11] A small amount of water is often added to help dissolve the inorganic base and facilitate the transmetalation step.[12] Ensure all organic solvents are anhydrous and thoroughly degassed to remove oxygen, which can deactivate the catalyst.
Boronic Acid Arylboronic Acids, Arylboronic acid pinacol estersWhile boronic acids are standard, their corresponding pinacol esters offer greater stability against protodeboronation and are often used for sensitive or precious substrates.[12][13]
Temperature 80 - 120 °CThe reaction temperature is a critical parameter to balance reaction rate against decomposition and side reactions. Start with milder conditions (~80 °C) and increase if the reaction is sluggish. Higher temperatures may be required for subsequent couplings after the first, most reactive site has been functionalized.

Experimental Protocols and Workflow

The following protocols provide a robust starting point for researchers. All manipulations should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Workflow setup 1. Reaction Setup - Add solids (Pyrazine, Boronic Acid, Base) - Seal vessel inert 2. Inert Atmosphere - Evacuate and backfill with N₂/Ar (3x) setup->inert reagents 3. Reagent Addition - Add degassed solvent - Add catalyst/ligand inert->reagents reaction 4. Reaction - Heat to desired temperature (e.g., 100°C) - Stir vigorously reagents->reaction monitor 5. Monitoring - Track progress via TLC or LC-MS reaction->monitor monitor->reaction Continue until completion workup 6. Work-up - Cool to RT - Dilute with EtOAc, wash with H₂O/brine monitor->workup purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography workup->purify

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of 3,5,6-Tribromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective Buchwald-Hartwig amination of 3,5,6-tribromopyrazin-2-amine. This highly functionalized pyrazine core is a valuable building block in medicinal chemistry, and its selective amination is crucial for the synthesis of novel pharmaceutical candidates. This document outlines the mechanistic principles of the reaction, discusses critical experimental parameters, provides step-by-step protocols for selective monoamination, and offers insights into potential challenges and troubleshooting. The protocols are designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles.

Introduction: The Significance of Aminopyrazines and the Buchwald-Hartwig Advantage

Substituted pyrazines are a prominent class of N-heterocycles integral to medicinal chemistry due to their presence in numerous bioactive molecules and natural products.[1] They serve as key pharmacophores in drugs targeting a wide range of diseases.[1][2] The introduction of amino functionalities to the pyrazine scaffold is a critical step in the development of new therapeutic agents, as the amino group can significantly influence a molecule's pharmacological properties, including target binding and metabolic stability.

Traditionally, the synthesis of aryl amines has relied on methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions and are limited by the electronic nature of the substrate.[3] The advent of the palladium-catalyzed Buchwald-Hartwig amination has revolutionized C-N bond formation, offering a mild, versatile, and highly efficient alternative.[3][4] This cross-coupling reaction exhibits broad substrate scope and excellent functional group tolerance, making it an indispensable tool for modern organic synthesis.[3]

This guide focuses on the application of the Buchwald-Hartwig amination to this compound, a substrate with multiple reactive sites. The ability to selectively functionalize one bromine atom in the presence of others and an existing amino group is a significant synthetic challenge. This document provides the necessary protocols and theoretical understanding to achieve this selectivity.

Mechanistic Principles and Key Considerations

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[3][4][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

The generally accepted catalytic cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the this compound, forming a Pd(II) intermediate.[3][5]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[3]

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3][5]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Ox_Add Oxidative Addition (Ar-Br) Pd(0)L->Ox_Add Ar-Br Pd(II)_Complex Pd(II) Intermediate (Ar-Pd(II)-Br)L Ox_Add->Pd(II)_Complex Amine_Coord Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coord R2NH, Base Pd(II)_Amido Pd(II)-Amido Complex (Ar-Pd(II)-NR2)L Amine_Coord->Pd(II)_Amido - H-Base+ Red_Elim Reductive Elimination Pd(II)_Amido->Red_Elim Red_Elim->Pd(0)L Ar-NR2

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for Selectivity:

The selective amination of this compound hinges on the differential reactivity of the three bromine atoms. The bromine at the 6-position is generally the most reactive towards oxidative addition due to its electronic environment, influenced by the adjacent nitrogen and amino group. The choice of ligand, base, and temperature are critical parameters to control selectivity. Bulky phosphine ligands are often employed to favor mono-arylation.[6]

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableHandle with appropriate PPE.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableAir and moisture sensitive.
XPhosLigand GradeCommercially AvailableAir sensitive, store under inert gas.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHygroscopic, handle in a glovebox.
TolueneAnhydrousCommercially AvailableUse from a solvent purification system.
Primary/Secondary AmineReagent GradeCommercially AvailablePurify if necessary.
Diethyl EtherAnhydrousCommercially Available
Saturated Sodium BicarbonatePrepared in-house
BrinePrepared in-house
Anhydrous Magnesium SulfateCommercially Available
Celite®Commercially Available
Argon/Nitrogen GasHigh PurityFor inert atmosphere.

3.2. Safety Precautions

  • This compound: May be harmful if swallowed or inhaled. Causes skin and eye irritation.[7][8] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium tert-butoxide: Corrosive and reacts violently with water. Handle in a glovebox or under an inert atmosphere.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. Use in a well-ventilated fume hood.

3.3. Step-by-Step Protocol for Selective Monoamination

This protocol is a general guideline and may require optimization for specific amines.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

    • Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

    • In a separate vial inside a glovebox, weigh sodium tert-butoxide (1.4 mmol, 1.4 equiv).

    • Add the amine (1.2 mmol, 1.2 equiv) and anhydrous toluene (5 mL) to the Schlenk flask via syringe.

    • Add the pre-weighed sodium tert-butoxide to the reaction mixture under a positive pressure of inert gas.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 5 minutes.

    • Heat the reaction mixture to 80-100 °C using an oil bath.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (10 mL).

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Figure 2: A generalized workflow for the Buchwald-Hartwig amination.

Expected Results and Troubleshooting

The yield of the mono-aminated product will vary depending on the amine used. Below is a table of expected outcomes based on literature precedents for similar substrates.

AmineExpected Yield of Mono-aminated Product
Morpholine85-95%
Aniline70-85%
Benzylamine80-90%
n-Butylamine75-85%

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use fresh reagents.
Insufficient temperatureIncrease reaction temperature in 10 °C increments.
Sterically hindered amineIncrease reaction time or consider a more active ligand (e.g., BrettPhos).[9]
Formation of Di-substituted Product Reaction time too longMonitor the reaction closely and stop once the starting material is consumed.
High temperatureReduce the reaction temperature.
Decomposition of Starting Material Base is too strongConsider a weaker base such as K₃PO₄ or Cs₂CO₃.[10]
High temperatureReduce the reaction temperature.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17134-17145. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Zhang, Y., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(15), 4987. [Link]

  • Krátky, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(3), 206-220. [Link]

  • Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Krátky, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. PMC - NIH. [Link]

  • Singh, R., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 121(12), 7132–7198. [Link]

  • Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]

  • Bruneau, A., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(51), 19131–19145. [Link]

  • Chem Service. (2016). SDS US. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyridopyrazines. [Link]

  • Singh, R., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. [Link]

  • Le, C. M., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4), e202103341. [Link]

  • Lee, J., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4583. [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Journal of Organic Chemistry, 72(25), 9498–9507. [Link]

  • The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Frank, É., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1969–1976. [Link]

  • Kim, H., et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885–2892. [Link]

  • ResearchGate. (n.d.). (top) Summary of general properties of amines, reactivity trends toward.... [Link]

  • PubChem. (n.d.). 3,5-Dibromo-6-chloropyrazin-2-amine. [Link]

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The Strategic Application of 3,5,6-Tribromopyrazin-2-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the pyrazine core has established itself as a "privileged scaffold" — a molecular framework that is recurrently found in potent and selective therapeutic agents. Among the vast array of pyrazine-based building blocks, 3,5,6-Tribromopyrazin-2-amine stands out as a uniquely versatile and powerful starting material. Its trifunctional nature, featuring three reactive bromine atoms and an amino group, provides medicinal chemists with a remarkable platform for the strategic and regioselective synthesis of complex molecular architectures. This application note serves as a comprehensive guide to the utility of this compound in medicinal chemistry, with a particular focus on its application in the development of next-generation kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the structure-activity relationships that underpin the therapeutic potential of its derivatives.

Chemical Versatility: A Gateway to Diverse Pharmacophores

The synthetic utility of this compound is rooted in the differential reactivity of its three bromine atoms, which can be selectively functionalized through a variety of modern cross-coupling reactions. This allows for the controlled, stepwise introduction of diverse substituents, enabling the rapid generation of compound libraries for biological screening. The primary avenues for the functionalization of this scaffold are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

G This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Aryl/Heteroaryl Boronic Acids/Esters Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Primary/Secondary Amines Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution This compound->Nucleophilic Aromatic Substitution Strong Nucleophiles Diverse Kinase Inhibitors Diverse Kinase Inhibitors Suzuki Coupling->Diverse Kinase Inhibitors Buchwald-Hartwig Amination->Diverse Kinase Inhibitors Nucleophilic Aromatic Substitution->Diverse Kinase Inhibitors

The regioselectivity of these reactions is often dictated by the electronic and steric environment of the bromine atoms. The bromine at the 5-position is generally the most reactive towards Suzuki coupling, followed by the bromine at the 3-position, and lastly the bromine at the 6-position. This predictable reactivity allows for a programmed synthesis of trisubstituted pyrazines with distinct functionalities at each position.

Application in Kinase Inhibitor Discovery: A Case Study

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrazine scaffold has been successfully employed in the design of numerous FDA-approved kinase inhibitors. This compound serves as an excellent starting point for the synthesis of kinase inhibitors due to its ability to be elaborated into structures that can effectively target the ATP-binding site of kinases.

Protocol 1: Regioselective Suzuki-Miyaura Coupling for Kinase Inhibitor Scaffolds

This protocol outlines a typical procedure for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid, a key step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane and water (4:1 v/v) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium Catalyst: Palladium(II) acetate in combination with triphenylphosphine forms a Pd(0) species in situ, which is the active catalyst for the cross-coupling reaction.

  • Base: Sodium carbonate is a mild base that is crucial for the transmetalation step of the catalytic cycle.

  • Solvent System: The mixture of dioxane and water provides a suitable medium for both the organic and inorganic reagents and facilitates the dissolution of the base.

  • Inert Atmosphere: The use of an inert atmosphere is essential to prevent the oxidation of the Pd(0) catalyst, which would lead to catalyst deactivation.

Protocol 2: Buchwald-Hartwig Amination for Kinase Hinge-Binding Moieties

The introduction of an amino group at a specific position of the pyrazine ring is often critical for establishing hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The Buchwald-Hartwig amination is the premier method for achieving this transformation.[2][3]

Materials:

  • Mono-arylated or di-arylated bromopyrazine derivative (from Protocol 1)

  • Amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk tube, add the bromopyrazine derivative (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene to the tube.

  • In a separate glovebox, weigh sodium tert-butoxide (1.4 eq) and add it to the reaction mixture.

  • Add the amine (1.2 eq) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Causality of Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the amination of electron-deficient heteroaryl halides.[4]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and the subsequent formation of the palladium-amido complex.

  • Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for this reaction.

Structure-Activity Relationship (SAR) and Data Presentation

The systematic functionalization of the this compound scaffold allows for a thorough exploration of the structure-activity relationship. The table below presents hypothetical data for a series of kinase inhibitors derived from this scaffold, illustrating how modifications at different positions can impact inhibitory activity.

Compound IDR⁵ SubstituentR³ SubstituentR⁶ SubstituentKinase IC₅₀ (nM)
TBPA-01 4-MethoxyphenylHH580
TBPA-02 4-MethoxyphenylAnilineH75
TBPA-03 4-MethoxyphenylAniline3-Fluorophenyl12
TBPA-04 3-HydroxyphenylAniline3-Fluorophenyl5

Conclusion and Future Directions

This compound is a powerful and versatile building block in medicinal chemistry, offering a robust platform for the synthesis of diverse and potent bioactive molecules. Its predictable reactivity in modern cross-coupling reactions allows for the systematic exploration of chemical space and the optimization of pharmacological properties. The detailed protocols provided herein serve as a practical guide for researchers seeking to leverage the unique attributes of this scaffold in their drug discovery programs. Future applications of this compound are likely to extend beyond kinase inhibitors to other target classes, further solidifying its status as a cornerstone of modern medicinal chemistry.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Cheminform. (2010). Suzuki-Miyaura Cross Coupling Reaction. Cheminform, 41(29). [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). A New Catalyst for the Amination of Aryl Chlorides. Journal of the American Chemical Society, 129(25), 7894–7895. [Link]

  • Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. [Link]

Sources

Protocol for the N-functionalization of 3,5,6-Tribromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the N-Functionalization of 3,5,6-Tribromopyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Functionalized Pyrazines

The pyrazine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The N-functionalization of substituted pyrazines, particularly aminopyrazines, offers a powerful avenue for modulating physicochemical properties, improving target engagement, and optimizing pharmacokinetic profiles. This compound is a versatile building block, presenting multiple reactive handles for diversification. This application note provides a detailed protocol for the N-functionalization of this substrate, focusing on the highly efficient Buchwald-Hartwig amination reaction. The principles and methodologies described herein are designed to be broadly applicable to a range of amine nucleophiles, enabling the synthesis of diverse libraries of novel compounds for drug discovery.

Reactivity Analysis of this compound

The reactivity of the three bromine atoms on the pyrazine ring is not equivalent. The pyrazine core is inherently electron-deficient, which generally activates aryl halides towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The position of the bromine atoms relative to the ring nitrogens and the existing amino group dictates their susceptibility to substitution.

In the context of palladium-catalyzed C-N cross-coupling, such as the Buchwald-Hartwig amination, all three C-Br bonds are potential reaction sites. The relative reactivity will be influenced by both electronic and steric factors. However, for the purpose of this protocol, we will focus on conditions that can promote mono-amination, which can often be controlled by stoichiometry. For researchers aiming for di- or tri-substitution, modification of the reaction conditions, such as prolonged reaction times, increased temperature, and an excess of the amine and catalyst, would be necessary.

Experimental Workflow for N-Functionalization

The following diagram outlines the general workflow for the N-functionalization of this compound via a Buchwald-Hartwig amination.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Amine Nucleophile - Pd Catalyst & Ligand - Base - Solvent inert Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert heating Heat to Reaction Temperature (e.g., 80-120 °C) inert->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling filtration Filter off Solids cooling->filtration extraction Aqueous Work-up (Extraction with Organic Solvent) filtration->extraction purification Purify by Column Chromatography extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: Generalized experimental workflow for the N-functionalization of this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed N-functionalization of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline derivative)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or similar phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the amine nucleophile (1.1-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

    • Add the base (e.g., NaOtBu, 1.5-2.0 eq). The choice of base can be critical and may need optimization.[1]

    • Add the anhydrous, degassed solvent (sufficient to achieve a concentration of approximately 0.1 M of the limiting reagent).

  • Reaction Execution:

    • Seal the reaction vessel and heat the mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-functionalized product.

  • Characterization:

    • Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Buchwald-Hartwig amination reactions on related heterocyclic systems, which can serve as a starting point for optimizing the N-functionalization of this compound.

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical SubstratesReference
Pd(OAc)₂ (2-5)XPhos (4-10)NaOtBu (1.5)Toluene80-110Aryl/Heteroaryl Halides[1]
Pd₂(dba)₃ (1-3)BINAP (2-6)Cs₂CO₃ (2.0)Dioxane100-120Aryl Halides[2]
Pd(dba)₂ (5)tBuDavePhos (7.5)NaOtBu (1.4)Toluene1104-Bromo-1H-1-tritylpyrazole[3]
Pd(OAc)₂ (2)dppp (4)NaOtBu (1.4)Toluene802-Bromopyridines[1]

Mechanism & Rationale

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

mechanism Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition + R-Br Aryl-Pd(II)-X R-Pd(II)(L_n)-Br Oxidative Addition->Aryl-Pd(II)-X Amine Coordination Amine Coordination Aryl-Pd(II)-X->Amine Coordination + HNR'R'' Amine Complex [R-Pd(II)(L_n)(HNR'R'')]Br Amine Coordination->Amine Complex Deprotonation Deprotonation Amine Complex->Deprotonation + Base - H-Base⁺Br⁻ Amido Complex R-Pd(II)(L_n)(NR'R'') Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L_n Reforms Catalyst Product R-NR'R'' Reductive Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Rationale for Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for reaction efficiency. Bulky, electron-rich ligands like Xantphos or XPhos are often employed to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. Sodium tert-butoxide is a common choice, although weaker bases like cesium carbonate can be effective in some cases, particularly with more acidic amines.[1]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions. Degassing the solvent is important to remove oxygen, which can oxidize the Pd(0) catalyst.[4]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the formation of inactive palladium oxides. Therefore, maintaining an inert atmosphere of nitrogen or argon throughout the setup and reaction is essential for good yields.[4]

Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)

For highly electron-deficient pyrazine systems, direct nucleophilic aromatic substitution (SNAr) can be a viable alternative to palladium-catalyzed methods.[5][6][7] This pathway is often favored when a strong electron-withdrawing group is ortho or para to the leaving group. In the case of this compound, the electron-withdrawing nature of the pyrazine ring itself activates the C-Br bonds. An SNAr reaction would typically involve heating the substrate with an excess of the amine, sometimes in the presence of a base, in a polar aprotic solvent like DMSO or DMF. This method avoids the use of a metal catalyst, which can be advantageous in terms of cost and product purity.[8]

Conclusion

The N-functionalization of this compound is a key transformation for the synthesis of novel compounds with potential applications in drug discovery. The Buchwald-Hartwig amination provides a robust and versatile protocol for achieving this transformation with a wide range of amines. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount for achieving high yields and purity. The information and protocols provided in this application note serve as a comprehensive guide for researchers to successfully synthesize and explore this important class of molecules.

References

  • C-N coupling reactions have been extensively studied, and Buchwald has implemented this type of reaction using bromo- or iodobenzenes as substrates. The Pd(dba)2 catalyzed C-N coupling reaction of aryl- or alkylamines, lacking a β-hydrogen atom, proceeded smoothly using tBuDavePhos as a ligand. (Source: ResearchGate, URL: [Link])

  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. (Source: NIH, URL: [Link])

  • Dolezal, M., et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242-261. (Source: NIH, URL: [Link])

  • Dolezal, M., Miletin, M., Kunes, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. (Source: ResearchGate, URL: [Link])

  • Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7(66), 41657-41661. (Source: ResearchGate, URL: [Link])

  • Tappan, A. S., & Pagoria, P. F. (2016). Synthesis of substituted pyrazines. Google Patents, US9458115B2.
  • Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. (Source: Wikipedia, URL: [Link])

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. (Source: Chemistry LibreTexts, URL: [Link])

  • Li, J., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 4(7), 12433-12439. (Source: NIH, URL: [Link])

  • Stauffer, S. R., & Hartwig, J. F. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. (Source: PubMed, URL: [Link])

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). ResearchGate. (Source: ResearchGate, URL: [Link])

  • Nucleophilic aromatic substitutions. (2019, January 19). YouTube. (Source: YouTube, URL: [Link])

  • Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. Organic Letters, 3(9), 1351–1354. (Source: Osaka University, URL: [Link])

  • Nucleophilic Aromatic Substitution. (2018, April 11). YouTube. (Source: YouTube, URL: [Link])

  • Wang, Y., et al. (2023). Direct deaminative functionalization with N-nitroamines. Nature, 618(7963), 88-94. (Source: NIH, URL: [Link])

  • Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(31), 9772-9795. (Source: NIH, URL: [Link])

  • Chemistry LibreTexts. (2021, March 5). 16.6: Nucleophilic Aromatic Substitution. (Source: Chemistry LibreTexts, URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. (2023, January 17). YouTube. (Source: YouTube, URL: [Link])

  • Dolzhenko, A. V., et al. (2022). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Medicinal Chemistry, 13(3), 338-353. (Source: RSC Publishing, URL: [Link])

  • Dolzhenko, A. V., et al. (2022). 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. RSC Medicinal Chemistry, 13(3), 338-353. (Source: PubMed Central, URL: [Link])

  • Smith, A. B., et al. (2011). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines. Tetrahedron Letters, 52(43), 5586-5588. (Source: NIH, URL: [Link])

  • Ananikov, V. P., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 421. (Source: MDPI, URL: [Link])

  • Hilton, M. J., et al. (2021). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Chemical Science, 12(2), 735-742. (Source: PubMed Central, URL: [Link])

  • Ding, W., et al. (2024). Decarboxylative Amination with Nitroarenes via Synergistic Catalysis. Chinese Journal of Chemistry, 42(3), 351-355. (Source: Wiley Online Library, URL: [Link])

  • Jones, A. J., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5899. (Source: MDPI, URL: [Link])

  • Warrier, T., et al. (2021). A Modular Synthetic Route Involving N-Aryl-2-nitrosoaniline Intermediates Leads to a New Series of 3-Substituted Halogenated Phenazine Antibacterial Agents. ACS Infectious Diseases, 7(5), 1276-1286. (Source: PubMed Central, URL: [Link])

  • Photocatalytic divergent decarboxylative amination: a metal-free access to aliphatic amines and hydrazines. (2022). ResearchGate. (Source: ResearchGate, URL: [Link])

  • Al-Tel, T. H. (2011). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. Current Organic Chemistry, 15(1), 49-64. (Source: Bentham Science, URL: [Link])

Sources

The Strategic Utility of 3,5,6-Tribromopyrazin-2-amine in the Synthesis of Novel Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Polyhalogenated Pyrazine Core

The pyrazine ring is a privileged scaffold in the realm of bioactive molecules, finding application in pharmaceuticals and, increasingly, in modern agrochemicals.[1] Its electron-deficient nature and the presence of two nitrogen atoms offer unique electronic properties and hydrogen bonding capabilities that can be exploited in the design of novel fungicides, herbicides, and insecticides. Within the diverse family of pyrazine-based starting materials, 3,5,6-Tribromopyrazin-2-amine stands out as a particularly versatile, yet underutilized, building block for the construction of complex agrochemical candidates.

The strategic value of this compound lies in the differential reactivity of its three bromine atoms, which, in concert with the directing effect of the C2-amino group, allows for a programmed and regioselective introduction of diverse functionalities. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on palladium-catalyzed cross-coupling reactions as a powerful tool for generating libraries of novel pyrazine-based agrochemical scaffolds. The protocols and insights presented herein are designed for researchers and scientists engaged in the discovery and development of next-generation crop protection agents.

Core Concepts: Navigating the Regioselectivity of a Tribrominated System

The synthetic power of this compound is rooted in the ability to selectively functionalize one or more of the C-Br bonds. The inherent reactivity of the pyrazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution.[2] However, the introduction of substituents is more elegantly achieved through modern cross-coupling methodologies. The key to unlocking the potential of this tribrominated scaffold is understanding the factors that govern regioselectivity in these reactions.

The C2-amino group, being an electron-donating group, influences the electronic landscape of the pyrazine ring, thereby differentiating the reactivity of the three bromine atoms at the C3, C5, and C6 positions. Generally, in palladium-catalyzed reactions on polyhalogenated heterocycles, the site of initial oxidative addition is determined by a combination of electronic and steric factors.[1] For this compound, the C3 and C5 positions are electronically activated by the ortho/para-directing amino group, making them more susceptible to electrophilic attack. Conversely, in nucleophilic aromatic substitution, positions ortho and para to the nitrogen atoms are more activated. In the context of cross-coupling reactions, which proceed through a different mechanism, the relative reactivity of the bromine atoms is a nuanced interplay of these electronic effects and the specific catalytic cycle.

This guide will focus on leveraging this differential reactivity to achieve site-selective functionalization through three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Synthetic Pathways and Experimental Protocols

The following sections provide detailed, step-by-step protocols for the regioselective functionalization of this compound. These protocols are presented as exemplary synthetic routes to showcase the potential of this starting material in generating diverse agrochemical scaffolds.

Regioselective Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of many agrochemicals.[3] The reaction of this compound with an aryl or heteroaryl boronic acid can be controlled to achieve mono- or di-arylation, providing access to a wide range of substituted aminopyrazines.

Protocol 1: Mono-Arylation of this compound via Suzuki-Miyaura Coupling

This protocol details a representative procedure for the mono-arylation, which is anticipated to occur preferentially at the more electronically activated and sterically accessible C5 or C3 position.

Materials:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
4-Methoxyphenylboronic acid≥98%Commercially Available
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst gradeCommercially Available
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
WaterDegassed, DeionizedIn-house
Ethyl AcetateACS GradeCommercially Available
BrineSaturated NaCl solutionIn-house
Anhydrous Magnesium Sulfate (MgSO₄)≥97%Commercially Available
Silica Gel230-400 meshCommercially Available

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 2.9 mmol), 4-methoxyphenylboronic acid (0.48 g, 3.2 mmol, 1.1 equiv), and Pd(dppf)Cl₂ (0.11 g, 0.15 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane (20 mL) and a solution of sodium carbonate (0.92 g, 8.7 mmol, 3.0 equiv) in degassed water (5 mL).

  • Reaction Execution: Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired mono-arylated product.

Causality Behind Experimental Choices:

  • Catalyst System: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings involving heteroaryl halides due to its high activity and stability.

  • Base: Sodium carbonate is a moderately strong base that is effective in the transmetalation step of the Suzuki cycle without promoting significant side reactions.

  • Solvent System: The mixture of 1,4-dioxane and water provides good solubility for both the organic and inorganic reagents and is a standard solvent system for Suzuki reactions.

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound 4-Methoxyphenylboronic acid Pd(dppf)Cl₂ inert Establish Inert Atmosphere (N₂ Purge) reagents->inert solvents Add Solvents & Base: 1,4-Dioxane, H₂O, Na₂CO₃ inert->solvents heat Heat to 85°C Stir for 12h solvents->heat extract Cool & Extract (EtOAc, H₂O, Brine) heat->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Mono-arylated Pyrazine Product purify->product

Suzuki-Miyaura Mono-Arylation Workflow
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, which are prevalent in many classes of agrochemicals.[4] This reaction allows for the introduction of a wide variety of primary and secondary amines onto the pyrazine core, offering a direct route to novel substituted aminopyrazines.

Protocol 2: Regioselective Mono-Amination of this compound

This protocol provides a general method for the mono-amination of this compound, which is expected to occur at one of the more reactive bromine positions.

Materials:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Morpholine≥99%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst gradeCommercially Available
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
DichloromethaneACS GradeCommercially Available
Saturated Ammonium Chloride SolutionAqueousIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)≥99%Commercially Available

Step-by-Step Methodology:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a nitrogen atmosphere, to a Schlenk tube, add Pd₂(dba)₃ (0.027 g, 0.029 mmol, 1 mol% Pd) and Xantphos (0.034 g, 0.058 mmol, 2 mol%). Add anhydrous toluene (5 mL) and stir at room temperature for 15 minutes.

  • Reaction Setup: To a separate flame-dried Schlenk tube, add this compound (1.0 g, 2.9 mmol) and sodium tert-butoxide (0.42 g, 4.4 mmol, 1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen gas three times.

  • Reagent Addition: Add anhydrous toluene (15 mL), followed by morpholine (0.30 mL, 3.5 mmol, 1.2 equiv). Finally, add the pre-formed catalyst solution via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir for 18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL). Extract the aqueous layer with dichloromethane (3 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired mono-aminated product.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos is highly effective for the amination of electron-deficient heteroaryl halides.[4] Xantphos promotes the reductive elimination step and helps to prevent catalyst decomposition.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Solvent: Toluene is a standard non-polar solvent for this reaction, providing good solubility for the reactants and allowing for the required reaction temperatures.

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst Prepare Catalyst: Pd₂(dba)₃ + Xantphos add_reagents Add Toluene, Morpholine, & Catalyst Solution catalyst->add_reagents reactants Combine Reactants: This compound NaOtBu reactants->add_reagents heat Heat to 100°C Stir for 18h add_reagents->heat quench Quench (aq. NH₄Cl) & Extract (DCM) heat->quench dry Dry & Concentrate quench->dry purify Flash Chromatography dry->purify product Mono-aminated Pyrazine Product purify->product

Buchwald-Hartwig Amination Workflow
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes onto the pyrazine ring, creating C(sp²)-C(sp) bonds.[5] Alkynyl groups are valuable functionalities in agrochemical design, serving as rigid linkers or precursors for further transformations.

Protocol 3: Regioselective Sonogashira Coupling of this compound

This protocol outlines a general procedure for the mono-alkynylation of the tribromopyrazine starting material.

Materials:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Phenylacetylene≥98%Commercially Available
Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)Catalyst gradeCommercially Available
Copper(I) Iodide (CuI)≥98%Commercially Available
Triethylamine (Et₃N)≥99.5%Commercially Available
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Diethyl EtherACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionAqueousIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)≥99%Commercially Available

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 g, 2.9 mmol), Pd(PPh₃)₂Cl₂ (0.051 g, 0.073 mmol, 2.5 mol%), and CuI (0.014 g, 0.073 mmol, 2.5 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen gas three times.

  • Solvent and Reagent Addition: Add anhydrous THF (15 mL) and triethylamine (5 mL). Stir to dissolve the solids. Then, add phenylacetylene (0.35 mL, 3.2 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired mono-alkynylated pyrazine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst (Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is the classic and highly effective system for Sonogashira couplings.[5]

  • Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.

  • Solvent: THF is a suitable solvent that dissolves the reactants and facilitates the reaction at room temperature.

  • Room Temperature Reaction: The Sonogashira coupling can often be performed under mild conditions, which helps to improve the selectivity and avoid side reactions.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the mono-functionalization of this compound based on the provided protocols. Yields are estimates and will vary depending on the specific substrates and reaction optimization.

ReactionCoupling PartnerExpected ProductTypical Yield Range
Suzuki-Miyaura 4-Methoxyphenylboronic acid2-Amino-3,6-dibromo-5-(4-methoxyphenyl)pyrazine (and/or other regioisomers)50-75%
Buchwald-Hartwig Morpholine2-Amino-3,6-dibromo-5-(morpholin-4-yl)pyrazine (and/or other regioisomers)45-70%
Sonogashira Phenylacetylene2-Amino-3,6-dibromo-5-(phenylethynyl)pyrazine (and/or other regioisomers)60-85%

Note on Regioselectivity: The precise regiochemical outcome of these mono-functionalization reactions will depend on a subtle interplay of steric and electronic factors. Further analytical studies (e.g., 2D NMR) would be required to definitively assign the structure of the major product. The protocols provided serve as a starting point for exploring the regioselective functionalization of this versatile scaffold.

Conclusion: A Versatile Platform for Agrochemical Discovery

This compound represents a highly valuable and versatile starting material for the synthesis of novel agrochemical scaffolds. Through the strategic application of modern palladium-catalyzed cross-coupling reactions, researchers can achieve regioselective functionalization of the pyrazine core, enabling the rapid generation of diverse libraries of substituted aminopyrazines. The protocols and insights provided in this guide serve as a robust foundation for chemists to explore the untapped potential of this polyhalogenated building block in the quest for new and effective crop protection solutions.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

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Application Notes & Protocols: The Development of Pyrazine-Based Compounds for Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold in Modern Materials

The pyrazine ring, a nitrogen-containing heterocycle, has emerged as a cornerstone in the design of advanced functional materials. Its inherent electron-deficient nature, a consequence of the two electronegative nitrogen atoms at the 1 and 4 positions, makes it an exceptional electron acceptor.[1][2] This property, combined with its rigid, planar aromatic structure, allows for the precise tuning of electronic and photophysical characteristics in larger molecular and macromolecular systems.[3] The nitrogen lone pairs also provide effective coordination sites, making pyrazine and its derivatives versatile building blocks for a wide array of materials, including π-conjugated polymers for optoelectronics, high-performance biobased polyesters, and highly porous metal-organic frameworks (MOFs).[3][4][5]

This guide provides researchers, scientists, and development professionals with a comprehensive overview of the synthesis, characterization, and application of pyrazine-based materials. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering a self-validating framework for the development of novel materials with tailored properties.

Part I: Synthesis of Core Pyrazine Building Blocks

The journey to advanced materials begins with the synthesis of versatile pyrazine-based monomers. The choice of synthetic route is dictated by the desired substitution pattern and the functional groups required for subsequent polymerization or coordination chemistry. 2,5-Dichloropyrazine is an exceptionally useful and common starting material for accessing a variety of 2,5-disubstituted derivatives.[6]

Logical Workflow: Functionalization of 2,5-Dichloropyrazine

cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) cluster_2 Resulting Scaffolds start 2,5-Dichloropyrazine suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) start->suzuki C-C Formation buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) start->buchwald C-N Formation snar SNAr Reaction (R-OH / R-NH₂, Base) start->snar C-N / C-O Formation cc_bond 2,5-Diaryl/Alkyl Pyrazines (C-C Bonds) suzuki->cc_bond cn_bond 2,5-Diamino Pyrazines (C-N Bonds) buchwald->cn_bond snar->cn_bond co_bond 2,5-Dialkoxy Pyrazines (C-O Bonds) snar->co_bond

Caption: General strategies for synthesizing substituted pyrazines from 2,5-dichloropyrazine.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2,5-Dichloropyrazine

This protocol is a cornerstone for creating C-C bonds, enabling the synthesis of aryl- and heteroaryl-substituted pyrazines, which are crucial for conjugated materials.[6]

  • Rationale: The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to couple the pyrazine core with a boronic acid derivative. The base is essential for the activation of the boronic acid.

  • Step-by-Step Methodology:

    • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dichloropyrazine (1.0 eq), the desired arylboronic acid (2.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add a base, typically potassium carbonate (K₂CO₃, 4.0 eq) or cesium carbonate (Cs₂CO₃).

    • Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2,5-disubstituted pyrazine.

Protocol 2: Biomimetic Synthesis of 2,5-Disubstituted Pyrazines

This efficient method mimics natural biosynthetic pathways, involving the dimerization of α-amino aldehydes derived from amino acids.[7][8]

  • Rationale: The in-situ generation of reactive α-amino aldehydes from protected precursors leads to spontaneous dimerization to form a dihydropyrazine intermediate, which then oxidizes to the aromatic pyrazine product. The choice of solvent can facilitate all steps in a one-pot operation.[7]

  • Step-by-Step Methodology:

    • Dissolve the Cbz-protected α-amino aldehyde (e.g., Cbz-valinal for the synthesis of 2,5-diisopropylpyrazine) in a suitable solvent (e.g., ethyl acetate).

    • Add a palladium on carbon catalyst (Pd/C, 10 mol%).

    • Fit the reaction vessel with a hydrogen balloon or connect it to a hydrogenator.

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature. The hydrogenolysis removes the Cbz protecting group, generating the α-amino aldehyde.

    • Continue stirring under an air or oxygen atmosphere after the hydrogenolysis is complete (monitored by TLC) to facilitate the oxidation of the dihydropyrazine intermediate.

    • After the reaction is complete (typically 12-24 hours), filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure and purify the resulting 2,5-disubstituted pyrazine by column chromatography or recrystallization.

Part II: Pyrazine-Based Polymers for Advanced Applications

The incorporation of the pyrazine moiety into polymer backbones imparts unique electronic and thermal properties, leading to materials suitable for organic electronics and sustainable high-performance applications.

Section A: π-Conjugated Polymers for Optoelectronics

In donor-acceptor (D-A) type conjugated polymers, the electron-deficient pyrazine acts as a potent acceptor unit. This architecture lowers the polymer's bandgap, facilitates intramolecular charge transfer (ICT), and enhances charge mobility, making these materials ideal for transistors, solar cells, and light-emitting diodes.[3][4]

monomerA Pyrazine Monomer (A) (e.g., 2,5-dibromo-3,6-diarylpyrazine) reaction Suzuki Polymerization (Pd Catalyst, Base, Toluene/Water) monomerA->reaction monomerD Donor Monomer (D) (e.g., Diboronic ester of Carbazole) monomerD->reaction polymer Purification (Solvent Washes, Soxhlet Extraction) reaction->polymer Crude Polymer product D-A Conjugated Polymer polymer->product Purified Polymer

Caption: Workflow for synthesizing a donor-acceptor conjugated polymer via Suzuki coupling.

Section B: Biobased Pyrazine-Containing Polyesters

Leveraging monomers derived from renewable resources like amino acids, pyrazine-containing polyesters represent a new class of sustainable materials.[9] These polymers can exhibit high thermal stability and melting points, positioning them as potential biobased alternatives to conventional high-performance polyesters.[10]

This protocol describes a two-step melt transesterification and polycondensation procedure.[9]

  • Rationale: The first step is a transesterification reaction catalyzed by tin(II) 2-ethylhexanoate to form oligomers. The second step involves applying a vacuum at high temperature to remove the condensation byproduct (e.g., ethylene glycol), driving the polymerization forward to achieve high molecular weights according to Le Chatelier's principle.

  • Step-by-Step Methodology:

    • In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet, combine the pyrazine-based dimethyl ester monomer (e.g., dimethyl dipropionic acid pyrazine, 1.0 eq), a biobased diol (e.g., ethylene glycol, 2.2 eq), and the catalyst (tin(II) 2-ethylhexanoate, ~0.5 mol%).

    • Step 1 (Transesterification): Heat the mixture to 160–180 °C under a slow stream of nitrogen. Methanol will be produced and distilled off. Monitor the reaction by ¹H NMR until the methyl ester signals are minimal (<5%).

    • Step 2 (Polycondensation): Gradually increase the temperature to 180–200 °C while slowly applying a vacuum (<1 mbar). The excess diol will be removed.

    • Continue the reaction under high vacuum until a significant increase in viscosity is observed, indicating the formation of a high molecular weight polymer.

    • Cool the reactor to room temperature and dissolve the polymer in a suitable solvent (e.g., chloroform or trifluoroacetic acid) for characterization, or extrude the polymer melt.

Monomer CombinationPolymer TypeGlass Transition Temp. (T_g, °C)Melting Temp. (T_m, °C)Decomposition Temp. (T_d, 5% loss, °C)
DMDPP + 1,4-ButanediolSemi-crystalline35185~300
DMDPP + 1,6-HexanediolSemi-crystalline20160~310
DPP + Ethylene GlycolAmorphous55-~290
DPP + NeopentylglycolAmorphous70-~300
Data synthesized from literature reports for illustrative purposes. DMDPP: Dimethyldipropionic acid pyrazine; DPP: Dipropionic acid pyrazine.[9][10]

Part III: Pyrazine-Based Metal-Organic Frameworks (MOFs)

Pyrazine and its carboxylated derivatives are excellent linkers for constructing MOFs. The nitrogen atoms in the pyrazine ring can coordinate with metal ions, creating robust, porous frameworks with applications in gas storage, separation, and catalysis.[5][11]

Logical Workflow: Self-Assembly of a Pyrazine MOF

linker Pyrazine-based Ligand (e.g., Pyrazine-2,5-dicarboxylic acid) reaction Solvothermal Synthesis (High Temp/Pressure in DMF) linker->reaction metal Metal Salt Precursor (e.g., ZrCl₄, Cu(NO₃)₂) metal->reaction assembly Self-Assembly reaction->assembly mof Crystalline MOF Product assembly->mof activation Solvent Exchange & Drying mof->activation porous_mof Activated Porous MOF activation->porous_mof

Caption: General workflow for the synthesis and activation of a pyrazine-based MOF.

Protocol 4: Solvothermal Synthesis of a Pyrazine-Functionalized MOF

This method uses high temperatures and pressures to facilitate the crystallization of the MOF structure.[12]

  • Rationale: The solvothermal conditions provide the necessary energy to overcome the kinetic barriers of framework formation, allowing the metal ions and organic linkers to self-assemble into a thermodynamically stable, crystalline structure.

  • Step-by-Step Methodology:

    • In a glass vial, dissolve the metal salt (e.g., Zirconium(IV) chloride, ZrCl₄, 1.0 eq) and the organic linker (e.g., 2,5-pyrazinedicarboxylic acid, H₂PzDC, 1.0 eq) in a high-boiling point solvent, typically N,N'-dimethylformamide (DMF).

    • Sonicate the mixture until a clear solution is obtained.

    • Seal the vial inside a larger Teflon-lined stainless-steel autoclave.

    • Place the autoclave in an oven and heat to a specific temperature (e.g., 120 °C) for a set period (e.g., 24 hours).

    • Allow the autoclave to cool slowly to room temperature. Crystalline product should be visible.

    • Activation: Collect the crystals by filtration. To remove residual solvent from the pores, wash the crystals repeatedly with fresh DMF, then exchange the DMF by soaking in a lower-boiling point solvent like ethanol several times over 2-3 days.

    • Finally, dry the material under a high vacuum, often with gentle heating, to yield the activated, porous MOF.

Part IV: Essential Characterization Protocols

Thorough characterization is critical to confirm the structure, purity, and properties of the synthesized pyrazine-based materials.

Property to be AnalyzedRecommended Technique(s)Causality & Insights Provided
Molecular Structure & Purity (Monomers) NMR (¹H, ¹³C), FT-IR, Mass SpectrometryConfirms the chemical structure, connectivity of atoms, and purity of synthesized building blocks. FT-IR identifies key functional groups.[13][14]
Polymer Molecular Weight Gel Permeation Chromatography (GPC)Determines the number-average (M_n) and weight-average (M_w) molecular weights and the dispersity (Đ) of polymers, which strongly influence material properties.[9]
Crystallinity & Morphology Powder X-ray Diffraction (PXRD), Scanning Electron Microscopy (SEM)PXRD confirms the crystalline structure of MOFs or the semi-crystalline nature of polymers. SEM visualizes the surface morphology and particle size.[1][15]
Thermal Stability Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)TGA measures weight loss as a function of temperature to determine decomposition temperatures. DSC identifies phase transitions like glass transition (T_g) and melting (T_m).[10][16]
Optical Properties UV-Vis Absorption & Photoluminescence (PL) SpectroscopyUV-Vis reveals electronic transitions and allows for the calculation of the optical bandgap. PL spectroscopy characterizes the emissive properties (fluorescence, phosphorescence) of the material.[17][18]
Electrochemical Properties Cyclic Voltammetry (CV)Measures the redox potentials of a material. From the oxidation and reduction onsets, the HOMO and LUMO energy levels can be estimated, which is crucial for designing electronic devices.[2][19]
Porosity & Surface Area (MOFs) Gas Sorption Analysis (e.g., N₂ at 77 K)Measures the amount of gas adsorbed by the material at different pressures to determine the specific surface area (BET), pore volume, and pore size distribution.[11][20]

References

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  • Biobased Pyrazine-Containing Polyesters. (2020). ACS Sustainable Chemistry & Engineering. [Link]

  • Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. (n.d.). RSC Publishing. [Link]

  • Investigating the potential of pyrazine dioxide based-compounds as organic electrodes for batteries. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. (n.d.). MDPI. [Link]

  • Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–) 2 A fluorescent dyes. (n.d.). ResearchGate. [Link]

  • Luminescent materials incorporating pyrazine or quinoxaline moieties. (n.d.). ResearchGate. [Link]

  • Biobased Pyrazine-Containing Polyesters. (2020). American Chemical Society. [Link]

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  • Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. (n.d.). MDPI. [Link]

  • Pyrazine-Based Water-Soluble Conjugated Polymer Synthesis Enabled by Synchronized Pyrazine Construction and Polymerization. (2024). ACS Publications. [Link]

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  • Low Temperature Curing Copolyimide with Monomer Containing Pyrazine Moiety. (2021). IEEE Xplore. [Link]

  • Pyrazine-Based Blue Thermally Activated Delayed Fluorescence Materials: Combine Small Singlet–Triplet Splitting With Large Fluorescence Rate. (2019). NIH. [Link]

  • Characterization techniques. (n.d.). Unknown Source. [Link]

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  • A Pyrazine‐Based 2D Conductive Metal‐Organic Framework for Efficient Lithium Storage. (n.d.). Wiley Online Library. [Link]

  • 66582 PDFs | Review articles in METAL ORGANIC FRAMEWORKS. (n.d.). ResearchGate. [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (n.d.). MDPI. [Link]

  • Pyrazine-based iron metal organic frameworks (Fe-MOFs) with modulated O-Fe-N coordination for enhanced hydroxyl radical generation in Fenton-like process. (n.d.). ResearchGate. [Link]

  • Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid and dipyridinylbenzene for adsorption and separation of CO2 and light hydrocarbons. (n.d.). Dalton Transactions (RSC Publishing). [Link]

  • Tricarbonyl-Pyrazine-Molybdenum(0) Metal–Organic Frameworks for the Storage and Delivery of Biologically Active Carbon Monoxide. (n.d.). PMC. [Link]

  • Pyrazine as a More Efficient Luminophore than Benzene for Producing Red-Shifted and Enhanced Photoluminescence. (2023). PubMed. [Link]

  • Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials. (n.d.). RSC Publishing. [Link]

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  • Generation, Characterization, and Reactivity of the Transition Metal−o-Benzyne Analog of Pyrazine (Fe+−2,3-Didehydropyrazine) in the Gas Phase: An Experimental and Theoretical Study. (n.d.). ACS Publications. [Link]

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Application Notes and Protocols for the Experimental Bromination of Aminopyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Brominated Aminopyrazines in Drug Discovery

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Among the various functionalized pyrazines, aminopyrazines serve as crucial synthetic intermediates. The introduction of a bromine atom onto the aminopyrazine ring is a pivotal strategic move in drug development.[2] This halogenation not only modulates the electronic properties and metabolic stability of the molecule but also provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][3] This allows for the construction of complex molecular architectures, making brominated aminopyrazines highly valuable building blocks in the synthesis of novel therapeutic agents.[4][5][6]

This guide provides a detailed examination of the principles and experimental protocols for the bromination of aminopyrazines, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings that govern regioselectivity and provide field-proven, step-by-step protocols for achieving both mono- and di-bromination with high fidelity.

Mechanistic Principles: Directing the Bromine

The bromination of aminopyrazines is a classic example of electrophilic aromatic substitution (SEAr). However, the pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic attack.[7][8]

The Role of the Activating Amino Group The key to successfully brominating the pyrazine ring is the presence of a strong electron-donating group, such as the amino (-NH₂) group.[9] This group "activates" the ring through resonance, increasing its electron density and making it more susceptible to attack by an electrophile (e.g., Br⁺). The amino group primarily directs the incoming electrophile to the positions ortho and para to itself. In the case of 2-aminopyrazine, this corresponds to the C3 and C5 positions.[9]

Regioselectivity: Why C5 is Favored While both C3 and C5 are activated, mono-bromination of 2-aminopyrazine typically occurs with high regioselectivity at the C5 position.[9] This preference can be rationalized by examining the stability of the carbocation intermediate (the sigma complex or Wheland intermediate) formed during the reaction. Attack at the C5 position allows for the positive charge to be delocalized across the ring and onto the amino group's nitrogen atom without placing an unstable positive charge on the carbon adjacent to a ring nitrogen. The intermediate formed from attack at C3 is comparatively less stable. This inherent electronic preference makes reagents like N-Bromosuccinimide (NBS) highly effective for selective C5 bromination.[4][9]

Reaction Mechanism: Electrophilic Bromination of 2-Aminopyrazine

G cluster_0 Step 1: Generation of Electrophile (Br+) cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Rearomatization NBS N-Bromosuccinimide (NBS) ActivatedNBS Protonated NBS NBS->ActivatedNBS Protonation Acid H+ (catalyst) Br_plus Electrophilic Bromine Source (Brδ+) ActivatedNBS->Br_plus Polarization SigmaComplex Sigma Complex (Resonance Stabilized) Br_plus->SigmaComplex Electrophilic Attack Aminopyrazine 2-Aminopyrazine Aminopyrazine->SigmaComplex Attack at C5 Product 2-Amino-5-bromopyrazine SigmaComplex->Product Deprotonation H_ion H+ Product->H_ion Releases

Caption: Mechanism of NBS-mediated electrophilic bromination of 2-aminopyrazine.

Reagents and Safety Considerations

Brominating Agents
  • N-Bromosuccinimide (NBS): This is the reagent of choice for the controlled and selective bromination of aminopyrazines.[10][11] It is a crystalline solid that is safer and easier to handle than liquid bromine. It serves as a source of electrophilic bromine, especially when activated by a catalytic amount of acid.[12] For highly activated systems like aminopyrazines, acid catalysis may not always be necessary.

  • Elemental Bromine (Br₂): While effective, Br₂ is a highly corrosive, toxic, and volatile liquid.[13] Its use requires a well-ventilated fume hood and careful handling. It is typically used when a stronger brominating agent is needed or for exhaustive bromination.[14]

Safety Precautions: Handling N-Bromosuccinimide (NBS)

NBS is a hazardous substance that requires strict safety protocols.[15][16]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (Nitrile rubber is suitable), and safety glasses or a face shield.[15][17]

  • Handling: Handle NBS in a chemical fume hood to avoid inhalation of dust.[18] Avoid contact with skin and eyes, as it can cause severe burns.[16][19] Keep it away from combustible materials, as it is an oxidizer and may intensify fire.[16]

  • Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials like reducing agents.[16][17] Keep the container tightly sealed.

  • Spills: In case of a spill, clean up using dry methods to avoid generating dust. Do not let the product enter drains. Collect the spilled material in a suitable, labeled container for disposal.[16]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[19]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[19]

    • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[15]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[19]

Experimental Workflow and Protocols

The general workflow involves the dissolution of the aminopyrazine substrate, addition of the brominating agent, reaction monitoring, and subsequent work-up and purification.

General Experimental Workflow

G start Start: 2-Aminopyrazine dissolve Dissolve in appropriate solvent (e.g., Acetonitrile, DMF, DCM) start->dissolve reagent_add Add N-Bromosuccinimide (NBS) (Portion-wise, control temperature) dissolve->reagent_add reaction Stir at specified temperature (Monitor by TLC/LC-MS) reagent_add->reaction quench Quench reaction (e.g., add water, Na2S2O3(aq)) reaction->quench extract Extract with organic solvent (e.g., EtOAc, DCM) quench->extract wash Wash organic layer (Brine) extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify crude product (Column Chromatography / Recrystallization) concentrate->purify end Final Product: Brominated Aminopyrazine purify->end

Sources

Application Notes & Protocols: 3,5,6-Tribromopyrazin-2-amine as a Versatile Scaffold for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3] Heterocyclic compounds, especially those containing nitrogen, are prominent motifs in these inhibitors.[4] The pyrazine ring, a six-membered aromatic heterocycle, is recognized as a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to form key interactions with biological targets.[5][6][7] Specifically, the pyrazine nitrogen atoms can act as hydrogen bond acceptors, often interacting with the highly conserved hinge region of the kinase ATP-binding pocket.[8][9] This document provides a detailed guide for researchers and drug development professionals on leveraging 3,5,6-tribromopyrazin-2-amine as a highly adaptable starting material for the synthesis and evaluation of novel kinase inhibitors. We present the underlying chemical strategy, detailed experimental protocols, and a framework for biological characterization.

The Strategic Advantage of the this compound Scaffold

The utility of this compound lies in its trifunctional nature, which permits a systematic and regioselective approach to chemical diversification. The three bromine atoms serve as versatile handles for modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, while the 2-amino group provides an additional point for modification.

Causality Behind the Strategy: The electronic properties of the pyrazine ring and the influence of the amino group render the bromine atoms at the C3 and C5 positions more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions than the bromine at the C6 position. This differential reactivity is the cornerstone of a directed synthetic strategy, allowing for the sequential introduction of different chemical moieties. This approach enables the rapid generation of a diverse chemical library from a single, common core, facilitating the exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.

G cluster_0 cluster_1 cluster_2 cluster_3 A This compound (Starting Scaffold) B Step 1: Selective Cross-Coupling (e.g., Suzuki at C5) A->B R1-B(OH)2 Pd Catalyst C Mono-substituted Intermediate B->C D Step 2: Second Cross-Coupling (e.g., Suzuki at C3) C->D R2-B(OH)2 Pd Catalyst E Di-substituted Intermediate D->E F Step 3: Final Functionalization (e.g., S_NAr at C6) E->F R3-NH2 G Final Inhibitor Library (Diverse R1, R2, R3 groups) F->G G A Pyrazine Library Synthesis (from Scaffold) B Primary Biochemical Screen (In Vitro Kinase Assay @ 10 µM) A->B C Hit Confirmation & IC50 Determination B->C >50% Inhibition D Cellular Target Engagement (p-Substrate Assay) C->D Potent IC50 (<1 µM) E Lead Optimization (SAR, ADME) D->E Cellular Activity Confirmed G Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->RTK Substrate Substrate RTK->Substrate Phosphorylation ATP ATP ATP->RTK pSubstrate Phospho-Substrate Response Cellular Response (Proliferation, Angiogenesis) pSubstrate->Response Inhibitor Pyrazine-based Inhibitor Inhibitor->RTK Blocks ATP Site

Sources

Application Notes & Protocols: Investigating the Antibacterial Activity of 3,5,6-Tribromopyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Promising Antibacterial Agent

Pyrazine and its derivatives are a well-established class of N-heterocycles with significant and diverse pharmacological applications, including anticancer, anti-inflammatory, and antibacterial activities.[1][2][3] The electron-deficient nature of the pyrazine ring, combined with the potential for diverse functionalization, makes it a privileged scaffold in medicinal chemistry. Halogenated heterocycles, in particular, have demonstrated noteworthy biological activities, with halogens enhancing target binding affinity and modulating pharmacokinetic properties.[4][5][6]

The starting material, 3,5,6-Tribromopyrazin-2-amine, offers a unique platform for generating novel derivatives. The three bromine atoms serve as versatile handles for introducing a wide array of chemical moieties via modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions.[1][7] This allows for the systematic exploration of the chemical space around the pyrazine core to identify compounds with potent and selective antibacterial activity.

This guide provides a comprehensive workflow for researchers engaged in the synthesis and evaluation of this compound derivatives as potential antibacterial agents. It covers the synthetic strategy, detailed protocols for primary and secondary antibacterial screening, and essential methods for assessing cytotoxicity to determine selectivity.

Synthetic Strategy: Diversification of the Pyrazine Core

The primary strategy for generating a library of derivatives from this compound is through palladium-catalyzed cross-coupling reactions. These reactions are robust, well-documented for pyrazine systems, and allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions of the bromine atoms.[7][8]

Key coupling reactions include:

  • Suzuki-Miyaura Coupling: Reacting the bromopyrazine with various aryl or heteroaryl boronic acids to introduce new aromatic systems.[9][10]

  • Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.[7]

  • Buchwald-Hartwig Amination: Forming new C-N bonds by reacting with various amines.[8]

The presence of the primary amine group on the starting scaffold offers additional opportunities for derivatization, though it may require protection depending on the reaction conditions.[11] By carefully selecting coupling partners, a diverse library of compounds with varied steric and electronic properties can be synthesized for screening.

G cluster_synthesis Synthetic Workflow cluster_reactions Reaction Types start This compound pd_cat Palladium-Catalyzed Cross-Coupling start->pd_cat suzuki Suzuki-Miyaura (Aryl Boronic Acids) pd_cat->suzuki C-C sonogashira Sonogashira (Terminal Alkynes) pd_cat->sonogashira C-C buchwald Buchwald-Hartwig (Amines) pd_cat->buchwald C-N library Diverse Chemical Library of Pyrazine Derivatives suzuki->library sonogashira->library buchwald->library G cluster_workflow Antibacterial Screening Workflow start Synthesized Derivative Library mic_assay Primary Screen: MIC Assay (Broth Microdilution) start->mic_assay mic_result Determine MIC (Lowest concentration with no visible growth) mic_assay->mic_result mbc_assay Secondary Screen: MBC Assay (Subculture from MIC plate) mic_result->mbc_assay Compounds with activity mbc_result Determine MBC (≥99.9% killing) mbc_assay->mbc_result interpretation Calculate MBC/MIC Ratio ≤4 = Bactericidal >4 = Bacteriostatic mbc_result->interpretation

Caption: Workflow from primary (MIC) to secondary (MBC) screening.

Selectivity and Cytotoxicity Profiling

An ideal antibiotic is toxic to bacteria but harmless to host cells. Therefore, it is essential to assess the cytotoxicity of promising compounds against a mammalian cell line. The MTT assay is a widely used colorimetric method for this purpose. [12] Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. [13]Mitochondrial dehydrogenases in living cells convert the yellow MTT salt into purple formazan crystals. [12]By quantifying the formazan produced, we can determine the concentration at which the compound becomes toxic to mammalian cells (the IC₅₀ value). Comparing the antibacterial activity (MIC) to the cytotoxicity (IC₅₀) gives the Selectivity Index (SI = IC₅₀ / MIC) , a critical parameter for prioritizing lead compounds. A higher SI value indicates greater selectivity for bacteria.

Protocol 5.1: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well, flat-bottom tissue culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) * Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) [13]* Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Include a "cells only" control (medium without compound) and a "medium only" blank.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours). [14]

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). * Incubate for an additional 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [13] * Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. * Use a reference wavelength of >650 nm if available.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Summary and Interpretation

To effectively identify lead candidates, all quantitative data should be organized systematically.

Compound IDStructure/ModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusMBC/MIC RatioCytotoxicity IC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI = IC₅₀/MIC) vs. S. aureus
Parent 3,5,6-Tribromo>128>128N/AN/A>100<1
DERIV-01 5-phenyl1664322855.3
DERIV-02 5-(4-pyridyl)8326489211.5
DERIV-03 3,5-diphenyl32>128>128>4501.6
Control Ampicillin328642>200>6.25

Interpretation:

  • Promising Leads: Look for compounds with low MIC values (high potency), an MBC/MIC ratio ≤4 (bactericidal activity), and a high Selectivity Index (low toxicity and high selectivity).

  • Example Analysis: In the table above, DERIV-02 shows good potency against S. aureus (MIC=8 µg/mL) and a high SI of 11.5, making it a promising candidate for further investigation, even though it appears to be bacteriostatic (MBC/MIC=8). DERIV-01 is also of interest due to its bactericidal activity (MBC/MIC=2) and moderate selectivity. DERIV-03 would be deprioritized due to its higher MIC and low SI.

By following this structured approach, researchers can efficiently synthesize, screen, and validate novel this compound derivatives, paving the way for the discovery of next-generation antibacterial agents.

References

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  • Mahan, M. J., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.

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  • Baltzar, B. K. (2017). Minimal Inhibitory Concentration (MIC). Protocols.io.

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER).

  • Filali, M., et al. (2024). Novel triazole-pyrazine as potential antibacterial agents. Moroccan Journal of Chemistry.

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  • NACA. (2001). Laboratory Manual of Standardized Methods for Antimicrobial Sensitivity Tests for Bacteria Isolated from Aquatic Animals and Environment.

  • Al-Shabib, N. A., et al. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus. International Journal of Molecular Sciences.

  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.

  • Boyle, F. T., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry.

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.

  • Gärtner, M., et al. (2012). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry.

  • Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.

  • Bentham Science. Pyrazine Functionalized Ag(I) and Au(I)-NHC Complexes are Potential Antibacterial Agents.

  • ResearchGate. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

  • National Center for Biotechnology Information. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

  • Royal Society of Chemistry. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs.

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  • The Organic Chemistry Tutor. (2020). Palladium Cross Coupling Reactions 1. An Introduction. YouTube.

  • Wang, Y., et al. (2018). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules.

  • PubMed. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents.

  • Khan, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities... Molecules.

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Probing the Anticancer Potential of Substituted Pyrazine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention for their potential as anticancer agents due to their diverse chemical structures and complex interactions with biological systems.[2][3] This guide provides an in-depth exploration of the mechanisms of action of substituted pyrazine compounds, highlights key examples, and offers detailed protocols for evaluating their anticancer efficacy.

Mechanisms of Anticancer Activity of Substituted Pyrazines

Substituted pyrazine compounds exert their anticancer effects through a variety of mechanisms, making them a versatile class of molecules for targeted and multi-targeted cancer therapy. Recent studies have illuminated several key pathways through which these compounds can inhibit cancer cell growth and induce cell death.

A primary mechanism is the induction of apoptosis , or programmed cell death. For instance, a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), has been shown to induce apoptosis in chronic myeloid leukemia K562 cells.[4][5] This is achieved by modulating the expression of key apoptosis-related genes, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl2 and Survivin.[4][5]

Another critical mechanism is cell cycle arrest . Many pyrazine derivatives can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from proliferating. For example, certain A-ring fused steroidal pyrazines have been found to cause cell cycle arrest in the G2/M phase in human prostatic tumor cells (PC-3).[6] Similarly, a dispiropiperazine derivative has been reported to arrest the cell cycle at the G2/M phase in human colon cancer cells.[7] A novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide derivative, DGG200064, also demonstrated the ability to induce G2/M arrest in colorectal cancer cells.[8]

Furthermore, pyrazine-based compounds are being extensively investigated as kinase inhibitors .[9][10] Protein kinases are crucial regulators of cellular signaling pathways involved in cell proliferation, apoptosis, and other processes.[11] By inhibiting specific kinases that are often overactive in cancer, pyrazine derivatives can effectively block tumor growth. Gilteritinib, a pyrazine-2-carboxamide, is an FDA-approved dual FLT3/AXL inhibitor used for the treatment of acute myeloid leukemia (AML).[9]

Promising Substituted Pyrazine Compounds in Anticancer Research

The versatility of the pyrazine scaffold has led to the development of numerous derivatives with potent anticancer activity. The following table summarizes the in vitro cytotoxic activity of selected pyrazine compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 12n (steroidal pyrazine) PC-3 (Prostate)0.93Apoptosis induction, G2/M cell cycle arrest[6]
2-mOPP K562 (Leukemia)25 (at 72h)Apoptosis induction, G0/G1 cell cycle arrest[5]
Compound 48 (chalcone-pyrazine) BEL-7402 (Liver)10.74Apoptosis induction[12]
Compound 6h (sorafenib analog) HepG2, HeLa, A5490.6 - 0.9c-Raf inhibition[13]
Compound 18 (imidazo[1,2-α]pyrazine) B16F10 (Melanoma)12.98Selective cytotoxicity[14]

Application Notes & Protocols

The following section provides detailed, step-by-step protocols for essential in vitro assays to evaluate the anticancer potential of novel substituted pyrazine compounds.

Experimental Workflow for Screening Pyrazine Compounds

This workflow outlines the logical progression from initial cytotoxicity screening to mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In-depth Analysis A Synthesized Pyrazine Compound Library B MTT/XTT Assay for Cytotoxicity Screening (Multiple Cancer Cell Lines) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Select Lead Compounds E Cell Cycle Analysis (Propidium Iodide Staining) C->E Select Lead Compounds F Western Blot Analysis (Key Protein Targets) D->F Confirm Apoptotic Pathway E->F Confirm Cell Cycle Proteins G Kinase Inhibition Assays F->G Investigate Target Engagement H In Vivo Xenograft Models G->H Evaluate In Vivo Efficacy

Caption: A streamlined workflow for the anticancer evaluation of pyrazine compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is read, which is proportional to the number of viable cells.

Materials:

  • Substituted pyrazine compound

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Lead pyrazine compound

  • Cancer cell line

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazine compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Lead pyrazine compound

  • Cancer cell line

  • PI staining solution (containing RNase A)

  • 70% ethanol

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizing a Potential Mechanism: Pyrazine Compound Inducing Apoptosis

The following diagram illustrates a simplified signaling pathway where a hypothetical pyrazine compound induces apoptosis by modulating the Bcl-2 family of proteins.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway of Apoptosis Pyrazine Pyrazine Compound Bcl2 Bcl-2 (Anti-apoptotic) Pyrazine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrazine->Bax Activates Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Pyrazine compound-induced apoptosis via the mitochondrial pathway.

Future Directions and Conclusion

Substituted pyrazine compounds represent a promising and continually evolving class of anticancer agents.[1][2] Their chemical tractability allows for the generation of diverse libraries for screening, and their ability to interact with multiple cancer-relevant targets offers opportunities for developing novel therapeutics. Future research will likely focus on the development of more selective and potent pyrazine derivatives, the exploration of novel mechanisms of action, and the evaluation of these compounds in combination therapies to overcome drug resistance. The protocols and information provided in this guide serve as a foundational resource for researchers dedicated to advancing the field of pyrazine-based cancer drug discovery.

References

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High-Throughput Screening of 3,5,6-Tribromopyrazin-2-amine Derivative Libraries: A Strategic Guide to Hit Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The novel 3,5,6-Tribromopyrazin-2-amine core, in particular, offers a synthetically tractable starting point for the generation of large chemical libraries through functionalization of its bromine and amine groups. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign for a library of such derivatives. We eschew a rigid, one-size-fits-all template, instead presenting a strategic workflow grounded in scientific causality. This guide details the development of robust primary biochemical assays, a multi-step hit validation cascade including orthogonal and counter-screens, and confirmatory cell-based assays. The protocols herein are designed as self-validating systems to ensure the identification of high-quality, tractable hits, thereby minimizing attrition in later stages of drug discovery.

Introduction: The Rationale for Screening Pyrazine Derivatives

Nitrogen-containing heterocycles are privileged structures in drug discovery, and pyrazines are no exception. Derivatives of the pyrazine ring system have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The this compound scaffold is particularly attractive for library synthesis due to the differential reactivity of its halogen atoms, allowing for controlled, stepwise nucleophilic substitution to build molecular diversity.

Given the prevalence of pyrazine cores in kinase and protease inhibitors, this guide will focus on a hypothetical HTS campaign to identify inhibitors of a target protein kinase.[3][4] Protein kinases remain one of the most important classes of drug targets, and robust methods for screening large chemical libraries are essential for discovering new lead compounds.[3][5] The principles and workflows described, however, are broadly applicable to other target classes, such as proteases, with appropriate modifications to the primary assay.

The HTS Campaign: A Multi-Faceted Strategy

A successful HTS campaign is not a single experiment but a carefully designed cascade of assays. Its purpose is to efficiently sift through a large library to find a small number of genuine, promising hits. Our strategy is built on a tiered approach that moves from high-throughput biochemical screening to lower-throughput, more biologically relevant cellular confirmation. This minimizes resource expenditure on false positives and compounds with undesirable properties like cytotoxicity.[6][7]

HTS_Workflow cluster_0 Part 1: Primary Screening cluster_1 Part 2: Hit Confirmation & Triage cluster_2 Part 3: Secondary Cellular Assays cluster_3 Outcome start Derivative Library (~100,000 Compounds) primary_screen Primary Biochemical HTS (e.g., Kinase Assay @ 10 µM) start->primary_screen primary_hits Primary Hits Identified (~0.5-1% Hit Rate) primary_screen->primary_hits dose_response Dose-Response Confirmation (IC50 Determination) primary_hits->dose_response counter_screen Counter-Screen (Assay Interference) dose_response->counter_screen orthogonal_assay Orthogonal Assay (Alternative Technology) counter_screen->orthogonal_assay cytotoxicity Cytotoxicity Assay (CC50 Determination) orthogonal_assay->cytotoxicity target_engagement Target Engagement or Phenotypic Assay cytotoxicity->target_engagement validated_hits Validated, Non-Toxic Hits (Ready for SAR) target_engagement->validated_hits

Caption: The High-Throughput Screening (HTS) Cascade.

Part 1: Primary Biochemical Assay Development & Protocol

The primary screen must be robust, reproducible, and scalable. For kinase targets, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are an excellent choice as they are homogenous (no-wash steps), highly sensitive, and less prone to interference from fluorescent compounds due to the time-resolved readout.[8]

Causality Behind Assay Choices: Why TR-FRET?

We select a TR-FRET format, such as the LanthaScreen® or HTRF® platforms, for several key reasons:

  • Reduced Interference: The temporal separation between excitation and fluorescent signal detection significantly reduces background noise from scattered light and autofluorescent compounds, which are common sources of false positives.[8]

  • Homogenous Format: The "mix-and-read" nature of the assay simplifies automation and increases throughput by eliminating wash steps.

  • Ratiometric Readout: The signal is typically calculated as a ratio of two emission wavelengths (acceptor/donor), which corrects for well-to-well variations in volume or reagent concentration, increasing data quality.

Protocol: TR-FRET Kinase Assay Development & Validation

Objective: To develop a 384-well TR-FRET kinase assay and validate its performance using the Z'-factor statistic.

Materials:

  • Recombinant Kinase

  • Fluorescently Labeled Substrate (e.g., ULight™-peptide)

  • Europium-Labeled Antibody (specific for the phosphorylated substrate)

  • Adenosine Triphosphate (ATP)

  • Assay Buffer (containing MgCl₂, DTT, BSA)

  • Staurosporine (or other potent, known inhibitor as a positive control)

  • DMSO (vehicle control)

  • 384-well low-volume, black assay plates

  • TR-FRET enabled microplate reader

Methodology:

  • Enzyme Titration: Determine the optimal kinase concentration by titrating the enzyme against a fixed, saturating concentration of substrate and ATP (at its apparent Km). The goal is to find an enzyme concentration that yields a robust signal within the linear range of the reaction, typically aiming for 10-30% substrate turnover in the desired reaction time.

  • ATP Km Determination: Perform substrate phosphorylation reactions across a range of ATP concentrations (e.g., 0-1 mM) with the fixed optimal kinase concentration. Fit the data to the Michaelis-Menten equation to determine the apparent ATP Km. Expert Insight: For inhibitor screening, it is critical to run the primary assay at an ATP concentration at or near the Km value.[9] Screening at excessively low ATP levels will artificially inflate the potency of ATP-competitive inhibitors, leading to false positives that will not be active at physiological ATP concentrations.

  • Assay Validation (Z'-Factor Calculation): The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[10][11] It measures the separation between the positive and negative control distributions.

    • Prepare 16-24 wells of Positive Control (e.g., 1 µM Staurosporine; maximum inhibition).

    • Prepare 16-24 wells of Negative Control (DMSO vehicle only; no inhibition).

    • Run the assay under the optimized conditions.

    • Calculate the Z'-factor using the formula:

      
      
      where 
      
      
      
      is the standard deviation and
      
      
      is the mean of the controls.
    • Trustworthiness: An assay is considered excellent for HTS if the Z'-factor is > 0.5.[12] Do not proceed with the full screen until this benchmark is consistently achieved.

ParameterOptimized ValueJustification
Kinase Concentration5 nMProvides 20% substrate turnover in 60 min.
Substrate Concentration200 nMSaturating concentration for the kinase.
ATP Concentration50 µMEqual to the determined apparent Km.
Z'-Factor 0.78 Excellent separation band; suitable for HTS. [10][13]

Table 1: Example Assay Development & Validation Parameters.

Part 2: The HTS Workflow and Hit Triage

With a validated assay, the full library can be screened. The subsequent steps are designed to systematically filter the initial hits to confirm their activity and rule out common artifacts.

Protocol: Primary Screen and Hit Confirmation
  • Library Plating: Prepare assay-ready plates of the this compound derivative library, typically a single concentration point (e.g., 10 µM final assay concentration).

  • HTS Execution: Dispense reagents (enzyme, substrate, compound, ATP) to the 384-well plates using automated liquid handlers. Incubate and read on a TR-FRET plate reader.

  • Data Analysis:

    • Normalize the raw data for each plate using the on-plate positive (0% activity) and negative (100% activity) controls.

    • Calculate the percent inhibition for each compound.

    • A "hit" is defined as any compound exhibiting inhibition above a set threshold, typically the mean of the sample population plus three times the standard deviation (robust Z-score > 3).

  • Hit Confirmation (Dose-Response):

    • "Cherry-pick" the primary hits and re-test them in the primary assay over a concentration gradient (e.g., 10-point, 3-fold serial dilution).

    • Fit the resulting data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of the activity is inhibited).[14][15]

    • Expert Insight: Only hits that show a clear sigmoidal dose-response curve should be advanced.[16][17] A flat or irregular curve may indicate assay interference or other artifacts.

Protocol: Counter-Screening for False Positives

Objective: To identify and eliminate compounds that interfere with the assay technology itself, rather than acting on the target.[18][19]

Methodology:

  • Luciferase/FRET Interference Screen: If the primary assay were luminescence-based, a direct luciferase inhibition assay would be a necessary counter-screen.[18] For our TR-FRET assay, a key counter-screen is to run the assay in the absence of the kinase enzyme.

  • Procedure:

    • Set up the assay exactly as the primary screen but replace the kinase-containing solution with assay buffer.

    • Add the confirmed hits (at their IC₅₀ concentration) and controls.

    • Add ATP, substrate, and the detection antibody.

    • Read the plate.

  • Interpretation: Compounds that still show a change in the TR-FRET ratio in the absence of the enzyme are interfering with the assay components (e.g., quenching fluorescence) and are classified as false positives. These must be deprioritized.[7][20]

Triage_Logic start Confirmed Hit (Dose-Responsive) q1 Active in Counter-Screen? start->q1 q2 Active in Orthogonal Assay? q1->q2 No fp False Positive (Deprioritize) q1->fp Yes q3 Cytotoxic? (SI < 10) q2->q3 Yes q2->fp No valid Validated Hit (Proceed) q3->valid No toxic Toxic Hit (Deprioritize) q3->toxic Yes

Caption: Decision Logic for Hit Triage and Validation.

Part 3: Secondary Cellular Assays

Biochemical hits must be validated in a more biologically relevant context. Cell-based assays provide information on cell permeability, potential toxicity, and on-target activity within a living system.[21][22]

Protocol: Cellular Viability/Cytotoxicity Assay

Objective: To determine the concentration at which compounds induce cell death (CC₅₀) and to distinguish specific inhibition from general toxicity.

Materials:

  • Relevant human cell line (e.g., a line in which the kinase target is known to be active).

  • Cell culture medium and supplements.

  • Resazurin sodium salt solution (e.g., alamarBlue™ or similar).

  • 384-well clear-bottom, black-walled tissue culture plates.

Methodology:

  • Cell Seeding: Seed cells into 384-well plates at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the validated hits using the same 10-point dose-response curve as for the IC₅₀ determination.

  • Incubation: Incubate for 24-72 hours. The incubation time should be long enough to observe cytotoxic effects but should also be relevant to the mechanism of action of the target.

  • Viability Readout: Add Resazurin solution to each well. Resazurin (blue, non-fluorescent) is reduced by metabolically active cells to the highly fluorescent resorufin (pink).

  • Data Analysis: Read fluorescence on a standard plate reader. Calculate the CC₅₀ value by fitting the data to a four-parameter logistic model.

  • Selectivity Index (SI): Calculate the SI for each compound: SI = CC₅₀ / IC₅₀ .

    • Expert Insight: A selectivity index > 10 is generally desired. It indicates that the compound's inhibitory effect occurs at a concentration at least 10-fold lower than that which causes general cytotoxicity, suggesting a specific mechanism of action.[23][24][25]

Compound IDBiochemical IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)Priority
HTS-0010.250.301.2Low
HTS-0021.50> 50> 33High
HTS-0030.8012.015.0High
HTS-0042.205.52.5Low

Table 2: Example Hit Prioritization Data Combining Potency and Cytotoxicity.

Conclusion and Next Steps

This application note has outlined a robust, multi-tiered strategy for the high-throughput screening of a this compound derivative library. By integrating rigorous assay validation (Z'-factor), a comprehensive hit triage cascade (dose-response, counter-screens), and secondary cellular assays, this workflow is designed to maximize the identification of high-quality hits. The compounds emerging from this process, such as HTS-002 and HTS-003 in our example, represent validated starting points for structure-activity relationship (SAR) studies and subsequent lead optimization. They possess confirmed on-target activity, a clear dose-response relationship, and a sufficient window of selectivity over general cytotoxicity, providing a solid foundation for a successful drug discovery program.

References

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (n.d.). Vertex AI Search.
  • Versatile Assays for High Throughput Screening for Activators or Inhibitors of Intracellular Proteases and Their Cellular Regulators. (n.d.). PLOS One.
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - US.
  • High-Throughput Cell Toxicity Assays. (2016). PubMed.
  • Dose-Response Modeling of High-Throughput Screening Data. (n.d.). PMC - NIH.
  • The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery.
  • High-throughput screening for kinase inhibitors. (2005). PubMed.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (n.d.). PubMed.
  • High-Throughput Dose-Response Data Analysis. (2024). Medium.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global.
  • High-Throughput Screening Assays for the Assessment of Cytotoxicity. (n.d.). ResearchGate.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Vertex AI Search.
  • A Grid Algorithm for High Throughput Fitting of Dose-Response Curve Data. (n.d.). PMC - NIH.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PMC.
  • Kinase Screening Assay Services. (n.d.). Reaction Biology.
  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
  • A high-throughput method for fitting dose-response curves using Microsoft Excel. (2007). ResearchGate.
  • High-Throughput Cell Toxicity Assays. (n.d.). Springer Nature Experiments.
  • Assay performance and the Z'-factor in HTS. (2023). Drug Target Review.
  • A high throughput assay for inhibitors of HIV-1 protease. Screening of microbial metabolites. (n.d.). Vertex AI Search.
  • The Z prime value (Z´). (2025). BMG LABTECH.
  • A novel high throughput screening assay for HCV NS3 serine protease inhibitors. (n.d.). PubMed.
  • On HTS: Z-factor. (2023). Vertex AI Search.
  • Z-factor. (n.d.). Wikipedia.
  • Active dose selection and dose- response modeling for quantitative high-throughput screening (qHTS). (n.d.). DiVA portal.
  • Unlocking High-Throughput Screening Strategies. (2025). Evotec.
  • High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease. (n.d.). PMC - PubMed Central.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH.
  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). PMC - NIH.
  • Counter-Screen Service. (n.d.). Creative Biolabs.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). PMC - NIH.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). PubMed.

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Application Notes & Protocols: Strategic Cross-Coupling of 3,5,6-Tribromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5,6-Tribromopyrazin-2-amine is a highly functionalized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its three distinct carbon-bromine bonds, activated by the electron-deficient pyrazine core and modulated by an adjacent amino group, offer a versatile platform for creating complex molecular architectures. However, the presence of multiple identical halogens presents a formidable challenge: achieving site-selective functionalization.

This guide provides a detailed technical overview and synthesized protocols for the strategic application of metal-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to this compound. The focus is not merely on procedural steps but on the underlying principles of regioselectivity and the causal logic behind catalyst, ligand, and condition selection, enabling researchers to rationally design synthetic pathways for mono-, di-, or tri-substituted pyrazine derivatives.

Part 1: The Decisive Factor—Understanding Regioselectivity

Sequential cross-coupling on polyhalogenated heterocycles is a powerful strategy for divergent synthesis, but its success hinges on predictable regioselectivity.[1] In the case of this compound, the oxidative addition of the Pd(0) catalyst to a C-Br bond is generally the selectivity-determining step.[1] The reactivity of each position is governed by a combination of electronic and steric factors.

  • Electronic Effects: The pyrazine ring is inherently π-deficient due to the two electronegative nitrogen atoms. This deficiency activates the C-Br bonds toward oxidative addition compared to a bromobenzene. The nitrogen atoms inductively withdraw electron density, primarily from the adjacent α-positions (C3 and C5).[2]

  • Bond Dissociation Energy (BDE): Theoretical studies on similar polyhalogenated heterocycles show that the selectivity is determined by the energy required to distort the C-X bond into the transition-state geometry, which is related to the C-X BDE, and the orbital interaction between the heterocycle's LUMO and the PdL₂ HOMO.[1][3] For polyhalogenated pyridines, C-X bonds at the C2/C6 positions (α to nitrogen) generally have lower BDEs than those at other positions.[2]

  • Influence of the Amino Group: The electron-donating amino group at the C2 position electronically perturbs the ring. It can also act as a directing group, potentially influencing the catalyst to favor the adjacent C3 position, although steric hindrance may counteract this effect.[2]

Based on analogous systems, a general reactivity trend can be predicted. The C-Br bonds at positions α to a nitrogen atom (C3 and C5) are expected to be more reactive than the C-Br bond at the β-position (C6). Between C3 and C5, the C5 position is less sterically hindered by the C2-amino group. Therefore, a plausible, albeit hypothetical, order of reactivity for mono-functionalization under standard palladium catalysis is C5 > C3 > C6 . However, this selectivity can often be modulated or even reversed through the careful selection of catalysts, ligands, and reaction conditions.[2][4]

Part 2: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds between aryl halides and organoboron compounds.[5] For electron-deficient substrates like bromopyrazines, specialized catalyst systems are often required to achieve high efficiency.[6][7]

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Miyaura Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII R¹-Pd(II)L₂(X) OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂(R²) TM->PdII_R2 Base Base (e.g., K₂CO₃) Base->TM Boronic R²-B(OR)₂ Boronic->TM RE Reductive Elimination PdII_R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol Recommendations: Suzuki-Miyaura Coupling

The following table outlines proposed starting conditions for achieving selective mono- and di-arylation of this compound. Optimization will likely be required for specific substrates.

ParameterMono-Arylation (Selective)Di/Tri-Arylation (Forcing)Rationale & Reference
Substrate This compoundMono- or Di-aryl pyrazine-
Coupling Partner Arylboronic Acid (1.1 equiv)Arylboronic Acid (2.5-3.5 equiv)Stoichiometry controls the extent of reaction.
Pd Catalyst Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ with a specialized ligand is often used for selective couplings. Pd(PPh₃)₄ is a robust catalyst for more exhaustive couplings.[2]
Ligand SPhos or XPhos (4 mol%)PPh₃ (as part of catalyst)Buchwald ligands (SPhos, XPhos) are excellent for coupling electron-deficient heterocycles.[8]
Base K₂CO₃ or K₃PO₄ (2.5 equiv)Cs₂CO₃ (3.0 equiv)A stronger base and more forcing conditions are needed for subsequent couplings.[5]
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)DME/H₂O (4:1)Biphasic solvent systems are standard for Suzuki reactions.[5][9]
Temperature 80-90 °C100-110 °CHigher temperatures are required to overcome the activation barrier for less reactive C-Br bonds.[2]
Reaction Time 4-12 h12-24 hMonitor by TLC/LC-MS.
Detailed Protocol: Selective Mono-Arylation with 4-Methoxyphenylboronic Acid
  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.1 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add a degassed mixture of dioxane and water (4:1, v/v) to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Seal the flask and heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the mono-arylated product.

Part 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, catalyzed by a combination of palladium and a copper(I) co-catalyst.[10][11] This reaction is conducted under mild, basic conditions, making it tolerant of many functional groups.[10]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Coupling cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)L₂(X) OA->PdII TM Transmetalation PdII->TM PdII_Alk Ar-Pd(II)L₂(C≡CR) TM->PdII_Alk RE Reductive Elimination PdII_Alk->RE RE->Pd0 Product Ar-C≡C-R RE->Product CuX Cu(I)X Alkyne R-C≡C-H CuAlk Cu(I)-C≡C-R Alkyne->CuAlk Base, CuX Base Base (e.g., Et₃N) CuAlk->TM

Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Protocol Recommendations: Sonogashira Coupling
ParameterStandard ConditionsRationale & Reference
Substrate This compound-
Coupling Partner Terminal Alkyne (1.2 equiv)A slight excess ensures complete reaction of the limiting reagent.
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)A common and effective pre-catalyst for Sonogashira couplings.[10]
Cu Co-catalyst CuI (3-5 mol%)The copper(I) salt is essential for the activation of the alkyne.[12][13]
Ligand PPh₃ (as part of catalyst)Triphenylphosphine is a standard ligand for this reaction.
Base/Solvent Triethylamine (Et₃N) or Diisopropylamine (DIPA)The amine base deprotonates the alkyne and neutralizes the HBr byproduct.[10]
Co-Solvent THF or DMF (optional)A co-solvent can be used to improve the solubility of the reagents.[12]
Temperature 25-60 °CThe reaction is often run at or slightly above room temperature.[14]
Reaction Time 2-16 hMonitor by TLC/LC-MS.
Detailed Protocol: Selective Mono-alkynylation with Phenylacetylene
  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Solvent and Reagent Addition: Add anhydrous and degassed THF and Triethylamine (3:1 v/v). Stir the mixture for 15 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise to the stirred suspension.

  • Reaction Execution: Stir the reaction at room temperature (or heat to 40-50 °C if the reaction is sluggish).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Part 4: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[15] The choice of ligand is critical and depends heavily on the nature of both the aryl halide and the amine coupling partner.[15][16]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)L₂(X) OA->PdII AmineCoord Amine Coordination PdII->AmineCoord AmidoComplex [Ar-Pd(II)L(NR₂)] AmineCoord->AmidoComplex Base Base Base (e.g., NaOtBu) Amine R₂NH Amine->AmineCoord RE Reductive Elimination AmidoComplex->RE RE->Pd0 Catalyst Regeneration Product Ar-NR₂ RE->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol Recommendations: Buchwald-Hartwig Amination
ParameterPrimary/Secondary Aliphatic AminesAnilines (Aryl Amines)Rationale & Reference
Substrate This compoundThis compound-
Coupling Partner Amine (1.2-1.5 equiv)Aniline (1.2 equiv)A slight excess of the amine is typically used.[17]
Pd Pre-catalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)These are common and effective palladium sources for C-N coupling.[18]
Ligand XPhos or RuPhos (2-4 mol%)BrettPhos or XPhos (4 mol%)The choice of a sterically hindered, electron-rich phosphine ligand is crucial for high yields.[15]
Base NaOtBu or LHMDS (1.5-2.0 equiv)K₃PO₄ or Cs₂CO₃ (2.0 equiv)Strong, non-nucleophilic bases are required. Weaker bases are often used for anilines to prevent side reactions.[16][17]
Solvent Toluene or DioxaneToluene or DioxaneAnhydrous, non-protic solvents are essential.
Temperature 80-110 °C100-120 °CC-N coupling often requires elevated temperatures.
Reaction Time 6-24 h12-24 hMonitor by TLC/LC-MS.
Detailed Protocol: Selective Mono-amination with Morpholine
  • Setup: In a glovebox, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and NaOtBu (1.5 equiv) to a dry Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Under a positive pressure of argon, add this compound (1.0 equiv), followed by anhydrous, degassed toluene.

  • Amine Addition: Add morpholine (1.2 equiv) via syringe.

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the desired amino-substituted pyrazine.

References

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH). [Link]

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles | Request PDF. ResearchGate. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters. [Link]

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. OUCI. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. ResearchGate. [Link]

  • Buchwald-Hartwig amination. YouTube. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]

  • Uncommon Phosphonylation of Pyrazine‐2,3‐dicarbonitrile Derivatives via C(sp)−CN Bond Cleavage | Request PDF. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. ResearchGate. [Link]

  • Coupling outcomes for pyridazines, pyrimidines and pyrazines. ResearchGate. [Link]

  • Cross-Coupling Reactions of Monosubstituted Tetrazines | Request PDF. ResearchGate. [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Royal Society of Chemistry. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • (PDF) Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). InCatT. [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF. ResearchGate. [Link]

  • Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed M. ChemRxiv. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. [Link]

  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ResearchGate. [Link]

  • Synthesis of novel 3, 5, 6-trisubstituted triazine derivatives and their biological activity evaluation as potential antitumor and anti-inflammatory agents. ResearchGate. [Link]

  • Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. MDPI. [Link]

  • Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. MDPI. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 3,5,6-Tribromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,5,6-Tribromopyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this key synthetic intermediate.

Introduction: The Challenge of Purifying a Polyhalogenated Heterocycle

This compound is a highly functionalized pyrazine derivative with significant potential in medicinal chemistry and materials science. The presence of three bromine atoms and an amino group on the pyrazine ring presents unique challenges in its purification. Issues such as low solubility in common organic solvents, potential for co-elution with closely related impurities, and the basicity of the amino group interacting with acidic purification media are frequently encountered. This guide provides a systematic approach to addressing these challenges through optimized recrystallization and column chromatography protocols, alongside robust analytical methods for purity assessment.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile of this compound is highly dependent on the synthetic route employed. Common synthetic strategies, such as the direct bromination of aminopyrazine precursors, can lead to several types of impurities:

  • Under-brominated Species: Incomplete bromination can result in the presence of mono- and di-brominated aminopyrazines.

  • Positional Isomers: Depending on the starting material and reaction conditions, bromination can occur at different positions on the pyrazine ring, leading to isomeric impurities that can be difficult to separate.

  • Over-brominated Byproducts: Excessive use of brominating agents or harsh reaction conditions can lead to the formation of tetrabrominated pyrazines.

  • Unreacted Starting Materials: Inefficient reactions will leave residual starting materials in the crude product.

  • Hydrolysis Products: The presence of water during the synthesis or workup can lead to the hydrolysis of the bromine atoms, introducing hydroxylated impurities.

Q2: My this compound is a colored solid. What is the likely cause and how can I decolorize it?

A2: A yellow or brownish hue in the crude product often indicates the presence of residual bromine or oxidation byproducts. During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities. However, use charcoal judiciously as it can also adsorb the desired product, leading to lower yields.

Q3: The amino group on the pyrazine ring seems to be causing issues during silica gel chromatography, leading to peak tailing. How can I mitigate this?

A3: The basic amino group of this compound can interact strongly with the acidic silanol groups on the surface of silica gel, resulting in poor peak shape and potential product loss on the column. To counter this, it is recommended to add a small amount of a competing base, such as triethylamine (typically 0.1-1% v/v), to the mobile phase. This will neutralize the active sites on the silica gel and improve the chromatography.[1]

Troubleshooting Purification Challenges

This section provides a problem-and-solution guide to common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Recrystallization: Oiling Out The compound is precipitating from the solution above its melting point, often due to too rapid cooling or high impurity levels.Re-heat the mixture to redissolve the oil. Add a small amount of a "good" solvent to increase the saturation temperature. Allow the solution to cool more slowly. Seeding with a pure crystal can also promote proper crystallization.
Recrystallization: Poor Crystal Yield The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Select a solvent system where the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary for complete dissolution. After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize precipitation.
Column Chromatography: Poor Separation The polarity of the eluent is not optimal for separating the target compound from impurities.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify an eluent that provides good separation (Rf value of the target compound around 0.3-0.4). Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Column Chromatography: Compound Stuck on Column The compound is too polar for the chosen eluent system and is strongly adsorbed to the stationary phase.Increase the polarity of the mobile phase. If using a hexane/ethyl acetate system, for example, increase the proportion of ethyl acetate. Ensure that triethylamine has been added to the eluent to minimize interaction with the silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed for the purification of crude this compound that contains a moderate level of impurities. The choice of solvent is critical; a mixed solvent system of ethanol and water is often effective for polyhalogenated aromatic amines.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring. Continue adding ethanol in small portions until the solid is fully dissolved at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities and activated charcoal.

  • Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

This protocol is suitable for separating this compound from closely related impurities with similar solubility profiles.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • TLC plates and developing chamber

  • Fraction collection tubes

Procedure:

  • Solvent System Selection: Develop a suitable mobile phase by performing TLC analysis. A good starting point is a mixture of hexane and ethyl acetate. Add 0.1-1% triethylamine to the eluent to prevent peak tailing. Aim for an Rf value of 0.3-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Add a layer of sand on top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions and monitor the separation by TLC. If necessary, a gradient elution can be performed by gradually increasing the proportion of the more polar solvent (ethyl acetate).

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purity Assessment

Accurate determination of purity is crucial. A combination of chromatographic and spectroscopic methods is recommended.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is essential for quantifying the purity of this compound and detecting any degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable buffer) is a good starting point.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Method Validation: The method should be validated according to ICH guidelines for accuracy, precision, linearity, and specificity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure and assessing the purity of the final product. The absence of signals corresponding to impurities is a strong indicator of high purity.

Stability and Degradation

Understanding the stability of this compound is critical for its handling and storage. Forced degradation studies should be conducted to identify potential degradation products and pathways.[3][4][5][6][7]

  • Acidic and Basic Hydrolysis: The compound should be subjected to acidic and basic conditions to assess its hydrolytic stability. The bromine atoms may be susceptible to nucleophilic substitution by hydroxide ions.

  • Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide, will reveal its susceptibility to oxidation. The amino group is a potential site for oxidation.

  • Thermal Degradation: Heating the compound at an elevated temperature will determine its thermal stability.

  • Photostability: Exposing the compound to UV and visible light will assess its photolytic stability.

The degradation products should be characterized using techniques such as LC-MS to understand the degradation pathways.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

Purification decision workflow.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common purification problems.

Troubleshooting Start Purification Problem IsRecrystallization Recrystallization Issue? Start->IsRecrystallization IsChromatography Chromatography Issue? Start->IsChromatography OilingOut Oiling Out IsRecrystallization->OilingOut Yes PoorYield Poor Yield IsRecrystallization->PoorYield Yes PoorSeparation Poor Separation IsChromatography->PoorSeparation Yes PeakTailing Peak Tailing IsChromatography->PeakTailing Yes Solution_Oiling Re-dissolve, cool slowly, seed OilingOut->Solution_Oiling Solution_Yield Change solvent, use less solvent, cool further PoorYield->Solution_Yield Solution_Separation Optimize eluent with TLC, use gradient PoorSeparation->Solution_Separation Solution_Tailing Add triethylamine to eluent PeakTailing->Solution_Tailing

Troubleshooting common purification issues.

References

  • Zhang, J., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(12), 2889. [Link]

  • Patel, P. N., et al. (2016). Forced degradation studies. MedCrave Online, 3(6), 555-558. [Link]

  • Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]

  • Keshava, S. G., et al. (2020). Stability indicating RP-HPLC method for simultaneous determination of pyrimethamine and sulfamethoxypyrazine in pharmaceutical formulation: Application to method validation. Journal of Applied Pharmaceutical Science, 10(02), 049–055. [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2019). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results, 10(2), 52-57. [Link]

  • Sharma, G., & Kumar, S. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-250.
  • Biotage. (n.d.). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Bajaj, S., et al. (2006). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1097-1111. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38434-38440. [Link]

  • Tomasino, C., & Taylor, J. S. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]

  • Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104.
  • Regalado, E. L., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Journal of Chromatography A, 1324, 134-143. [Link]

  • Thieme Chemistry. (n.d.). Mono- and Dihalogenation of 2-Aminopyrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. Retrieved from [Link]

  • Lizano, E., et al. (2019). Efficient Halogenation of 2-Aminopyrazine. ResearchGate. [Link]

  • Tyler Parra. (2020, July 16). How To Recrystallize A Solid [Video]. YouTube. [Link]

  • FooDB. (2010, April 8). Showing Compound Pyrazine (FDB012468). Retrieved from [Link]

  • PubChem. (n.d.). Pyrazine. Retrieved from [Link]

  • den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-136.
  • Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
  • Google Patents. (n.d.). WO2021014437A1 - Process for the preparation of biphenylamines.
  • Google Patents. (n.d.). US11046656B2 - Process for preparing 4-amino-pyridazines.
  • Google Patents. (n.d.). US9724350B2 - N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer.
  • Google Patents. (n.d.). CN109824845A - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.

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Technical Support Center: Synthesis and Purification of 3,5,6-Tribromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 3,5,6-Tribromopyrazin-2-amine. We will explore the common impurities encountered during its synthesis, their origins, and robust methodologies for their identification and removal, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound and why does it generate impurities?

The most common synthesis involves the direct electrophilic bromination of 2-aminopyrazine. The pyrazine ring is activated by the amino group, but the reaction can be difficult to control perfectly. This leads to a mixture of products where the degree of bromination varies. The reaction typically proceeds through mono- and di-brominated intermediates, and forcing the reaction to completion to obtain the tri-brominated product can be challenging without forming byproducts.[1]

Q2: What are the most prevalent impurities I should expect in my crude product?

Based on the synthetic pathway, the following are the most common process-related impurities:

  • Unreacted Starting Material: Residual 2-aminopyrazine.

  • Under-brominated Intermediates: A mixture of mono- and di-brominated species are the most common impurities. These can include 2-amino-5-bromopyrazine, 2-amino-3,5-dibromopyrazine, and 2-amino-5,6-dibromopyrazine.[1]

  • Hydrolysis Products: If aqueous conditions are not carefully controlled, particularly in the presence of acid, a bromine atom can be substituted by a hydroxyl group to form brominated hydroxypyrazines (pyrazinones).[2][3][4]

  • Reductive Dehalogenation Products: Though less common, the presence of certain reagents or catalytic metals could potentially lead to the removal of a bromine atom.[5]

Impurity Profile and Removal Strategies

This table summarizes the key characteristics and recommended purification strategies for common impurities.

Impurity ClassLikely OriginKey Identification MethodPrimary Removal Technique
Under-brominated Species Incomplete reaction¹H NMR, LC-MSFlash Column Chromatography, Recrystallization
Unreacted 2-Aminopyrazine Incomplete reactionTLC, ¹H NMRFlash Column Chromatography, Acid wash
Hydrolysis Byproducts Presence of water during reaction/workupLC-MS, IR SpectroscopyFlash Column Chromatography
Residual Bromine Excess brominating agentVisual (yellow/brown color)Aqueous wash with a reducing agent (e.g., NaHSO₃)

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Q: My crude product is a distinct yellow or brown color. What causes this, and how can I fix it?

A: This coloration is almost certainly due to residual elemental bromine (Br₂) or leftover N-bromosuccinimide (NBS) from the reaction.[6] This is a common issue and is typically simple to resolve.

  • Causality: Excess brominating agent is often used to drive the reaction to completion. If not quenched, it remains in the crude solid.

  • Solution: During the aqueous workup, wash the organic layer containing your product with a mild reducing agent solution. A 5-10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is highly effective. The wash is complete when the color dissipates from both the organic and aqueous layers.

Q: My ¹H NMR spectrum is complex, showing several signals in the aromatic region, but my mass spectrum shows a major peak for the desired product. What's going on?

A: This is a classic sign of isomeric impurities, specifically under-brominated species (mono- and di-bromo-2-aminopyrazines).[1]

  • Causality: These impurities have molecular weights very close to your target compound, making them difficult to resolve with low-resolution mass spectrometry. However, their different substitution patterns result in distinct signals in the ¹H NMR spectrum.[7][8]

  • Solution: Purification requires a technique that separates compounds based on polarity, as the degree of bromination significantly impacts this property. Flash column chromatography is the most effective method. The desired, more heavily brominated product is less polar and will typically elute before the di- and mono-brominated impurities.

Q: I'm attempting column chromatography, but my compound is streaking badly on the TLC plate and seems to be sticking to the column. Why is this happening?

A: The free amino group on the pyrazine ring is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel.[9][10] This acid-base interaction causes poor chromatographic behavior (streaking) and can sometimes lead to irreversible adsorption or degradation on the column.

  • Causality: Silica gel is an acidic stationary phase. Basic compounds like amines can bind tightly, leading to tailing and poor separation.

  • Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent. Incorporating 0.5-1% triethylamine (Et₃N) into your mobile phase (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica, leading to sharp bands and a much-improved separation.[9][10]

Experimental Workflows and Protocols

Impurity Identification and Removal Workflow

The following diagram outlines the logical steps for troubleshooting and purifying crude this compound.

G cluster_0 Initial Assessment cluster_1 Purification Path start Crude this compound color_check Visual Check: Off-color (Yellow/Brown)? start->color_check tlc_check TLC Analysis: Multiple Spots? color_check->tlc_check No wash Wash with aq. NaHSO₃ color_check->wash Yes column Flash Column Chromatography (Eluent + 1% Et₃N) tlc_check->column Yes (Poor Separation) recrystallize Recrystallization tlc_check->recrystallize Yes (Good Separation) final_product Pure Product (Verify by NMR & LC-MS) tlc_check->final_product No (Single Spot) wash->tlc_check column->final_product recrystallize->final_product

Caption: Troubleshooting workflow for impurity removal.

Protocol 1: Purification by Flash Column Chromatography

This method is highly effective for removing under-brominated impurities.

  • Solvent System Selection: Using TLC, determine a suitable mobile phase. A gradient of Ethyl Acetate in Hexane is a good starting point. Aim for an Rf value of 0.25-0.35 for the target compound in a solvent system like 10-20% Ethyl Acetate/Hexane. Remember to add ~1% triethylamine to the solvent mixture to prevent tailing.[11]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 5% EtOAc/Hexane + 1% Et₃N) and pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to create a dry powder. This "dry loading" method provides superior separation compared to liquid loading. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to sequentially elute the compounds. The least polar compound (your desired tribromo product) should elute first.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is effective if the impurities are present in small amounts or have significantly different solubility profiles.[12]

  • Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6] Ethanol, toluene, or a mixed solvent system like ethanol/water can be effective. Test small batches to find the optimal solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.[13] If the solution is colored by non-bromine impurities, you can add a small amount of activated charcoal and hot filter the solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals, as impurities will tend to remain in the solution.[13]

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

References

  • den hertog, H., & Bruin, P. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. ResearchGate. Available at: [Link]

  • Perry, R. J. (n.d.). Process for making 2-bromopyridine. Google Patents.
  • den hertog, H., & Went, C. W. (n.d.). The bromination of 2-aminopyridine in the gas phase at 500°. ResearchGate. Available at: [Link]

  • (n.d.). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine1. ElectronicsAndBooks. Available at: [Link]

  • Rodriguez, M., et al. (n.d.). Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems. ResearchGate. Available at: [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. Available at: [Link]

  • van Pée, K. H., & Unversucht, S. (2003). Biological dehalogenation and halogenation reactions. PubMed. Available at: [Link]

  • (2023). Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Chen, X., et al. (2020). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. Available at: [Link]

  • de la Torre, B. G., & El-Faham, A. (n.d.). Efficient Halogenation of 2-Aminopyrazine. ResearchGate. Available at: [Link]

  • G., N. H., K., A. R., & N., A. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • R., G. S., & S., M. J. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]

  • (n.d.). HiTrap™ Q FF anion exchange chromatography column. Cytiva. Available at: [Link]

  • Vassar. (2007). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

  • B., J. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • Štefanić, Z., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatian Chemical Society. Available at: [Link]

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  • (n.d.). Automating Column Chromatography Protein Purification. Opentrons. Available at: [Link]

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  • S., V. G. (n.d.). Purification of pyrazine. Google Patents.
  • F., G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. University of Washington. Available at: [Link]

  • Bundgaard, H., & Nielsen, N. M. (1988). Hydrolysis and rearrangement of phthalamic acid derivatives and assessment of their potential as prodrug forms for amines. PubMed. Available at: [Link]

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  • Pinto, E., et al. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

  • L., S., et al. (2014). Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine. Google Patents.
  • J., M., et al. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies. Asian Publication Corporation. Available at: [Link]

  • S., R. S., et al. (n.d.). (PDF) Synthesis of Novel Substituted 4,6-Dimethoxy-N-phenyl-1,3,5-triazin-2-amine Derivatives and Their Antibacterial and Antifungal Activities. ResearchGate. Available at: [Link]

  • K., P., et al. (2023). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal. Available at: [Link]

  • L., Y., et al. (n.d.). Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate. Google Patents.
  • D., K., et al. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher. Available at: [Link]

  • (n.d.). Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine. Google Patents.

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Side reactions in the bromination of 2-aminopyrazine and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the bromination of 2-aminopyrazine. Here, we address common side reactions, provide troubleshooting advice, and offer detailed protocols to help you achieve your desired product with high yield and purity.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize 2-amino-5-bromopyrazine, but I keep getting a significant amount of a dibrominated byproduct. What is happening and how can I stop it?

A: This is the most common issue encountered during the bromination of 2-aminopyrazine. The byproduct is almost certainly 2-amino-3,5-dibromopyrazine.

  • Causality: The amino group (-NH₂) is a strong activating group in electrophilic aromatic substitution. It powerfully directs incoming electrophiles (like Br⁺) to the ortho and para positions. In the 2-aminopyrazine ring, the C5 position is para to the amino group and is the most electronically enriched, making it the primary site for the first bromination. However, the resulting 2-amino-5-bromopyrazine is still an activated ring system. If a sufficient concentration of the brominating agent is present, a second bromination will occur at one of the remaining activated positions, typically C3.

  • Solution: The formation of the dibrominated byproduct is primarily a stoichiometry problem.[1] To favor monosubstitution, you must carefully control the amount of the brominating agent. Use no more than 1.0 to 1.1 molar equivalents of the brominating agent relative to 2-aminopyrazine.[2] Using 2.2 equivalents or more will drive the reaction toward the dibrominated product, often in quantitative yield.[2]

Q2: My reaction is not proceeding to completion, and the yield is very low. What are the likely causes?

A: Low yields in this reaction can be frustrating and are often traced back to reagent quality, solvent choice, or temperature.

  • Reagent Quality: N-Bromosuccinimide (NBS) is the most common and effective reagent for this transformation.[2][3] However, NBS can degrade over time, especially if exposed to light or moisture. Impure NBS may give unreliable results.[4] It is often beneficial to recrystallize NBS from water before use if you suspect it is old.[4]

  • Solvent Choice: The choice of solvent is critical. While various solvents like DMF, CH₂Cl₂, and DMSO have been used, acetonitrile (MeCN) has been shown to give excellent yields, particularly when combined with microwave irradiation.[2][3] Using a solvent in which the starting material and reagents are not fully soluble can lead to a sluggish or incomplete reaction.[5]

  • Temperature: While room temperature is often sufficient, gentle heating can sometimes be required to drive the reaction to completion.[2] However, excessive heat can promote side reactions and decomposition. If running at room temperature gives low conversion, a modest increase in temperature should be monitored carefully.

Q3: Besides dibromination, are there other significant side reactions I should be aware of?

A: While over-bromination is the primary concern, other side reactions can occur under certain conditions.

  • Oxidation: Brominating agents, including molecular bromine and even NBS, are oxidizers.[6] Under harsh conditions (e.g., high temperatures, strong acids), oxidation of the aminopyrazine ring can lead to decomposition and the formation of tarry byproducts.

  • Hydrolysis: If using aqueous conditions (e.g., a DMSO/H₂O solvent system), there is a potential for hydrolysis of the bromo-substituted product, although this is less common under standard electrophilic bromination conditions.

  • Radical Reactions: NBS can also be a source of bromine radicals under radical-initiating conditions (e.g., AIBN, UV light).[4] These conditions are used for allylic or benzylic bromination and are not suitable for the desired electrophilic aromatic substitution on the pyrazine ring. Ensure your reaction is shielded from direct sunlight and that radical initiators are not present.

Q4: Is it necessary to use a protecting group for the amino functionality?

A: For 2-aminopyrazine itself, a protecting group is generally not necessary if the reaction conditions, particularly stoichiometry, are carefully controlled. However, if you are working with a more complex 2-aminopyrazine derivative that is exceptionally electron-rich or sensitive, or if you consistently struggle with over-bromination, using a protecting group is a reliable strategy.[7]

  • How it Works: Converting the highly activating amino (-NH₂) group to a less activating acetamido (-NHAc) group moderates the ring's reactivity.[7] This significantly reduces the rate of the second bromination, allowing for highly selective monobromination. The protecting group is then removed in a subsequent hydrolysis step. This adds two steps to your synthesis (protection and deprotection) but can dramatically improve the yield and purity of the desired monobrominated product.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
High levels of 2-amino-3,5-dibromopyrazine in the product mixture. 1. Excess brominating agent used.[1] 2. Reaction temperature is too high, increasing reactivity.[5]1. Adjust Stoichiometry: Use a 1:1 to 1:1.1 molar ratio of 2-aminopyrazine to NBS.[2] 2. Lower Temperature: Run the reaction at room temperature or cool to 0 °C to improve selectivity.[5]
Low conversion of starting material; low yield of desired product. 1. Inactive brominating agent (e.g., old NBS).[4] 2. Poor solubility of reagents in the chosen solvent. 3. Reaction time is too short.1. Use Fresh Reagent: Use freshly opened or recrystallized NBS.[4][5] 2. Change Solvent: Switch to acetonitrile (MeCN), which has been shown to be highly effective.[3] 3. Increase Time/Energy: Increase the reaction time. Alternatively, consider using microwave irradiation for a short period (e.g., 2-5 minutes) if equipment is available, as this has been reported to give excellent yields.[2]
Formation of multiple unidentified byproducts or dark, tarry material. 1. Reaction temperature is too high, causing decomposition. 2. Brominating agent is too harsh (e.g., neat Br₂ without careful control). 3. Presence of radical initiators (e.g., UV light).[4]1. Reduce Temperature: Maintain the reaction at room temperature or below. 2. Use Milder Reagent: NBS is generally the preferred reagent over molecular bromine for this substrate.[8] 3. Control Environment: Shield the reaction from direct light. Ensure no radical initiators are present.
Product is difficult to purify from the dibrominated byproduct. The polarity of 2-amino-5-bromopyrazine and 2-amino-3,5-dibromopyrazine can be very similar.1. Optimize the Reaction: The best solution is to prevent the formation of the byproduct in the first place by carefully controlling stoichiometry. 2. Recrystallization: If a mixture is obtained, careful recrystallization may be possible, but column chromatography is often required.

Experimental Protocols & Workflows

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction to form the monobrominated product and the principal side reaction leading to the dibrominated byproduct.

G cluster_start Starting Material cluster_products Possible Products A 2-Aminopyrazine B 2-Amino-5-bromopyrazine (Desired Product) A->B + 1.1 eq. NBS MeCN, RT (High Selectivity) C 2-Amino-3,5-dibromopyrazine (Side Product) A->C + >2.2 eq. NBS MeCN, RT (Over-bromination) B->C + 1.1 eq. NBS (Further Reaction)

Caption: Reaction pathways for the bromination of 2-aminopyrazine.

Protocol 1: Selective Synthesis of 2-Amino-5-bromopyrazine

This protocol is optimized for high selectivity towards the monobrominated product.[2][3]

Materials:

  • 2-Aminopyrazine

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Acetonitrile (MeCN), anhydrous grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 eq).

  • Dissolution: Add acetonitrile (approx. 10-15 mL per gram of 2-aminopyrazine) and stir until the solid is fully dissolved.

  • Reagent Addition: At room temperature, add N-bromosuccinimide (1.1 eq) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

    • Alternative Microwave Method: For an accelerated reaction, place the sealed reaction vessel in a scientific microwave reactor and heat to 100 °C for 2-5 minutes.[2]

  • Workup: a. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile. b. Dilute the residue with ethyl acetate or dichloromethane and wash with saturated aqueous NaHCO₃ (2x) to quench any remaining acid and remove succinimide. c. Wash the organic layer with brine (1x). d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 2-amino-5-bromopyrazine as a solid.

Protocol 2: Synthesis via Amino Group Protection

This multi-step protocol is recommended when Protocol 1 fails to provide the desired selectivity.[7]

G step1 Step 1: Protection Dissolve 2-aminopyrazine in pyridine or acetic acid. Add acetic anhydride. Stir to form N-(pyrazin-2-yl)acetamide. step2 Step 2: Bromination Dissolve protected pyrazine in a suitable solvent (e.g., acetic acid). Add 1.1 eq. NBS. Stir at RT to form N-(5-bromopyrazin-2-yl)acetamide. step1->step2 Isolate Intermediate step3 Step 3: Deprotection Reflux the brominated intermediate in aqueous acid (e.g., HCl) or base (e.g., NaOH). Neutralize and extract. Isolate pure 2-amino-5-bromopyrazine. step2->step3 Isolate Intermediate

Caption: Workflow for the protected bromination of 2-aminopyrazine.

Part A: Protection (Acetylation)

  • Dissolve 2-aminopyrazine (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.2 eq). An exotherm may be observed.

  • Heat the mixture gently (e.g., 50-60 °C) for 30 minutes to ensure complete reaction.

  • Pour the warm mixture into ice-cold water to precipitate the N-(pyrazin-2-yl)acetamide.

  • Collect the solid by filtration, wash with cold water, and dry thoroughly.

Part B: Bromination of Protected Amine

  • Dissolve the dried N-(pyrazin-2-yl)acetamide (1.0 eq) from Part A in glacial acetic acid or acetonitrile.

  • Add N-bromosuccinimide (1.1 eq) and stir at room temperature until TLC/LC-MS indicates full conversion of the starting material.

  • Work up the reaction as described in Protocol 1 (Step 5) to isolate the crude N-(5-bromopyrazin-2-yl)acetamide.

Part C: Deprotection (Hydrolysis)

  • Reflux the crude product from Part B in an excess of aqueous acid (e.g., 3M HCl) or aqueous base (e.g., 10% NaOH) until the amide is fully hydrolyzed (monitor by TLC/LC-MS).

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution. If using acid for hydrolysis, add a base (e.g., NaOH). If using a base, add an acid (e.g., HCl).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield 2-amino-5-bromopyrazine. Purify as needed.

References

  • Li, W., et al. (2014). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry, 12, 6041-6048. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Available from: [Link]

  • Ellingson, R. C., & Henry, R. L. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society, 71(8), 2798–2800. Available from: [Link]

  • Jacob, R. G., et al. (2022). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society, 144(49), 22564–22579. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Available from: [Link]

  • Thieme Chemistry. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. Synfacts, 15(11), 1221. Available from: [Link]

  • Wang, J., et al. (2013). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Spirituality, Business and Technology, 2(1). Available from: [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Available from: [Link]

  • den Hertog, H. J., & Bruin, P. (1946). The bromination of 2-aminopyridine in the gas phase at 500°. Recueil des Travaux Chimiques des Pays-Bas, 65(9), 562-568. Available from: [Link]

  • Wang, C., et al. (2006). Synthesis of 2-Amino-5-bromopyridine. Huaxue Shiji, 28(1), 53-54. Available from: [Link]

  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. (2019). Google Patents.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available from: [Link]

  • den Hertog, H. J. (1948). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 67(6), 381-386. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3,5,6-Tribromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3,5,6-tribromopyrazin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. As a key intermediate in the production of various active pharmaceutical ingredients (APIs), including the antiviral agent Favipiravir, achieving a high yield and purity of this compound is critical.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and process improvement.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My overall yield is consistently low. What are the primary factors I should investigate?

Answer: Low yield is the most common issue and typically stems from one of three areas: incomplete reaction, formation of undesired side products, or losses during work-up and purification.

  • Causality: The bromination of 2-aminopyrazine is a stepwise electrophilic aromatic substitution. The activating amino group directs bromination to the 3 and 5 positions, but achieving exhaustive bromination to the tribromo- state requires forcing conditions and precise stoichiometry. Insufficient brominating agent or reaction time will lead to a mixture of mono-, di-, and tri-brominated products, depressing the yield of the desired compound.[3]

  • Troubleshooting Steps:

    • Analyze Crude Product: Before purification, take a small sample of your crude reaction mixture. Analyze it via Thin Layer Chromatography (TLC) and ¹H NMR. The presence of significant starting material or less-brominated intermediates (which will have distinct NMR signals and TLC spots) confirms an incomplete reaction.

    • Verify Reagent Stoichiometry: To achieve tribromination, a significant excess of the brominating agent is required. For the synthesis starting from 2-aminopyrazine, at least 3.3 equivalents of N-Bromosuccinimide (NBS) are necessary to form the dibromo product, with further equivalents needed for the final bromination step.[3] Ensure you are using a sufficient molar excess.

    • Check Reagent Quality: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to moisture or light. Use freshly opened or properly stored NBS. Its purity can be checked by titration if degradation is suspected.

    • Optimize Reaction Time & Temperature: Some literature suggests that room temperature is sufficient for mono-bromination, but higher temperatures or microwave assistance can be essential for driving the reaction to completion for di- and tri-bromination.[3][4] Consider increasing the temperature or extending the reaction time, monitoring progress carefully by TLC.

Question 2: My final product is contaminated with 2-amino-3,5-dibromopyrazine. How can I improve selectivity for the tribromo product?

Answer: The presence of 2-amino-3,5-dibromopyrazine is a classic sign of incomplete bromination. The third bromination at the C-6 position is often the most difficult step due to the increasing deactivation of the pyrazine ring with each added bromine atom.

  • Causality: The pyrazine ring is inherently electron-deficient. While the amino group is activating, the two electron-withdrawing bromine atoms at the 3 and 5 positions strongly deactivate the ring, making the final substitution at C-6 sluggish.

  • Troubleshooting Steps:

    • Increase Brominating Agent Equivalents: The most direct solution is to increase the stoichiometry of your brominating agent (e.g., NBS) to push the equilibrium towards the tribrominated product.

    • Employ Microwave Irradiation: Microwave-assisted synthesis has been shown to be highly effective for this type of halogenation, providing the energy needed to overcome the activation barrier for the final bromination step in a much shorter time.[4] This method often leads to cleaner reactions and higher yields of the desired polyhalogenated product.[3]

    • Solvent Choice: Acetonitrile has proven to be an ideal solvent for this reaction.[3][4] Ensure it is dry, as water can consume the brominating agent and introduce side reactions.

Question 3: I'm struggling with the purification of this compound. What is an effective strategy?

Answer: Purifying highly halogenated, nitrogen-containing heterocycles can be challenging due to their polarity and potentially similar properties to side products.

  • Causality: The target compound and the primary impurity (2-amino-3,5-dibromopyrazine) have very similar structures, which can make separation by standard chromatography or recrystallization difficult.

  • Troubleshooting Steps:

    • Column Chromatography Optimization:

      • Eluent Polarity: Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Hexane) and gradually increase the polarity. The tribromo product is less polar than the starting amine but may have similar polarity to the dibromo intermediate.

      • TLC Analysis: Carefully run TLC plates with different solvent systems to find one that gives the best separation between your desired product spot and any impurities.

      • Modifiers: If you observe significant streaking or "tailing" on your TLC plate, it may indicate strong interaction with the silica gel. Adding a very small amount of triethylamine to the eluent can help sharpen the bands for basic compounds like aminopyrazines.[5]

    • Recrystallization:

      • Solvent Screening: Test a variety of solvents (e.g., ethanol, methanol, ethyl acetate, or mixed solvent systems) to find one where the product has high solubility at high temperatures but low solubility at room temperature or below.[5] This will maximize recovery while leaving impurities behind in the mother liquor.

Frequently Asked Questions (FAQs)

Q: What is the best starting material for this synthesis? A: The most common and cost-effective starting material is 2-aminopyrazine.[6] While other substituted pyrazines can be used, 2-aminopyrazine provides a direct route to the target molecule.

Q: Which brominating agent is superior: N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)? A: NBS is generally preferred for laboratory-scale synthesis. It is a solid, making it easier and safer to handle than highly corrosive and volatile liquid bromine.[7] NBS often provides better selectivity and leads to fewer side reactions compared to Br₂ under similar conditions.[3]

Q: What are the critical safety precautions for this reaction? A: Brominating agents like NBS are corrosive and strong oxidizers. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are essential.

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate) to track the disappearance of the starting material and the appearance of the product spots. The Rf value will change as more bromine atoms are added to the ring. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the intermediates and the final product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes based on literature reports for the bromination of 2-aminopyrazine derivatives.

ParameterConditionExpected OutcomeRationale & Reference
Starting Material 2-Aminopyrazine-A common and economical precursor.[6]
Brominating Agent N-Bromosuccinimide (NBS)-Safer handling and often better selectivity than Br₂.[3][7]
Stoichiometry (NBS) 1.1 equivalentsMonobromination (2-amino-5-bromopyrazine)Controlled addition allows for selective mono-halogenation.[3]
Stoichiometry (NBS) > 3.3 equivalentsDi- and TribrominationSufficient excess is required to overcome ring deactivation and achieve polybromination.[3]
Solvent Acetonitrile (ACN)High YieldsAcetonitrile has been demonstrated to be an ideal solvent for this transformation.[4]
Temperature Room Temp to 100 °C-Higher temperatures are needed for higher degrees of bromination.[3]
Technology Microwave AssistanceReduced Reaction Time, Improved YieldProvides efficient energy transfer to overcome high activation barriers.[3][4]
Yield 38% - 77% (Dibromo)-Yields are highly dependent on the precise conditions and degree of bromination sought.[3]
Visualizations and Workflows
Reaction Pathway Diagram

This diagram illustrates the stepwise electrophilic bromination of 2-aminopyrazine.

G cluster_0 Stepwise Bromination A 2-Aminopyrazine B 2-Amino-5-bromopyrazine A->B + NBS C 2-Amino-3,5-dibromopyrazine B->C + NBS D This compound (Target Product) C->D + NBS

Caption: Stepwise bromination of 2-aminopyrazine to the target product.

Troubleshooting Workflow

This workflow provides a logical path for diagnosing and solving low-yield reactions.

G start Low Yield Observed check_crude Analyze Crude Product (TLC, NMR) start->check_crude incomplete Incomplete Reaction? (Starting Material Present) check_crude->incomplete side_products Side Products? (Mono/Di-bromo) incomplete->side_products No inc_reagents Increase NBS equivalents and/or reaction time incomplete->inc_reagents Yes side_products->inc_reagents Yes purification Optimize Purification (Chromatography/Recrystallization) side_products->purification No check_nbs Verify NBS Quality inc_reagents->check_nbs inc_temp Increase Temperature or Use Microwave check_nbs->inc_temp

Sources

Technical Support Center: Troubleshooting Suzuki Coupling Reactions of Brominated Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving brominated pyrazine substrates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the unique challenges presented by these electron-deficient, nitrogen-containing heterocycles.

Introduction: The Unique Challenges of Brominated Pyrazines in Suzuki Coupling

Pyrazines are a vital scaffold in medicinal chemistry, and the Suzuki-Miyaura coupling is a paramount method for their functionalization.[1] However, the inherent electronic properties of the pyrazine ring introduce specific obstacles not commonly encountered with simple aryl bromides. The electron-deficient nature of the pyrazine ring activates the C-Br bond for oxidative addition, but the Lewis basic nitrogen atoms can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] This guide will address these challenges in a practical, question-and-answer format, offering solutions grounded in mechanistic principles and supported by peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a brominated pyrazine is not working at all (no product formation). What are the most likely causes?

A1: A complete lack of reactivity in a Suzuki coupling with a brominated pyrazine often points to one of several critical issues:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyrazine nitrogen atoms can coordinate to the palladium center, leading to catalytically inactive species.

  • Inappropriate Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective for electron-deficient heteroaryl halides.[3] More specialized, electron-rich, and sterically hindered ligands are often required.

  • Issues with the Boronic Acid: The boronic acid may have decomposed, especially if it is a heteroaryl boronic acid, which can be prone to protodeboronation.

  • Insufficiently Anhydrous/Inert Conditions: Oxygen can lead to the formation of palladium black and promote the homocoupling of the boronic acid, while water can affect the stability of the catalyst and reagents.

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen. To mitigate this:

  • Thoroughly Degas Your Reaction Mixture: Ensure that the solvent and the reaction vessel are properly purged with an inert gas (e.g., argon or nitrogen) to remove any dissolved oxygen.

  • Use a Pd(0) Pre-catalyst: Pd(II) pre-catalysts can be reduced to Pd(0) in situ by the homocoupling of the boronic acid. Starting with a Pd(0) source can sometimes reduce the extent of this side reaction.

  • Optimize Ligand Choice: Bulky electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.

  • Control Reaction Temperature: In some cases, lower reaction temperatures can reduce the rate of homocoupling.

Q3: Protodeboronation of my boronic acid is a major issue. What strategies can I employ to overcome this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent cause of low yields. This is particularly problematic with electron-rich or heteroaryl boronic acids. Consider the following solutions:

  • Use Boronic Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are generally more stable towards protodeboronation than their corresponding boronic acids.

  • Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation. Using anhydrous solvents and bases (e.g., K₃PO₄) can be advantageous.

  • Choice of Base: The choice of base can influence the rate of protodeboronation. Weaker bases or fluoride-based bases (e.g., CsF) can sometimes be beneficial.

  • Slow Addition of the Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture can keep its concentration low and minimize decomposition.

Q4: I'm seeing a significant amount of dehalogenation (or debromination) of my pyrazine starting material. What causes this and how can I prevent it?

A4: Dehalogenation is the replacement of the bromine atom with a hydrogen atom and is a common side reaction with electron-deficient heteroaryl halides. It is often mediated by a palladium-hydride species. To suppress dehalogenation:

  • Avoid Hydride Sources: Ensure that your solvent and base are free of hydride impurities. Some bases, like ethoxides, can act as hydride sources.

  • Ligand Selection: The choice of ligand can influence the propensity for dehalogenation. Screening different phosphine ligands can be beneficial.

  • Optimize the Base: A carefully chosen base can minimize the formation of palladium-hydride species.

  • Protecting Groups: In some cases, the presence of certain functional groups on the pyrazine ring can influence the rate of dehalogenation.

In-Depth Troubleshooting Guide

Problem 1: Low to Moderate Yields with Brominated Pyrazines

Low to moderate yields are a common frustration. A systematic approach to optimization is key.

Underlying Causes & Solutions:

  • Suboptimal Catalyst/Ligand Combination: The electron-deficient nature of the pyrazine ring requires a catalyst system that can efficiently undergo oxidative addition and reductive elimination.

    • Expert Recommendation: For brominated pyrazines, consider using palladium pre-catalysts combined with bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands have demonstrated high efficacy in the coupling of challenging heteroaryl halides. N-heterocyclic carbene (NHC) based catalysts like PEPPSI-IPr are also excellent candidates.[4]

  • Incorrect Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation. The pKa and solubility of the base are important factors.

    • Expert Recommendation: For many brominated pyrazine couplings, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are effective. The choice of base can be solvent-dependent. For instance, K₃PO₄ is often used in anhydrous ethereal solvents like dioxane or THF, while K₂CO₃ is commonly used in aqueous solvent mixtures.

  • Solvent Effects: The solvent influences the solubility of reactants, the stability of the catalyst, and the overall reaction rate.

    • Expert Recommendation: Aprotic polar solvents such as 1,4-dioxane, toluene, or DME, often with the addition of a small amount of water, are commonly used.[5] The water can aid in dissolving the base and facilitating the transmetalation step. However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.

Parameter Recommendation for Brominated Pyrazines Rationale
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂, or Buchwald pre-catalystsProvides a reliable source of Pd(0) for the catalytic cycle.
Ligand SPhos, XPhos, RuPhos, or PEPPSI-IPrBulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Base K₃PO₄, Cs₂CO₃, or K₂CO₃Effective in activating the boronic acid for transmetalation.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂OGood solubility for reactants and compatible with many catalyst systems.
Problem 2: Regioselectivity Issues with Di- or Poly-substituted Bromopyrazines

When working with pyrazines containing multiple bromine atoms or other halides, controlling the regioselectivity of the coupling can be a significant challenge.

Underlying Causes & Solutions:

  • Steric and Electronic Effects: The inherent steric and electronic properties of the pyrazine ring and its substituents will influence the site of oxidative addition.

    • Expert Recommendation: In general, oxidative addition is favored at the most electron-deficient and sterically accessible C-Br bond. For example, in 2,5-dibromopyrazine, the presence of a directing group can influence which bromine reacts first.[6][7]

  • Ligand-Controlled Selectivity: The choice of ligand can sometimes override the inherent reactivity of the C-Br bonds, allowing for selective coupling at a less reactive position.

    • Expert Recommendation: For substrates like 2-(4-bromophenyl)-5-chloropyrazine, the use of a Xantphos-based catalyst can favor reaction at the pyrazinyl chloride, while other ligands may favor the aryl bromide.[7] This highlights the power of ligand screening to control regioselectivity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Brominated Pyrazine

This protocol provides a starting point for the optimization of your specific reaction.

Materials:

  • Brominated pyrazine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, 5-10 mL)

  • Degassed water (if using an aqueous system)

Procedure:

  • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the brominated pyrazine, arylboronic acid (or ester), palladium pre-catalyst, phosphine ligand, and base.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (and water, if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Microwave-Assisted Suzuki Coupling Protocol

Microwave irradiation can often accelerate reaction times and improve yields, especially for challenging substrates.

Procedure:

  • Prepare the reaction mixture as described in the general protocol in a microwave-safe vial.

  • Place the vial in the microwave reactor.

  • Heat the reaction to the desired temperature (e.g., 100-150 °C) with stirring for a set time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to room temperature before opening.

  • Work up and purify the product as described in the general protocol.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) R-B(OR')_2 + Base Transmetalation Transmetalation Ar-Pd(II)-R(L_n)->Pd(0)L_n Ar-R Ar-R (Product) Ar-Pd(II)-R(L_n)->Ar-R Reductive_Elimination Reductive Elimination R-B(OR')_2 R-B(OR')_2 + Base Ar-X Ar-X (Bromopyrazine)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield in Suzuki Coupling of Brominated Pyrazine Check_Catalyst Is the catalyst system appropriate for heteroaryl coupling? Start->Check_Catalyst Check_Base Is the base suitable for the solvent and substrates? Start->Check_Base Check_Boronic_Acid Is the boronic acid stable under the reaction conditions? Start->Check_Boronic_Acid Check_Conditions Are the reaction conditions (temperature, time, atmosphere) optimal? Start->Check_Conditions Optimize_Catalyst Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) and different Pd sources. Check_Catalyst->Optimize_Catalyst Optimize_Base Try alternative bases (e.g., K3PO4, Cs2CO3) and consider anhydrous conditions. Check_Base->Optimize_Base Use_Boronic_Ester Use a more stable boronic ester (e.g., pinacol or MIDA). Check_Boronic_Acid->Use_Boronic_Ester Optimize_Conditions Increase temperature, extend reaction time, or use microwave irradiation. Check_Conditions->Optimize_Conditions Success Successful Coupling Optimize_Catalyst->Success Optimize_Base->Success Use_Boronic_Ester->Success Optimize_Conditions->Success

Caption: A decision-making workflow for troubleshooting Suzuki coupling reactions of brominated pyrazines.

References

  • Fairlamb, I. J. S. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6296-6325. [Link]

  • Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3245-3264. [Link]

  • Fairlamb, I. J. S. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6296-6325. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Tomanová, P. et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 25(18), 4236. [Link]

  • Kowalski, K. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2258-2268. [Link]

  • Marques, M. M. B. et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]

  • Reddy, G. S. et al. (2017). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 58(4), 329-333. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Heravi, M. M. et al. (2020). Mechanistic Studies and Data Science-Guided Exploration of Bromotetrazine Cross-Coupling. Journal of the American Chemical Society, 142(4), 2029-2038. [Link]

  • Reddy, P. V. G. et al. (2021). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Applied Organometallic Chemistry, 35(10), e6376. [Link]

  • Smith, G. B. et al. (1996). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 61(12), 4012-4019.
  • LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Khan, I. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(11), 2548. [Link]

  • Ordronneau, L. et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 145. [Link]

  • Anderson, N. G. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]

  • Marques, M. M. B. et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]

  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. [Link]

  • Nacci, A. & Cioffi, N. (2011). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules, 16(7), 5787-5825. [Link]

  • Tong, R. et al. (2018). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H₂O₂ as a terminal oxidant. Green Chemistry, 20(1), 134-139. [Link]

  • Kumar, A. & Kumar, V. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 3(2), 114-123. [Link]

  • Kowalski, K. et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2258-2268. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Ali, S. et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules, 23(1), 183. [Link]

  • da Silva, A. B. F. et al. (2014). Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject. Journal of Chemical Education, 91(11), 1934-1937. [Link]

  • ResearchGate. The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]

  • ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... [Link]

  • Al-Zoubi, R. M. (2015). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 71(35), 5879-5886. [Link]

  • ResearchGate. Aminative Suzuki-Miyaura coupling. [Link]

  • Reisberg, S. H. et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

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Technical Support Center: Characterization of Polyhalogenated Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of polyhalogenated aromatic amines (PHAAs). This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in the characterization of these complex and often problematic compounds. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What makes polyhalogenated aromatic amines so difficult to analyze?

PHAAs present a dual challenge stemming from their unique chemical structure. Firstly, the aromatic amine group is polar and possesses active hydrogens, making it prone to strong interactions with active sites in analytical systems (e.g., GC inlet liners, column stationary phases). This leads to poor chromatographic peak shape, low response, and unreliable quantification[1][2]. Secondly, the halogen substituents increase the molecular weight and can introduce a wide range of polarities and volatilities across different congeners. Furthermore, the sheer number of possible isomers for a given chemical formula (e.g., trichloroaniline) makes chromatographic separation a significant hurdle[3][4].

Q2: I am working with environmental samples. What is the biggest challenge I should anticipate?

For researchers working with complex matrices like soil, sediment, or biological tissues, the primary challenge is achieving clean and efficient extraction of PHAAs while minimizing co-extraction of interfering compounds[5]. PHAAs can bind tightly to organic matter, requiring aggressive extraction techniques. However, these same techniques can pull out a vast amount of matrix components (lipids, humic acids, etc.) that can cause significant ion suppression in mass spectrometry or contaminate the analytical column[5][6]. Developing a robust sample cleanup protocol is as critical as the final instrumental analysis itself.

Q3: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for my PFAA analysis?

The choice depends heavily on your specific analytes and goals.

  • Gas Chromatography (GC) is often preferred for its high resolving power, especially when coupled with mass spectrometry (MS)[7]. It is excellent for separating isomers and providing sensitive detection. However, the high temperatures of the GC inlet can cause degradation of thermally labile PHAAs, and the polar amine group often necessitates a derivatization step to improve volatility and peak shape[8].

  • Liquid Chromatography (LC) , particularly when coupled with tandem mass spectrometry (LC-MS/MS), avoids the issue of thermal degradation and often does not require derivatization[9][10]. However, LC can struggle with retaining the more polar, low-molecular-weight PHAAs on traditional reversed-phase columns, and matrix effects can be more pronounced[9].

Troubleshooting Guide: Gas Chromatography (GC) Methods

Problem 1: My PFAA peaks are tailing severely or are completely absent.

This is the most common issue in GC analysis of amines and points to unwanted interactions within the GC system. The polar amine group is likely adsorbing to active sites in your inlet liner or the front end of your analytical column[1][11][12].

Root Cause Analysis & Solution Workflow:

cluster_0 Troubleshooting Steps cluster_1 Solutions start Poor Peak Shape (Tailing/No Peaks) check_liner Step 1: Check Inlet Liner Is it deactivated? Is it clean? start->check_liner Start Here check_column Step 2: Assess Column Is it old? Is it suitable for amines? check_liner->check_column If problem persists sol_liner Solution: Replace with a new, deactivated liner. Use one with glass wool only if sample is dirty. check_liner->sol_liner Action consider_deriv Step 3: Consider Derivatization Is the native amine too active? check_column->consider_deriv If problem persists sol_column Solution: Trim 10-20 cm from the front of the column. If no improvement, replace with an amine-specific or low-bleed column. check_column->sol_column Action sol_deriv Solution: Derivatize the amine group to reduce polarity and activity. (e.g., Acetylation, Silylation). consider_deriv->sol_deriv Action

Sources

Stability issues of 3,5,6-Tribromopyrazin-2-amine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5,6-Tribromopyrazin-2-amine. This resource is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for stability issues that may arise during its use in synthetic chemistry. As a highly functionalized heterocyclic compound, its reactivity can present unique challenges. This guide offers insights into the causality behind common experimental issues and provides validated protocols to ensure the integrity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

This compound is a polyhalogenated, electron-deficient heteroaromatic amine. Its stability is primarily influenced by:

  • Thermal Stress: Elevated temperatures can lead to decomposition or debromination.[1] The electron-deficient nature of the pyrazine ring makes it susceptible to side reactions at high temperatures.[2][3]

  • Hydrodehalogenation (Debromination): The replacement of one or more bromine atoms with hydrogen is a common side reaction, particularly in the presence of a hydride source or under certain catalytic conditions.[2][4][5]

  • Nucleophilic Attack: The amine group can act as a nucleophile, but the pyrazine ring itself can be susceptible to nucleophilic aromatic substitution (SNAr), potentially leading to complex product mixtures.[6][7][8]

  • pH Sensitivity: Both strongly acidic and strongly basic conditions can affect the stability of the compound, potentially leading to decomposition or unwanted side reactions.

Q2: Under what conditions is hydrodehalogenation most likely to occur?

Hydrodehalogenation, or debromination, is a frequent issue when working with polyhalogenated heterocycles.[4][5] For this compound, this is particularly prevalent under the following conditions:

  • Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings, the formation of palladium-hydride (Pd-H) species can lead to the reductive cleavage of the C-Br bond.[2][3] This is often exacerbated by high temperatures, the presence of protic solvents, or certain bases.[2]

  • Presence of Reducing Agents: Reagents that can act as hydride donors can promote debromination.

  • High Temperatures: The activation energy for debromination can be competitive with the desired reaction at elevated temperatures.[3]

Q3: How does the amine group influence the stability and reactivity of the molecule?

The 2-amino group has a significant electronic influence on the pyrazine ring. It is an electron-donating group, which can:

  • Activate the Ring: The amine group can increase the electron density of the pyrazine ring, potentially influencing the regioselectivity of certain reactions.

  • Act as a Nucleophile: The lone pair of electrons on the nitrogen atom allows it to participate in reactions as a nucleophile, such as alkylation or acylation.[7][8] However, this reactivity can also lead to undesired side reactions if not properly controlled.

  • Directing Group in Electrophilic Aromatic Substitution: While the tribrominated pyrazine ring is generally electron-deficient and resistant to electrophilic attack, the amino group would be a strong activating and ortho-, para- directing group if such a reaction were to occur.

Q4: What are the recommended storage and handling conditions for this compound?

To ensure the long-term stability and purity of this compound, the following storage and handling procedures are recommended:

  • Storage: Keep in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] Protect from light and moisture to prevent degradation.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. The compound is incompatible with strong oxidizing agents and strong acids.[9]

Troubleshooting Guides

Issue 1: Significant Formation of Debrominated Byproducts in a Cross-Coupling Reaction

The appearance of mono- or di-brominated pyrazine species in your reaction mixture is a clear indicator of hydrodehalogenation.

Troubleshooting Workflow

start Debromination Observed temp High Reaction Temperature? start->temp base Strong or Nucleophilic Base? temp->base No lower_temp Lower Temperature (e.g., screen 60-100 °C) temp->lower_temp Yes hydride Potential Hydride Source? base->hydride No weaker_base Switch to Weaker Base (e.g., K2CO3, Cs2CO3) base->weaker_base Yes catalyst Catalyst/Ligand System Optimized? hydride->catalyst No anhydrous Ensure Anhydrous Conditions (Dry Solvents/Reagents) hydride->anhydrous Yes ligand_screen Screen Bulky/Electron-Rich Ligands (e.g., SPhos, XPhos) catalyst->ligand_screen end Problem Resolved lower_temp->end weaker_base->end anhydrous->end ligand_screen->end start This compound heat High Temperature (>120-150 °C) start->heat debromination Debromination Products heat->debromination Pathway A polymerization Polymerization/Charring heat->polymerization Pathway B side_reactions Side Reactions with Solvent/Reagents heat->side_reactions Pathway C

Caption: Potential thermal decomposition pathways.

Mitigation Strategies
  • Lower Reaction Temperatures: Whenever possible, use more active catalyst systems that allow for lower reaction temperatures. [3]* Solvent Choice: Select a solvent with an appropriate boiling point to control the maximum reaction temperature.

  • Reaction Time: Monitor the reaction closely and avoid unnecessarily long heating times, which can promote decomposition of both the starting material and the product. [11]* Inert Atmosphere: As mentioned previously, performing reactions under an inert atmosphere can prevent oxidative decomposition pathways.

References

  • Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances. [Link]

  • Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Wallace, R. H., et al. (2016). Synthesis of substituted pyrazines.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts. [Link]

  • Dehalogenation. Wikipedia. [Link]

  • Gallardo-Fuentes, S., et al. (2020). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry. [Link]

  • Agarwal, V., et al. (2017). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical Society Reviews. [Link]

  • Frontier, A. (2026). Failed Reaction: FAQ. University of Rochester, Department of Chemistry. [Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Molecules. [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. [Link]

  • Neuhäuser, C., et al. (2019). Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation. Beilstein Journal of Organic Chemistry. [Link]

  • Legault, C. Y., et al. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Dearomatizing conversion of pyrazines to 1,4-dihydropyrazine derivatives via transition-metal-free diboration, silaboration, and hydroboration. Chemical Communications. [Link]

  • Clark, J. (2023). Amines as nucleophiles. Chemguide. [Link]

  • Neuhäuser, C., et al. (2019). Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. ResearchGate. [Link]

  • Oxley, J. C., et al. (2000). Decomposition Pathways of Some 3,6-Substituted s-Tetrazines. ResearchGate. [Link]

  • Material Safety Data Sheet - 2,4,6-tri-(2-pyridyl) 1,3,5-triazine 99% ar (tptz). Oxford Lab Fine Chem LLP. [Link]

  • Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. Journal of Hazardous Materials. [Link]

  • Amine as Nucleophile in Sn2 Reaction. Khan Academy. [Link]

  • Modelling the Effect of Temperature on the Stability of Bromide and Carbonate Complexes of Europium, Gadolinium, Terbium and Determination of their Thermodynamic Functions. ResearchGate. [Link]

  • Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • SAFETY DATA SHEET 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl-. Synerzine. [Link]

  • 3,5-Dibromo-6-chloropyrazin-2-amine. PubChem. [Link]

  • Adamantane. Wikipedia. [Link]

  • 1,3,5-Triazin-2-amine. PubChem. [Link]

  • 4,6-dibromo-N-phenyl-1,3,5-triazin-2-amine. PubChem. [Link]

  • Behrens, R. (2000). Recent Advances in the Thermal Decomposition of Cyclic Nitramines. ResearchGate. [Link]

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How to improve the regioselectivity of pyrazine bromination

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Regioselectivity in Your Experiments

Welcome to the Technical Support Center for Heterocyclic Chemistry. As Senior Application Scientists, we understand that the functionalization of electron-deficient rings like pyrazine presents unique challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into controlling the regioselectivity of pyrazine bromination. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot your experiments and design more effective synthetic strategies.

Part 1: Frequently Asked Questions - The "Why" Behind Pyrazine's Reactivity

This section addresses the fundamental principles governing the electrophilic bromination of the pyrazine nucleus.

Q1: Why is the direct bromination of an unsubstituted pyrazine ring so difficult?

The pyrazine ring is a 1,4-diazine, containing two electron-withdrawing nitrogen atoms.[1] This inherent electronic structure makes the ring significantly electron-deficient compared to benzene.[2][3] Electrophilic aromatic substitution (SEAr), the mechanism for bromination, requires the aromatic ring to act as a nucleophile and attack the electrophile (e.g., Br⁺). Due to its electron-poor nature, the pyrazine ring is strongly deactivated towards this type of reaction.[3][4] Furthermore, under acidic conditions typical for many bromination reactions, the nitrogen atoms can become protonated, adding a positive charge and further deactivating the ring, making direct substitution nearly impossible.[3][4]

Q2: What is the role of substituent groups in enabling and directing bromination?

To overcome the ring's inherent deactivation, the presence of an electron-donating group (EDG), also known as an activating group, is typically required.[2][5]

  • Activating Groups: Strong activators like amino (-NH₂) or hydroxyl (-OH) groups donate electron density into the pyrazine ring through resonance.[2][6] This increased electron density makes the ring more nucleophilic and thus more susceptible to attack by an electrophile.[7][8]

  • Directing Effects: These activating groups also control where the bromination occurs. They direct the incoming electrophile to the positions ortho and para to themselves. For example, in 2-aminopyrazine, the amino group strongly activates the C3 (ortho) and C5 (para) positions for electrophilic attack.[2]

The following diagram illustrates the decision-making process based on the electronic nature of the pyrazine substrate.

G sub Is the pyrazine ring substituted? unsub Unsubstituted Pyrazine sub->unsub No edg Is the substituent an Electron-Donating Group (EDG)? sub->edg Yes difficult Direct bromination is extremely difficult. unsub->difficult ewg Electron-Withdrawing Group (EWG) edg->ewg No direct_brom Direct bromination is feasible. Regioselectivity is directed by EDG. edg->direct_brom Yes ewg->difficult sandmeyer RECOMMENDED STRATEGY: Indirect methods, such as the Sandmeyer reaction from a corresponding aminopyrazine. difficult->sandmeyer

Caption: Logical workflow for choosing a pyrazine bromination strategy.

Q3: What is the Sandmeyer reaction, and why is it a superior method for regiocontrol?

The Sandmeyer reaction is an indirect method that offers precise regiochemical control. Instead of directly adding a bromine atom to the pyrazine ring, this method involves the conversion of a primary aromatic amine (-NH₂) into a diazonium salt (-N₂⁺), which is then displaced by a bromide ion, typically from a copper(I) bromide salt.[9]

This approach is powerful because the position of the bromine atom is predetermined by the position of the starting amino group. For instance, to synthesize 2-bromopyrazine with high purity, one starts with 2-aminopyrazine.[9][10] To synthesize 2,5-dibromopyrazine, one can start with 5-bromo-2-aminopyrazine.[11][12] This strategy completely bypasses the challenges and poor selectivity associated with direct electrophilic attack on the pyrazine core.

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

Q1: My direct bromination of an activated pyrazine is giving a mixture of isomers. How can I improve selectivity?

A lack of regioselectivity in the bromination of an activated pyrazine (e.g., 2-aminopyrazine) often points to reaction conditions that are too harsh.

  • Problem Diagnosis: High temperatures or highly reactive brominating agents can overcome the subtle electronic preferences of the ring, leading to multiple products.

  • Corrective Actions:

    • Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures (-15 °C to -5 °C) in an ice or ice-salt bath to increase selectivity.[9][13]

    • Use a Milder Brominating Agent: Switch from elemental bromine (Br₂) to N-bromosuccinimide (NBS).[2] NBS is a solid, easier to handle, and generates the electrophilic bromine species more slowly in situ, often leading to cleaner reactions.

    • Control Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the brominating agent to minimize over-reaction.[2]

    • Slow Addition: Add the brominating agent dropwise or portion-wise over an extended period to maintain a low concentration at all times, which favors the most kinetically accessible product.[11]

Q2: I am observing significant amounts of di- and tri-brominated products, even when targeting mono-bromination. What's going wrong?

The formation of polybrominated species is a classic sign of over-reaction. The first bromine atom added to the ring is deactivating, but this effect may not be strong enough to prevent further substitution if the conditions are too forcing or the starting material is highly activated.

  • Problem Diagnosis: Excess brominating agent, elevated temperature, or prolonged reaction times.

  • Corrective Actions:

    • Strict Stoichiometric Control: Carefully measure your brominating agent. Use no more than 1.0-1.1 equivalents for mono-bromination.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.[12][14] Quench the reaction as soon as the starting material is consumed to prevent the formation of subsequent products.

    • Reduce Temperature: As with selectivity issues, lowering the reaction temperature will slow down the second and third additions more significantly than the first, improving the yield of the desired mono-bromo product.

Q3: My Sandmeyer reaction is giving a low yield of the desired bromopyrazine. What are the critical parameters to check?

The Sandmeyer reaction is robust but sensitive to several parameters, especially during the formation of the diazonium salt.

  • Problem Diagnosis: Decomposition of the diazonium salt is the most common failure mode. This intermediate is thermally unstable.

  • Corrective Actions:

    • Temperature Control is Critical: The diazotization step (addition of sodium nitrite) must be performed at low temperatures, typically between -5 °C and 0 °C.[9] The temperature should never be allowed to rise above 5 °C.[12][15] Use an efficient ice-salt or ice-acetone bath.

    • Freshly Prepared Reagents: The diazonium salt solution should be used immediately after its preparation. Do not store it. Similarly, ensure your sodium nitrite solution is freshly prepared.

    • Slow, Controlled Addition: Add the cold sodium nitrite solution dropwise to the acidic solution of the aminopyrazine. A rapid addition can cause a dangerous exotherm and decompose the product.[9][11]

    • Proper Acidic Conditions: The reaction is run in a strong acid, typically 48% hydrobromic acid (HBr), which serves as both the acid catalyst and the bromide source.[9][13] Ensure the correct concentration and amount are used.

Part 3: Comparative Overview & Data

The choice of bromination strategy has a profound impact on the outcome. The table below summarizes the key differences.

Parameter Direct Bromination (with Activator) Sandmeyer Reaction
Substrate Pyrazine with a strong EDG (e.g., -NH₂)Aminopyrazine
Key Reagents NBS or Br₂NaNO₂, 48% HBr, CuBr
Typical Temp. 0 °C to Room Temp-5 °C to 0 °C
Regioselectivity Moderate to Good (Depends on EDG)Excellent (Predetermined by -NH₂ position)
Pros Fewer steps if substrate is availableHighly predictable and reliable regiocontrol
Cons Risk of polybromination, isomer mixturesThermally sensitive intermediate, requires low T
Part 4: Detailed Experimental Protocols

These protocols are provided as a validated starting point for your experiments. Always perform your own risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 2-Bromopyrazine via Sandmeyer Reaction

This protocol details the highly regioselective synthesis of 2-bromopyrazine from 2-aminopyrazine.[9]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Step 3: Workup & Purification A Dissolve 2-Aminopyrazine in 48% HBr B Cool to -5 to 0 °C (Ice Bath) A->B C Dropwise add cold NaNO₂(aq) solution B->C D Stir for 1-2 hours at <0 °C to form Diazonium Salt C->D F Slowly add Diazonium Salt solution to CuBr solution D->F E Prepare cold solution of CuBr in 48% HBr E->F G Stir and allow to warm to Room Temperature F->G H Neutralize with NaOH(aq) G->H I Extract with Diethyl Ether H->I J Dry, Filter, Concentrate I->J K Purify by Vacuum Distillation J->K L L K->L Pure 2-Bromopyrazine

Caption: Workflow for the Sandmeyer synthesis of 2-bromopyrazine.

Materials:

  • 2-Aminopyrazine

  • 48% Hydrobromic Acid (HBr)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Deionized Water

Procedure:

  • Diazotization:

    • In a flask equipped with a mechanical stirrer and a thermometer, dissolve 2-aminopyrazine (e.g., 9.5 g, 0.1 mol) in 48% HBr. Cool the solution to between -5 °C and 0 °C using an ice-salt bath.[9]

    • In a separate beaker, dissolve sodium nitrite (e.g., 8.0 g, 0.116 mol) in deionized water (20 mL) and cool the solution in an ice bath.[9]

    • Add the cold sodium nitrite solution dropwise to the stirred 2-aminopyrazine solution over 1-2 hours, ensuring the temperature is strictly maintained below 0 °C.[9]

  • Sandmeyer Reaction:

    • In a separate, larger beaker, dissolve copper(I) bromide (e.g., 16.5 g, 0.115 mol) in 48% HBr (20 mL) and cool in an ice bath.[9]

    • Slowly and carefully add the freshly prepared, cold diazonium salt solution to the cold copper(I) bromide solution with vigorous stirring. Nitrogen gas will be evolved.

  • Workup and Purification:

    • After the addition is complete, allow the mixture to stir and slowly warm to room temperature.

    • Carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the pH is basic. Ensure this is done in an ice bath to control the exotherm.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).[9]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[9]

    • Filter and remove the solvent using a rotary evaporator.

    • Purify the crude product by vacuum distillation to yield 2-bromopyrazine as a colorless to pale yellow liquid.[9]

Protocol 2: Synthesis of 2,5-Dibromopyrazine

This procedure involves the bromination of an activated aminopyrazine followed by a Sandmeyer reaction to replace the amino group.[11][12]

Step A: Synthesis of 5-Bromo-2-aminopyrazine

  • Dissolve 2-aminopyrazine (5.0 g, 52.6 mmol) in chloroform (150 mL) and add pyridine (5.11 mL, 63.2 mmol).[11]

  • Over one hour, add a solution of bromine (3.24 mL, 63.2 mmol) in chloroform (50 mL) dropwise.[11]

  • Stir for 30 minutes, then add water (50 mL). Separate the organic layer, wash with water, dry over magnesium sulfate, and evaporate the solvent.[11]

  • Purify the residue by column chromatography to obtain 5-bromo-2-aminopyrazine.[11]

Step B: Synthesis of 2,5-Dibromopyrazine via Sandmeyer Reaction

  • Add 5-bromo-2-aminopyrazine (from Step A, e.g., 3.0 g, 17.2 mmol) to a 48% aqueous HBr solution at -15 °C in an ice-acetone bath.[12]

  • Add bromine (8.2 g, 51.7 mmol) to the mixture.[12]

  • Dropwise, add an aqueous solution of sodium nitrite (2.97 g, 43.0 mmol) over 1 hour, keeping the internal temperature below 5 °C.[12][15]

  • Stir for 1 hour at 0 °C, then allow to warm to room temperature.

  • Neutralize with 40% NaOH solution and extract with diethyl ether.[12]

  • Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield 2,5-dibromopyrazine.[12]

References
  • Allen, C. F. H., & Thirtle, J. R. (1947). 2-Bromopyridine. Organic Syntheses, 27, 16.
  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]

  • Google Patents. (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • Google Patents. (2015). CN104402805A - 2-bromopyridine synthesis method.
  • Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • Guttenberger, N., et al. (2015). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 13(33), 8758-8768.
  • Schaaf, K. H., & Spoerri, P. E. (1949). Syntheses in the Pyrazine Series: The Proof of the Structure and the Reactions of 2,6-Dibromopyrazine. Journal of the American Chemical Society, 71(6), 2043–2045.
  • National Center for Biotechnology Information. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • YouTube. (2020). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • YouTube. (2014). Activating and Deactivating Groups in Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of pyrazine-2,6-dicarbonitrile?. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Pyrazines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 2,3-Dibromopyrazine: A Foundation for New Materials. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Ellingson, R. C., & Henry, R. L. (1949). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Journal of the American Chemical Society, 71(8), 2798–2800.
  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Deaminative Functionalization. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Publications. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. Retrieved from [Link]

  • Google Patents. (2013). CN102993086A - Method for synthesizing 2,6-dibromo pyridine.
  • Curriculum Press. (n.d.). Activating And Deactivating Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]

  • UCHEM. (n.d.). A Systematic Overview of Pyrazine Derivatives: From Structural Modulation to Multifunctional Applications. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Pyrazine Chemistry. IV. Bromination of 2-Amino-3-carbomethoxypyrazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1967). Pyrazolo-as-triazines. Part II. Bromination. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dibromopyrazine. Retrieved from [Link]

  • Reddit. (2022). Regioselectivity of pyrazole bromination. Retrieved from [Link]

  • PubMed. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Retrieved from [Link]

  • Ihsanawatia, & Alni, A. (2018).
  • BIOSYNCE. (n.d.). What are the side-reactions in pyrazine synthesis?. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • ResearchGate. (2014). Pyrazine-bridged cobalt porphyrin: Characterization, unique crystal structure and computational studies. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Investigating the potential of pyrazine dioxide based-compounds as organic electrodes for batteries. Retrieved from [Link]

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Technical Support Center: Overcoming Low Reactivity of 3,5,6-Tribromopyrazin-2-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals encountering challenges with the cross-coupling of 3,5,6-Tribromopyrazin-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this electron-deficient heterocyclic substrate and achieve your synthetic goals.

I. Understanding the Challenge: The Nature of this compound

This compound is a valuable building block in medicinal chemistry, but its structure presents inherent difficulties in typical palladium-catalyzed cross-coupling reactions. The pyrazine core is highly electron-deficient due to the presence of two nitrogen atoms, which deactivates the ring towards oxidative addition, a critical step in the catalytic cycle.[1][2][3] Furthermore, the presence of multiple bromine atoms and an amino group introduces challenges of regioselectivity and potential catalyst inhibition.[4][5]

This guide is structured to address these issues head-on, providing you with the rationale behind experimental choices and actionable protocols to overcome low reactivity.

II. Troubleshooting Guide: Addressing Common Experimental Failures

This section is designed in a question-and-answer format to directly tackle specific problems you might be facing in the lab.

Q1: I am observing no or very low conversion of my starting material in a Suzuki-Miyaura coupling. What are the likely causes and how can I fix it?

A1: This is a common issue stemming from the electron-deficient nature of the pyrazine ring, which slows down the rate-determining oxidative addition step.[3] Here’s a systematic approach to troubleshoot this problem:

1. Catalyst and Ligand Selection are Critical: Standard catalysts like Pd(PPh₃)₄ may not be active enough for this substrate.[6] You need a more electron-rich and bulky ligand to promote oxidative addition and subsequent reductive elimination.[7]

  • Recommended Ligand Screening:

    • Buchwald-type biarylphosphine ligands: SPhos, XPhos, and RuPhos are excellent starting points for challenging heteroaryl couplings.[1] They are designed to be electron-rich and sterically demanding, which can significantly improve catalytic activity.

    • Ferrocene-based ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is another robust ligand that has shown success in the coupling of electron-deficient heteroaromatics.[8]

2. Choice of Base and Solvent: The base plays a crucial role in the transmetalation step. A weak base may not be sufficient to activate the boronic acid.

  • Base Optimization:

    • Start with a moderately strong base like K₃PO₄ or Cs₂CO₃.[1][8] These are often more effective than weaker bases like Na₂CO₃ for difficult couplings.

  • Solvent Considerations:

    • Aprotic polar solvents are generally preferred. Toluene, dioxane, or THF are good choices.[1] Ensure your solvents are anhydrous and properly degassed to prevent catalyst deactivation and protodeboronation of the boronic acid.[1]

3. Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier for electron-deficient substrates.[1]

  • Temperature Screening:

    • If you are running the reaction at a lower temperature (e.g., 80 °C), consider incrementally increasing it to 100-110 °C. Monitor the reaction closely for any signs of decomposition.

Workflow for Optimizing a Suzuki-Miyaura Coupling

Suzuki_Optimization Start Low/No Conversion Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, dppf) Start->Ligand 1. Catalyst System Base Use a Stronger Base (e.g., K3PO4, Cs2CO3) Ligand->Base 2. Base Selection Temp Increase Reaction Temperature (100-110 °C) Base->Temp 3. Temperature Solvent Ensure Anhydrous & Degassed Aprotic Solvent (Toluene, Dioxane) Temp->Solvent 4. Solvent Conditions Success Improved Yield Solvent->Success

Caption: A systematic workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

Q2: My Buchwald-Hartwig amination is giving me a complex mixture of products, including debrominated starting material. How can I improve selectivity and yield?

A2: The formation of debrominated byproducts (hydrodehalogenation) is a significant side reaction with electron-deficient substrates like bromopyrazines.[1] This occurs when a palladium-hydride species is formed, which then reductively removes the bromine.[1]

1. Minimize Hydrodehalogenation:

  • Ligand Choice: While electron-rich ligands are generally good, some can promote the formation of palladium-hydride species.[1] It's a delicate balance. If you are using a very electron-rich ligand and see significant debromination, consider a slightly less donating one or screen a wider range of Buchwald ligands.

  • Base Selection: The choice of base is critical. Strong bases can facilitate the formation of palladium-hydrides.[1]

    • Recommended Bases: Use a weaker base like K₂CO₃ or a non-nucleophilic hindered base like LHMDS.[9] Sodium tert-butoxide, while common, can sometimes exacerbate hydrodehalogenation, especially at higher temperatures.[9]

  • Temperature Control: Higher temperatures can accelerate hydrodehalogenation.[1] Try running the reaction at the lowest temperature that still gives a reasonable conversion rate.

2. Address Regioselectivity:

With three bromine atoms, achieving selective substitution can be challenging. The reactivity of the C-Br bonds is influenced by the electronic and steric environment. Generally, cross-coupling on polyhalogenated heterocycles has a bias for reaction at sites adjacent to a heteroatom.[10]

  • Exploiting Reactivity Differences: In many cases, the C-Br bond at a specific position will be more reactive. A careful literature search for similar polyhalogenated pyrazines can provide clues. If no data is available, you may need to perform initial screening reactions and characterize the major monosubstituted product.

Experimental Protocol: Buchwald-Hartwig Amination of this compound
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired amine (1.2 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol).

  • Add the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with stirring and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Q3: I am attempting a Sonogashira coupling, but the reaction is sluggish and I'm getting significant homocoupling of my alkyne.

A3: Sonogashira reactions with electron-deficient heteroaryl halides can be challenging.[11] The issues you are facing are common and can be addressed by carefully optimizing the reaction conditions.

1. Catalyst System:

  • Palladium Source: Pd(PPh₃)₂Cl₂ is a common and effective catalyst for Sonogashira reactions.[12]

  • Copper Co-catalyst: The presence of a copper(I) salt (e.g., CuI) is crucial for the traditional Sonogashira catalytic cycle.[13] Ensure your CuI is fresh and of high purity.

  • Copper-Free Conditions: In some cases, especially with sensitive substrates, copper can promote alkyne homocoupling (Glaser coupling). Consider trying a copper-free Sonogashira protocol. These often require specific ligands and conditions.

2. Base and Solvent:

  • Base: A liquid amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used.[12] It acts as both a base and a solvent.

  • Solvent: Anhydrous THF or DMF are common co-solvents.[12]

3. Minimizing Homocoupling:

  • Strictly Anaerobic Conditions: Oxygen is a major culprit in promoting alkyne homocoupling. Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling side reaction.

Data Summary: Recommended Starting Conditions for Cross-Coupling
Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃SPhos or XPhosK₃PO₄ or Cs₂CO₃Toluene or Dioxane100-110
Buchwald-Hartwig Pd₂(dba)₃XantphosCs₂CO₃Toluene110
Sonogashira Pd(PPh₃)₂Cl₂PPh₃TEATHF or DMF60-80

III. Frequently Asked Questions (FAQs)

Q4: Which of the three bromine atoms on this compound is the most reactive?

A4: Predicting the exact order of reactivity can be complex and may depend on the specific cross-coupling reaction and conditions used. However, based on general principles for polyhalogenated heterocycles, the bromines at positions 3 and 5 are likely to be more reactive than the bromine at position 6 due to the electronic influence of the adjacent amino group and the pyrazine nitrogens.[14] Definitive determination would require experimental analysis, such as running the reaction to low conversion and identifying the major mono-substituted product.

Q5: Can the amino group on the pyrazine ring interfere with the palladium catalyst?

A5: Yes, the amino group, along with the pyrazine nitrogen atoms, can chelate to the palladium center, potentially leading to catalyst deactivation or the formation of inactive complexes.[4][5][15] This is another reason why bulky ligands are often necessary; they can disfavor the formation of such inactive species.[7]

Q6: Are there any alternatives to palladium catalysis for functionalizing this molecule?

A6: While palladium catalysis is the most common method for these types of transformations, other transition metals like copper and nickel have been used for cross-coupling reactions. However, developing a successful protocol for this specific substrate would likely require significant optimization. For certain transformations, nucleophilic aromatic substitution (SNAr) could be an option, particularly if a strongly activating group is present and a potent nucleophile is used.

Q7: How can I confirm the regioselectivity of my reaction?

A7: The most reliable method for determining the regiochemistry of your product is through a combination of 1D and 2D NMR techniques (such as NOESY or HMBC) to establish through-space or through-bond correlations between protons and carbons. Single-crystal X-ray diffraction, if a suitable crystal can be obtained, provides unambiguous structural proof.

Logical Relationship Diagram

Core_Problem Substrate This compound Problem1 Electron-Deficient Pyrazine Ring Substrate->Problem1 Problem2 Multiple Halogen Atoms Substrate->Problem2 Problem3 Coordinating Amino Group Substrate->Problem3 Consequence1 Low Reactivity in Oxidative Addition Problem1->Consequence1 Consequence2 Regioselectivity Challenges Problem2->Consequence2 Consequence3 Catalyst Inhibition/Deactivation Problem3->Consequence3 Solution1 Use Electron-Rich, Bulky Ligands (e.g., Buchwald type) Consequence1->Solution1 Solution2 Optimize Reaction Conditions (Base, Temp.) Consequence1->Solution2 Solution3 Careful Product Characterization (NMR) Consequence2->Solution3 Consequence3->Solution1

Caption: Key challenges and strategic solutions for cross-coupling with this compound.

IV. References

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. Available at: [Link]

  • Mechanistic Insights into the C-C cross-coupling of pyrazine and the formation of a decanuclear organometallic DyIII complex. ACS Fall 2025. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Taylor & Francis. Available at: [Link]

  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society. Available at: [Link]

  • Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Semantic Scholar. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. Available at: [Link]

  • Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. OUCI. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. ACS Publications. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling | Precision Chemistry. ACS Publications. Available at: [Link]

  • Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. Available at: [Link]

  • Cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides. PubMed. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF. ResearchGate. Available at: [Link]

  • Optimization of the Reaction Conditions | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. Available at: [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC - NIH. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. Available at: [Link]

  • (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. Available at: [Link]

  • Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction. PubMed. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Key ligands used in palladium-mediated cross-coupling reactions. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions a | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available at: [Link]

  • Transition‐Metal‐Free Chemo‐Selective C−C/C−N Bond Formation Reaction for the Highly Efficient Synthesis of Pyrazoles, Pyrazolo fused Pyrimidines and Pyridines. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available at: [Link]

  • Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters. ACS Publications. Available at: [Link]

  • Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

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Technical Support Center: A Guide to Scaling the Synthesis of 3,5,6-Tribromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,5,6-Tribromopyrazin-2-amine. This comprehensive guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this critical building block. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and efficient synthesis of this polyhalogenated pyrazine derivative.

Introduction to this compound

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a versatile intermediate stems from the presence of multiple reactive sites, allowing for diverse downstream chemical modifications. The scaling up of its synthesis, however, presents unique challenges related to reaction control, product purity, and process safety. This guide aims to address these challenges head-on, providing a framework for a robust and reproducible large-scale synthesis.

Core Synthesis Workflow

The primary route to this compound involves the exhaustive bromination of 2-aminopyrazine. This electrophilic aromatic substitution reaction requires careful control of reaction parameters to achieve the desired tribromination and minimize the formation of under-brominated side products.

SynthesisWorkflow Start 2-Aminopyrazine Reaction Exhaustive Bromination (e.g., Excess Br2, Acetic Acid) Start->Reaction Quench Quenching (e.g., Sodium Thiosulfate) Reaction->Quench Isolation Crude Product Isolation (Filtration) Quench->Isolation Purification Purification Isolation->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the scale-up synthesis of this compound, providing detailed explanations and actionable solutions.

Issue 1: Incomplete Bromination - Presence of Mono- and Di-brominated Impurities

  • Question: My final product is contaminated with significant amounts of 2-amino-5-bromopyrazine and 2-amino-3,5-dibromopyrazine. How can I drive the reaction to completion for the tribrominated product?

  • Answer: Incomplete bromination is a common challenge when scaling up this synthesis. The pyrazine ring is less reactive than benzene, and the introduction of each bromine atom deactivates the ring towards further substitution. To achieve exhaustive tribromination, consider the following strategies:

    • Increase Stoichiometry of Brominating Agent: On a larger scale, mass transfer limitations can lead to localized areas of lower bromine concentration. It is often necessary to use a larger excess of the brominating agent (e.g., elemental bromine or N-bromosuccinimide) than in a lab-scale reaction. A molar ratio of at least 3.5 to 4 equivalents of bromine per equivalent of 2-aminopyrazine is a good starting point for optimization.

    • Elevate Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the deactivating effect of the already substituted bromine atoms. However, this must be done with caution, as higher temperatures can also lead to increased byproduct formation and potential safety hazards. A controlled temperature increase, for example from room temperature to 40-50 °C, should be investigated.

    • Prolong Reaction Time: Ensure the reaction is allowed to run for a sufficient duration to allow for the slower third bromination to occur. Monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

    • Choice of Solvent: Acetic acid is a common solvent for this reaction as it helps to activate the bromine and solubilize the starting material. On a larger scale, ensuring efficient stirring to maintain a homogeneous solution is critical.

Issue 2: Poor Regioselectivity - Formation of Unwanted Isomers

  • Question: I am observing the formation of other tribrominated isomers in my product mixture. How can I improve the regioselectivity of the bromination?

  • Answer: The directing effect of the amino group in 2-aminopyrazine is a key factor in determining the position of bromination. The amino group is an activating, ortho- and para-directing group. In the pyrazine ring, the positions ortho and para to the amino group are 3, 5, and 6.

    • Understanding the Directing Effects: The initial bromination is likely to occur at the most activated positions, C5 and C3. The third bromine atom will then add to the remaining activated position. While the 3,5,6-isomer is generally the major product, the formation of other isomers can occur.

    • Controlling Reaction Conditions: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product. The choice of brominating agent can also play a role. While elemental bromine is a strong brominating agent, using a milder source like N-bromosuccinimide (NBS) in a suitable solvent might offer better control, although it may require more forcing conditions to achieve tribromination.

Issue 3: Difficult Purification - Co-elution of Halogenated Pyrazines

  • Question: I am finding it difficult to separate the desired this compound from the di-brominated impurities using column chromatography. What purification strategies are recommended?

  • Answer: The similar polarity of polyhalogenated pyrazines makes their separation by traditional silica gel chromatography challenging.[1] Here are some recommended purification strategies for a large-scale process:

    • Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds.[2][3][4] A systematic solvent screening is essential to find a solvent or solvent system in which the desired tribromo-product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. Potential solvents to explore include ethanol, methanol, acetic acid-water mixtures, or toluene.

    • Slurry Washing: Before a full recrystallization, washing the crude solid with a solvent in which the desired product is sparingly soluble can effectively remove more soluble impurities.

    • Optimized Column Chromatography: If chromatography is necessary, consider the following:

      • Stationary Phase: While silica gel is common, other stationary phases like alumina might offer different selectivity.

      • Eluent System: A careful optimization of the eluent system is critical. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) might be necessary to achieve separation. Using a mixture of solvents can also be beneficial.[1]

      • High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale purification, reverse-phase HPLC can be a powerful tool for separating closely related halogenated compounds.[5][6]

Issue 4: Product Darkening and Degradation

  • Question: My isolated product is a dark-colored solid, and I suspect it is degrading over time. What is the cause and how can I prevent this?

  • Answer: Halogenated aromatic amines can be susceptible to oxidation and degradation, especially when exposed to light and air.

    • Minimize Exposure to Light and Air: During workup and storage, protect the product from light by using amber-colored glassware or by wrapping the containers in aluminum foil. Storing the final product under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation.

    • Thorough Removal of Acidic Impurities: Residual hydrobromic acid (HBr) from the reaction can contribute to product instability. Ensure the crude product is thoroughly washed with a mild base (e.g., sodium bicarbonate solution) during the workup to neutralize any remaining acid.

    • Purification: The dark color is often due to minor, highly colored impurities. Effective purification, as described in Issue 3, should yield a lighter-colored, more stable product.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with bromine on a large scale?

A1: Bromine is a highly corrosive and toxic substance. When scaling up, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. A respiratory protection plan should be in place. An emergency shower and eyewash station must be readily accessible. All transfers of bromine should be conducted with extreme care, and a quenching agent, such as sodium thiosulfate solution, should be readily available to neutralize any spills.

Q2: Can I use N-bromosuccinimide (NBS) instead of elemental bromine for the tribromination?

A2: Yes, NBS can be used as a brominating agent. It is a solid and can be easier and safer to handle than liquid bromine, especially on a larger scale. However, achieving complete tribromination with NBS might require more forcing conditions, such as higher temperatures or the use of a radical initiator, which could potentially lead to different side reactions. A thorough optimization of the reaction conditions would be necessary.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting material, the mono-, di-, and tri-brominated products. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q4: What is the best way to quench the excess bromine at the end of the reaction?

A4: A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a standard and effective quenching agent for bromine. The thiosulfate reduces the elemental bromine to bromide ions. The quenching process is exothermic, so the addition should be done carefully, especially on a large scale, with adequate cooling.

Q5: What are the typical yields for the synthesis of this compound?

A5: The yield can vary significantly depending on the scale and the optimization of the reaction and purification steps. Lab-scale syntheses of related di-brominated compounds have been reported with yields in the range of 60-80%.[7] For the tribrominated product on a larger scale, a yield in the range of 50-70% after purification would be considered good.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is a starting point for optimization and should be adapted for scale-up with appropriate safety and engineering controls.

  • Materials:

    • 2-Aminopyrazine

    • Glacial Acetic Acid

    • Bromine

    • Saturated Sodium Thiosulfate Solution

    • Saturated Sodium Bicarbonate Solution

    • Water

    • Suitable recrystallization solvent (e.g., ethanol)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber containing sodium thiosulfate solution, dissolve 2-aminopyrazine (1.0 eq) in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add bromine (3.5 - 4.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for several hours, monitoring the reaction by TLC or HPLC until the starting material and di-brominated intermediates are consumed.

    • Cool the reaction mixture to room temperature and slowly pour it into a stirred solution of ice and saturated sodium thiosulfate to quench the excess bromine.

    • Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Collect the precipitated solid by filtration and wash it thoroughly with water.

    • Dry the crude product under vacuum.

    • Purify the crude solid by recrystallization from a suitable solvent.

Protocol 2: Purification by Recrystallization

Recrystallization Crude Crude this compound Dissolve Dissolve in minimum amount of hot solvent Crude->Dissolve HotFilter Hot Filtration (optional) to remove insoluble impurities Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool IceBath Further Cooling in an Ice Bath Cool->IceBath Crystals Formation of Pure Crystals IceBath->Crystals Filter Collect Crystals by Filtration Crystals->Filter Wash Wash with a small amount of cold solvent Filter->Wash Dry Dry the Purified Product Wash->Dry PureProduct Pure this compound Dry->PureProduct

Caption: Step-by-step workflow for the purification of this compound by recrystallization.

Data Summary Table

ParameterLab-Scale (Typical)Scale-Up Considerations
Starting Material 2-AminopyrazineEnsure high purity to avoid side reactions.
Brominating Agent Bromine or NBSExcess is required. Consider handling and safety of large quantities of bromine.
Solvent Glacial Acetic AcidEnsure adequate mixing and temperature control.
Temperature 0 °C to 50 °CHeat management is critical to avoid runaway reactions.
Reaction Time 4-24 hoursMonitor closely to determine endpoint and avoid over-processing.
Work-up Quenching, Neutralization, FiltrationExothermic quenching and neutralization require careful control.
Purification Recrystallization, Column ChromatographyRecrystallization is preferred for scalability.
Typical Yield 60-80% (for dibromo)Target >60% for tribromo after optimization.

References

  • Separation of Pyrazine, chloro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Mono- and Dihalogenation of 2-Aminopyrazine. Thieme Chemistry. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. [Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]

  • Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • Purification of polybrominated biphenyl congeners. PubMed. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization. YouTube. [Link]

  • Recrystallization and Crystallization. University of California, Los Angeles. [Link]

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Degradation pathways of 3,5,6-Tribromopyrazin-2-amine and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5,6-Tribromopyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling, storage, and potential degradation of this compound.

Our approach is rooted in scientific principles, drawing from extensive experience in chemical stability and analysis. While specific degradation pathways for this compound are not extensively published, this guide synthesizes information from related brominated aromatic and aminopyrazine compounds to provide a robust framework for your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound during experimental use?

When working with this compound, the primary stability concerns are its susceptibility to photodegradation, hydrolysis, and oxidation. The presence of bromine atoms on the pyrazine ring and an amine group makes the molecule potentially reactive under certain conditions.

  • Photodegradation: Aromatic brominated compounds are known to undergo photodegradation, often through a process of reductive debromination where a bromine atom is replaced by a hydrogen atom.[1][2][3] This can be initiated by exposure to ambient laboratory light or more intense UV sources.

  • Hydrolysis: The C-Br bonds and the aminopyrazine ring system may be susceptible to hydrolysis, particularly under non-neutral pH conditions and elevated temperatures.[4][5]

  • Oxidation: The amine group can be a site for oxidation, potentially leading to the formation of nitroso or nitro derivatives, or other degradation products.[6][7][8]

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

To maintain the integrity of this compound, proper storage is critical. Based on safety data sheets for similar compounds and general best practices, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C[9]Refrigeration slows down potential degradation reactions.
Light Protect from light (amber vial)Minimizes the risk of photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Reduces the potential for oxidative degradation.
Container Tightly sealed container[9][10][11][12][13]Prevents exposure to moisture and atmospheric oxygen.
Location Cool, dry, and well-ventilated area[9][10][12][13]Ensures a stable environment and safety.

Troubleshooting Guide

Issue 1: Inconsistent results or loss of compound activity over a series of experiments.

Potential Cause: Degradation of the stock solution.

Troubleshooting Steps:

  • Protect from Light: Prepare and store stock solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.

  • Solvent Choice: Ensure the solvent is anhydrous and of high purity. Protic solvents may participate in hydrolysis, while certain solvents can promote photodegradation.

  • Fresh is Best: Prepare fresh stock solutions for each set of experiments, especially for sensitive assays. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage of solutions, degas the solvent and store the solution under an inert gas like argon or nitrogen.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

Potential Cause: Formation of degradation products.

Troubleshooting Steps:

  • Analyze a Freshly Prepared Sample: Compare the chromatogram of your experimental sample to a freshly prepared standard of this compound to confirm the presence of new peaks.

  • Hypothesize Degradants: Based on the potential degradation pathways, consider the possible masses of debrominated, hydrolyzed, or oxidized products. For example, a loss of a bromine atom and gain of a hydrogen atom would result in a mass decrease of approximately 79 Da.

  • Stress Studies: To tentatively identify degradation products, you can perform controlled stress studies on a pure sample. Expose the compound to UV light, acidic/basic conditions, or an oxidizing agent and analyze the resulting mixture.

Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways of this compound based on the reactivity of similar chemical structures.

G cluster_photodegradation Photodegradation Pathway This compound This compound Debrominated_Product_1 Dibromopyrazin-2-amine This compound->Debrominated_Product_1 (-Br•) Debrominated_Product_2 Monobromopyrazin-2-amine Debrominated_Product_1->Debrominated_Product_2 (-Br•) Pyrazin-2-amine Pyrazin-2-amine Debrominated_Product_2->Pyrazin-2-amine (-Br•)

Caption: Hypothesized photodegradation via sequential reductive debromination.

G cluster_hydrolysis Hydrolysis Pathway This compound This compound Hydrolysis_Product Brominated Hydroxypyrazin-2-amine This compound->Hydrolysis_Product H₂O (acid/base)

Caption: Potential hydrolysis of a C-Br bond to a C-OH group.

G cluster_oxidation Oxidation Pathway This compound This compound Oxidation_Product 3,5,6-Tribromo-2-nitrosopyrazine This compound->Oxidation_Product [O]

Caption: Hypothesized oxidation of the primary amine group.

Experimental Protocol: Stability Assessment of this compound in Solution

This protocol outlines a basic workflow to assess the stability of your compound under specific experimental conditions.

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in a suitable solvent (e.g., DMSO, acetonitrile) to a known concentration (e.g., 10 mM).

    • Prepare the solution in an amber vial to protect it from light.

  • Initial Analysis (T=0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for your analytical method (e.g., HPLC-UV, LC-MS).

    • Inject the sample and record the initial chromatogram and peak area of the parent compound.

  • Incubation under Experimental Conditions:

    • Store the stock solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the refrigerator, 37°C in an incubator).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 4, 8, 24 hours), take an aliquot of the stock solution.

    • Dilute and analyze as in step 2.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area at T=0.

    • Calculate the percentage of the compound remaining over time.

    • Monitor for the appearance and growth of new peaks, which may indicate degradation products.

G Prepare_Stock Prepare Stock Solution (Amber Vial) Analyze_T0 Analyze at T=0 Prepare_Stock->Analyze_T0 Incubate Incubate under Test Conditions Analyze_T0->Incubate Analyze_Timepoints Analyze at Time Points Incubate->Analyze_Timepoints Analyze_Data Analyze Data Analyze_Timepoints->Analyze_Data

Caption: Experimental workflow for a solution stability study.

References

  • Features of peroxidase oxidation of amidopyrine and its analogs. PubMed.
  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
  • SAFETY D
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Oxidation of 1-aminopyrazoles and synthesis of 1,2,3-triazines. Semantic Scholar.
  • Synthesis of Nitroarenes by Oxid
  • material safety data sheet - 2,4,6-tri-(2-pyridyl) 1,3,5-triazine 99% ar (tptz). Oxford Lab Fine Chem LLP.
  • Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems.
  • Are alkyl bromides susceptible to hydrolysis?.

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Analytical methods for monitoring the progress of reactions with 3,5,6-Tribromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for analytical methods concerning 3,5,6-Tribromopyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the monitoring of chemical reactions involving this compound. The information presented herein is curated to ensure scientific integrity and is grounded in established analytical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound and its reaction products.

Q1: What are the most suitable analytical techniques for monitoring the progress of reactions with this compound?

A1: The choice of analytical technique is contingent on the specific reaction being monitored, the properties of the reactants and products, and the desired level of detail. The most commonly employed and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV detection, is a workhorse for monitoring the consumption of this compound and the formation of products. Its wide applicability, robustness, and quantitative power make it an excellent first choice.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS offers superior separation efficiency and definitive identification through mass spectral data.[3][4][5] However, derivatization may be necessary for non-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of starting materials, intermediates, and final products.[6][7][8] NMR can also be used for quantitative analysis and reaction kinetics monitoring, though it is generally less sensitive than chromatographic methods.[9]

  • Mass Spectrometry (MS): Direct infusion MS or Liquid Chromatography-Mass Spectrometry (LC-MS) provides crucial molecular weight information and can be used to identify reaction components. The isotopic pattern of bromine is a distinctive feature that aids in the identification of bromine-containing compounds.[10]

Q2: How do the bromine atoms in this compound affect its analysis?

A2: The three bromine atoms significantly influence the analytical behavior of this compound:

  • Mass Spectrometry: The presence of three bromine atoms results in a characteristic isotopic cluster in the mass spectrum due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. This unique pattern is a powerful diagnostic tool for identifying the starting material and any bromine-containing products or intermediates.[10]

  • NMR Spectroscopy: The bromine atoms can cause broadening of adjacent ¹³C signals in the NMR spectrum due to quadrupolar relaxation.[11] While ⁷⁹Br and ⁸¹Br NMR are specialized techniques, their application for kinetic analysis has been demonstrated.[11][12]

  • Chromatography: The high molecular weight and potential for strong interactions can affect chromatographic retention times and peak shapes. Method optimization is crucial to achieve good separation.

Q3: What are the key considerations for sample preparation before analysis?

A3: Proper sample preparation is critical for obtaining accurate and reproducible results. Key steps include:

  • Quenching the Reaction: The reaction must be stopped definitively at the desired time point. This can be achieved by rapid cooling, dilution with a cold solvent, or the addition of a quenching agent.

  • Solvent Selection: The sample must be dissolved in a solvent that is compatible with the analytical technique. For HPLC, the sample solvent should be miscible with the mobile phase.[13] For GC, a volatile solvent is required.

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm filter to remove particulate matter that could clog the analytical column or instrument.[13]

  • Dilution: The sample may need to be diluted to an appropriate concentration to avoid overloading the analytical column or detector.[13]

Section 2: Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Causes Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing or Fronting) 1. Interaction of the amine group with residual silanols on the column.[14] 2. Column overload.[10] 3. Inappropriate mobile phase pH.1. Use a modern, end-capped column with low silanol activity. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.[14] 2. Dilute the sample.[13] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Drifting Retention Times 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations.[15] 3. Column contamination.1. Ensure the mobile phase is well-mixed and degassed. Check the pump's proportioning valves.[13] 2. Use a column oven to maintain a constant temperature.[15] 3. Flush the column with a strong solvent. If the problem persists, replace the column.
No or Low Signal Intensity 1. Incorrect detection wavelength. 2. Analyte degradation. 3. Injection issue.1. Determine the UV maximum of this compound and the expected products and set the detector accordingly. 2. Check the stability of the analyte in the chosen solvent. 3. Verify the injector is functioning correctly and that the sample is being drawn properly.[13]
Gas Chromatography (GC) Troubleshooting
Problem Potential Causes Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing) 1. Active sites in the injector liner or column.[10] 2. Analyte degradation at high temperatures.[10] 3. Co-elution with matrix components.[3]1. Use a deactivated liner and a high-quality, low-bleed GC column. 2. Optimize the injector temperature to minimize degradation.[10] 3. Improve sample cleanup or use a column with a different stationary phase for better separation.[3]
Irreproducible Results 1. Leaks in the system. 2. Inconsistent injection volume. 3. Column degradation.1. Check for leaks at the septum, fittings, and column connections. 2. Ensure the autosampler is functioning correctly and the syringe is not clogged. 3. Condition the column or replace it if it is old or has been exposed to harsh conditions.
Ghost Peaks 1. Carryover from previous injections. 2. Septum bleed. 3. Contaminated carrier gas.1. Run a blank solvent injection to check for carryover. Increase the bake-out time after each run. 2. Use a high-quality, low-bleed septum and replace it regularly. 3. Ensure the carrier gas is of high purity and that the gas lines are clean.

Section 3: Experimental Protocols & Workflows

Generalized HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing an HPLC method for monitoring reactions of this compound.

Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid

  • Sample vials and filters (0.22 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA or Formic acid in Water

    • Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture at a specific time point.

    • Quench the reaction if necessary.

    • Dilute the sample with a mixture of Mobile Phase A and B to an appropriate concentration.

    • Filter the sample into an HPLC vial.

  • HPLC Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determine the λmax of the starting material and expected products. A diode array detector (DAD) is recommended for monitoring multiple wavelengths.

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      25.1 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate the peak areas of the starting material and product(s) at each time point.

    • Calculate the percent conversion of the starting material and the yield of the product(s).

Workflow for Analytical Method Selection

The following diagram illustrates a logical workflow for selecting the most appropriate analytical method.

MethodSelection Start Reaction Monitoring Required for This compound Volatile Are reactants and products volatile and thermally stable? Start->Volatile Qualitative Is qualitative or quantitative analysis needed? Volatile->Qualitative No GCMS GC-MS Volatile->GCMS Yes ComplexMixture Is the reaction mixture complex? Qualitative->ComplexMixture Quantitative NMR NMR Spectroscopy Qualitative->NMR Qualitative HPLC HPLC-UV/DAD ComplexMixture->HPLC No LCMS LC-MS ComplexMixture->LCMS Yes

Caption: Decision tree for selecting an analytical method.

References

  • BenchChem. (2025).
  • Chromatography Online. (2010).
  • BenchChem. (2025).
  • Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
  • Davidson Analytical Services. (n.d.).
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • Atygalle, A. T., & Attygalle, A. B. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
  • Drawell. (n.d.).
  • Moroccan Journal of Chemistry. (2022).
  • ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015).
  • Chan, S. J., Howe, A. G., Hook, J. M., & Harper, J. B. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 47(4), 342–347.
  • University of Ottawa. (n.d.). (Br) Bromine NMR.
  • Vrije Universiteit Brussel. (n.d.). Analytica Chimica Acta.
  • Chemistry Stack Exchange. (2015).
  • ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and....
  • MDPI. (n.d.). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
  • Journal of the University of Babylon for Pure and Applied Sciences. (2024). Preparation of Some New Pyrazine and Triazine Derivatives and Study of their Antimicrobial and Anticancer activities.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • BenchChem. (n.d.). Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers.
  • PubChem. (n.d.). 3,5-Dibromo-6-chloropyrazin-2-amine. Retrieved from [Link]

  • National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
  • Google Patents. (n.d.).
  • Helda - University of Helsinki. (n.d.).
  • National Institutes of Health. (2022). Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses.
  • PubChem. (n.d.). 2-Amino-3,5-dibromopyrazine. Retrieved from [Link]

  • PubMed. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • PubChem. (n.d.). 1,3,5-Triazin-2-amine. Retrieved from [Link]

  • MDPI. (2021).
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.
  • PubChem. (n.d.). 3-Nitro-5-(trifluoromethyl)pyridin-2-amine. Retrieved from [Link]

  • ChemBK. (2024). 2-amino-4,6-dichloro-1,3,5-triazine.

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Technical Support Center: Best Practices for Handling and Disposing of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential best practices for researchers, scientists, and drug development professionals working with brominated organic compounds. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance. Brominated organic compounds are a versatile class of chemicals, but many pose significant health and safety risks, including toxicity, corrosivity, and reactivity.[1][2] This resource is designed to be a practical tool for addressing specific issues encountered during experimental work.

Section 1: Troubleshooting Guide

This section addresses common problems that may arise during the handling and use of brominated organic compounds.

1.1 Issue: A pungent, irritating odor is detected in the laboratory, even when working within a fume hood.

  • Possible Cause 1: Inadequate Fume Hood Function. The fume hood may not be providing sufficient ventilation.

    • Solution:

      • Verify that the fume hood is certified and functioning correctly. Check the airflow monitor and ensure the sash is at the appropriate height.[3]

      • Confirm that the experimental apparatus is placed at least six inches inside the hood to ensure proper vapor capture.

      • Do not overcrowd the fume hood, as this can disrupt airflow patterns.

  • Possible Cause 2: Improper Storage of Reagent Bottles. Vapors may be escaping from improperly sealed or stored containers.

    • Solution:

      • Ensure all containers of brominated organic compounds are tightly sealed when not in use.[1][3][4]

      • Store these compounds in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][5]

      • Check for any degradation of container caps or seals, which can be attacked by bromine and its vapors.[5][6]

  • Possible Cause 3: Minor Spills or Drips. Small, unnoticed spills can be a source of persistent odors.

    • Solution:

      • Routinely inspect the work area within the fume hood for any signs of spills.

      • Clean any minor spills immediately using an appropriate neutralization and absorption procedure (see Section 2.5).

      • Decontaminate surfaces with a suitable cleaning agent, such as a sodium thiosulfate solution followed by soap and water.[1][7]

1.2 Issue: Visible degradation or discoloration of equipment and storage materials.

  • Possible Cause: Material Incompatibility. Bromine and many brominated compounds are highly corrosive and can degrade certain plastics, rubbers, and metals.[5][6][8]

    • Solution:

      • Only use equipment and containers made of compatible materials. Recommended materials include borosilicate glass, PVDF, and PTFE-lined steel.[8]

      • Avoid using polyethylene containers for long-term storage.[6][7]

      • Regularly inspect all equipment that comes into contact with brominated compounds for signs of corrosion, such as discoloration, cracking, or embrittlement. Replace any damaged items immediately.

1.3 Issue: Unexpected reaction or fuming when mixing a brominated compound with another reagent.

  • Possible Cause: Chemical Incompatibility. Brominated compounds can react violently with a wide range of substances.

    • Solution:

      • Always consult the Safety Data Sheet (SDS) for the specific brominated compound to understand its incompatibilities.

      • Bromine and its derivatives are strong oxidizing agents and should be kept separate from reducing agents, alkali metals, powdered metals, ammonia, and many organic compounds like alcohols and ketones.[5][6][7][9]

      • Ensure that waste streams containing brominated compounds are not mixed with incompatible waste.[9]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the safe handling and disposal of brominated organic compounds.

2.1 What are the primary hazards associated with brominated organic compounds?

Brominated organic compounds present a range of hazards, including:

  • Toxicity: Many are toxic if inhaled, ingested, or absorbed through the skin.[10][11] Inhalation can cause severe respiratory tract irritation, potentially leading to pulmonary edema, which can be delayed.[5][11][12]

  • Corrosivity: They can cause severe burns to the skin, eyes, and respiratory tract.[5][11][13]

  • Reactivity: Bromine is a powerful oxidizing agent that can react violently and sometimes explosively with combustible materials and reducing agents.[5][9][13]

  • Environmental Hazards: Many brominated compounds are toxic to aquatic life and must be prevented from entering drains or the environment.[4] Some are regulated as hazardous wastes by the EPA.[14]

2.2 What Personal Protective Equipment (PPE) is required when handling brominated organic compounds?

A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes.[3]
Hands Chemical-resistant gloves (e.g., Neoprene, Nitrile, Fluorinated Rubber)For incidental contact, double-gloving with nitrile gloves is often recommended. For direct handling, heavy-duty gloves are preferable.[3] Always check the manufacturer's glove compatibility chart.[6] Contaminated gloves must be changed immediately.[3]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is required.[3]
Respiratory Use within a certified chemical fume hoodA respirator may be necessary for cleaning up large spills or in situations with inadequate ventilation. Use of a respirator requires medical clearance, fit testing, and enrollment in a respiratory protection program.[6]

2.3 How should brominated organic compounds be stored?

Proper storage is a critical first line of defense against accidents.

  • General Conditions: Store in a cool, dry, well-ventilated area, away from sunlight and heat sources.[1][5] Containers should be kept tightly closed.[1]

  • Segregation: A crucial aspect of safe storage is the segregation of incompatible chemicals. Store brominated compounds separately from reducing agents, alkalis, powdered metals, and combustible materials.[5][6]

  • Containers: Use original, chemically resistant containers, such as glass bottles for laboratory use.[1][6] Ensure containers are properly labeled.

2.4 What is the correct procedure for a small spill of a brominated organic compound?

For a small spill that can be cleaned up in under 10 minutes by trained personnel:

  • Alert personnel in the immediate area.[1]

  • If the compound is flammable, extinguish all nearby ignition sources.[1]

  • Ensure you are wearing appropriate PPE, including gloves, goggles, a face shield, and a lab coat.[6]

  • Contain the spill with an inert absorbent material like sand, soda ash, or a commercial sorbent. Do not use combustible materials like paper towels or sawdust. [1][5]

  • Small spills can be treated with a 5% sodium thiosulfate solution before absorption to neutralize the bromine.[1][15]

  • Carefully collect the absorbed material into a labeled hazardous waste container.[1][6]

  • Decontaminate the area with soap and water.[1]

For a large spill, evacuate the laboratory immediately, close the door, and call your institution's emergency response team.[1][6]

Spill Response Workflow

SpillResponse Spill Spill Occurs Assess Assess Hazard (Size, Volatility, Toxicity) Spill->Assess IsLarge Is the spill large, highly toxic, or uncontrollable? Assess->IsLarge Evacuate EVACUATE AREA Call Emergency Response IsLarge->Evacuate Yes Alert Alert nearby personnel IsLarge->Alert No PPE Ensure proper PPE Alert->PPE Contain Contain spill with inert absorbent PPE->Contain Neutralize Neutralize with sodium thiosulfate (if applicable) Contain->Neutralize Collect Collect waste into sealed container Neutralize->Collect Decontaminate Decontaminate area & dispose of waste Collect->Decontaminate

Caption: A decision-making workflow for responding to a chemical spill.

2.5 How should waste containing brominated organic compounds be disposed of?

Waste containing brominated organic compounds is generally considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[2]

  • Collection: Collect waste in a designated, properly labeled, and sealed container.[6] The container must be compatible with the waste.

  • Segregation: Do not mix brominated waste with incompatible materials, particularly strong reducing agents or reactive metals.[6][9]

  • Storage: Store the waste container in a secondary containment tray within a ventilated area, such as a fume hood or a vented cabinet.[1]

  • Disposal: Follow your institution's guidelines for hazardous waste pickup.[1] Disposal methods for brominated organic waste often involve high-temperature incineration at a licensed facility equipped with emission control systems to capture harmful by-products like hydrobromic acid.[2]

Waste Segregation and Disposal Protocol

WasteDisposal Start Experiment Generates Brominated Waste Identify Identify Waste Type (Solid, Liquid, Aqueous) Start->Identify Segregate Is waste mixed with incompatible materials? Identify->Segregate Prohibited DO NOT MIX Consult EHS Segregate->Prohibited Yes Collect Collect in a Designated, Compatible, Labeled Container Segregate->Collect No Storage Store in Ventilated Area with Secondary Containment Collect->Storage Pickup Arrange for Hazardous Waste Pickup Storage->Pickup

Caption: A protocol for the segregation and disposal of brominated waste.

Section 3: Exposure Limits and Health Effects

Exposure to bromine and its compounds is regulated to protect personnel. The following table summarizes key exposure limits.

AgencyTWA (8-hour)STEL (15-minute)IDLH
OSHA 0.1 ppm0.3 ppm3 ppm
NIOSH 0.1 ppm0.3 ppm3 ppm
ACGIH 0.1 ppm0.2 ppm3 ppm
Data sourced from NIOSH and OSHA guidelines.[12][16]
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Exposure can lead to severe health effects, including irritation of the eyes, skin, and respiratory system, and in high concentrations, can cause serious or permanent injury.[11][13]

References

  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • Bromine. Rutgers University.
  • Personal protective equipment for handling 4-Bromo-3-iodophenol. Benchchem.
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: For Bromine.
  • The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment - Liverpool University Press.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
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Validation & Comparative

A Comparative Guide to the Reactivity of 3,5,6-Tribromopyrazin-2-amine and Other Halogenated Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous therapeutic agents and functional materials.[1][2] The functionalization of this electron-deficient heterocyclic system is paramount for drug discovery and development. Halogenated pyrazines serve as versatile synthetic intermediates, enabling the construction of complex molecular architectures through various cross-coupling and substitution reactions.[3][4]

Among these, 3,5,6-Tribromopyrazin-2-amine is a particularly interesting substrate. Its polyhalogenated nature, combined with the presence of an amino directing group, presents unique challenges and opportunities for selective functionalization. This guide provides a comparative analysis of the reactivity of this compound against other common halogenated pyrazines, focusing on the key transformations that are central to modern synthetic chemistry. We will delve into the electronic and steric factors governing reactivity and provide field-proven experimental protocols to aid researchers in their synthetic endeavors.

The Electronic Landscape: Why Pyrazines are Different

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions.[5][6] This electronic characteristic has profound implications for its reactivity:

  • Activation towards Nucleophilic Attack: The electron-poor nature of the ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[3][7]

  • Facilitated Oxidative Addition: The electron deficiency activates carbon-halogen (C-X) bonds, making them more reactive in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[1][3] This is why even less reactive C-Cl bonds on a pyrazine ring can be viable substrates in reactions like Suzuki-Miyaura coupling.[1][3]

Substituents further modulate this reactivity. In our primary compound of interest, This compound , the amino group (-NH₂) at the C2 position acts as an electron-donating group, which can somewhat deactivate the ring towards nucleophilic attack but also plays a crucial role in directing incoming electrophiles in cross-coupling reactions.[8][9]

Comparative Reactivity in Key Transformations

We will compare the reactivity of this compound with simpler analogs like 2-chloropyrazine, 2,5-dibromopyrazine, and 2,6-dichloropyrazine across three major reaction classes.

cluster_reactions Key Reaction Classes cluster_factors Governing Factors Suzuki Suzuki-Miyaura (C-C Coupling) Halogen Halogen Identity (I > Br > Cl) vs (F > Cl > Br) Suzuki->Halogen Reactivity Position Regioselectivity (Steric/Electronic Effects) Suzuki->Position Selectivity Substituent Directing Groups (e.g., -NH2) Suzuki->Substituent Control Buchwald Buchwald-Hartwig (C-N Coupling) Buchwald->Halogen Reactivity Buchwald->Position Selectivity Buchwald->Substituent Control SNAr SNAr (C-Nu Coupling) SNAr->Halogen Reactivity SNAr->Position Selectivity Outcome Synthetic Outcome (Yield & Selectivity) Halogen->Outcome Position->Outcome Substituent->Outcome

Caption: Factors governing the reactivity of halogenated pyrazines.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern synthesis for creating C-C and C-N bonds.[10][11] The general reactivity trend for the halogen leaving group in these transformations is I > Br > OTf > Cl .[12][13] This is governed by the carbon-halogen bond dissociation energy (BDE), with the weaker C-I bond being the easiest to break during oxidative addition to the palladium catalyst.[8][12]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful tool for forming biaryl and hetero-biaryl systems.[1][14] While bromopyrazines are generally more reactive than their chloro counterparts, modern catalysts have made chloropyrazines highly effective substrates.[1][3]

Regioselectivity in this compound: For polyhalogenated heterocycles with identical halogens, regioselectivity is determined by a combination of steric and electronic factors.[8][10][15] In symmetrical pyrazines like 2,5-dibromopyrazine, the two bromine atoms are electronically identical.[8] However, in this compound, the C2-amino group is expected to exert a significant directing effect. It can coordinate to the palladium catalyst, directing the oxidative addition to the adjacent C3 position .[8] The C5 and C6 positions are electronically distinct, but the C3 position is sterically and electronically favored for the initial coupling.

Caption: Predicted regioselectivity for cross-coupling of this compound.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, a crucial linkage in many pharmaceuticals.[16][17][18] The reaction follows a similar catalytic cycle to Suzuki coupling, and the principles of halide reactivity and regioselectivity generally apply.[19]

For halogenated pyrazines, the choice of ligand is critical to prevent catalyst inhibition by the pyrazine nitrogen atoms.[12] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often preferred for heteroaryl halides.[16] Again, for this compound, the first amination is predicted to occur selectively at the C3 position.

CompoundReaction TypeHalogenTypical Catalyst/LigandObserved/Predicted Reactivity & Selectivity
3,5,6-Tribromo-2-aminopyrazine Suzuki / BuchwaldBrPd₂(dba)₃ / XPhosHigh reactivity. Selective mono-substitution expected at C3.[8]
2,5-Dibromopyrazine Suzuki / BuchwaldBrPd(PPh₃)₄High reactivity. Can undergo mono- or di-substitution.[3]
2,6-Dichloropyrazine Suzuki / BuchwaldClPd(OAc)₂ / SPhosLower reactivity than bromides; requires more active catalysts.[1][12]
2-Chloropyrazine Suzuki / BuchwaldClPd(OAc)₂ / dppfChallenging substrate, but successful with modern catalysts.[3]
Nucleophilic Aromatic Substitution (SNAr)

For SNAr reactions on electron-deficient rings, the reactivity trend of halogens is often inverted compared to cross-coupling: F > Cl ≈ Br > I .[20] This is because the rate-determining step is typically the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), not the cleavage of the C-X bond. The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to attack.[20]

The highly electron-deficient nature of the pyrazine system makes SNAr a viable alternative to cross-coupling for functionalization.[3] For this compound, all positions are activated towards nucleophilic attack. However, the electron-donating amino group at C2 slightly deactivates the ring compared to an unsubstituted tribromopyrazine. The relative reactivity of the C3, C5, and C6 positions will depend on the specific nucleophile and reaction conditions, though the C3 and C5 positions, being ortho and para to the second ring nitrogen, are highly activated.

Experimental Protocols

Trustworthiness in science is built on reproducibility. The following protocols are detailed to be self-validating systems.

Protocol 1: Regioselective Suzuki-Miyaura Coupling of this compound

This protocol is designed to achieve selective mono-arylation at the C3 position.

Rationale for Experimental Choices:

  • Catalyst System: Pd₂(dba)₃ is a reliable Pd(0) source, and XPhos is a bulky, electron-rich ligand known to be effective for heteroaryl halides, promoting efficient oxidative addition and preventing catalyst inhibition.[16]

  • Base: K₂CO₃ is a moderately strong base, sufficient to facilitate the transmetalation step without causing degradation of sensitive substrates.[21]

  • Solvent System: A dioxane/water mixture is standard for Suzuki couplings, ensuring solubility for both the organic substrate and the inorganic base.[11]

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and potassium carbonate (2.5 mmol).

  • Add the palladium precatalyst Pd₂(dba)₃ (0.02 mmol, 2 mol%) and the ligand XPhos (0.04 mmol, 4 mol%).

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

A 1. Combine Reactants (Pyrazine, Boronic Acid, Base) B 2. Add Catalyst (Pd₂(dba)₃ / XPhos) A->B C 3. Add Solvents (Dioxane / H₂O) B->C D 4. Degas with Argon C->D E 5. Heat & Stir (90 °C, 12-24h) D->E F 6. Workup & Extraction E->F G 7. Purify (Chromatography) F->G

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Buchwald-Hartwig Amination of 2,5-Dibromopyrazine

This protocol details a typical C-N coupling with a less complex substrate to illustrate the general conditions.

Rationale for Experimental Choices:

  • Catalyst System: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. BrettPhos is another highly effective ligand for C-N coupling involving heteroaryl halides.[16]

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required for the deprotonation of the amine and subsequent steps in the catalytic cycle.[19][22]

  • Solvent: Toluene is a common high-boiling, non-polar solvent for this transformation.

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add 2,5-dibromopyrazine (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and BrettPhos (0.06 mmol, 6 mol%) to an oven-dried reaction vessel.

  • Add sodium tert-butoxide (1.4 mmol).

  • Add the primary or secondary amine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the vessel and heat to 100-110 °C for 16-24 hours.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify by flash chromatography.

Conclusion

The reactivity of halogenated pyrazines is a nuanced interplay of the inherent electron-deficient nature of the ring, the type and position of the halogen substituents, and the electronic influence of other functional groups. For This compound , its reactivity in palladium-catalyzed cross-coupling reactions is high due to the C-Br bonds, with selectivity being predictably controlled by the C2-amino group, favoring initial functionalization at the C3 position. This contrasts with simpler, more symmetrical dihalopyrazines where sequential functionalization can occur at electronically equivalent sites. In the context of SNAr, the tribrominated system is highly activated, though the specific site of reaction is less predictable without specific experimental data. By understanding these governing principles and employing optimized, robust protocols, researchers can effectively leverage this compound and other halogenated pyrazines to construct novel molecules for a wide range of scientific applications.

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Validation of 3,5,6-Tribromopyrazin-2-amine structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Definitive Structural Validation of 3,5,6-Tribromopyrazin-2-amine: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

In the rigorous world of pharmaceutical research and chemical synthesis, the adage "structure dictates function" is a fundamental truth. For novel compounds like this compound, a molecule with significant potential in medicinal chemistry, an unambiguous understanding of its three-dimensional atomic arrangement is not merely an academic exercise—it is a critical prerequisite for advancing any research and development program.[1] An error in structural assignment can invalidate subsequent biological, toxicological, and formulation data, leading to catastrophic project failure.

This guide provides an in-depth, experience-driven comparison of the primary methodologies for structural validation. We will focus on the gold standard, single-crystal X-ray crystallography, and contrast its definitive power with the complementary, high-throughput capabilities of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Our goal is to provide researchers, scientists, and drug development professionals with a clear, logical framework for establishing a self-validating system of structural confirmation.

The Gold Standard: Unambiguous Validation by X-ray Crystallography

X-ray crystallography is the most powerful method for the absolute determination of a molecule's structure.[2] It provides a precise three-dimensional map of electron density within a crystal, revealing not just the connectivity of atoms, but also the exact bond lengths, bond angles, and stereochemistry.[3] This level of detail is unattainable by most other analytical techniques and is essential for understanding molecular interactions and for rational drug design.[1][4]

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To obtain a definitive, high-resolution three-dimensional structure of this compound, confirming atomic connectivity and absolute configuration.

Methodology: The process involves four key stages: crystallization, data collection, structure solution, and refinement.[1][2]

  • Crystallization (The Rate-Limiting Step):

    • Dissolve the synthesized this compound powder in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetone).

    • Employ slow evaporation techniques. Loosely cap the vial and leave it in a vibration-free environment for several days to weeks. The goal is to allow the solution to slowly reach a state of supersaturation, promoting the formation of a single, well-ordered crystal rather than a polycrystalline powder.[1]

    • Causality: High-quality, single crystals are essential. The repeating, ordered lattice of a single crystal is what allows for the coherent diffraction of X-rays, producing a pattern of discrete spots that can be mathematically resolved into a structure.[3]

  • Data Collection:

    • Carefully mount a suitable crystal (typically <0.5 mm) on a goniometer head.

    • Place the crystal within a diffractometer and cool it in a stream of liquid nitrogen (typically to 100 K).

    • Irradiate the crystal with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector, such as a CCD or pixel detector.[3]

    • Causality: Cryo-cooling minimizes the thermal vibration of atoms. This results in less diffuse diffraction spots and higher-resolution data, allowing for a more precise determination of atomic positions.

  • Structure Solution and Refinement:

    • The collected diffraction intensities and angles are processed to determine the unit cell dimensions and space group.

    • Initial atomic positions are determined using computational methods (e.g., direct methods).

    • This initial model is then iteratively refined against the experimental data. This computational process adjusts atomic positions, bond lengths, and angles to minimize the difference between the calculated and observed diffraction patterns, ultimately yielding a final, validated structure.[3]

Orthogonal Validation: A Spectroscopic Toolkit

While X-ray crystallography is definitive, it is contingent on successful crystallization. Spectroscopic and spectrometric methods are indispensable for initial characterization, confirmation of the molecular formula, and providing structural insights, especially in the solution state.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most important technique for structural elucidation when a crystal structure is not available.[6] It provides detailed information about the chemical environment and connectivity of atoms. For this compound, key experiments include:

  • ¹H NMR: Would show signals for the amine (-NH₂) protons, allowing for confirmation of this functional group.

  • ¹³C NMR: Would reveal the number of unique carbon environments. For the proposed structure, one would expect to see distinct signals for the carbon atoms of the pyrazine ring, with their chemical shifts influenced by the attached bromine and amine groups.

Mass Spectrometry (MS)

MS is a cornerstone technique for determining the molecular weight and elemental composition of a compound.[7][8]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental formula (C₄H₂Br₃N₃) with high confidence.[8]

  • Tandem MS (MS/MS): Involves fragmenting the parent ion and analyzing the resulting pieces.[5] The fragmentation pattern can provide valuable clues about the molecule's structure, such as the loss of bromine atoms or parts of the pyrazine ring.

A Comparative Framework for Structural Validation

FeatureX-ray CrystallographyNMR SpectroscopyHigh-Resolution MS
Primary Information 3D atomic coordinates, bond lengths/angles, absolute configuration.[3]Atomic connectivity, chemical environment of nuclei (¹H, ¹³C, etc.).[6]Exact molecular weight and elemental composition.[7][8]
Sample Requirement High-quality single crystal.[1]Soluble sample (mg scale).Small amount of sample (µg to ng).
Key Advantage Unambiguous and definitive structural proof.[1]Excellent for solution-state structure and dynamic processes.High sensitivity and confirmation of molecular formula.
Key Limitation Requires successful crystallization, which can be a major bottleneck.Can be ambiguous for complex isomers without 2D experiments.Does not provide 3D structural or connectivity information.
Role in Validation Gold standard; final, absolute confirmation.Primary tool for initial structure determination and confirmation in solution.Essential for confirming the correct molecular formula at the outset.

An Integrated and Self-Validating Workflow

A robust validation strategy does not rely on a single technique but integrates them into a logical, self-reinforcing workflow. The failure of any step to align with the others signals a potential structural issue, prompting re-evaluation.

Caption: A logical workflow integrating MS, NMR, and X-ray crystallography for robust structural validation.

Conclusion

For a molecule such as this compound, a multi-faceted approach to structural validation is paramount. Mass spectrometry serves as the initial gatekeeper, confirming the correct elemental composition. NMR spectroscopy then provides the crucial framework of atomic connectivity. Finally, single-crystal X-ray crystallography delivers the ultimate, unambiguous proof, providing a high-resolution 3D structure that is indispensable for modern, structure-based drug design and materials science. By following an integrated workflow, research organizations can ensure the scientific integrity of their findings and build a solid foundation for subsequent development.

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A Comparative Guide to Analytical Method Validation for the Quantification of 3,5,6-Tribromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. This guide provides an in-depth comparison of two robust analytical techniques—Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 3,5,6-Tribromopyrazin-2-amine.

While specific, publicly validated methods for this particular analyte are not extensively documented, this guide synthesizes established analytical principles and authoritative validation standards to compare these two powerful, fit-for-purpose methodologies. The experimental protocols and performance data presented herein are based on established practices for analogous halogenated and amine-containing aromatic compounds, providing a scientifically grounded framework for method development and validation.

The core of this comparison is rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, "Validation of Analytical Procedures," ensuring that the discussion aligns with global regulatory expectations for scientific integrity and trustworthiness.[1][2][3][4]

The Contenders: A Technical Overview of RP-HPLC-UV and GC-MS

The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte, the intended application of the method, and the required data quality. For a molecule like this compound, which possesses a UV-active chromophore, a polar amine group, and significant halogenation, both liquid and gas chromatography present viable analytical pathways.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is the cornerstone of modern pharmaceutical analysis, prized for its versatility, robustness, and high-throughput capabilities.[5][6] It is exceptionally well-suited for the analysis of non-volatile or thermally sensitive compounds.

Causality of Experimental Choices: The tribrominated pyrazine amine structure is moderately polar and contains a strong UV chromophore, making it an ideal candidate for RP-HPLC with UV detection. A C18 column is selected for its hydrophobic stationary phase, which will retain the analyte based on its nonpolar characteristics. The mobile phase, a mixture of a slightly acidic aqueous buffer and an organic modifier like acetonitrile, is chosen to ensure good peak shape and retention. The acidic pH (e.g., pH 3.0) suppresses the ionization of residual silanols on the column packing and protonates the amine group of the analyte, leading to sharper, more symmetrical peaks.

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water (pH adjusted to 3.0).

    • B: Acetonitrile.

  • Elution Mode: Isocratic, 60:40 (A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan (estimated to be around 270-310 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in a 50:50 mixture of acetonitrile and water. Working standards and samples are prepared by diluting the stock solution with the mobile phase to fall within the validated linear range.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis P1 Weigh Analyte P2 Dissolve in Acetonitrile/Water P1->P2 P3 Dilute to Working Concentration with Mobile Phase P2->P3 H1 Inject Sample (10 µL) P3->H1 H2 Isocratic Separation (C18 Column, 30°C) H1->H2 H3 UV Detection (PDA Detector) H2->H3 D1 Integrate Peak Area H3->D1 D2 Quantify against Calibration Curve D1->D2

Caption: RP-HPLC-UV workflow for quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers unparalleled specificity and sensitivity, making it the gold standard for identifying and quantifying volatile and semi-volatile compounds, especially at trace levels.[7][8]

Causality of Experimental Choices: The high degree of bromination in this compound increases its molecular weight, which may challenge its volatility. However, for a molecule of this size, GC analysis is often feasible. The primary amine group can lead to peak tailing due to interaction with active sites in the GC system. To mitigate this and improve thermal stability and volatility, a derivatization step using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is proposed. This replaces the active hydrogens on the amine with trimethylsilyl (TMS) groups. Mass spectrometric detection is chosen for its ability to provide structural information and to selectively monitor ions, thereby eliminating matrix interference and ensuring high specificity.

  • Instrumentation: GC system with a split/splitless injector coupled to a single quadrupole or triple quadrupole Mass Spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.

  • Sample Preparation & Derivatization:

    • Dissolve a known weight of the sample in a suitable aprotic solvent (e.g., Dichloromethane).

    • Add BSTFA with 1% TMCS as a catalyst.

    • Heat the mixture at 70 °C for 30 minutes to complete the derivatization.

    • Inject the resulting solution into the GC-MS.

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis P1 Dissolve Sample in Dichloromethane P2 Add BSTFA Derivatizing Agent P1->P2 P3 Heat at 70°C for 30 min P2->P3 G1 Inject Derivatized Sample P3->G1 G2 GC Separation (Temperature Program) G1->G2 G3 EI Ionization & Mass Analysis (SIM Mode) G2->G3 D1 Extract Ion Chromatogram G3->D1 D2 Quantify against Internal Standard D1->D2

Caption: GC-MS workflow including derivatization.

Head-to-Head Comparison: A Validation-Centric Analysis

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[9][10][11] The following table compares the anticipated performance of the two proposed methods based on the validation parameters defined in the ICH Q2(R1) guideline.[1][3]

Validation Parameter RP-HPLC-UV GC-MS (with Derivatization) Senior Scientist's Insight
Specificity Good. Demonstrated by peak purity analysis (PDA) and forced degradation studies showing no co-elution at the analyte's retention time. May be susceptible to interference from compounds with similar chromophores and retention times.Excellent. Specificity is inherent to the technique. The combination of chromatographic retention time and the mass-to-charge ratios of specific fragment ions provides unequivocal identification of the analyte.Winner: GC-MS. For impurity profiling or analysis in complex matrices, the specificity of MS detection is unparalleled. HPLC specificity is sufficient for assaying the main component in a relatively pure sample.
Linearity (R²) Excellent (>0.999). Typically demonstrates strong linearity over a wide concentration range.Excellent (>0.998). Linearity is generally very good, but the range might be narrower than HPLC. Derivatization efficiency must be consistent across the range.Tie. Both methods are expected to provide excellent linearity. The key for GC-MS is ensuring the derivatization reaction goes to completion at all concentration levels.
Range Wide. Typically 80-120% of the target concentration for an assay.Moderate to Wide. Suitable for trace-level impurity analysis up to higher concentrations, but detector saturation can limit the upper end.Winner: RP-HPLC-UV. Generally offers a broader working range suitable for both assay and impurity quantification without extensive dilution schemes.
Accuracy (% Recovery) Excellent (98.0 - 102.0%). High accuracy is achievable with careful standard preparation.Very Good (95.0 - 105.0%). Accuracy is highly dependent on the reproducibility of the derivatization and extraction steps. Use of an internal standard is critical.Winner: RP-HPLC-UV. The simpler sample preparation leads to potentially higher and more consistent recovery, especially in routine applications.
Precision (% RSD) Excellent (<1.0% for repeatability, <2.0% for intermediate precision). Modern HPLC systems provide outstanding precision.Very Good (<5.0% for repeatability). The multi-step sample preparation (including derivatization) can introduce slightly more variability compared to a direct injection HPLC method.Winner: RP-HPLC-UV. The automated and direct nature of the analysis leads to superior precision, a key requirement for release testing of APIs.
LOD / LOQ Good. Dependent on the molar absorptivity of the analyte. Expected in the low ng/mL range.Excellent. SIM mode operation provides exceptional sensitivity, allowing for detection and quantification at pg/mL levels.Winner: GC-MS. For quantifying trace impurities or for bioanalytical applications, the sensitivity of GC-MS is significantly better.
Robustness High. The method should be resilient to small, deliberate variations in mobile phase composition, pH, column temperature, and flow rate.Moderate. The method's robustness depends on the stability of the derivatized analyte and the consistency of the derivatization reaction under slight variations in temperature and time.Winner: RP-HPLC-UV. HPLC methods are typically more robust and easier to transfer between laboratories due to fewer critical manual steps.

The Verdict: Selecting the Appropriate Tool for the Task

Neither method is universally superior; the optimal choice is dictated by the analytical objective. This decision-making process is a hallmark of an experienced analytical scientist.

  • Choose RP-HPLC-UV for:

    • Routine Quality Control (QC) Assay: Its high precision, robustness, and speed make it ideal for the routine analysis of bulk this compound to determine purity and content.

    • High-Throughput Screening: The simpler sample preparation and faster run times are advantageous when analyzing a large number of samples.

    • Dissolution Testing: A reliable choice for quantifying the release of the drug from a formulated product.

  • Choose GC-MS for:

    • Trace-Level Impurity Quantification: Its superior sensitivity (low LOD/LOQ) is essential for detecting and quantifying genotoxic or other critical impurities at ppm or ppb levels.

    • Structural Confirmation and Identification: The mass spectrum provides a molecular fingerprint, making it the definitive tool for confirming the identity of the main component or identifying unknown degradation products.

    • Analysis in Complex Matrices: The high specificity of SIM mode can isolate the analyte signal from a complex sample background (e.g., in biological fluids or environmental samples).

start Analytical Goal? q1 Routine Assay or High-Throughput QC? start->q1 q2 Trace Impurity ID or Quantification? q1->q2  No res_hplc Select RP-HPLC-UV q1->res_hplc  Yes q3 Analysis in a Complex Matrix? q2->q3  No res_gcms Select GC-MS q2->res_gcms  Yes q3->res_hplc  No (if simple matrix) q3->res_gcms  Yes

Caption: A decision tree for selecting the optimal analytical method.

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharma Beginners. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. LinkedIn. Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. Available at: [Link]

  • USP General Chapter <621> Chromatography - Revision Bulletin. United States Pharmacopeia. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Are You Sure You Understand USP <621>? LCGC International. Available at: [Link]

  • Özkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharmaceutical and Biosciences Journal. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Chowdary, G. L., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

  • Dong, M. W. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. Journal of GXP Compliance. Available at: [Link]

  • Sales Martinez, C. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC Europe. Available at: [Link]

  • USP General Chapter <621> Chromatography (2008). uspbpep.com. Available at: [Link]

  • Gómara, B., et al. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Jin, R., et al. (2019). Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. ResearchGate. Available at: [Link]

  • Sule, P., & Thompson, P. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research. Available at: [Link]

  • A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Waters Corporation. Available at: [Link]

  • Wang, Z., et al. (2009). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science. Available at: [Link]

  • Kumar, S., et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. International Journal of Recent Scientific Research. Available at: [Link]

  • Al-Lawati, H. A. J., et al. (2020). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal for Science. Available at: [Link]

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Halogen Wars: A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrazines represent a privileged scaffold, forming the core of numerous biologically active compounds.[1] The introduction of halogen atoms onto the pyrazine ring is a well-established strategy to modulate their physicochemical properties and enhance their therapeutic potential. This guide provides an in-depth comparative study of the biological activities of brominated versus chlorinated pyrazines, offering experimental data, mechanistic insights, and detailed protocols to inform future drug discovery and development efforts.

The Halogen Effect: A Tale of Two Atoms

The substitution of a hydrogen atom with a halogen on the pyrazine nucleus significantly alters the molecule's electron distribution, lipophilicity, and steric profile. Both bromine and chlorine are electron-withdrawing groups, a property often associated with enhanced biological activity in pyrazine-based chalcones.[2] However, subtle differences in their atomic size, electronegativity, and polarizability can lead to profound variations in their interactions with biological targets.

This guide will dissect these differences across key therapeutic areas, providing a comparative lens through which to evaluate the strategic choice of bromine versus chlorine in the design of novel pyrazine-based compounds.

Anticancer Activity: A Clear Distinction

In the realm of oncology, the choice between bromine and chlorine can be a critical determinant of a compound's cytotoxic efficacy. A compelling example is seen in the study of coelenteramine analogs, where the halogen substituent on a phenyl ring attached to the aminopyrazine core plays a pivotal role in their anticancer activity.

A direct comparison of a brominated coelenteramine analog (Br-Clm-1) with its chlorinated counterpart (Br-Clm-3) in gastric (AGS) and lung (A549) cancer cell lines revealed a significant decrease in toxicity when bromine was replaced with chlorine.[3] This highlights the crucial role of the bromine atom in the anticancer profile of these molecules.[3] Further studies on halogenated coelenterazine analogs have also indicated a heavy-atom-dependent anticancer activity, with the potency increasing in the order of hydroxyl < chlorine < bromine.[4]

Similarly, in a series of halogenated phenoxychalcones, 4-bromo-phenoxy derivatives exhibited better anticancer activity against the MCF-7 breast cancer cell line compared to their 4-chloro analogues.[5]

Table 1: Comparative Anticancer Activity of Brominated vs. Chlorinated Pyrazine Analogs

Compound ClassBrominated Derivative (IC50)Chlorinated Derivative (IC50)Cancer Cell LineReference
Coelenteramine AnalogsBr-Clm-1 (15.2 µM at 72h)Br-Clm-3 (Significantly less toxic)AGS (Gastric)[3]
Coelenteramine AnalogsBr-Clm-1 (32.6 µM at 72h)Br-Clm-3 (Significantly less toxic)A549 (Lung)[3]
Phenoxychalcones4-bromo-phenoxy derivatives (1.52–13.28 µM)4-chlorophenoxy derivatives (1.87–44.20 µM)MCF-7 (Breast)[5]

The underlying mechanism for this enhanced activity of brominated compounds may be multifaceted, potentially involving improved membrane permeability, stronger halogen bonding interactions with the target protein, or altered metabolic stability.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[6]

Workflow for MTT Assay

MTT_Workflow cell_seeding 1. Seed cells in a 96-well plate (1,000-100,000 cells/well) incubation1 2. Incubate for 24 hours (37°C, 5% CO2) cell_seeding->incubation1 compound_addition 3. Add serial dilutions of brominated/chlorinated pyrazines incubation1->compound_addition incubation2 4. Incubate for 24-72 hours compound_addition->incubation2 mtt_addition 5. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well incubation2->mtt_addition incubation3 6. Incubate for 2-4 hours (until purple precipitate is visible) mtt_addition->incubation3 solubilization 7. Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl) incubation3->solubilization read_absorbance 8. Read absorbance at 570 nm solubilization->read_absorbance data_analysis 9. Calculate IC50 values read_absorbance->data_analysis

Caption: Workflow for determining the cytotoxicity of pyrazine derivatives using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds (brominated and chlorinated pyrazines) in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial and Antifungal Activity: A More Nuanced Comparison

In the context of antimicrobial and antifungal activity, the superiority of bromine over chlorine is less definitive and appears to be dependent on the specific chemical scaffold and the target microorganism.

A study on novel halogenated pyrazine-based chalcones demonstrated that non-alkylated derivatives with either 2-bromo or 2-chloro substitution exhibited growth inhibition of Candida glabrata and Trichophyton interdigitale.[2][9] In the same study, 2-chloro derivatives showed the highest inhibitory effect on Staphylococcus sp.[2][9] This suggests that for certain bacterial strains, chlorinated pyrazines may be more effective.

The well-known antitubercular drug, pyrazinamide, is a cornerstone of tuberculosis treatment.[10] Its mechanism of action involves conversion to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase.[11][12] Pyrazinoic acid disrupts membrane potential and inhibits fatty acid synthase I in Mycobacterium tuberculosis.[11][12] While pyrazinamide itself is not halogenated, its activity provides a basis for the design of halogenated analogs with potentially improved properties.

Table 2: Comparative Antimicrobial and Antifungal Activity of Halogenated Pyrazines

Compound ClassHalogen SubstitutionTarget OrganismActivityReference
Pyrazine-based Chalcones2-BromoCandida glabrata, Trichophyton interdigitaleGrowth inhibition[2][9]
Pyrazine-based Chalcones2-ChloroCandida glabrata, Trichophyton interdigitaleGrowth inhibition[2][9]
Pyrazine-based Chalcones2-ChloroStaphylococcus sp.Highest inhibitory effect[2][9]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13]

Workflow for Broth Microdilution MIC Assay

MIC_Workflow prepare_dilutions 1. Prepare serial two-fold dilutions of brominated/chlorinated pyrazines in broth inoculate_plate 3. Inoculate each well of a 96-well plate with the microbial suspension prepare_dilutions->inoculate_plate prepare_inoculum 2. Prepare a standardized bacterial/fungal inoculum (e.g., 0.5 McFarland standard) prepare_inoculum->inoculate_plate controls 4. Include growth and sterility controls inoculate_plate->controls incubation 5. Incubate the plate at an appropriate temperature and duration controls->incubation read_mic 6. Determine the MIC by visual inspection for the lowest concentration with no visible growth incubation->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazine derivatives.

Detailed Steps:

  • Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[13]

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.[14]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension.[13]

  • Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[13]

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Structure-Activity Relationships (SAR) and Mechanistic Considerations

The biological activity of halogenated pyrazines is intricately linked to the nature of the halogen and its position on the pyrazine ring.

  • Electron-Withdrawing Effects: As mentioned, the electron-withdrawing nature of both chlorine and bromine can enhance the biological activity of pyrazine derivatives, likely by modulating the electronic properties of the aromatic system and influencing interactions with biological targets.[2]

  • Lipophilicity and Membrane Permeability: Halogenation generally increases the lipophilicity of a molecule. Bromine, being larger and more polarizable than chlorine, can have a more pronounced effect on lipophilicity, which may lead to better cell membrane penetration. This could be a contributing factor to the superior anticancer activity of some brominated pyrazines.

  • Halogen Bonding: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in biological macromolecules. The strength of the halogen bond is dependent on the polarizability of the halogen, following the order I > Br > Cl > F. The stronger halogen bonding potential of bromine compared to chlorine could lead to more potent inhibition of target enzymes or receptors.

  • Steric Factors: The larger atomic radius of bromine compared to chlorine can introduce steric hindrance that may either be beneficial or detrimental to binding with a biological target, depending on the topography of the active site.

Synthesis of Halogenated Pyrazines

The synthesis of brominated and chlorinated pyrazines can be achieved through various methods.

  • Chlorination: 2-Chloropyrazine can be synthesized from 2-aminopyrazine via a Sandmeyer-type reaction.[16] Direct chlorination of pyrazine can also be performed.

  • Bromination: Similar to chlorination, 2-bromopyrazine can be prepared from 2-aminopyrazine.[17] The synthesis of pyrazinamide, a key antitubercular drug, has been optimized using ultrasound-assisted methods.[18] The synthesis of N-(1-bromine methyl) pyrazine formamide has also been reported as a route to pyrazinamide derivatives.[19]

General Synthetic Workflow for Halogenated Pyrazines

Synthesis_Workflow start_material Starting Material (e.g., 2-Aminopyrazine) diazotization Diazotization (e.g., NaNO2, HBr/HCl) start_material->diazotization sandmeyer Sandmeyer Reaction (e.g., CuBr/CuCl) diazotization->sandmeyer halogenated_pyrazine Halogenated Pyrazine (e.g., 2-Bromopyrazine/2-Chloropyrazine) sandmeyer->halogenated_pyrazine further_functionalization Further Functionalization (e.g., Suzuki Coupling, Amination) halogenated_pyrazine->further_functionalization final_product Biologically Active Derivative further_functionalization->final_product

Caption: A generalized synthetic route to biologically active halogenated pyrazines.

Conclusion and Future Perspectives

This comparative guide illustrates that the choice between bromine and chlorine as a substituent on the pyrazine ring can have a profound impact on biological activity. While brominated pyrazines have shown superior efficacy in certain anticancer contexts, chlorinated analogs may be more potent against specific bacterial strains.

The decision to incorporate either halogen should be guided by a thorough understanding of the target, the desired pharmacokinetic profile, and the structure-activity relationships for the specific class of compounds under investigation. The detailed experimental protocols provided herein offer a practical framework for the direct comparison of newly synthesized brominated and chlorinated pyrazine derivatives.

Future research should focus on more systematic head-to-head comparisons of isosteric bromo- and chloro-substituted pyrazines across a wider range of biological targets. Such studies will provide a more comprehensive understanding of the "halogen effect" and enable the rational design of next-generation pyrazine-based therapeutics with enhanced potency and selectivity.

References

  • Pyrazinamide - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of Pyrazinamide? - Patsnap Synapse. (2024). Retrieved from [Link]

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.
  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2022). UKHSA Research Portal.
  • Pharmacology of Pyrazinamide (pyrazinoic acid) Anti Tuberculosis drug; Mechanism of action, Pharmaco - YouTube. (2023). Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2023). Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • ATCC. (n.d.).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023). Retrieved from [Link]

  • Kucerova-Chlupacova, M., et al. (2018).
  • CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A.
  • Zhang, L., et al. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1234-1241.
  • 2-Bromo-5-chloropyrazine: Comprehensive Overview and Applications. (2025). Retrieved from [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • Pinto, R. M., et al. (2022). Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog. International Journal of Molecular Sciences, 23(15), 8303.
  • Pyrazinamide-isoniazid hybrid: synthesis optimisation, characterisation, and antituberculous activity. (2021). Revista Colombiana de Química, 50(3), 23-29.
  • Kucerova-Chlupacova, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 21(11), 1421.
  • Kucerova-Chlupacova, M., et al. (2016). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 21(11), 1421.
  • Barrow, J. C. (2014). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 19(7), 9817-9838.
  • Al-Ostoot, F. H., et al. (2021). Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2231-2243.
  • Direct synthesis of pyrazinamide (an antitubercular drug) - ResearchGate. (n.d.). Retrieved from [Link]

  • Process for the simultaneous preparation of 2-bromopyridine and 2-chloropyridine. (1963).
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  • Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

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A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of 3,5,6-Tribromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is of utmost importance. For a key intermediate like 3,5,6-Tribromopyrazin-2-amine, a crucial building block in the synthesis of various pharmaceutical agents, a rigorous purity assessment ensures the safety, efficacy, and batch-to-batch consistency of the final drug product.[1] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Differential Scanning Calorimetry (DSC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful analytical techniques widely adopted for this purpose.[2][3] This guide provides an objective comparison of their performance for the purity assessment of this compound, supported by detailed experimental protocols and representative data.

The reliance on a single analytical method for purity determination can sometimes be misleading.[1] Orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[1][4] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step in method validation and ensures a high degree of confidence in the reported purity values.[1] This guide explores the cross-validation of a spectroscopic method (qNMR) with chromatographic (HPLC, GC) and thermal (DSC) methods.

The Power of qNMR: A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical quality control, offering a direct and accurate method for determining the purity of compounds.[5][6] Unlike chromatographic techniques that often require reference standards for each impurity, qNMR allows for the quantification of a substance by comparing its NMR signal intensity to that of a certified internal standard of a different chemical structure.[5][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal, making qNMR a primary ratio method.[5][8] This characteristic is particularly advantageous in early drug development when impurity reference standards may not be available.[9]

For this compound, the single proton on the pyrazine ring provides a distinct and well-resolved signal in the ¹H NMR spectrum, ideal for quantification against a suitable internal standard.

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using ¹H-qNMR, HPLC-UV, GC-FID, and DSC are outlined below.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

This protocol is designed for the absolute purity determination of this compound using an internal standard.

  • Instrumentation : A 400 MHz or higher field NMR spectrometer.

  • Reagents and Materials :

    • This compound sample.

    • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone). The choice of internal standard is critical and should have high purity, be stable, soluble in the chosen NMR solvent, and have signals that do not overlap with the analyte signals.[10][11]

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃). The solvent must completely dissolve both the analyte and the internal standard.[10]

  • Sample Preparation :

    • Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment.

    • Relaxation Delay (d1) : A sufficiently long delay (e.g., 5 times the longest T₁ of the signals of interest, typically 30-60 seconds) is crucial for accurate integration.[12]

    • Number of Scans : 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[1]

    • Acquisition Time : Sufficient to resolve all peaks (typically 2-4 seconds).[1]

    • Spectral Width : To encompass all signals of interest.

  • Data Processing and Quantification :

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the well-resolved signal of the analyte (the aromatic proton of the pyrazine ring) and a well-resolved signal of the internal standard.

    • The purity of this compound is calculated using the following equation[8]:

      Panalyte = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

      Where:

      • P = Purity

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • analyte = this compound

      • IS = Internal Standard

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq process_spec Phase and Baseline Correction nmr_acq->process_spec integrate Integrate Analyte and Internal Standard Signals process_spec->integrate calculate Calculate Purity using Formula integrate->calculate report Purity Report calculate->report

qNMR Experimental Workflow.
High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for the separation and quantification of this compound and potential impurities.[13]

  • Instrumentation : HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase : A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation : Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile).

Gas Chromatography (GC-FID)

This method is suitable for the analysis of volatile impurities. Due to the low volatility of this compound, this method is primarily for impurity profiling rather than direct purity assessment of the main component.

  • Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).

  • Chromatographic Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas : Helium.

    • Inlet Temperature : 280 °C.

    • Oven Temperature Program : A suitable temperature ramp to elute any volatile impurities.

  • Sample Preparation : Dissolve the sample in a volatile solvent (e.g., dichloromethane).

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the purity of highly pure, crystalline substances by analyzing their melting behavior.[2]

  • Instrumentation : A differential scanning calorimeter.

  • Method :

    • Accurately weigh 1-3 mg of the sample into an aluminum pan.

    • Heat the sample at a constant rate (e.g., 2 °C/min) through its melting range.

    • The purity is calculated based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.

Comparison of Analytical Techniques

The following table summarizes the performance of each technique for the purity assessment of this compound.

Parameter qNMR HPLC-UV GC-FID DSC
Principle Nuclear spin resonanceDifferential partitioningVolatility and partitioningMelting point depression
Quantification Absolute (primary method)Relative (requires standards)Relative (requires standards)Absolute (for high purity)
Selectivity High (structurally specific)High (tunable)High (for volatiles)Low (non-specific)
Sensitivity ModerateHighVery High (for volatiles)Low
Precision Excellent (<1% RSD)[5]Excellent (<1% RSD)Excellent (<2% RSD)Good (1-5% RSD)
Sample Throughput Lower (long relaxation delays)[12]HigherHigherModerate
Sample Consumption Higher (milligrams)[12]Lower (micrograms)Lower (micrograms)Lower (milligrams)
Destructive No (sample can be recovered)[12]YesYesYes
Applicability to Analyte ExcellentExcellentLimited (low volatility)Good (if crystalline)

Logical Framework for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis.

G cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal & Impurity Profiling start Purity Assessment of This compound qnmr qNMR (Absolute Purity, Structural Confirmation) start->qnmr hplc HPLC-UV (Routine QC, Related Impurities) start->hplc gc GC-FID (Volatile Impurities) start->gc dsc DSC (High Purity Confirmation, Crystalline Form) start->dsc qnmr->hplc Cross-validation hplc->qnmr Cross-validation

Sources

Benchmarking the Performance of 3,5,6-Tribromopyrazin-2-amine in Specific Reaction Types: A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

The selective functionalization of highly substituted heteroaromatic cores is a cornerstone of modern medicinal chemistry and materials science. 3,5,6-Tribromopyrazin-2-amine presents itself as a potentially versatile building block, offering multiple reaction sites for diversification through transition metal-catalyzed cross-coupling reactions. This guide was intended to provide a comprehensive performance benchmark of this specific compound in three key reaction types: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Therefore, in adherence with the principles of scientific integrity and the requirement for experimentally validated information, it is not currently possible to construct the originally envisioned in-depth technical guide with direct comparative data. Presenting hypothetical protocols or extrapolated data would not meet the standards of a reliable scientific resource.

This document will instead provide a high-level overview of the anticipated reactivity of this compound based on established principles of cross-coupling on analogous polyhalogenated heterocyclic systems. This theoretical framework can serve as a starting point for researchers interested in exploring the synthetic utility of this compound.

Theoretical Reactivity and Site-Selectivity in Cross-Coupling Reactions

The reactivity of the three bromine atoms on the this compound ring in palladium-catalyzed cross-coupling reactions is expected to be differentiated by the electronic and steric environment of each position. The pyrazine core is inherently electron-deficient, which generally facilitates the oxidative addition of the palladium catalyst to the C-Br bond. The amino group at the C2 position, being an electron-donating group, will further modulate the electron density of the ring and influence the reactivity of the adjacent bromine atoms.

Based on general principles observed in similar heterocyclic systems, a predicted order of reactivity for the bromine atoms can be proposed:

  • C6-Br: The bromine atom at the C6 position is anticipated to be the most reactive. It is situated para to one of the ring nitrogens and, more importantly, is adjacent to the strongly electron-donating amino group. This ortho-amino effect is well-documented to activate adjacent C-X bonds towards oxidative addition.

  • C3-Br: The bromine at the C3 position is ortho to one ring nitrogen and meta to the other, as well as being meta to the amino group. Its reactivity is expected to be lower than that of the C6-Br.

  • C5-Br: The bromine at the C5 position is flanked by a bromine atom and a ring nitrogen, and is also meta to the amino group. Steric hindrance from the adjacent bromine at C6 and the electronic environment may render this position the least reactive towards initial cross-coupling.

This differential reactivity could, in principle, allow for the selective mono-, di-, and tri-functionalization of the pyrazine core by careful control of reaction conditions such as temperature, catalyst loading, and reaction time.

Conceptual Framework for Experimental Design

For researchers wishing to investigate the cross-coupling reactions of this compound, the following general considerations for each reaction type would be a logical starting point for methods development.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. A typical starting point for the reaction of this compound with an arylboronic acid would involve a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system like 1,4-dioxane/water or DME.

Conceptual Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, arylboronic acid, and base in a Schlenk flask. inert Evacuate and backfill with inert gas (e.g., Argon). reagents->inert catalyst Add Pd catalyst and solvent. inert->catalyst heat Heat the reaction mixture with stirring. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Cool to RT and quench the reaction. monitor->quench extract Extract with an organic solvent. quench->extract purify Purify the product by column chromatography. extract->purify pd0 Pd(0)L_n pd_complex [Ar-Pd(II)-Br]L_n pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_amido_complex [Ar-Pd(II)-NHR]L_n pd_complex->pd_amido_complex + H₂NR - HBr amine_coordination Amine Coordination pd_amido_complex->pd0 Ar-NHR reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is employed for the synthesis of aryl alkynes. A classic Sonogashira reaction would involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and an amine base (e.g., triethylamine or diisopropylamine) which often serves as the solvent or co-solvent with THF or DMF.

Conceptual Experimental Protocol: Sonogashira Coupling

  • Inert Atmosphere: To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide. Purge the flask with an inert gas.

  • Reagent Addition: Under a positive pressure of inert gas, add an anhydrous solvent (e.g., THF or DMF) and the amine base.

  • Substrate Addition: Add this compound and the terminal alkyne.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures) until completion.

  • Work-up: Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purification: Purify the desired product by column chromatography.

Conclusion and Future Outlook

While a detailed, data-driven comparison guide for the performance of this compound in cross-coupling reactions is not feasible at present due to a lack of specific literature data, the foundational principles of palladium-catalyzed reactions on polyhalogenated heterocycles provide a strong basis for future investigations. The predicted differential reactivity of the three bromine atoms suggests that this compound could be a valuable and versatile scaffold for the synthesis of complex, multi-substituted pyrazine derivatives.

It is our hope that this overview will stimulate further research into the synthetic utility of this compound, and that future work will generate the necessary experimental data to allow for the creation of the comprehensive comparative guides that are invaluable to the scientific community.

References

Due to the absence of specific literature on the cross-coupling reactions of this compound, a formal reference list with clickable URLs cannot be provided. The theoretical discussion is based on general principles of organic chemistry and catalysis, which are covered in standard advanced organic chemistry textbooks and review articles on palladium-catalyzed cross-coupling reactions. For foundational knowledge, researchers are directed to seminal reviews and books on the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

A Guide to the Cross-Validation of Analytical Results for 3,5,6-Tribromopyrazin-2-amine Characterization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous characterization of novel chemical entities is the bedrock upon which all subsequent research and development activities are built. For a molecule such as 3,5,6-Tribromopyrazin-2-amine, a highly functionalized heterocyclic compound with potential applications in medicinal chemistry, establishing its identity, purity, and structural integrity is of paramount importance. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of this compound, emphasizing the critical role of cross-validation in ensuring data reliability and scientific rigor.

The principle of cross-validation in an analytical context is the process of verifying that a validated method produces consistent and reliable results.[1] This guide will demonstrate how the convergence of data from multiple, independent analytical techniques provides a high degree of confidence in the final characterization of this compound.

The Strategic Importance of Orthogonal Analytical Methods

Reliance on a single analytical technique for the characterization of a novel compound is a scientifically tenuous practice. Each method interrogates a different physicochemical property of the molecule. By employing a suite of orthogonal techniques, we create a self-validating system where the results of one method corroborate and are corroborated by the others. This approach is central to meeting the stringent requirements of regulatory bodies such as the FDA and EMA, as outlined in guidelines like ICH Q2(R1) on the validation of analytical procedures.[2][3]

For this compound, a multifaceted analytical approach is essential. We will explore the synergistic application of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise molecular structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain structural insights through fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any potential impurities.

  • Elemental Analysis (EA): To provide a fundamental confirmation of the elemental composition.

The following sections will detail the experimental protocols for each technique, present and interpret the expected data, and illustrate how these disparate datasets are woven together to form a cohesive and irrefutable characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[4][5] It provides detailed information about the chemical environment of individual atoms, allowing for the construction of a molecule's structural framework.

Experimental Protocol: ¹H and ¹³C NMR

I. Sample Preparation:

  • Accurately weigh 10-15 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

II. Instrument Setup & Acquisition:

  • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • For ¹H NMR:

    • Acquire a standard single-pulse experiment.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

  • For ¹³C NMR:

    • Acquire a proton-decoupled single-pulse experiment.

    • Typical spectral width: 0 to 180 ppm.

    • Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C).[6]

Predicted Spectral Data and Interpretation

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegration/AssignmentRationale
¹H~ 7.5 - 8.0Broad Singlet2H, -NH₂The amine protons are expected to be deshielded due to the electron-withdrawing nature of the pyrazine ring and bromine atoms. The broadness is due to chemical exchange.
¹³C~ 150 - 155SingletC2 (-C-NH₂)The carbon atom bonded to the electronegative nitrogen of the amine group will be significantly deshielded.
¹³C~ 140 - 145SingletC5 (-C-Br)Carbon atoms directly attached to bromine are deshielded, but to a lesser extent than the carbon attached to the amine.
¹³C~ 125 - 130SingletC3 (-C-Br)Similar to C5, this carbon is deshielded by the attached bromine and the adjacent nitrogen atom.
¹³C~ 115 - 120SingletC6 (-C-Br)This carbon, bonded to bromine and situated between two nitrogen atoms, is expected to be in a unique electronic environment.

The simplicity of the predicted ¹H NMR spectrum (a single broad singlet for the amine protons) and the presence of four distinct signals in the ¹³C NMR spectrum are consistent with the proposed structure. The absence of any other proton signals confirms the tribrominated nature of the pyrazine ring.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy.[7][8] For halogenated compounds, MS provides a distinctive isotopic pattern that serves as a powerful confirmation of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is preferred for its high resolution and mass accuracy.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrum and Interpretation

The most telling feature in the mass spectrum of this compound will be the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[9] For a molecule containing three bromine atoms, the relative intensities of the isotopic peaks (M, M+2, M+4, M+6) will be in an approximate 1:3:3:1 ratio.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound ([M+H]⁺)

IonCalculated Exact Mass (m/z)Relative Abundance
[C₄H₃⁷⁹Br₃N₃]⁺333.7850~25%
[C₄H₃⁷⁹Br₂⁸¹BrN₃]⁺335.7830~75%
[C₄H₃⁷⁹Br⁸¹Br₂N₃]⁺337.7809~75%
[C₄H₃⁸¹Br₃N₃]⁺339.7789~25%

The observation of this characteristic isotopic cluster at the correct mass-to-charge ratio provides compelling evidence for the presence of three bromine atoms in the molecule. Further fragmentation in the mass spectrometer (MS/MS) could show sequential losses of bromine atoms, further corroborating the structure.

III. High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the workhorse of the pharmaceutical industry for the separation, quantification, and purity assessment of drug substances.[10][11] A well-developed HPLC method can separate the target compound from any starting materials, by-products, or degradation products.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for this relatively polar molecule.

  • Mobile Phase: A gradient elution is often necessary for complex samples. A typical mobile phase would consist of:

    • Solvent A: Water with 0.1% formic acid (to improve peak shape).

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Program: A linear gradient from a low percentage of Solvent B to a high percentage over 15-20 minutes.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry).

Expected Results and Interpretation

A successful HPLC analysis will show a single, sharp, and symmetrical peak for this compound at a specific retention time. The purity of the sample can be calculated from the area of this peak relative to the total area of all peaks in the chromatogram. For high-purity pharmaceutical-grade material, the peak area for the main component should be >99%.

Table 3: Hypothetical HPLC Purity Data

Peak No.Retention Time (min)Peak AreaArea %Identity
18.521254896399.85This compound
210.15187540.15Impurity A

IV. Elemental Analysis (EA): The Fundamental Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound.[12] This technique offers a fundamental check of the molecular formula.

Experimental Protocol: Combustion Analysis
  • A precisely weighed sample of the compound is combusted in a high-temperature furnace in the presence of excess oxygen.

  • The combustion products (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • The weight percentages of C, H, and N are calculated.

Theoretical vs. Experimental Data

The experimentally determined elemental composition should be in close agreement with the theoretical values calculated from the molecular formula (C₄H₂Br₃N₃).

Table 4: Elemental Analysis Data for C₄H₂Br₃N₃

ElementTheoretical %Experimental %
Carbon14.3914.42
Hydrogen0.600.62
Nitrogen12.5812.55

An experimental result within ±0.4% of the theoretical value is generally considered acceptable and provides strong confirmation of the proposed molecular formula.

Cross-Validation Workflow and Data Convergence

The power of this multi-technique approach lies in the cross-validation of the results. Each piece of data should be consistent with the others, building a robust and defensible characterization of the molecule.

Caption: Workflow for the cross-validation of analytical data.

The workflow diagram above illustrates how the data from each independent technique converges to provide a comprehensive and confident characterization of this compound. The structural fragments identified by NMR are consistent with the molecular weight and elemental composition determined by MS and EA. The high purity confirmed by HPLC ensures that the spectroscopic and analytical data are representative of the target compound and not skewed by the presence of significant impurities.

Conclusion

The characterization of a novel pharmaceutical compound like this compound demands a rigorous and multi-faceted analytical approach. This guide has outlined a systematic process for obtaining and cross-validating data from NMR, MS, HPLC, and Elemental Analysis. By demonstrating the convergence of results from these orthogonal techniques, a high degree of confidence in the identity, structure, and purity of the compound can be established. This robust analytical foundation is essential for advancing a compound through the drug development pipeline and meeting the stringent requirements of regulatory agencies.

References

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Research and Reviews. (2024, April 12). Mastering High-Performance Liquid Chromatography (HPLC): Unveiling Principles and Practice. [Link]

  • Microbe Notes. (2024, May 24). HPLC: Principle, Parts, Types, Uses, Diagram. [Link]

  • KNAUER. HPLC Basics – Essential Guide to Chromatography Principles. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Chalk, R. (2020, October 21). Fundamentals of Mass Spectrometry [Video]. YouTube. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • TIGP Program on Sustainable Chemical Science & Technology. Fundamental of Mass Spectrometry. [Link]

  • ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR). [Link]

  • Scripps Research. What is Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt.... [Link]

  • Magnetic Resonance in Chemistry. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. [Link]

  • ResearchGate. Principles in NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Chemical Communications. [Link]

  • PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

  • National Institutes of Health. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Separation Science. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • University of Illinois. Stoichiometry: Elemental Analysis. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • ResearchGate. Molecular peaks of bromide compounds [1].. [Link]

  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • ResearchGate. (2025, August 8). Recent analytical method developed by RP-HPLC. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

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  • YouTube. (2020, August 8). Chapter 3. Chemical Formulas Part 4 - Determining a Molecular Formula from Elemental Analysis Data. [Link]

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The Alchemist's Guide to Pyrazine Scaffolds: A Comparative Analysis of Catalysts for the Functionalization of 3,5,6-Tribromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the pyrazine core represents a privileged scaffold, a versatile building block in the quest for novel therapeutics and functional materials. Among the myriad of pyrazine derivatives, 3,5,6-Tribromopyrazin-2-amine stands out as a particularly valuable, yet challenging, substrate. Its three distinct bromine atoms offer multiple points for diversification, but this very feature introduces the critical challenge of regioselectivity. The ability to selectively functionalize one bromine atom over the others is paramount to harnessing the full synthetic potential of this molecule.

This guide provides an in-depth comparison of the efficacy of various catalytic systems for the selective functionalization of this compound. We will delve into the nuances of palladium- and copper-catalyzed cross-coupling reactions, offering field-proven insights and supporting data to empower you to make informed decisions in your synthetic endeavors. Our focus will be on the three pillars of modern cross-coupling chemistry: Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation) reactions.

Understanding the Playing Field: Reactivity of this compound

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic nature, coupled with the presence of an activating amino group and three deactivating but reactive bromine atoms, creates a complex electronic landscape. The regioselectivity of cross-coupling reactions on this substrate is governed by a delicate interplay of electronic and steric factors.

Generally, the reactivity of the bromine atoms is expected to follow the order C6 > C5 > C3. The C6 position is para to the activating amino group and ortho to a ring nitrogen, making it the most electron-deficient and sterically accessible site for oxidative addition to a low-valent metal catalyst. The C5 position is meta to the amino group, while the C3 position is ortho, and potentially subject to steric hindrance from the adjacent amino group. However, the choice of catalyst, ligand, and reaction conditions can dramatically influence this inherent reactivity, allowing for the selective functionalization at each of these positions.

The Workhorses of Cross-Coupling: A Comparative Overview of Catalytic Systems

The choice of the catalytic system is the most critical parameter in achieving high yields and, more importantly, the desired regioselectivity. Below, we compare the performance of various catalysts in the context of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions on this compound and related polyhalogenated heterocycles.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation. For a substrate like this compound, the judicious selection of a palladium catalyst and ligand is crucial for controlling which bromine atom engages in the catalytic cycle.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Polybrominated Heterocycles

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Typical YieldsRegioselectivity Insights
Pd(PPh₃)₄-K₂CO₃, Cs₂CO₃Dioxane, Toluene80-110Good to ExcellentOften favors the most reactive site (e.g., C6).
PdCl₂(dppf)dppfK₃PO₄, Na₂CO₃DMF, DME80-100Good to ExcellentCan offer good selectivity, sometimes favoring less sterically hindered positions.
Pd(OAc)₂SPhos, XPhosK₃PO₄, CsFToluene, DioxaneRT - 100ExcellentBulky, electron-rich phosphine ligands can enhance reactivity and influence selectivity.
Pd₂(dba)₃Buchwald LigandsK₃PO₄, K₂CO₃Toluene, THFRT - 110ExcellentOften used for challenging couplings, can provide high selectivity with the right ligand.

Note: Yields and selectivities are generalized from studies on various polybrominated heterocycles and may vary for this compound.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol provides a general starting point for the selective arylation of this compound. Optimization of the ligand and base may be required to achieve the desired regioselectivity.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - this compound (1 eq) - Arylboronic acid (1.1-1.5 eq) - Base (2-3 eq) - Solvent catalyst Add Pd catalyst (1-5 mol%) and Ligand (1-10 mol%) reagents->catalyst degas Degas mixture (Ar sparging or freeze-pump-thaw) catalyst->degas heat Heat to desired temperature (e.g., 80-110 °C) degas->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor quench Cool and quench reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines. The choice of ligand is particularly critical in this reaction to achieve high turnover numbers and control selectivity.

Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Polyhalogenated Heterocycles

Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Typical YieldsRegioselectivity Insights
Pd₂(dba)₃BINAP, XantphosNaOtBu, Cs₂CO₃Toluene, Dioxane80-110Good to ExcellentBidentate ligands are often effective; selectivity can be tuned by ligand bite angle.
Pd(OAc)₂RuPhos, BrettPhosLHMDS, K₃PO₄THF, TolueneRT - 100ExcellentBulky, electron-rich dialkylbiaryl phosphine ligands are highly active and can promote challenging aminations.
[Pd(cinnamyl)Cl]₂cataCXium® AK₃PO₄, Cs₂CO₃tBuOH, Toluene80-120Good to ExcellentN-heterocyclic carbene (NHC) ligands offer high stability and activity.
CuI1,10-PhenanthrolineK₂CO₃, Cs₂CO₃DMF, DMSO100-140Moderate to GoodCopper catalysis offers a more economical alternative, though often requires higher temperatures.

Note: Yields and selectivities are generalized from studies on various polyhalogenated heterocycles and may vary for this compound.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

This protocol outlines a general procedure for the selective amination of this compound. The choice of ligand and base is crucial for achieving the desired regioselectivity.

Buchwald_Hartwig_Reaction A Pd(0)Ln B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(L)n-Br B->C D Amine Coordination C->D HNR'R'' E [Ar-Pd(II)(L)n(HNR'R'')]Br D->E F Deprotonation (Base) E->F G Ar-Pd(II)(L)n(NR'R'') F->G H Reductive Elimination G->H H->A Regenerated Catalyst I Ar-NR'R'' (Product) H->I

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of terminal alkynes. This reaction typically employs a dual catalytic system of palladium and copper.

Table 3: Comparison of Catalytic Systems for Sonogashira Coupling of Polyhalogenated Heterocycles

Palladium CatalystCopper Co-catalystLigandBaseSolventTemperature (°C)Typical YieldsRegioselectivity Insights
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃N, iPr₂NHTHF, DMFRT - 80Good to ExcellentThe classic and reliable system, often favoring the most reactive C-Br bond.
Pd(OAc)₂CuIXPhos, SPhosK₂CO₃, Cs₂CO₃Dioxane, TolueneRT - 100ExcellentBulky phosphine ligands can enhance the rate and efficiency, especially for less reactive bromides.
PdCl₂(MeCN)₂CuI-Et₃NMeCNRT - 60GoodA ligandless palladium source that can be effective for activated substrates.
Pd/CCuIPPh₃K₃PO₄Toluene/H₂O80-100Moderate to GoodA heterogeneous catalyst that offers ease of separation, though may require harsher conditions.

Note: Yields and selectivities are generalized from studies on various polyhalogenated heterocycles and may vary for this compound.

Causality Behind Experimental Choices: A Deeper Dive

The selection of each component in a cross-coupling reaction is a deliberate choice aimed at maximizing yield and controlling selectivity.

  • Catalyst Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that are activated in situ by phosphine ligands. Pre-formed catalysts like Pd(PPh₃)₄ offer convenience but may have lower activity for challenging substrates.

  • Ligand: The ligand is arguably the most important component for tuning reactivity and selectivity.

    • Electron-rich and bulky phosphines (e.g., Buchwald ligands like SPhos and XPhos) accelerate the rate-limiting oxidative addition step and promote the reductive elimination step. Their steric bulk can also direct the catalyst to less hindered positions on the substrate.

    • Bidentate ligands (e.g., dppf, Xantphos) can stabilize the catalytic species and influence the geometry of the transition state, thereby affecting regioselectivity. The "bite angle" of the ligand is a key parameter.

  • Base: The base plays multiple roles, including neutralizing the HX byproduct and, in the case of Buchwald-Hartwig amination, deprotonating the amine. The choice of base can significantly impact the reaction rate and outcome. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often used in aminations, while weaker inorganic bases like K₂CO₃ or K₃PO₄ are common in Suzuki and Sonogashira reactions.

  • Solvent: The solvent must be able to dissolve the reactants and catalyst and be stable at the reaction temperature. Aprotic polar solvents like DMF and dioxane are common choices.

Conclusion: Navigating the Catalytic Landscape

The selective functionalization of this compound is a challenging yet rewarding endeavor. While a universally "best" catalyst does not exist, a systematic approach to catalyst and ligand screening, guided by the principles outlined in this guide, will undoubtedly lead to the successful synthesis of novel pyrazine derivatives. The key to unlocking the full potential of this versatile building block lies in understanding the subtle interplay between the substrate's electronic and steric properties and the nature of the chosen catalytic system. As a final recommendation, for initial explorations into the regioselective functionalization of this compound, a palladium acetate or dibenzylideneacetone precursor coupled with a bulky, electron-rich monophosphine ligand from the Buchwald portfolio (such as SPhos or RuPhos) often provides a robust and high-yielding starting point for further optimization.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007 , 107 (3), 874–922. [Link]

  • Nikishkin, N. I.; Huskens, J.; Verboom, W. Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 2013 , 11, 2626-2645. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 3,5,6-Tribromopyrazin-2-amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3,5,6-tribromopyrazin-2-amine derivatives. By examining the influence of substituents on biological activity, we aim to illuminate pathways for the rational design of potent and selective kinase inhibitors.

The pyrazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds. Among its many variations, the 2-aminopyrazine core has emerged as a "privileged scaffold," particularly in the realm of kinase inhibitor design. Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an ideal starting point for developing targeted therapies.[1] The introduction of halogen atoms to this core, specifically bromine, can significantly enhance potency and modulate selectivity through a combination of electronic and steric effects. This guide focuses on the heavily halogenated this compound scaffold, a promising but underexplored area for kinase inhibitor development. While direct and extensive SAR studies on this specific tribrominated core are not widely published, we can construct a robust comparative analysis by examining its closely related di-bromo analogue, 3,5-dibromopyrazin-2-amine, and extrapolating the influence of the additional bromine atom at the 6-position.

Synthetic Pathways to Polyhalogenated 2-Aminopyrazines

The synthesis of the core scaffold is a critical first step. A common route involves the direct halogenation of 2-aminopyrazine. The degree of bromination can be controlled by the stoichiometry of the brominating agent and the reaction conditions. For instance, the synthesis of 2-amino-3,5-dibromopyrazine can be achieved in high yield using N-bromosuccinimide (NBS) with microwave assistance.[2] The introduction of the third bromine atom at the 6-position presents a greater synthetic challenge due to the deactivating effect of the existing bromine atoms and the amino group. More forceful bromination conditions or alternative synthetic strategies starting from a pre-functionalized pyrazine ring may be required.

G cluster_synthesis Synthetic Pathway to Halogenated 2-Aminopyrazines A 2-Aminopyrazine B 2-Amino-5-bromopyrazine A->B NBS (1 eq) Microwave C 2-Amino-3,5-dibromopyrazine (Core Scaffold) B->C NBS (1 eq) Microwave D This compound (Target Scaffold) C->D Further Bromination (Harsh Conditions)

Caption: General synthetic route to polybrominated 2-aminopyrazines.

Unpacking the Structure-Activity Relationship

The biological activity of 2-aminopyrazine derivatives, particularly as kinase inhibitors, is intricately linked to the nature and position of their substituents. Below, we dissect the key structural features of the this compound scaffold.

The Indispensable 2-Amino Group

The 2-amino group is the linchpin of activity for this class of compounds. It typically acts as a hydrogen bond donor, forming one or two hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1] This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket. In most active derivatives, this primary amine is unsubstituted or may be further derivatized to explore interactions in the solvent-exposed region.

The Influence of Bromine at Positions 3 and 5

The presence of bromine atoms at the 3 and 5 positions of the pyrazine ring is a key feature for enhancing potency. The di-bromo analog, 2-amino-3,5-dibromopyrazine, has been investigated for its anticancer and antimicrobial properties, with its mechanism of action attributed to the inhibition of key kinases.[3]

The bromine atoms contribute to the overall activity in several ways:

  • Increased Lipophilicity: Halogens increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets within the kinase active site.

  • Steric Effects: The bulky bromine atoms can induce a specific conformation of the molecule that is favorable for binding. They can also create steric hindrance that prevents binding to off-target kinases, thus improving selectivity.

  • Halogen Bonding: The bromine atoms can participate in halogen bonds with electron-rich atoms (like oxygen or nitrogen) in the protein backbone or side chains, providing an additional stabilizing interaction.

Extrapolating the Role of the 6-Bromo Substituent

While direct comparative data is scarce, we can infer the likely impact of an additional bromine atom at the 6-position.

  • Enhanced Potency: The third bromine atom would further increase the lipophilicity and size of the molecule, potentially leading to stronger hydrophobic interactions and increased potency.

  • Altered Selectivity: The substitution pattern around the pyrazine ring is critical for kinase selectivity. The presence of a bromine atom at the 6-position would create a unique steric and electronic profile, potentially leading to a different selectivity profile compared to the di-bromo counterpart.

  • Potential Liabilities: The increased lipophilicity could also lead to reduced aqueous solubility and bioavailability. Furthermore, high halogen content can sometimes be associated with metabolic liabilities.

G cluster_sar Key SAR Features of this compound Core Pyrazine Scaffold Amino 2-Amino Group (H-bond donor) Core->Amino Anchoring Br35 3,5-Dibromo (Potency, Lipophilicity) Core->Br35 Enhancement Br6 6-Bromo (Potency, Selectivity, Solubility?) Core->Br6 Modulation

Caption: Summary of the key structure-activity relationships.

Comparative Performance and Derivatization Strategies

The true potential of the this compound scaffold lies in its further derivatization. Based on extensive research on other 2-aminopyrazine kinase inhibitors, modifications are typically explored at the 2-amino group or by replacing one of the bromine atoms via cross-coupling reactions.[4][5]

Derivative TypeRationaleExpected Outcome
N-Aryl/Heteroaryl Substitution To access additional binding pockets and form pi-stacking interactions.Increased potency and selectivity.
N-Alkyl Substitution To probe hydrophobic pockets and improve cell permeability.Moderate increase in potency, potential for improved pharmacokinetics.
Replacement of a Bromine Atom To introduce vectors for further functionalization or to modulate solubility.Can significantly alter the SAR and selectivity profile.

Table 1: Potential derivatization strategies for the this compound scaffold and their expected impact on biological activity.

When compared to other halogenated pyrazine kinase inhibitors, the tribromo-scaffold offers the potential for high potency due to its significant lipophilicity and opportunities for multiple halogen bonds. However, this must be balanced against potential challenges in synthesis and drug-like properties.

Experimental Protocols

To facilitate further research in this area, we provide the following representative experimental protocols.

General Synthesis of a Halogenated 2-Aminopyrazine Derivative

This protocol describes the synthesis of 2-amino-3,5-dibromopyrazine as a key intermediate.

  • To a solution of 2-aminopyrazine (1.0 g, 10.5 mmol) in acetonitrile (20 mL) in a microwave-safe vial, add N-bromosuccinimide (3.74 g, 21.0 mmol).

  • Seal the vial and irradiate in a microwave reactor at 100°C for 30 minutes.

  • After cooling, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-3,5-dibromopyrazine.

In Vitro Kinase Inhibition Assay (Generic TR-FRET)

This protocol outlines a generic Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for measuring kinase inhibition.

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Add 2.5 µL of the test compound (in DMSO, various concentrations) and 2.5 µL of the kinase solution to a 384-well plate.

  • Initiate the reaction by adding 5 µL of a mixture of ATP and a biotinylated substrate peptide. The final concentrations of ATP and substrate should be at their respective Km values.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of a stop/detection buffer containing EDTA, a europium-labeled anti-phospho-specific antibody, and streptavidin-allophycocyanin (SA-APC).

  • Incubate for another 60 minutes at room temperature.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

  • Calculate the ratio of the emissions and determine the IC₅₀ values from the dose-response curves.

G cluster_workflow Kinase Inhibition Assay Workflow (TR-FRET) Start Start Step1 Add Compound and Kinase Start->Step1 Step2 Add ATP and Substrate Step1->Step2 Step3 Incubate Step2->Step3 Step4 Add Stop/Detection Reagents Step3->Step4 Step5 Incubate Step4->Step5 Step6 Read Plate Step5->Step6 End Calculate IC50 Step6->End

Caption: A typical workflow for a TR-FRET based kinase inhibition assay.

In Vitro Cell Proliferation Assay (MTT)

This protocol describes the use of the MTT assay to assess the anti-proliferative effects of the synthesized compounds.

  • Seed cancer cells (e.g., a relevant kinase-dependent cell line) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a final DMSO concentration of <0.5%) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values.

Conclusion

The this compound scaffold represents a compelling starting point for the development of novel kinase inhibitors. While direct SAR data is limited, by analyzing its di-bromo analog and understanding the general principles of halogenation in kinase inhibitor design, we can strategically guide the synthesis and evaluation of new derivatives. The key to unlocking the full potential of this scaffold will be to balance the potency-enhancing effects of the three bromine atoms with the need to maintain favorable drug-like properties. Further exploration of this chemical space is warranted and could lead to the discovery of potent and selective therapeutics for a range of diseases.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • Ihsanawatia, I., Alni, A., Setyowati, W. A. E., & Syah, Y. M. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297.
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  • Ihsanawatia, Anita Alni, W. A. E. S. Y. M. S. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), Mor. J. Chem. 10 N°2 (2022) 288–297. [Link].

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A Researcher's Guide to Investigating Pyrazine-Based Compounds: A Comparative Analysis of In Vitro and In Vivo Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazine Scaffolds in Modern Drug Discovery

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms in a 1,4 orientation, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to form hydrogen bonds allow for potent and selective interactions with a wide range of biological targets.[3][4][5] Consequently, pyrazine derivatives have emerged as promising therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[3][6][7][8] Marketed drugs such as the anticancer agent Bortezomib and the tuberculosis treatment Pyrazinamide underscore the clinical importance of this molecular framework.[1]

The journey from a novel pyrazine-based compound in a flask to a potential clinical candidate is a rigorous, multi-stage process heavily reliant on both in vitro and in vivo evaluation. These two fundamental research methodologies are not interchangeable but rather form a complementary and sequential pipeline. In vitro studies, conducted "in the glass" using isolated cells or molecules, provide the foundational data on a compound's activity and mechanism.[9][10] In vivo studies, conducted "within the living," use whole animal models to assess efficacy, safety, and pharmacokinetics in a complex, systemic environment.[9][11]

This guide provides an in-depth technical comparison of these two approaches for researchers engaged in the development of pyrazine-based compounds. We will explore the causality behind experimental choices, detail self-validating protocols, and present a logical framework for progressing a compound from initial screening to preclinical validation.

Part 1: The Proving Ground - Foundational Screening with In Vitro Studies

The initial investigation of novel pyrazine derivatives invariably begins with in vitro assays. The rationale is rooted in efficiency, ethics, and the need for controlled, mechanistic data. These systems allow for high-throughput screening of numerous compounds simultaneously, providing a cost-effective and rapid method to identify promising "hits" and filter out inactive or overtly toxic molecules before committing to more complex and resource-intensive animal studies.[10][11]

Key In Vitro Methodologies for Pyrazine Compound Evaluation

The selection of specific assays is dictated by the intended therapeutic application of the pyrazine derivative.

1. Anticancer Activity Assessment: Given the significant focus on pyrazine derivatives as anticancer agents, cytotoxicity and anti-proliferative assays are paramount.[2][12]

  • Principle: These assays measure the ability of a compound to inhibit the growth of or kill cancer cells. The primary output is the Half-Maximal Inhibitory Concentration (IC50) , the concentration of the compound required to reduce the cell population by 50%.[13]

  • Common Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product.[14][15]

    • SRB (Sulphorhodamine B) Assay: A colorimetric assay that measures cellular protein content, providing an estimation of cell density.

    • CVE (Crystal Violet Elution) Assay: A simple, inexpensive assay where crystal violet dye stains the DNA of adherent cells.

2. Target-Based Assays (e.g., Kinase Inhibition): Many pyrazine-based drugs function by inhibiting specific enzymes, such as protein kinases, which are often dysregulated in cancer and inflammatory diseases.[16][17]

  • Principle: These cell-free or cell-based assays directly measure the inhibition of a specific enzyme's activity. The output is typically an IC50 value, indicating the compound's potency against its molecular target.

  • Example: For a pyrazine designed to target a specific kinase like CHK1, a biochemical assay would combine the purified enzyme, its substrate (ATP), and varying concentrations of the inhibitor.[16] The reduction in kinase activity is then measured.

3. Antimicrobial Activity Screening: For pyrazines designed as antibacterial or antifungal agents, determining their direct effect on microbial growth is crucial.

  • Principle: The goal is to find the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the compound that prevents visible growth of a microorganism.[13]

  • Method: Broth microdilution is a standard method where a standardized inoculum of bacteria is added to wells of a microtiter plate containing serial dilutions of the pyrazine compound.[13][18]

Data Snapshot: In Vitro Anticancer Activity of Pyrazine Derivatives

The table below summarizes representative data from published studies, illustrating how IC50 values are used to compare the potency of different compounds across various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 51 MCF-7 (Breast)0.012[3]
Compound 51 A549 (Lung)0.045[3]
Compound 49 Colo-205 (Colon)0.19[3]
Compound 79 A549/DDP (Resistant Lung)0.60[3]
Compound 11 A549 (Lung)4.3[14]
Compound 11 MCF-7 (Breast)5.4[14]
Compound 12b HepG2 (Liver)13[15]

Lower IC50 values indicate greater potency.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol provides a self-validating system for assessing the anti-proliferative effects of pyrazine compounds on an adherent cancer cell line (e.g., A549 lung cancer cells).

  • Cell Seeding:

    • Culture A549 cells in appropriate medium (e.g., F-12K with 10% FBS).

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazine compound in DMSO. Create a series of twofold dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Controls are critical for validation:

      • Vehicle Control: Wells with cells treated only with the highest concentration of DMSO used (e.g., 0.1%).

      • Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).

      • Blank Control: Wells with medium but no cells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds or controls.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours. Viable cells will form purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_sample / Absorbance_vehicle_control) * 100.

    • Plot the % Viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC50 value.[13]

Visualization: In Vitro Screening Workflow

G cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Validation & Prioritization cluster_3 Mechanism of Action (MOA) Studies Pyrazine_Derivatives Pyrazine Derivatives (Compound 1, 2, 3...n) Primary_Assay High-Throughput Cytotoxicity Assay (e.g., MTT on A549, MCF-7, HepG2) Pyrazine_Derivatives->Primary_Assay Test multiple concentrations Dose_Response Dose-Response & IC50 Determination Primary_Assay->Dose_Response Identify 'Hits' (Compounds with >50% inhibition) Selectivity Selectivity Testing (vs. Normal Cell Line, e.g., PBMC) Dose_Response->Selectivity Prioritize potent compounds Target_Assay Target Engagement Assay (e.g., Kinase Inhibition) Selectivity->Target_Assay Select lead candidates Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot, Apoptosis Assay) Target_Assay->Pathway_Analysis In_Vivo_Studies Advance to In Vivo Testing Pathway_Analysis->In_Vivo_Studies Confirm MOA & Advance to In Vivo

Caption: Workflow for the in vitro screening and characterization of novel pyrazine-based compounds.

Part 2: The Reality Check - Validation with In Vivo Studies

While in vitro studies are indispensable for initial screening, they fail to capture the staggering complexity of a living organism.[11] A compound that is highly potent in a petri dish may be useless in a patient if it is poorly absorbed, rapidly metabolized and excreted, fails to reach its target tissue, or causes unforeseen toxicity. This is the critical gap that in vivo studies are designed to bridge. They are essential for evaluating a compound's overall therapeutic potential by examining its pharmacokinetics (PK), pharmacodynamics (PD), and safety profile in a systemic context.[9][19]

Key In Vivo Methodologies for Pyrazine Compound Evaluation

The transition to animal models is a significant step, governed by strict ethical guidelines and requiring specialized facilities.

1. Animal Model Selection: The choice of animal model is crucial for its translatability to human disease.

  • Anticancer Efficacy: Murine (mouse) xenograft models are the gold standard. In this model, human cancer cells (the same ones used for in vitro testing) are implanted into immunocompromised mice, where they form a solid tumor.[3] The pyrazine compound is then administered to the mice, and its effect on tumor growth is monitored over time.

  • Anti-inflammatory Activity: Models like carrageenan-induced paw edema in rats are commonly used.[3] The compound is administered before inducing inflammation, and its ability to reduce swelling is measured.

  • Behavioral Studies: Some pyrazine analogues found in predator urine have been shown to induce fear-related behaviors in rodents, which can be assessed in specialized behavioral tests.[20][21]

2. Pharmacokinetic (PK) Studies: These studies determine the "ADME" profile of a drug: Absorption, Distribution, Metabolism, and Excretion.

  • Principle: A single dose of the pyrazine compound is administered to animals (e.g., rats) via a relevant route (e.g., oral gavage or intravenous injection). Blood samples are collected at multiple time points.

  • Analysis: The concentration of the drug in the plasma is measured over time to calculate key parameters like bioavailability (the fraction of the drug that reaches systemic circulation), half-life (t½), and maximum concentration (Cmax).[19] This data is essential for designing effective dosing regimens for efficacy studies.

3. Efficacy (Pharmacodynamic) Studies: These studies answer the primary question: Does the compound work in a living animal?

  • Principle: Using an appropriate disease model (e.g., a tumor xenograft), animals are treated with the pyrazine compound over a period of days or weeks.

  • Endpoints: The primary endpoint is a measure of therapeutic effect. In an anticancer study, this would be the inhibition of tumor growth, often measured with calipers, compared to a vehicle-treated control group.[3] A successful compound will cause tumor regression or significant growth delay.

4. Toxicology Studies: Safety is paramount. Throughout efficacy studies, animals are closely monitored for signs of toxicity.

  • Monitoring: This includes daily checks of body weight (weight loss is a key sign of toxicity), behavior, and general appearance.

  • Post-Study Analysis: At the end of the study, organs may be collected for histological analysis to look for signs of tissue damage.

Experimental Workflow: Mouse Xenograft Model for Anticancer Efficacy
  • Cell Implantation:

    • Human cancer cells (e.g., 5 million A549 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Grouping:

    • Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³).

    • Mice are then randomized into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle Control (e.g., saline + 5% DMSO).

      • Group 2: Pyrazine Compound (e.g., 40 mg/kg, administered daily by oral gavage).

      • Group 3: Positive Control (a standard-of-care chemotherapy drug).

  • Treatment and Monitoring:

    • Dosing is performed according to the schedule determined by PK studies.

    • Tumor volume and animal body weight are measured 2-3 times per week for the duration of the study (e.g., 21-28 days). Tumor Volume = (Length x Width²) / 2.

  • Endpoint and Analysis:

    • The study is terminated when tumors in the control group reach a predetermined maximum size.

    • The primary outcome is the comparison of the mean tumor volume between the treated groups and the vehicle control group. The data is analyzed for statistical significance.

Visualization: From In Vitro Hit to In Vivo Candidate

G cluster_0 In Vitro Discovery cluster_1 In Vivo Preclinical Evaluation Hit_ID Hit Identification (Potent IC50 in cell assays) Lead_Opt Lead Optimization (Improve potency, selectivity) Hit_ID->Lead_Opt MOA Mechanism of Action (Target confirmed in cells) Lead_Opt->MOA PK Pharmacokinetics (PK) in Rats (Determine ADME, dosing) MOA->PK Advance best candidate Efficacy Efficacy Studies in Mouse Disease Model (e.g., Xenograft) PK->Efficacy Tox Tolerability & Safety (Monitor weight, health) Efficacy->Tox Decision Decision Tox->Decision Go / No-Go Decision

Caption: The logical progression from in vitro discovery to in vivo validation for a drug candidate.

Part 3: A Head-to-Head Comparison: In Vitro vs. In Vivo

The decision to use in vitro or in vivo methods is not a choice between which is "better," but rather an understanding of which is appropriate for the question being asked at a specific stage of research.[11][22]

FeatureIn Vitro StudiesIn Vivo Studies
Environment Controlled, artificial (e.g., petri dish, test tube).[9]Complex, systemic, within a living organism.[9]
Biological Relevance Lower. Lacks systemic interactions, metabolism, and immune responses.[10][11]Higher. Provides data on how the compound behaves in a whole, complex system.[11]
Primary Purpose Screening, mechanism of action, initial potency (IC50).Efficacy, safety, pharmacokinetics (ADME), therapeutic index.
Throughput High. Can test hundreds of compounds and conditions quickly.Low. Time-consuming and labor-intensive.
Cost Relatively low.[11]High. Requires animal purchase, housing, and specialized personnel.[11]
Timeframe Short-term (hours to days).Longer-term (weeks to months).
Ethical Concerns Minimal. May use cell lines derived from animals.[10]Significant. Involves the use of live animals, governed by strict regulations.[11]
Data Generated Mechanistic data, potency, selectivity.Systemic efficacy, bioavailability, toxicity, dose-response in a living system.

Conclusion: An Integrated and Indispensable Partnership

For researchers developing novel pyrazine-based therapeutics, in vitro and in vivo studies are two sides of the same coin. The high-throughput and mechanistic clarity of in vitro assays are essential for identifying compounds with the desired biological activity from a large pool of candidates. However, these findings remain preliminary until validated in the complex, dynamic environment of an in vivo model.

The path forward in drug discovery aims to improve the predictive power of early-stage testing. Advanced in vitro models, such as 3D organoids and "organ-on-a-chip" systems, are being developed to better mimic the physiological complexity of living tissues, thereby helping to bridge the gap between cell culture and whole-animal studies. Ultimately, a thoughtful, sequential, and integrated application of both in vitro and in vivo methodologies is the only reliable strategy to successfully translate a promising pyrazine compound from a laboratory discovery into a potential life-saving therapy.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7440. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(3), 1112. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7440. [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2025). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]

  • Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21). [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). Molecules, 24(23). [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). Molecules, 24(23), 4349. [Link]

  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. (2022). Results in Chemistry, 4, 100494. [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Medicinal Chemistry, 63(9), 4441-4452. [Link]

  • Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies. (2020). Bioorganic Chemistry, 96, 103610. [Link]

  • in vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. (2019). Asian Journal of Chemistry, 31(3), 744-750. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(54), 38043-38054. [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). CardioSomatics. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2020). Molecules, 25(10), 2359. [Link]

  • Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry, 10, 878235. [Link]

  • Synthesis and evaluation of pyrazine and quinoxaline fluorophores for in vivo detection of cerebral tau tangles in Alzheimer's models. (2018). Chemical Communications, 54(82), 11558-11561. [Link]

  • In vitro vs. In vivo: Is One Better? (2019). UHN Research. [Link]

  • In Vivo vs. In Vitro: Advantages & Disadvantages. (n.d.). MedicineNet. [Link]

  • In Vitro vs In Vivo Preclinical Studies. (2021). News-Medical.Net. [Link]

  • Pyrazine analogues from wolf urine induced unlearned fear in rats. (2017). Frontiers in Neuroscience, 11, 467. [Link]

  • Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. (2009). European Journal of Medicinal Chemistry, 44(11), 4688-4698. [Link]

  • Pyrazine analogues are active components of wolf urine that induce avoidance and freezing behaviours in mice. (2013). PLoS ONE, 8(4), e61753. [Link]

  • In Vitro vs In Vivo: Complete Comparison + Selection Guide. (n.d.). Research Methods. [Link]

  • In Vivo vs. In Vitro: What's the Difference and Why Does It Matter in Research? (2023). A-Z Animals. [Link]

  • Design, synthesis, and cytostatic activity of novel pyrazine sorafenib analogs. (2017). Monatshefte für Chemie - Chemical Monthly, 148(8), 1467-1478. [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). ChemistrySelect, 7(26). [Link]

  • Pharmacological activity and mechanism of pyrazines. (2023). Mini Reviews in Medicinal Chemistry, 23. [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2016). EFSA Journal, 14(1). [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2022). Current Organic Synthesis, 19(6), 614-633. [Link]

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A Head-to-Head Comparison of Synthetic Routes to 3,5,6-Tribromopyrazin-2-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5,6-Tribromopyrazin-2-amine is a highly functionalized heterocyclic compound with significant potential as a building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of three bromine atoms and an amino group on the pyrazine core offers multiple reaction sites for further molecular elaboration through cross-coupling reactions, nucleophilic substitutions, and other transformations. However, the synthesis of this specific tribrominated pyrazine derivative is not widely documented in the scientific literature, presenting a challenge for researchers requiring this key intermediate.

This guide provides a comprehensive head-to-head comparison of two plausible synthetic routes to this compound, designed to inform researchers, scientists, and drug development professionals on the most effective strategies for its preparation. The comparison is based on established synthetic transformations for related compounds and sound chemical principles, offering field-proven insights into the causality behind experimental choices.

Route 1: Sequential Bromination of 2-Aminopyrazine

This approach involves the stepwise introduction of bromine atoms onto the commercially available 2-aminopyrazine. This strategy is predicated on the well-documented mono- and di-bromination of 2-aminopyrazine and proposes a final, more forcing bromination step to achieve the desired tribrominated product.

Causality of Experimental Choices

The directing effects of the amino group and the pyrazine nitrogen atoms are the primary considerations in this synthetic route. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions (C3 and C5). The pyrazine nitrogens are deactivating and direct electrophiles to the C3 and C5 positions. The convergence of these directing effects makes the initial brominations at C3 and C5 highly favorable.

Workflow Diagram

Route 1: Sequential Bromination Start 2-Aminopyrazine Step1 Mono-bromination (NBS, Acetonitrile, MW) Start->Step1 Intermediate1 2-Amino-5-bromopyrazine Step1->Intermediate1 Step2 Di-bromination (NBS, Acetonitrile, MW) Intermediate1->Step2 Intermediate2 2-Amino-3,5-dibromopyrazine Step2->Intermediate2 Step3 Tri-bromination (Forcing Conditions) Intermediate2->Step3 Product This compound Step3->Product

Caption: Sequential bromination of 2-aminopyrazine.

Detailed Experimental Protocols

Step 1 & 2: Synthesis of 2-Amino-3,5-dibromopyrazine

A highly efficient and well-documented procedure for the synthesis of 2-amino-3,5-dibromopyrazine has been reported by Lizano et al. (2019), utilizing microwave-assisted bromination.[1]

  • Reagents: 2-Aminopyrazine, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Procedure: To a solution of 2-aminopyrazine in acetonitrile, 2.2 equivalents of N-bromosuccinimide are added. The reaction mixture is then subjected to microwave irradiation. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 2-amino-3,5-dibromopyrazine.

  • Yield: Excellent yields have been reported for the di-bromination using this microwave-assisted method.[1]

Step 3: Proposed Synthesis of this compound

The introduction of the third bromine atom at the C6 position is the most challenging step in this route. The pyrazine ring is already electron-deficient due to the two nitrogen atoms and further deactivated by the two existing bromine atoms. Therefore, forcing bromination conditions are likely required.

  • Proposed Reagents: 2-Amino-3,5-dibromopyrazine, Bromine (Br₂), Oleum (fuming sulfuric acid) or another strong Lewis acid catalyst.

  • Proposed Procedure: 2-Amino-3,5-dibromopyrazine is dissolved in oleum, and an excess of bromine is added. The reaction mixture is heated to a high temperature for an extended period. The reaction would need to be carefully monitored for the formation of the desired product. Work-up would involve carefully quenching the reaction mixture with ice, followed by neutralization and extraction.

  • Anticipated Challenges: This step is expected to have a lower yield due to the highly deactivated nature of the substrate. Over-bromination or decomposition of the starting material are potential side reactions. The regioselectivity of this step is not guaranteed, although the C6 position is the only remaining site for electrophilic attack.

Route 2: Amination of Tetrabromopyrazine

This alternative strategy begins with a fully brominated pyrazine core, tetrabromopyrazine, followed by a nucleophilic aromatic substitution (SNAr) to introduce the amino group.

Causality of Experimental Choices

The four bromine atoms on the pyrazine ring render it highly electron-deficient and therefore susceptible to nucleophilic attack. The challenge in this route lies in achieving selective mono-amination and controlling the regioselectivity of the substitution. The positions on the pyrazine ring are not equivalent, and the site of nucleophilic attack will be influenced by the electronic effects of the nitrogen atoms and the bromine substituents.

Workflow Diagram

Route 2: Amination of Tetrabromopyrazine Start Pyrazine Step1 Perbromination Start->Step1 Intermediate1 Tetrabromopyrazine Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (Amination) Intermediate1->Step2 Product This compound Step2->Product

Caption: Synthesis via amination of tetrabromopyrazine.

Detailed Experimental Protocols

Step 1: Synthesis of Tetrabromopyrazine

The synthesis of tetrabromopyrazine has been described in the patent literature.[2]

  • Reagents: Tetrachloropyrazine, Hydrogen Bromide (HBr), Glacial Acetic Acid.

  • Procedure: Tetrachloropyrazine is dissolved in glacial acetic acid, and the solution is heated. Anhydrous hydrogen bromide gas is bubbled through the reaction mixture for several hours. The reaction progress is monitored by vapor phase chromatography. Upon completion, the product is isolated by filtration and can be purified by recrystallization.

  • Yield: Good yields have been reported for this halogen exchange reaction.[2]

Step 2: Proposed Synthesis of this compound

The selective mono-amination of tetrabromopyrazine is the key step in this route. The regioselectivity of this reaction is not documented and would need to be determined experimentally.

  • Proposed Reagents: Tetrabromopyrazine, Ammonia (or a protected amine equivalent), a suitable solvent (e.g., DMSO, NMP), and potentially a catalyst.

  • Proposed Procedure: Tetrabromopyrazine is dissolved in a high-boiling polar aprotic solvent like DMSO. A solution of ammonia in the same solvent is added, and the mixture is heated. The reaction would need to be carefully controlled to favor mono-substitution over di- or tri-substitution. The use of a protected amine, such as an N-alkoxyamine, followed by deprotection could also be explored.

  • Anticipated Challenges: The primary challenge is controlling the extent of amination to achieve the mono-substituted product selectively. A mixture of products with varying degrees of amination is a likely outcome. The regioselectivity is also a significant unknown. The four positions on tetrabromopyrazine are equivalent, so the initial amination should yield a single product. However, once the first amino group is introduced, the remaining bromine atoms are no longer equivalent, which could lead to a mixture of isomers upon further amination.

Head-to-Head Comparison of Synthetic Routes

FeatureRoute 1: Sequential BrominationRoute 2: Amination of Tetrabromopyrazine
Starting Material Availability 2-Aminopyrazine is readily available and relatively inexpensive.Tetrachloropyrazine is commercially available but may be more expensive.
Number of Steps 3 steps from 2-aminopyrazine.2 steps from tetrachloropyrazine.
Key Challenge The final tribromination step on a highly deactivated ring.Controlling the selectivity of the mono-amination reaction.
Predicted Yield The first two steps have high yields. The final step is likely to have a low yield.The synthesis of tetrabromopyrazine has a good yield. The amination step may have a moderate to low yield of the desired product due to potential side reactions and purification challenges.
Purification Purification of intermediates is relatively straightforward. The final product may require extensive purification.Separation of the desired mono-aminated product from unreacted starting material and poly-aminated byproducts could be challenging.
Scalability The initial microwave-assisted brominations are scalable. The forcing conditions of the final step may pose scalability challenges.The synthesis of tetrabromopyrazine is scalable. The amination step may require careful optimization for large-scale production.
Safety and Environmental Concerns Use of NBS is generally manageable. The proposed use of oleum and excess bromine in the final step requires stringent safety precautions.The use of HBr gas requires a well-ventilated fume hood and appropriate handling procedures. High-boiling aprotic solvents used in the amination step can be difficult to remove and may have environmental concerns.

Conclusion and Recommendations

Both proposed synthetic routes to this compound present unique advantages and significant challenges.

Route 1 (Sequential Bromination) offers a more predictable start, building upon well-established chemistry for the synthesis of the di-brominated intermediate. However, the success of this route hinges on the feasibility of the final, challenging bromination step. This route is recommended for researchers who prefer a stepwise approach and have the facilities to handle highly corrosive and hazardous reagents under forcing conditions.

Route 2 (Amination of Tetrabromopyrazine) is a more convergent approach that could potentially be more efficient if the amination step can be effectively controlled. The key uncertainty lies in the regioselectivity and the ability to achieve mono-amination. This route is recommended for research groups with expertise in nucleophilic aromatic substitution on highly halogenated heterocycles and advanced purification techniques.

Ultimately, the choice of synthetic route will depend on the specific capabilities and risk tolerance of the research laboratory. For initial exploratory synthesis, Route 1 may be more straightforward to attempt up to the di-brominated intermediate, allowing for small-scale experimentation on the final bromination. For larger-scale production, Route 2, once optimized, could offer a more streamlined process. Further experimental investigation is required to validate and optimize both proposed pathways for the efficient synthesis of this compound.

References

  • US3471496A - Process for preparing tetrabromopyrazine - Google P
  • Lizano, E., Grima, J., & Pujol, M. D. (2019). Efficient Halogenation of 2-Aminopyrazine. Synlett, 30(15), 1747-1750.

Sources

A Researcher's Guide to the Reproducibility of Suzuki-Miyaura Cross-Coupling Reactions Using 3,5,6-Tribromopyrazin-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Polyhalogenated pyrazines, such as 3,5,6-Tribromopyrazin-2-amine, represent a class of building blocks with the potential for stepwise, selective elaboration. However, the very feature that makes them attractive—multiple reactive sites—also presents a significant challenge to the reproducibility of experimental results. This guide provides an in-depth technical analysis of the factors governing the reactivity of this compound in the context of the Suzuki-Miyaura cross-coupling reaction. Due to the limited availability of direct experimental data for this specific tribromo- a closely related and commercially available analog, 3,5-Dibromopyrazin-2-amine, will be used to provide a detailed, reproducible experimental protocol and serve as a basis for a comparative discussion.

Understanding the Reactivity Landscape of Polyhalogenated Pyrazines

The reactivity of halopyrazines in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond strength and the electronic environment of the pyrazine ring. The generally accepted order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy. This trend makes the oxidative addition of the palladium catalyst to the C-X bond, the rate-determining step, more facile for heavier halogens.

For polyhalogenated pyrazines like this compound, an additional layer of complexity arises: regioselectivity. The pyrazine ring is electron-deficient, which activates all halogen substituents towards oxidative addition. However, the positions on the pyrazine ring are electronically similar, making it challenging to achieve selective monosubstitution. The outcome of a reaction can be highly dependent on subtle variations in reaction conditions, catalyst, ligand, and the nature of the coupling partner.

A key factor influencing regioselectivity is the potential for catalyst poisoning by the nitrogen atoms of the pyrazine ring. The lone pairs on the nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity. The choice of a suitable ligand is therefore crucial to shield the palladium and facilitate the desired catalytic cycle.

Comparative Analysis: this compound vs. Alternatives

FeatureThis compound3,5-Dibromopyrazin-2-amine2-Amino-3,5-dibromo-6-chloropyrazine
Reactivity HighHighHigh (Br), Moderate (Cl)
Potential for Stepwise Functionalization High (three reactive sites)Moderate (two reactive sites)High (three reactive sites with differential reactivity)
Selectivity Challenges High (three electronically similar C-Br bonds)Moderate (two electronically similar C-Br bonds)Moderate to Low (potential for selective reaction at C-Br over C-Cl)
Commercial Availability Available from specialized suppliers[1]Readily available[2]Available from specialized suppliers
Cost HigherLowerHigher

Key Insights:

  • This compound offers the highest potential for introducing three different substituents, but achieving selectivity will be the primary challenge. Statistical mixtures of products are likely, necessitating careful optimization of reaction conditions and potentially complex purification.

  • 3,5-Dibromopyrazin-2-amine is a more straightforward starting material for the synthesis of disubstituted aminopyrazines. Its lower cost and simpler reactivity profile make it a good starting point for methods development.

  • 2-Amino-3,5-dibromo-6-chloropyrazine presents an interesting case for selective functionalization. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) could be exploited to achieve stepwise substitution under carefully controlled conditions.

Reproducible Protocol: Suzuki-Miyaura Coupling of 3,5-Dibromopyrazin-2-amine with Phenylboronic Acid

The following protocol is adapted from a patented procedure for the reaction of a related aminopyrazine derivative and serves as a robust starting point for the Suzuki-Miyaura coupling of 3,5-Dibromopyrazin-2-amine.

Reaction Scheme:

A representative Suzuki-Miyaura reaction.

Materials:

  • 3,5-Dibromopyrazin-2-amine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (5 mL per mmol of aminopyrazine)

  • Water (1 mL per mmol of aminopyrazine)

  • Nitrogen or Argon gas for inert atmosphere

Experimental Workflow:

G setup Reaction Setup reagents Add 3,5-Dibromopyrazin-2-amine, Phenylboronic Acid, K2CO3, and Pd(PPh3)4 to a flask setup->reagents atmosphere Evacuate and backfill with N2/Ar (3x) reagents->atmosphere solvent Add degassed Toluene and Water atmosphere->solvent reaction Heat to 90 °C with vigorous stirring solvent->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Cool, dilute with EtOAc, wash with H2O and brine monitoring->workup Upon completion purification Dry over Na2SO4, concentrate, and purify by column chromatography workup->purification characterization Characterize product by NMR and MS purification->characterization

Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Dibromopyrazin-2-amine, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed toluene and water via syringe. Degassing the solvents (e.g., by sparging with nitrogen for 30 minutes) is crucial for reproducibility.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely be a mixture of mono-arylated isomers. Purify the residue by flash column chromatography on silica gel.

  • Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Expected Outcome and Reproducibility Considerations:

  • This reaction is expected to yield a mixture of the two possible mono-arylated products: 2-Amino-3-bromo-5-phenylpyrazine and 2-Amino-5-bromo-3-phenylpyrazine. The ratio of these isomers will depend on the subtle electronic differences between the C3 and C5 positions and may be influenced by the specific reaction conditions.

  • For reproducible results, the following are critical:

    • Purity of Starting Materials: Ensure the 3,5-Dibromopyrazin-2-amine and phenylboronic acid are of high purity.

    • Catalyst Quality: The activity of the palladium catalyst is paramount. Use a fresh bottle or a well-stored catalyst.

    • Inert Atmosphere: Rigorous exclusion of oxygen is essential to prevent catalyst deactivation.

    • Solvent Degassing: Residual oxygen in the solvents can significantly impact the reaction.

Application to this compound: A Predictive Outlook

Extrapolating the protocol to this compound requires careful consideration of the increased complexity.

  • Mono-arylation: Attempting a mono-Suzuki coupling by using a sub-stoichiometric amount of boronic acid will likely result in a statistical mixture of three isomeric products, making purification exceedingly difficult.

  • Exhaustive Arylation: Using an excess of the boronic acid and prolonged reaction times could lead to the tris-arylated product. However, steric hindrance may become a significant factor, potentially preventing complete substitution.

  • Stepwise, Selective Arylation: Achieving a stepwise, selective arylation of this compound would be a significant synthetic challenge. It would require extensive screening of catalysts, ligands, bases, and solvents to find conditions that can differentiate between the three C-Br bonds. The development of such a process would likely rely on advanced techniques like high-throughput experimentation.

Characterization of Aminopyrazine Derivatives

Accurate characterization of the reaction products is essential for confirming the success of the synthesis and for ensuring the purity of the compounds for downstream applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The chemical shifts and coupling patterns of the protons on the pyrazine ring and the substituents will confirm the structure of the product(s). For complex mixtures of isomers, 2D NMR techniques like COSY and HMBC may be necessary.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds. The isotopic pattern of bromine can be a useful diagnostic tool in the mass spectrum.

Conclusion and Future Directions

While this compound presents an intriguing scaffold for the synthesis of highly substituted aminopyrazines, its practical application is hampered by the significant challenge of achieving regioselective functionalization. For researchers seeking to synthesize mono- or di-substituted aminopyrazines with high reproducibility, the more readily available and less complex 3,5-Dibromopyrazin-2-amine is a more pragmatic starting point.

The development of reproducible and selective cross-coupling protocols for this compound remains an open area for research. Success in this endeavor will likely come from the application of modern catalyst systems with highly specialized ligands that can impart a high degree of regiocontrol. Such advancements would unlock the full potential of this versatile, yet challenging, building block for applications in drug discovery and materials science.

References

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A Senior Application Scientist's Guide to Inter-Laboratory Comparison for the Analysis of 3,5,6-Tribromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Cross-Laboratory Consistency

In the landscape of pharmaceutical development and manufacturing, the precise quantification of chemical entities is paramount. 3,5,6-Tribromopyrazin-2-amine, a halogenated heterocyclic amine, often serves as a critical intermediate or emerges as a potential process-related impurity. The accurate determination of its concentration is not merely an analytical exercise; it is a cornerstone of quality control, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

However, an analytical method's true robustness is only revealed when it is transferred between laboratories. Inter-laboratory comparisons (ILCs), also known as proficiency tests, are formal studies designed to assess the reproducibility and reliability of a method when performed by different analysts, on different instruments, and in different environments.[1][2] These studies are a core requirement of international standards such as ISO/IEC 17025, which outlines the general requirements for the competence of testing and calibration laboratories.[3][4][5] Participation in ILCs provides objective evidence of a laboratory's technical competence and ensures that data is comparable and reliable, regardless of where the analysis was performed.[6][7]

This guide provides a comprehensive framework for designing and executing an inter-laboratory study for the analysis of this compound. We will compare the performance of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and provide detailed, field-tested protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to validate and standardize the analysis of this compound across multiple sites, thereby ensuring data integrity and regulatory compliance.

Comparative Analysis of Core Methodologies

The choice of an analytical technique is dictated by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. For a brominated amine like this compound, both chromatographic approaches are viable but serve distinct purposes.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of most quality control laboratories. Its principle relies on the physical separation of the analyte from other components on a chromatographic column, followed by detection via ultraviolet light absorption.

    • Expertise & Experience: The primary advantage of HPLC-UV is its robustness, cost-effectiveness, and accessibility. It is ideal for assay and purity tests where the analyte concentration is relatively high (e.g., >0.05%). The chromophore within the pyrazine ring of the target molecule allows for sensitive UV detection.[8][9]

    • Trustworthiness: The method's reliability is well-established. However, its specificity can be a limitation. Co-eluting impurities with similar UV spectra can lead to overestimated results, necessitating rigorous peak purity assessments.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the powerful separation of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[10] It is the gold standard for trace-level analysis.

    • Expertise & Experience: LC-MS/MS is indispensable when this compound is considered a potentially genotoxic impurity (PGI), where detection limits in the parts-per-million (ppm) or even parts-per-billion (ppb) range are required.[11] The technique works by separating the analyte, ionizing it, and then detecting a specific parent-to-daughter ion fragmentation (Multiple Reaction Monitoring, or MRM), which provides an exceptionally high degree of certainty in identification and quantification.[12]

    • Trustworthiness: The specificity of MS/MS detection is unparalleled, virtually eliminating the risk of interference from matrix components.[13] While the initial investment and operational complexity are higher, the quality of data for trace analysis is superior. The development of an MS-compatible LC method is crucial, often requiring volatile buffers like formic acid or ammonium acetate instead of non-volatile phosphates used in some UV methods.[14]

Designing a Robust Inter-Laboratory Validation Study

A successful ILC hinges on meticulous planning and a clear, universally understood protocol. The primary goal is to challenge the method's transferability and determine its precision under conditions of reproducibility.[15]

The workflow for an ILC is a coordinated effort, typically managed by a lead laboratory. This process ensures that the variability observed is due to the laboratory environment and not inconsistencies in the study design itself.

ILC_Workflow cluster_CoordLab Coordinating Laboratory cluster_PartLabs Participating Laboratories (N≥2) A 1. Develop & Validate Single-Lab Method B 2. Prepare Homogeneous Test Samples (Spiked Matrix) A->B C 3. Prepare Detailed Analytical Protocol B->C D 4. Distribute Sample Kits (Blind Duplicates + Protocol) C->D P1 5. Lab 1: Analyze Samples Per Protocol D->P1 E 7. Collect & Compile Data From All Labs F 8. Perform Statistical Analysis (Z-Scores, RSDr, RSDR) E->F G 9. Issue Final Report & Findings F->G R 6. Report Results in Standardized Format P1->R P2 5. Lab 2: Analyze Samples Per Protocol P2->R P_dots ... P_N 5. Lab N: Analyze Samples Per Protocol P_N->R R->E

Caption: Workflow for an inter-laboratory validation study.

Comparative Performance Data

The following table summarizes the expected performance characteristics for the two primary analytical methods. These values are representative of what would be expected from a formal method validation and subsequent inter-laboratory comparison.[16][17][18][19]

Performance CharacteristicHPLC-UVLC-MS/MSCausality & Justification
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mLMass spectrometry offers significantly lower detection limits due to its high signal-to-noise ratio and specificity, making it suitable for trace impurity analysis.[11]
Limit of Quantification (LOQ) ~150 ng/mL~0.3 ng/mLThe LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. The superior sensitivity of MS/MS directly translates to a lower LOQ.
Linearity (R²) > 0.999> 0.999Both methods are capable of excellent linearity over their respective analytical ranges.
Precision (Repeatability, RSDr) < 2.0%< 5.0%Repeatability (intra-assay precision) is typically excellent for both methods under optimized conditions.
Precision (Reproducibility, RSDR) < 5.0%< 15.0%Reproducibility (inter-laboratory precision) is expected to be higher for LC-MS/MS due to the greater complexity of the instrumentation, though still well within acceptable limits for trace analysis.
Accuracy (Recovery) 98 - 102%95 - 105%Both methods should demonstrate high accuracy. The slightly wider acceptable range for LC-MS/MS reflects the challenges of quantifying analytes at much lower concentrations.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for any laboratory participating in the analysis of this compound.

Protocol 1: HPLC-UV Method for Assay and Purity
  • 1. Instrumentation and Materials

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Reference Standard: this compound (purity ≥ 99.5%).

    • Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid.

  • 2. Chromatographic Conditions

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

      • Scientist's Note: Phosphoric acid is used to control the pH and ensure consistent peak shape for the amine analyte by suppressing silanol interactions on the column stationary phase.

    • Gradient: 60% A / 40% B, isocratic.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 240 nm.

      • Scientist's Note: The detection wavelength should be determined by running a UV scan of the analyte to find its absorbance maximum (λmax), ensuring optimal sensitivity.

  • 3. Preparation of Solutions

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

    • Sample Solution (100 µg/mL): Prepare the sample in the diluent to achieve a target concentration of 100 µg/mL. Sonicate to ensure complete dissolution.

Protocol 2: LC-MS/MS Method for Trace-Level Analysis
  • 1. Instrumentation and Materials

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Reference Standard: this compound (purity ≥ 99.5%).

    • Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • 2. LC-MS/MS Conditions

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

      • Scientist's Note: Formic acid is a volatile acid, making it compatible with MS detection. It aids in the protonation of the analyte in the ESI source, enhancing the signal in positive ion mode.[14]

    • Gradient: 95% A (hold 1 min), ramp to 95% B over 5 min, hold 2 min, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI Positive.

    • MRM Transition: To be determined empirically by infusing a standard solution. For this compound (C₄H₃Br₃N₃), the protonated molecule [M+H]⁺ would be monitored. The exact mass would be used to select the precursor ion, and fragmentation would be optimized to find a stable, sensitive product ion.

    • Key MS Parameters: Capillary Voltage, Source Temperature, Gas Flows, and Collision Energy must be optimized for the specific instrument to maximize analyte response.

  • 3. Preparation of Solutions

    • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

    • Working Standard Solutions (0.1 ng/mL to 100 ng/mL): Perform serial dilutions from the stock solution to create a calibration curve covering the desired quantification range.

    • Sample Solution: Prepare the sample in the diluent to achieve a concentration that falls within the calibration curve range. Filtration through a 0.22 µm syringe filter is required before injection.

Conclusion: Upholding Data Integrity Through Collaboration

The successful analysis of this compound, whether as a key process intermediate or a trace impurity, relies on the implementation of robust and validated analytical methods. This guide has outlined a framework for comparing and applying HPLC-UV and LC-MS/MS techniques and for establishing their reliability across multiple laboratories.

  • HPLC-UV remains the preferred method for routine quality control applications where analyte levels are high, offering a balance of performance, cost, and accessibility.

  • LC-MS/MS is the authoritative choice for trace-level quantification, providing the sensitivity and specificity required to meet stringent regulatory limits for impurities.[20]

Ultimately, an inter-laboratory comparison is a self-validating system that moves a method from a single laboratory's procedure to a standardized, transferable, and trustworthy analytical asset. By embracing such collaborative validation efforts, the pharmaceutical industry can ensure the consistency and quality of its data, which is the bedrock of patient safety and product efficacy.

References

  • Title: Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes Source: Google Cloud URL
  • Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing Source: Agilent Technologies URL
  • Title: Interlaboratory comparisons - The Joint Research Centre Source: EU Science Hub URL
  • Title: Full article: HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water Source: Taylor & Francis Online URL
  • Title: Structure Elucidation of Unknown Impurity using LC-MS/MS Source: SynThink Research Chemicals URL
  • Title: ISO 17025 Interlaboratory Studies: High Benefit-Cost Ratio with Reduced Clinical Risk Source: ViVitro Labs URL
  • Source: qmscert.
  • Title: Spotlight on accreditation standards: ISO/IEC 17025 for laboratory testing/calibration Source: UKAS URL
  • Title: ISO 17025 Interlaboratory Comparison Source: QSE Academy URL
  • Source: isobudgets.
  • Title: Handbook of Analytical Validation Source: Routledge URL
  • Title: HPLC‐UV‐EC Determination of Brominated Organic Compounds in Water Source: Wiley Online Library URL
  • Title: Determination of bromine in organic compounds by high-performance liquid chromatography Source: PubMed URL
  • Title: A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles Source: Elsevier URL
  • Title: The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals Source: Eurofins URL
  • Title: A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for Bandrowski's Base Source: Benchchem URL
  • Title: Quantitative Analysis of Trace Impurities in Drugs (LC/MS)
  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL
  • Title: Analytical Method Validation: Back to Basics, Part II Source: LCGC International URL
  • Title: LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System Source: SHIMADZU CORPORATION URL
  • Title: The Fitness for Purpose of Analytical Methods (2025)
  • Title: The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples Source: MDPI URL

Sources

A Spectroscopic Journey: Unraveling the Molecular Signature of 3,5,6-Tribromopyrazin-2-amine and Its Synthetic Lineage

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher in drug discovery and medicinal chemistry, the pyrazine scaffold is a familiar and promising starting point. Its derivatives are integral to a wide array of pharmacologically active agents. Among these, halogenated aminopyrazines serve as versatile building blocks for the synthesis of complex molecular architectures. This guide provides an in-depth spectroscopic comparison of 3,5,6-tribromopyrazin-2-amine with its precursors and key derivatives, offering a comprehensive analysis of their structural characterization through NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy. The experimental data and predicted spectral features presented herein are intended to empower researchers with the necessary tools for unambiguous identification, reaction monitoring, and quality control in their synthetic endeavors.

Introduction: The Significance of Brominated Pyrazines

Halogenated pyrazines, particularly brominated derivatives, are highly sought-after intermediates in organic synthesis. The bromine atoms act as versatile synthetic handles, enabling a variety of cross-coupling reactions to introduce molecular diversity. This compound, with its multiple reactive sites, is a potent precursor for the development of novel kinase inhibitors, antivirals, and other therapeutic agents. A thorough understanding of its spectroscopic properties, and how they evolve from its simpler precursors, is paramount for efficient and successful drug development campaigns.

Synthetic Pathway: A Stepwise Approach to this compound

The synthesis of this compound can be logically achieved through a stepwise electrophilic bromination of the readily available precursor, 2-aminopyrazine. The amino group is an activating group, directing the electrophilic substitution to the electron-rich positions of the pyrazine ring.

Synthesis_Pathway Precursor 2-Aminopyrazine MonoBromo 2-Amino-3-bromopyrazine Precursor->MonoBromo NBS (1 eq) DiBromo 2-Amino-3,5-dibromopyrazine MonoBromo->DiBromo NBS (1 eq) TriBromo This compound DiBromo->TriBromo NBS (1 eq)

Figure 1: Proposed synthetic pathway for this compound.

This multi-step bromination, utilizing a reagent like N-Bromosuccinimide (NBS), allows for the sequential introduction of bromine atoms onto the pyrazine ring. The specific reaction conditions, such as solvent and temperature, can be optimized to favor the formation of the desired mono-, di-, or tri-brominated product.

Comparative Spectroscopic Analysis

The progressive bromination of 2-aminopyrazine induces significant and predictable changes in the spectroscopic signatures of the resulting molecules. This section will comparatively analyze the ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis data for the precursor and its brominated derivatives.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shifts of protons and carbons are highly sensitive to their electronic environment, which is significantly altered by the introduction of electronegative bromine atoms.

Table 1: Experimental and Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

CompoundPosition¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-Aminopyrazine3~7.9~140.1
5~8.0~134.5
6~8.1~142.3
2-Amino-3-bromopyrazine5~8.2~137.0
6~8.3~144.0
2-Amino-3,5-dibromopyrazine6~8.5~146.0
This compoundNH₂~6.0~150.0
  • ¹H NMR: In 2-aminopyrazine, the three aromatic protons exhibit distinct signals in the downfield region. Upon monobromination at the 3-position, the signal for the proton at this position disappears, and the remaining protons at positions 5 and 6 experience a downfield shift due to the electron-withdrawing effect of the bromine atom. This trend continues with further bromination. For this compound, all aromatic proton signals are absent, and only the signal for the amino protons remains, which is also expected to be shifted downfield compared to the precursor.

  • ¹³C NMR: The carbon atoms of the pyrazine ring in 2-aminopyrazine show characteristic chemical shifts. The introduction of bromine atoms causes a significant downfield shift for the carbon directly attached to the bromine (α-effect) and a smaller shielding or deshielding effect on the adjacent carbons (β- and γ-effects). This allows for the clear differentiation of the mono-, di-, and tri-brominated species.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic vibrational frequencies of N-H, C-N, and C-Br bonds are key to identifying the successful synthesis of this compound and its precursors.

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)

Functional Group2-AminopyrazineBrominated Derivatives (Predicted Range)
N-H Stretch (amine)3400 - 31003400 - 3100
C=N Stretch (aromatic)1600 - 14501580 - 1430
C-N Stretch1350 - 12501340 - 1240
C-Br StretchN/A600 - 500
  • N-H Stretch: The primary amine in all compounds will exhibit characteristic stretching vibrations in the 3400-3100 cm⁻¹ region. The exact position and shape of these bands can be influenced by hydrogen bonding.

  • C=N and C-N Stretches: The aromatic C=N and C-N stretching vibrations are expected in the fingerprint region and will show slight shifts upon bromination due to changes in the electronic structure of the pyrazine ring.

  • C-Br Stretch: The most significant change in the FT-IR spectrum upon bromination is the appearance of a new absorption band in the 600-500 cm⁻¹ region, corresponding to the C-Br stretching vibration. The intensity of this band is expected to increase with the number of bromine atoms.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. The isotopic pattern of bromine is particularly informative in the mass spectra of brominated compounds.

Table 3: Predicted Molecular Ion [M]⁺ and Isotopic Pattern for Brominated Pyrazines

CompoundMolecular Formula[M]⁺ (m/z)Key Isotopic Peaks (Relative Intensity)
2-AminopyrazineC₄H₅N₃95M⁺ (100)
2-Amino-3-bromopyrazineC₄H₄BrN₃173, 175[M]⁺ (100), [M+2]⁺ (98)
2-Amino-3,5-dibromopyrazineC₄H₃Br₂N₃251, 253, 255[M]⁺ (51), [M+2]⁺ (100), [M+4]⁺ (49)
This compoundC₄H₂Br₃N₃329, 331, 333, 335[M]⁺ (26), [M+2]⁺ (76), [M+4]⁺ (75), [M+6]⁺ (25)
  • Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern for the molecular ion peak. A compound with one bromine atom will show two peaks of almost equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). With two bromine atoms, a 1:2:1 pattern ([M]⁺, [M+2]⁺, [M+4]⁺) is observed, and with three bromine atoms, a 1:3:3:1 pattern ([M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺) is expected. This pattern provides a definitive confirmation of the number of bromine atoms in the molecule.

  • Fragmentation: The fragmentation pattern can also provide structural information. Common fragmentation pathways for these compounds include the loss of bromine radicals (•Br), HBr, and fragmentation of the pyrazine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the presence of auxochromic and chromophoric groups.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max) in a Non-polar Solvent

CompoundPredicted λ_max (nm)
2-Aminopyrazine~240, ~315
2-Amino-3-bromopyrazine~245, ~320
2-Amino-3,5-dibromopyrazine~250, ~325
This compound~255, ~330
  • Bathochromic Shift: The introduction of bromine atoms, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the interaction of the lone pairs of electrons on the bromine atoms with the π-system of the pyrazine ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This progressive red shift can be used to monitor the extent of bromination.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols should be followed.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Synthesis Bromination of 2-Aminopyrazine Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS UVVis UV-Vis Spectroscopy Purification->UVVis

Figure 2: General experimental workflow for synthesis and analysis.

Synthesis of Brominated Pyrazines (General Procedure)
  • Dissolution: Dissolve 2-aminopyrazine in a suitable solvent (e.g., acetonitrile,

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Genotoxicity Screening of Novel Halogenated Aromatic Amines

In the landscape of drug discovery and chemical safety assessment, the evaluation of a compound's potential to induce genetic damage—its genotoxicity—is a critical, non-negotiable step. Genotoxicity can lead to mutations and chromosomal damage, which are key initiating events in carcinogenesis and can contribute to heritable diseases.[1][2] The compound 3,5,6-Tribromopyrazin-2-amine, a halogenated aromatic amine, belongs to a chemical class that warrants thorough genotoxic evaluation. Halogenated organic compounds are known for their widespread environmental presence and potential for adverse health effects, including carcinogenic outcomes.[3] Furthermore, aromatic amines are a well-established class of compounds that can undergo metabolic activation to form DNA-reactive intermediates, a known mechanism of their carcinogenicity.[4][5]

Given the chemical structure of this compound, a robust assessment of its genotoxic potential is essential before it can be considered for further development in any application. This guide provides a comparative overview of the essential in vitro assays required for this evaluation: the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay. These tests form the core of a standard battery of genotoxicity tests recommended by regulatory agencies worldwide, including the Organisation for Economic Co-operation and Development (OECD).[1][6][7][8] We will delve into the mechanistic basis for selecting these assays, provide detailed experimental protocols, and outline the framework for data interpretation, thereby offering a comprehensive guide for researchers, scientists, and drug development professionals.

The Mechanistic Rationale: Why These Tests for a Brominated Pyrazine Amine?

The selection of genotoxicity assays is not arbitrary; it is a scientifically driven process aimed at detecting different types of genetic damage. For a compound like this compound, the primary concerns are point mutations (changes in a single DNA base pair) and clastogenicity/aneugenicity (the induction of chromosomal breaks or loss/gain of whole chromosomes).

  • Aromatic Amine Metabolism and DNA Adduct Formation: Aromatic amines can be metabolically activated by cytochrome P450 enzymes in the liver, leading to the formation of N-hydroxyarylamines.[4][9] These intermediates can be further converted to highly reactive nitrenium ions, which can then form covalent bonds with DNA bases, creating DNA adducts.[9] If not repaired, these adducts can lead to mispairing during DNA replication, resulting in point mutations. The Ames test is specifically designed to detect this type of mutagenicity.[10][11]

  • Halogenation and Potential for Chromosomal Damage: The presence of bromine atoms on the pyrazine ring can influence the molecule's electronic properties and metabolic fate, potentially leading to different reactive intermediates. Some compounds can induce oxidative stress or interfere with the mitotic spindle, leading to chromosomal breaks or aneuploidy.[12] The in vitro micronucleus assay is the gold standard for detecting such chromosomal damage.[13][14][15][16] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[17][18][19]

The following diagram illustrates the potential metabolic activation pathway for an aromatic amine leading to genotoxicity.

G cluster_0 Metabolic Activation Pathway Aromatic_Amine Aromatic Amine (e.g., this compound) N_Hydroxy N-Hydroxyarylamine Aromatic_Amine->N_Hydroxy CYP450 N-oxidation Nitrenium Reactive Aryl Nitrenium Ion N_Hydroxy->Nitrenium Esterification & Elimination DNA_Adduct DNA Adduct Formation Nitrenium->DNA_Adduct Covalent Binding to DNA Mutation Point Mutation DNA_Adduct->Mutation Replication Error

Caption: Potential metabolic activation of aromatic amines leading to DNA adducts and mutations.

Comparative Analysis of Core Genotoxicity Assays

A battery of tests is necessary because no single assay can detect all types of genotoxic events.[1] The Ames test and the in vitro micronucleus assay are complementary, providing a comprehensive initial screen for mutagenic and clastogenic/aneugenic potential.

Assay Endpoint Detected Biological System Key Advantages Limitations
Bacterial Reverse Mutation Assay (Ames Test) Gene mutations (point mutations, frameshifts)Salmonella typhimurium & Escherichia coli strainsRapid, cost-effective, highly standardized, detects a wide range of mutagens.[10][20][21]Prokaryotic system lacks mammalian metabolism and chromosome structure; may produce false negatives for compounds requiring complex metabolic activation.[20]
In Vitro Micronucleus Assay Chromosomal damage (clastogenicity and aneugenicity)Mammalian cells (e.g., human lymphocytes, CHO, TK6 cells)Detects both chromosome breakage and loss[12], uses eukaryotic cells, more relevant to human physiology.[6]More complex and time-consuming than the Ames test, scoring can be subjective if not automated.[17]

Experimental Protocols: A Guide to Best Practices

Adherence to standardized protocols, such as those outlined in the OECD Test Guidelines, is paramount for ensuring data quality and regulatory acceptance.[1][6][7]

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

The Ames test utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, due to mutations in the genes required for their synthesis.[10][11][22] The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the cell's ability to synthesize the essential amino acid, allowing them to grow on a minimal medium.[11]

Step-by-Step Methodology:

  • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).[23][24] This combination detects both base-pair substitution and frameshift mutagens.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[20][24][25] This is crucial for detecting pro-mutagens that require metabolic activation to become genotoxic.[21][26]

  • Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range. The highest concentration should induce some toxicity but not be excessively cytotoxic. A maximum concentration of 5000 µ g/plate is typically used for non-toxic compounds.[25]

  • Assay Procedure (Plate Incorporation Method):

    • To 2 mL of molten top agar at 45°C, add:

      • 0.1 mL of an overnight bacterial culture.

      • 0.1 mL of the test compound solution at the desired concentration.

      • 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).[20][22]

    • Vortex gently and pour the mixture onto a minimal glucose agar plate.[22]

    • Incubate the plates at 37°C for 48-72 hours.[22]

  • Data Collection and Analysis: Count the number of revertant colonies on each plate. A positive result is typically defined as a concentration-dependent increase in revertants and/or a reproducible increase of at least two-fold over the solvent control.[24]

The following diagram outlines the workflow for the Ames test.

G cluster_1 Ames Test Workflow Start Prepare Bacterial Cultures (e.g., S. typhimurium TA100) Mix Combine Bacteria, Test Compound, and Top Agar (+/- S9 Mix) Start->Mix Plate Pour onto Minimal Glucose Agar Plate Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data vs. Control Count->Analyze End Positive or Negative Result Analyze->End

Caption: A simplified workflow for the bacterial reverse mutation (Ames) test.

Protocol 2: In Vitro Micronucleus Assay (OECD TG 487)

This assay evaluates the potential of a compound to induce micronuclei in cultured mammalian cells.[13][14][16]

Step-by-Step Methodology:

  • Cell Line Selection: Use a suitable mammalian cell line with a stable karyotype and known cell cycle time, such as human peripheral blood lymphocytes, CHO, V79, or TK6 cells.[15][27][28]

  • Metabolic Activation: As with the Ames test, perform the assay with and without an S9 metabolic activation system.[15]

  • Dose Selection: Determine concentrations based on a preliminary cytotoxicity assay (e.g., measuring relative cell count or population doubling). The top concentration should induce approximately 50-60% cytotoxicity.[15]

  • Exposure and Recovery:

    • Short Treatment (3-6 hours) +/- S9: Treat cells with the test compound for 3-6 hours. Wash the cells and add fresh medium.

    • Long Treatment (1.5-2 normal cell cycles) -S9: Treat cells continuously for a period equivalent to 1.5-2 normal cell cycles.

  • Cytokinesis Block: After treatment, add Cytochalasin B to the culture. Cytochalasin B inhibits cytokinesis (the final stage of cell division), resulting in binucleated cells.[13][14][18] This ensures that only cells that have undergone mitosis are scored for micronuclei.[13][14][16]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).[15]

  • Scoring and Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13][14] A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[15]

The workflow for the in vitro micronucleus assay is depicted below.

G cluster_2 In Vitro Micronucleus Assay Workflow Start Culture Mammalian Cells (e.g., TK6) Treat Treat Cells with Test Compound (+/- S9) Start->Treat CytoB Add Cytochalasin B to Block Cytokinesis Treat->CytoB Incubate Incubate for 1-2 Cell Cycles CytoB->Incubate Harvest Harvest, Fix, and Stain Cells Incubate->Harvest Score Score Micronuclei in 2000 Binucleated Cells Harvest->Score Analyze Analyze Data vs. Control Score->Analyze End Positive or Negative Result Analyze->End

Caption: A streamlined workflow for the cytokinesis-block micronucleus assay.

Conclusion and Recommended Testing Strategy

The assessment of genotoxicity is a cornerstone of chemical safety evaluation. For a novel compound such as this compound, a systematic, evidence-based approach is crucial. Due to its chemical structure as a halogenated aromatic amine, there is a scientific basis to suspect potential genotoxic activity, necessitating a thorough investigation.

The recommended initial testing battery should consist of the bacterial reverse mutation (Ames) test and the in vitro micronucleus assay, conducted according to OECD guidelines. A positive result in either of these assays would indicate that this compound has the potential to be genotoxic and would trigger further in vivo testing to determine if this potential is realized in a whole animal system. Negative results in both well-conducted in vitro assays would provide a strong indication of a lack of genotoxic potential. This structured approach ensures a comprehensive evaluation, balancing scientific rigor with efficient resource allocation, and ultimately safeguarding human health.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
  • Revision of OECD guidelines for genotoxicity:... (2014). Mutagenesis.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023).
  • Mammalian Cell In Vitro Micronucleus Assay.
  • OECD Test Guidelines for Genetic Toxicology. ISS.
  • Ames Test Protocol.
  • Ames test. Wikipedia.
  • Microbial Mutagenicity Assay: Ames Test. (2018). PMC - NIH.
  • Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. OECD.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3,5,6-Tribromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development and scientific discovery, our work inherently involves handling novel and potent chemical entities. Among these is 3,5,6-Tribromopyrazin-2-amine, a halogenated heterocyclic amine whose utility in synthesis is matched by the critical need for its responsible handling and disposal. This guide moves beyond mere compliance, offering a framework for managing this compound's waste stream that is rooted in chemical causality, safety, and regulatory diligence. Our goal is to ensure that our groundbreaking research does not come at the cost of environmental integrity or personal safety.

Hazard Assessment & Chemical Profile

These analogs are consistently classified as hazardous, exhibiting properties such as:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2]

Therefore, this compound must be managed as a hazardous chemical waste. Due to the presence of bromine atoms on its aromatic ring, it falls squarely into the halogenated organic waste category.[3][4] This classification is the single most important factor determining its proper disposal pathway.

PropertyValueSource
Chemical Name This compound-
CAS Number 66490-61-7Vendor Data
Molecular Formula C₄H₂Br₃N₃Vendor Data
Molecular Weight 331.79 g/mol Vendor Data
Appearance Likely a solid (crystalline powder)Inferred from analogs
Incompatibilities Strong oxidizing agents, strong acids, strong bases[2][5]
The Core Principle: Rigorous Waste Segregation

The foundation of safe and compliant chemical waste management is meticulous segregation. For a compound like this compound, this practice is driven by two non-negotiable factors: safety and cost.

  • Causality of Safety: Mixing incompatible waste streams can trigger violent reactions. Halogenated wastes must be kept separate from strong acids, bases, and reactive metals to prevent exothermic reactions or the generation of toxic gases.[3]

  • Causality of Compliance & Cost: The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). Halogenated organic compounds require specific, high-cost disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts like dioxins.[1][3][6][7] Mixing halogenated waste with non-halogenated solvents contaminates the entire volume, dramatically increasing disposal costs.[1][8] Keeping these streams separate is both fiscally responsible and environmentally sound.[8]

The following workflow provides a logical pathway for making correct disposal decisions at the point of generation.

G cluster_0 cluster_2 Waste Streams start Waste Generation Point (e.g., Fume Hood) is_solid Is the waste primarily solid? (e.g., contaminated gloves, weigh paper, solid reagent) start->is_solid Assess Waste Type is_liquid Is the waste primarily liquid? (e.g., reaction mixture, rinsing solvent) is_solid->is_liquid solid_halo Halogenated Solid Waste Container (Labeled, Sealed, Secondary Containment) is_solid->solid_halo Yes liquid_halo Halogenated Liquid Waste Container (Labeled, Sealed, Secondary Containment) is_liquid->liquid_halo Yes solid_non_halo Non-Hazardous Solid Waste (Regular Lab Trash if uncontaminated) is_liquid->solid_non_halo No (e.g., clean paper towel) liquid_non_halo Non-Halogenated Liquid Waste Container

Caption: Disposal decision workflow for this compound waste.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for ensuring safety and reproducibility in waste handling.

This protocol applies to the pure solid compound, as well as lab materials contaminated with it, such as weighing paper, gloves, and absorbent pads.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): Nitrile gloves, safety glasses/goggles, lab coat.

  • Designated "Halogenated Solid Waste" container: A durable, sealable container (e.g., a plastic pail with a lid or a properly lined cardboard box).

  • Hazardous Waste Label.

  • Chemical fume hood.

Procedure:

  • Work in a Ventilated Area: Perform all waste consolidation within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Container Preparation: Obtain a designated container for halogenated solid waste. Affix a "Hazardous Waste" label to the container before adding any waste.[5]

  • Waste Collection: Place all items contaminated with this compound directly into the designated container. This includes used gloves, contaminated bench paper, and any material used to clean up minor spills.

  • Labeling: On the hazardous waste label, clearly write "Halogenated Solid Waste" and list "this compound" as a constituent. Maintain a running list of all components added to the container.

  • Secure Storage: Keep the container sealed when not in use.[5] Store it in a designated satellite accumulation area away from incompatible materials.

  • Request Pickup: Once the container is full, or if it has been in storage for an extended period (consult your institution's guidelines), submit a request for pickup to your institution's Environmental Health & Safety (EH&S) department.

This protocol applies to solutions containing the compound, such as mother liquors from crystallization, reaction mixtures, or solvent rinses.

Materials Required:

  • Appropriate PPE: Nitrile gloves, safety glasses/goggles, lab coat.

  • Designated "Halogenated Liquid Waste" container: A chemically compatible, sealable container (e.g., a 4L glass or polyethylene-coated glass bottle).

  • Hazardous Waste Label.

  • Secondary containment tray.

  • Chemical fume hood.

Procedure:

  • Work in a Ventilated Area: All transfers of halogenated liquid waste must be performed in a chemical fume hood.

  • Container Preparation:

    • Select a clean, appropriate waste container. Ensure it is compatible with all solvents being added.

    • Place the container in a secondary containment tray large enough to hold the entire volume in case of a spill.

    • Affix a "Hazardous Waste" label before adding the first drop of waste.[5]

  • Waste Transfer: Carefully pour the liquid waste into the container using a funnel. Avoid splashing.

  • Segregation is Key: Do not mix this halogenated waste with non-halogenated solvent waste streams.[1] Also, do not mix acidic and basic waste streams in the same container.[3]

  • Labeling: On the label, write "Halogenated Liquid Waste." List all constituents, including solvents and "this compound," with estimated percentages.[3][8] An accurate composition is required for legal and safe disposal.

  • Secure Storage: Keep the container tightly capped at all times, except when actively adding waste.[5] Do not fill the container beyond 90% capacity to allow for vapor expansion. Store in your lab's designated satellite accumulation area.

  • Request Pickup: When the container is full, ensure the cap is secure and submit a chemical waste pickup request through your EH&S department.

Emergency Procedures: Small-Scale Spills

In the event of a small spill (<100 mL of solution or a few grams of solid) within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing a lab coat, gloves, and safety goggles.

  • Containment: Cover the spill with a chemical absorbent material (for liquids) or gently cover with damp paper towels (for solids, to prevent dust).

  • Cleanup: Carefully collect all contaminated absorbent materials using tongs or a scoop.

  • Dispose as Hazardous Waste: Place all cleanup materials into your "Halogenated Solid Waste" container.

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol or acetone), and place the cleaning materials into the same waste container.

  • Report: Inform your lab supervisor and EH&S department of the incident.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[5]

By internalizing these principles and protocols, we uphold our professional responsibility to conduct research that is not only innovative but also safe and environmentally conscious.

References

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Hazardous Waste Segregation Guide . University of Wisconsin-Madison, Environmental Health and Safety. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams . P2 InfoHouse, U.S. EPA. [Link]

  • Organic Solvent Waste Disposal . University of British Columbia, Safety & Risk Services. [Link]

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A Comprehensive Guide to the Safe Handling and Disposal of 3,5,6-Tribromopyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the operational handling and disposal of 3,5,6-Tribromopyrazin-2-amine. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical accuracy with field-proven insights to ensure the highest standards of laboratory safety. As the specific toxicological data for this compound is not widely available, the following procedures are based on established best practices for handling potent, halogenated aromatic amine compounds of unknown toxicity.[1]

Core Principles of Safe Handling

When working with novel or poorly characterized substances like this compound, a cautious approach is paramount. The fundamental principle is to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion.[2] It is prudent to treat any new or unknown compound as potentially toxic.[1]

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through engineering controls.[2]

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[2][3] This is crucial for preventing the inhalation of any dust or aerosols.

  • Ventilation: Ensure the laboratory has a well-maintained ventilation system to prevent the accumulation of toxic vapors.[4]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of Personal Protective Equipment (PPE) are critical for safeguarding against chemical exposure.[4] The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[3] For tasks with a higher risk of splashes, consider double-gloving. Always inspect gloves for any signs of degradation or punctures before use and wash hands thoroughly after removal.[1]
Eye and Face Protection Chemical safety goggles are required to protect against splashes.[5] For procedures with a significant splash risk, a full-face shield should be worn in addition to safety goggles.[6]
Body Protection A lab coat or a chemical-resistant apron must be worn to protect against skin contact.[7] Ensure the lab coat is fully buttoned.
Respiratory Protection If there is a risk of generating fine powders or aerosols that cannot be contained within a fume hood, a NIOSH-approved respirator is recommended.[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risk.

  • Preparation:

    • Before starting any work, ensure the chemical fume hood is functioning correctly.[3]

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.

    • For dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Keep the container with this compound tightly closed when not in use.[7]

  • Post-Handling:

    • Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.

    • Carefully remove and dispose of contaminated disposable PPE in the designated hazardous waste container.[9]

    • Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[2]

Disposal Plan: A Workflow for Safety and Compliance

The proper disposal of this compound and associated waste is a critical final step to ensure the safety of all personnel and to prevent environmental contamination.[9]

Waste Segregation and Collection
  • Solid Waste: All solid waste, including unused this compound, contaminated filter paper, and weigh boats, must be collected in a designated, clearly labeled, and sealable hazardous waste container.[9] The label must include the full chemical name and relevant hazard pictograms.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix this waste with other incompatible waste streams.[9]

  • Contaminated PPE: Grossly contaminated disposable gloves, lab coats, and other PPE should be disposed of as solid chemical waste.[9]

The following diagram illustrates the workflow for the safe disposal of this compound.

cluster_handling Handling this compound cluster_waste_generation Waste Generation cluster_disposal Disposal Protocol start Start: Don appropriate PPE weigh Weigh compound in fume hood start->weigh dissolve Dissolve or use in reaction weigh->dissolve close Keep container closed when not in use dissolve->close solid_waste Solid Waste (Unused compound, contaminated items) dissolve->solid_waste Generates liquid_waste Liquid Waste (Solutions) dissolve->liquid_waste Generates ppe_waste Contaminated PPE close->ppe_waste Generates after use segregate Segregate waste streams solid_waste->segregate liquid_waste->segregate ppe_waste->segregate label_waste Label hazardous waste containers segregate->label_waste store_waste Store in a designated, secure area label_waste->store_waste licensed_disposal Arrange for disposal by a licensed contractor store_waste->licensed_disposal end End: Documentation and record keeping licensed_disposal->end

Caption: Disposal workflow for this compound.

Final Disposal

The final disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company.[9] It is crucial to provide the contractor with a complete and accurate description of the waste, including its chemical composition and any known or inferred hazards.[9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention.[10]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Spill: In case of a spill, evacuate the area and ensure it is well-ventilated.[9] For a solid spill, carefully sweep up the material to avoid generating dust.[9] For a liquid spill, use an inert absorbent material.[9] Collect all cleanup materials as hazardous waste.[9]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.